molecular formula C10H12ClNO2 B1586510 (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate CAS No. 283159-95-5

(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate

Cat. No.: B1586510
CAS No.: 283159-95-5
M. Wt: 213.66 g/mol
InChI Key: OWKAREWNOLQNOG-VIFPVBQESA-N
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Description

(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate is a useful research compound. Its molecular formula is C10H12ClNO2 and its molecular weight is 213.66 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKAREWNOLQNOG-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C1=CC=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368506
Record name Methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

283159-95-5
Record name Methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 283159-95-5

For correspondence: Senior Application Scientist, Gemini Laboratories

Abstract

(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif, a β-amino ester with a chlorinated phenyl group, makes it a valuable precursor for the synthesis of complex molecular architectures with therapeutic potential. This in-depth technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthesis protocols, analytical characterization, and its critical role as an intermediate in the development of novel therapeutics, such as protein kinase B (Akt) inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and pharmaceutical research.

Introduction: The Significance of Chiral β-Amino Esters

Chiral β-amino acids and their ester derivatives are privileged scaffolds in drug discovery.[1][2] Unlike their α-amino acid counterparts, the β-isomers offer a more flexible backbone, enabling the construction of peptidomimetics with enhanced proteolytic stability and unique conformational properties.[3] The introduction of a chlorine atom on the phenyl ring, as seen in this compound, can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties through effects on metabolism and binding interactions.

This guide focuses specifically on the (S)-enantiomer of methyl 3-amino-3-(4-chlorophenyl)propanoate, a key intermediate whose stereochemical purity is often crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). We will delve into the practical aspects of its synthesis, emphasizing enantioselective methods that are both efficient and scalable.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis and for quality control.

General Properties

The key physicochemical data for this compound and its commonly used hydrochloride salt are summarized in Table 1.

PropertyThis compoundThis compound HCl
CAS Number 283159-95-5[2]1217775-76-2[4]
Molecular Formula C₁₀H₁₂ClNO₂[2]C₁₀H₁₃Cl₂NO₂[4]
Molecular Weight 213.66 g/mol [2]250.12 g/mol [4]
Appearance Not specified (typically an oil or low-melting solid)Yellow solid
Storage -20°C, protect from light[2]Inert atmosphere, room temperature
Spectroscopic Characterization
  • ¹H NMR (Expected): The spectrum would characteristically show a singlet for the methyl ester protons, multiplets for the diastereotopic methylene protons adjacent to the ester, a multiplet for the methine proton at the chiral center, and signals corresponding to the protons on the 4-chlorophenyl ring.

  • ¹³C NMR (Expected): The carbon spectrum would display distinct signals for the carbonyl carbon of the ester, the methyl carbon of the ester, the methylene carbon, the chiral methine carbon, and the carbons of the 4-chlorophenyl ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight. For the hydrochloride salt, the free base is typically observed.

Synthesis of this compound

The enantioselective synthesis of β-amino esters is a well-explored area of organic chemistry.[1][3] The primary challenge lies in establishing the stereocenter at the β-position with high fidelity. Several strategies can be employed, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolution.

Overview of Synthetic Strategies

The synthesis of this chiral β-amino ester can be approached via several logical pathways. The choice of method often depends on the desired scale, cost-effectiveness, and the availability of chiral catalysts or auxiliaries.

G cluster_0 Synthetic Approaches cluster_1 Starting Materials racemic Racemic Synthesis of Methyl 3-amino-3-(4-chlorophenyl)propanoate resolution Chiral Resolution racemic->resolution Separation of Enantiomers target This compound resolution->target asymmetric Asymmetric Synthesis asymmetric->target sm1 4-Chlorobenzaldehyde sm1->racemic Rhodanine-based synthesis sm1->asymmetric Direct Asymmetric Methods sm2 Malonic Acid & Ammonium Acetate sm2->racemic Mannich-type reaction sm3 Chiral Auxiliary / Catalyst sm3->asymmetric G A Step 1: Imine Formation (4-Chlorobenzaldehyde + Chiral Sulfinamide) B Step 2: Diastereoselective Addition (Reformatsky or Enolate Addition) A->B C Step 3: Auxiliary Cleavage (Acidic Hydrolysis) B->C D Step 4: Esterification (Methanol, Acid Catalyst) C->D E Final Product This compound D->E

Figure 2. Asymmetric synthesis workflow.

Step-by-Step Methodology:

Part A: Synthesis of the Racemic Precursor Amino Acid

This protocol first describes the synthesis of the racemic amino acid, which can then be esterified and subjected to chiral resolution, or used as a reference material.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend malonic acid (1.05 eq), 4-chlorobenzaldehyde (1.0 eq), and ammonium acetate (1.5 eq) in ethanol.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 6-8 hours. A precipitate will form as the reaction progresses.

  • Work-up: Cool the reaction mixture to room temperature and then further in an ice bath. Filter the white precipitate, wash with cold ethanol, and dry under vacuum to yield racemic 3-amino-3-(4-chlorophenyl)propanoic acid. [5] Part B: Esterification to the Racemic Methyl Ester

  • Reaction Setup: Suspend the racemic 3-amino-3-(4-chlorophenyl)propanoic acid in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reaction: Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq) dropwise. After the addition is complete, heat the mixture to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting residue is the hydrochloride salt of racemic methyl 3-amino-3-(4-chlorophenyl)propanoate.

Part C: Chiral Resolution (Conceptual)

While a specific enzymatic resolution protocol for this exact substrate is not detailed in the readily available literature, enzymatic kinetic resolution is a powerful technique for separating enantiomers of amino esters. [6][7]

  • Enzyme Selection: A lipase, such as Candida antarctica lipase B (CALB), is often effective for the stereoselective hydrolysis of one enantiomer of an amino ester.

  • Reaction Conditions: The racemic methyl ester would be dissolved in a suitable organic solvent, with the addition of a minimal amount of aqueous buffer to facilitate the enzymatic reaction. The lipase (often immobilized) is then added.

  • Monitoring and Separation: The reaction is monitored by chiral HPLC. The hydrolysis is stopped at approximately 50% conversion. At this point, the mixture will contain the unreacted (S)-ester and the hydrolyzed (R)-acid. These can be separated by extraction due to their different solubilities in acidic and basic aqueous solutions.

Role in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors.

Intermediate in the Synthesis of Protein Kinase B (Akt) Inhibitors

A notable application of this compound is in the synthesis of potent and selective inhibitors of Protein Kinase B (Akt). [8]Akt is a key node in cell signaling pathways that regulate cell growth, proliferation, and survival. Its dysregulation is implicated in many human cancers, making it an important therapeutic target.

In a patented synthetic route, the hydrochloride salt of this compound is used as a key building block. [8]The primary amine of this intermediate serves as a nucleophile to be coupled with other fragments to construct the final, complex inhibitor molecule. The specific (S)-stereochemistry is critical for the desired biological activity of the final compound.

Logical Flow of Application in Drug Synthesis

G A This compound (Chiral Building Block) B Coupling Reaction (Amide bond formation or other C-N bond forming reactions) A->B C Further Synthetic Elaboration B->C D Final Active Pharmaceutical Ingredient (e.g., Akt Inhibitor) C->D

Figure 3. Role as a key intermediate in API synthesis.

Conclusion and Future Perspectives

This compound is a versatile and valuable chiral intermediate for the pharmaceutical industry. The methodologies for its synthesis, particularly through asymmetric approaches, are well-established in principle, allowing for the production of high-purity material. Its application in the synthesis of targeted therapeutics, such as Akt inhibitors, underscores the importance of such chiral building blocks in modern drug discovery. Future research may focus on the development of more efficient and sustainable catalytic asymmetric methods for its large-scale production, further enhancing its accessibility for research and development programs.

References

  • United States Patent 6,448,228. (1999). Dipeptide compounds with fungicidal activity.
  • Hameed, A., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Med chem, 5, 295-309. [Link]

  • Request PDF. (2015). Enantioselective Synthesis of β-amino acids: A Review. [Link]

  • Wiley-VCH. (2005). Supporting Information. [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations, 2535. [Link]

  • Yuan, Z., et al. (2024). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. [Link]

  • United States Patent 10,654,855. (2020). Protein kinase B inhibitors.
  • PubChem. (n.d.). methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride. [Link]

  • Pharmaffiliates. (n.d.). Methyl (S)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate. [Link]

  • Beilstein Journals. (2017). Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics. [Link]

  • Zhao, H., et al. (2003). Kinetic study on the enzymatic resolution of homophenylalanine ester using ionic liquids. Biotechnology Progress, 19(3), 1016-8. [Link]

  • Witos, J., et al. (2014). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. Catalysts, 4(3), 257-271. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate is a chiral β-amino ester of significant interest in medicinal chemistry and pharmaceutical development. As a key chiral building block, its stereochemically defined structure is crucial for the synthesis of complex, biologically active molecules. Its utility has been demonstrated in the development of novel therapeutics, including potent inhibitors of protein kinase B (PKB/Akt), a key node in cell signaling pathways implicated in cancer and other diseases[1].

Understanding the physicochemical properties of this compound is paramount for researchers and drug development professionals. These properties govern its behavior in both chemical reactions and biological systems, influencing everything from reaction kinetics and purification efficiency to solubility, stability, and downstream formulation. This guide provides an in-depth analysis of its core physicochemical characteristics, supported by established analytical methodologies and field-proven insights to empower researchers in their synthetic and developmental endeavors.

Chemical Identity and Core Properties

The fundamental identity of a molecule is the bedrock of its characterization. This compound is frequently handled and characterized both as a free base and as a hydrochloride salt, which exhibits markedly different physical properties, particularly solubility. The following table summarizes its key identifiers and computed molecular descriptors.

PropertyThis compound (Free Base)This compound HCl (Salt)
IUPAC Name methyl (3S)-3-amino-3-(4-chlorophenyl)propanoatemethyl (3S)-3-amino-3-(4-chlorophenyl)propanoate;hydrochloride[2]
CAS Number 283159-95-5[3][4][5]1217775-76-2[2][6][7]
Molecular Formula C₁₀H₁₂ClNO₂[3][4][8]C₁₀H₁₃Cl₂NO₂[2][7]
Molecular Weight 213.66 g/mol [3][4][8]250.12 g/mol [2][7]
SMILES COC(=O)CCl)N[3]COC(=O)CCl)N.Cl[2]
LogP (Computed) 1.90[3]Not Applicable
TPSA (Ų) 52.32[3]Not Applicable

Spectroscopic and Chiroptical Characterization

Structural elucidation and confirmation of stereochemical integrity are critical. A combination of spectroscopic techniques provides a comprehensive fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is essential for confirming the molecular structure. Based on data from its enantiomer, the following assignments can be made for the hydrochloride salt in DMSO-d₆[9].

  • δ 8.72 (s, 3H): This broad singlet corresponds to the three protons of the ammonium group (-NH₃⁺), which have shifted downfield due to the electron-withdrawing effect of the nitrogen atom and protonation.

  • δ 7.57 - 7.61 (m, 2H) & 7.49 - 7.53 (m, 2H): These multiplets represent the four protons on the para-substituted chlorophenyl ring, appearing as a characteristic AA'BB' system.

  • δ 4.62 - 4.65 (m, 1H): This multiplet is assigned to the chiral methine proton (-CH) at the C3 position, coupled to the adjacent methylene protons.

  • δ 3.58 (s, 3H): This sharp singlet corresponds to the three protons of the methyl ester group (-OCH₃).[9] Note: some sources report this as a doublet, which may indicate long-range coupling or a different solvent system.[9]

  • δ 2.99 - 3.23 (m, 2H): These complex multiplets arise from the two diastereotopic protons of the methylene group (-CH₂) at the C2 position.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. For the free base, the expected protonated molecular ion [M+H]⁺ would be observed at m/z 214 , corresponding to the molecular formula C₁₀H₁₂ClNO₂[9]. The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak at approximately one-third the intensity of the molecular ion peak) would be a key diagnostic feature.

Infrared (IR) Spectroscopy

While specific spectra are not widely published, the expected characteristic IR absorption bands for the free base include:

  • 3300-3400 cm⁻¹: N-H stretching vibrations of the primary amine.

  • ~1735 cm⁻¹: A strong C=O stretching band from the methyl ester group.

  • ~1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1200 cm⁻¹: C-O stretching of the ester.

  • ~1090 cm⁻¹: C-Cl stretching from the chlorophenyl group.

Chiroptical Properties

Confirming the absolute configuration is non-negotiable for a chiral intermediate.

  • Circular Dichroism (CD): CD spectroscopy is the definitive method for confirming the (S)-configuration in solution by measuring the differential absorption of circularly polarized light.[10] The technique provides a unique spectral signature, or "Cotton effect," associated with the chiral center and its interaction with the aromatic chromophore.[10]

Physicochemical Parameters

These parameters dictate the compound's behavior in various physical and chemical environments.

PropertyValue / DescriptionComments
Appearance White to off-white solidData for the hydrochloride salt.
Melting Point 127-129 °CThis reported range is for the racemic hydrochloride salt.[10] The melting point of the pure (S)-enantiomer salt is expected to be similar but may differ.
Solubility Soluble in organic solvents like ethyl acetate and methanol. The hydrochloride salt is expected to have higher aqueous solubility.Inferred from synthetic work-up procedures where the compound is partitioned between ethyl acetate and aqueous solutions.[1]
pKa (Predicted) ~9-10The primary amine group is basic. The exact pKa is not experimentally reported but is expected to be in the typical range for a primary amine adjacent to a chiral center.
Stability and Degradation

As a β-amino ester, the compound is susceptible to hydrolytic degradation of the ester bond.[11][12] This process can be catalyzed by both acid and base and is pH-dependent.[11]

  • Causality: The ester linkage is an electrophilic site vulnerable to nucleophilic attack by water. In basic conditions, hydroxide ions directly attack the carbonyl carbon. In acidic conditions, the carbonyl oxygen is protonated, making the carbon more electrophilic.

  • Implications: For long-term storage, the compound should be kept in a dry, sealed environment, preferably as the more stable crystalline hydrochloride salt.[7] Solutions, particularly in protic or aqueous solvents, may have limited stability. This is a critical consideration in drug formulation and process chemistry.

Analytical and Preparative Methodologies

Robust analytical and purification methods are essential for ensuring the quality and purity of this compound.

Protocol: Chiral Purity Assessment by HPLC

Rationale: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for separating enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) create a chiral environment, leading to differential interaction strengths with the two enantiomers and thus enabling their separation.[13]

Methodology:

  • Sample Preparation: Dissolve a small amount (~1 mg) of the compound in the mobile phase to a final concentration of ~1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or equivalent polysaccharide-based CSP.

    • Mobile Phase: An isocratic mixture of n-hexane and 2-propanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline separation.

    • Flow Rate: 1.0 mL/min.[13]

    • Temperature: 25 °C (Room Temperature).

    • Detection: UV at 220 nm or 254 nm, where the chlorophenyl chromophore absorbs.

  • Data Analysis: Integrate the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100.

G Workflow for Chiral HPLC Analysis cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep1 Dissolve Sample (~1 mg/mL in mobile phase) prep2 Filter (0.45 µm) prep1->prep2 hplc_system Inject Sample onto Chiral Column prep2->hplc_system separation Isocratic Elution (Hexane/IPA) hplc_system->separation detection UV Detection (220 nm) separation->detection acq Acquire Chromatogram detection->acq integ Integrate Peak Areas (S and R enantiomers) acq->integ calc Calculate % Enantiomeric Excess (% ee) integ->calc

Caption: A typical workflow for determining the enantiomeric purity of the target compound.

Protocol: Synthesis and Purification

Rationale: A common and efficient route to the target compound involves the deprotection of an N-Boc protected precursor. The Boc (tert-butoxycarbonyl) group is a standard amine protecting group that is stable under many conditions but is readily cleaved under strong acid, yielding the desired amine salt. Purification by flash chromatography separates the product from residual starting material and byproducts based on polarity.

Methodology:

  • Deprotection Reaction:

    • Dissolve (S)-methyl 3-(tert-butoxycarbonylamino)-3-(4-chlorophenyl)propanoate in a minimal amount of an anhydrous solvent like dichloromethane (DCM).[9]

    • Add an excess of a strong acid solution, such as 4M HCl in 1,4-dioxane (e.g., 10 equivalents).[9]

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Remove the solvent and excess acid under reduced pressure (rotary evaporation). This typically yields the crude hydrochloride salt as a solid.

    • For the free base, the crude salt can be dissolved in water, the pH adjusted to >10 with a base (e.g., NaOH), and the product extracted with an organic solvent like ethyl acetate.[1]

  • Purification:

    • Dissolve the crude product in a minimal amount of DCM.

    • Load the solution onto a silica gel column.

    • Elute the product using a gradient of methanol in dichloromethane (e.g., 1% to 15% MeOH in DCM).[1]

    • Combine fractions containing the pure product (identified by TLC) and evaporate the solvent to yield the purified compound.

G Workflow for Synthesis and Purification cluster_reaction Chemical Synthesis cluster_purification Purification start N-Boc Protected Precursor in Dichloromethane reaction Acidic Deprotection (4M HCl in Dioxane) Stir 2-4h at RT start->reaction workup Solvent Evaporation (Yields Crude HCl Salt) reaction->workup load Load Crude Product onto Silica Column workup->load elute Gradient Elution (MeOH in DCM) load->elute collect Collect & Combine Pure Fractions elute->collect final Pure (S)-Enantiomer (Free Base or HCl Salt) collect->final

Caption: A representative workflow for the synthesis and purification of the title compound.

Conclusion

This compound is a valuable chiral intermediate whose utility is fundamentally linked to its physicochemical properties. Its structure, stereochemistry, and purity are readily confirmed by a suite of spectroscopic and chromatographic techniques, with chiral HPLC being indispensable for verifying enantiomeric integrity. Key considerations for its handling and application include its susceptibility to hydrolysis, which necessitates careful storage and reaction planning. The methodologies outlined in this guide provide a robust framework for the characterization, synthesis, and purification of this compound, empowering researchers to confidently employ it in the advancement of pharmaceutical R&D.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 51358156, methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride. Retrieved from [Link]

  • Al-Saraireh, Y. M., et al. (2018). Stable and efficient generation of poly(β-amino ester)s for RNAi delivery. RSC Advances. Available at: [Link]

  • Blakemore, D. (2023). Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride. Synthio. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Available at: [Link]

  • ResolveMass Laboratories Inc. (2024). The Chemistry Behind Poly β-Amino Esters (PBAEs): Understanding Their Structure and Properties. Available at: [Link]

  • Crecente-Campo, J., et al. (2021). Stabilization of Poly (β-Amino Ester) Nanoparticles for the Efficient Intracellular Delivery of PiggyBac Transposon. MDPI. Available at: [Link]

  • Al-Saraireh, Y. M., et al. (2018). Stable and efficient generation of poly(β-amino ester)s for RNAi delivery. Molecular Systems Design & Engineering. Available at: [Link]

  • Meazza, G., et al. (1999). United States Patent 5,994,360. Google Patents.
  • Hancox, U., et al. (n.d.). US Patent 10,654,855 B2 - Protein kinase B inhibitors. Google Patents.
  • Kabir, A. M., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

Sources

An In-Depth Technical Guide to (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate: A Key Chiral Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate is a chiral molecule of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of β-amino acids, this compound serves as a critical building block for the synthesis of complex therapeutic agents, most notably as an intermediate in the development of protein kinase B (PKB/Akt) inhibitors.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on the technical details relevant to researchers in the field.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design. It is crucial to distinguish between the free base form and its commonly used hydrochloride salt, as their properties differ significantly.

PropertyThis compound (Free Base)This compound HCl (Hydrochloride Salt)
Molecular Formula C₁₀H₁₂ClNO₂[2]C₁₀H₁₃Cl₂NO₂[3]
Molecular Weight 213.66 g/mol [2]250.12 g/mol [3]
CAS Number 283159-95-5[2]1217775-76-2[3]
Appearance Not explicitly stated, likely an oil or low-melting solidWhite solid[1]
Solubility Data not widely available, expected to be soluble in common organic solventsData not widely available, likely soluble in water and polar organic solvents
pKa Data not availableData not available

Note: The racemic form of methyl 3-amino-3-(4-chlorophenyl)propanoate is identified by the CAS number 180264-84-0.

Synthesis of this compound

The stereoselective synthesis of the (S)-enantiomer is paramount for its use in chiral drug development. Several strategies can be employed, including the resolution of a racemic mixture or asymmetric synthesis.

Racemic Synthesis followed by Chiral Resolution

A common and scalable approach involves the initial synthesis of the racemic methyl ester, followed by resolution to isolate the desired (S)-enantiomer.

Step 1: Synthesis of Racemic 3-Amino-3-(4-chlorophenyl)propanoic Acid

The synthesis of the parent racemic β-amino acid can be achieved through a Mannich-type reaction involving 4-chlorobenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent like ethanol, followed by heating.[4]

Step 2: Esterification to Racemic Methyl 3-amino-3-(4-chlorophenyl)propanoate

The racemic amino acid is then esterified. A typical procedure involves suspending the acid in methanol and slowly adding a reagent like thionyl chloride. The reaction mixture is then heated to reflux to drive the reaction to completion.[4]

Step 3: Chiral Resolution

The resolution of the racemic methyl ester can be achieved by forming diastereomeric salts with a chiral resolving agent. A patented method describes the use of D-tartaric acid to selectively crystallize the salt of the (S)-enantiomer, which can then be isolated and neutralized to yield the pure this compound.

Experimental Protocol: Chiral Resolution (Illustrative)

  • Materials: Racemic methyl 3-amino-3-(4-chlorophenyl)propanoate, D-tartaric acid, suitable solvent (e.g., methanol/water mixture).

  • Procedure:

    • Dissolve the racemic ester in the chosen solvent system.

    • Add an equimolar amount of D-tartaric acid to the solution.

    • Allow the solution to cool and crystallize. The salt of the (S)-enantiomer will preferentially precipitate.

    • Collect the crystals by filtration.

    • Recrystallize the salt to improve diastereomeric purity.

    • Treat the purified salt with a base (e.g., sodium bicarbonate) to neutralize the tartaric acid and liberate the free base of this compound.

    • Extract the product with an organic solvent and purify as needed.

Asymmetric Synthesis

Direct asymmetric synthesis offers an elegant alternative to chiral resolution, potentially reducing the number of steps and improving overall yield. General methods for the asymmetric synthesis of β-amino esters that could be adapted for this target molecule include:

  • Aza-Michael Addition: The conjugate addition of an amine to an α,β-unsaturated ester can be rendered asymmetric through the use of a chiral catalyst or a chiral auxiliary.

  • Dynamic Kinetic Resolution: This method involves the reduction of a racemic β-amino-α-keto ester using a chiral catalyst, which selectively produces one stereoisomer of the corresponding β-amino-α-hydroxy ester, a precursor that can be converted to the target compound.[5]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate is a chiral β-amino ester, a structural motif of significant interest in medicinal chemistry and drug development. As a derivative of β-phenylalanine, it serves as a valuable chiral building block for the synthesis of various biologically active molecules, including enzyme inhibitors and peptide mimetics. The precise structural characterization of such molecules is paramount to ensuring their stereochemical integrity and purity, which directly impacts their pharmacological profile.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. This guide provides a comprehensive technical analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a detailed interpretation of the spectral data but also a field-proven protocol for acquiring high-quality spectra. Our approach is grounded in the fundamental principles of NMR, explaining the causality behind spectral features and experimental choices to ensure scientific integrity and reproducibility.

Part 1: Fundamental Principles Governing the NMR Spectra

A robust interpretation of NMR spectra begins with an understanding of the core principles that dictate the appearance of signals. For this compound, several key factors are at play.

Chemical Shift and Electronic Environment

The chemical shift (δ) of a nucleus is determined by its local electronic environment. Electron-withdrawing groups decrease the electron density around a nucleus, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield).[1][2] Conversely, electron-donating groups increase shielding, moving the signal upfield. In our target molecule, the electronegative chlorine atom on the phenyl ring, the amino group (NH₂), and the ester moiety (COOCH₃) are the primary influencers of the chemical shifts.

The Impact of Chirality: Diastereotopicity

The presence of a stereocenter at the C3 position renders the two protons of the adjacent methylene (CH₂) group at C2 diastereotopic. This is a critical concept: even with free rotation around the C2-C3 bond, these two protons are chemically and magnetically non-equivalent. Consequently, they will exhibit distinct chemical shifts and will couple not only to the C3 proton but also to each other (geminal coupling). This non-equivalence is a direct NMR manifestation of the molecule's chirality.[3]

Spin-Spin Coupling

Spin-spin coupling, or J-coupling, results in the splitting of NMR signals into multiplets. This phenomenon arises from the interaction of the magnetic moments of non-equivalent nuclei, typically through the intervening bonding electrons. The multiplicity of a signal is generally described by the 'n+1' rule, where 'n' is the number of equivalent neighboring protons. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable information about the dihedral angle between coupled protons and the connectivity of the carbon skeleton.

¹³C NMR Spectroscopy Considerations

Due to the low natural abundance of the ¹³C isotope (~1.1%), ¹³C NMR experiments are inherently less sensitive than ¹H NMR and typically require a higher sample concentration or longer acquisition times.[4][5] Spectra are usually acquired with broadband proton decoupling, which collapses all C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. This simplifies the spectrum and enhances the signal-to-noise ratio. The chemical shift range for ¹³C is much wider (~200 ppm) than for ¹H, providing excellent resolution.

Part 2: Experimental Protocol for High-Fidelity NMR Analysis

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation.[6] The following protocol outlines a self-validating system for obtaining high-resolution spectra suitable for structural confirmation and purity analysis.

Step-by-Step Sample Preparation
  • Analyte Weighing: For a standard 5 mm NMR tube, weigh 5-25 mg of this compound for ¹H NMR analysis. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[4][6][7]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for its excellent solubilizing power for many organic compounds and its relatively clean spectral window. Deuterated dimethyl sulfoxide (DMSO-d₆) is an alternative if solubility is an issue. The deuterium in the solvent is essential for the spectrometer's field-frequency lock.[4][8]

  • Dissolution: In a small, clean glass vial, dissolve the weighed sample in approximately 0.6 mL of the chosen deuterated solvent.[8] Using a separate vial allows for effective mixing via vortexing and visual confirmation of complete dissolution.[4]

  • Filtration and Transfer: To ensure a homogeneous solution free of particulate matter which can degrade spectral quality, filter the solution into a clean, unscratched NMR tube.[6][7] This is easily accomplished by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[6][7] Cotton wool should be avoided as solvents can leach impurities from it.[6]

  • Tube Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

Diagram: NMR Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Analyte (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in Vial (0.6 mL Deuterated Solvent) weigh->dissolve filter 3. Filter into NMR Tube (via Glass Wool Pipette) dissolve->filter cap 4. Cap and Label Tube filter->cap insert 5. Insert into Spectrometer cap->insert lock 6. Lock on Deuterium Signal insert->lock lock->lock shim 7. Shim for Field Homogeneity lock->shim acquire 8. Acquire Spectrum shim->acquire

Caption: Workflow for NMR sample preparation and data acquisition.

Part 3: Spectral Analysis and Interpretation

The following is a predictive analysis of the ¹H and ¹³C NMR spectra based on the known structural features of the molecule and established principles of NMR spectroscopy.

Molecular Structure with Atom Numbering

Caption: Structure of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show five distinct sets of signals.

  • Aromatic Protons (H-c, H-d): The para-substituted phenyl ring will produce a characteristic AA'BB' system, which often simplifies to appear as two distinct doublets.

    • H-c (ortho to Cl): These two equivalent protons will appear as a doublet, deshielded by the inductive effect of the chlorine atom. Expected δ ≈ 7.30 ppm.

    • H-d (meta to Cl): These two equivalent protons will also be a doublet, typically found slightly upfield from the ortho protons. Expected δ ≈ 7.25 ppm.

    • The coupling constant between these adjacent aromatic protons (³JHH) is typically 7-9 Hz.

  • Methine Proton (H-a): This proton is on the chiral center (C3) and is adjacent to the electron-withdrawing amino group and the aromatic ring. It will be coupled to the two diastereotopic methylene protons (H-b and H-b').

    • Signal: It will appear as a multiplet, most likely a doublet of doublets (dd).

    • Expected δ: ≈ 4.5 - 4.8 ppm.

  • Methylene Protons (H-b, H-b'): These diastereotopic protons at C2 are adjacent to the chiral center and the ester carbonyl group. They will have different chemical shifts.

    • Signal: Each will appear as a doublet of doublets (dd). They couple to each other (geminal coupling, ²JHH, typically 12-18 Hz) and to the methine proton H-a (vicinal coupling, ³JHH, with different values for each proton).

    • Expected δ: ≈ 2.7 - 3.0 ppm. The carbonyl group's anisotropy will influence their exact position.

  • Amino Protons (NH₂): The protons of the primary amine will typically appear as a broad singlet.

    • Signal: Broad singlet.

    • Expected δ: Highly variable (≈ 1.5 - 3.5 ppm), depending on solvent, concentration, and temperature, due to hydrogen bonding and exchange.

  • Methyl Protons (OCH₃): The three equivalent protons of the methyl ester group are in a distinct chemical environment.

    • Signal: A sharp singlet, as there are no adjacent protons to couple with.

    • Expected δ: ≈ 3.7 ppm, deshielded by the adjacent oxygen atom.[1]

Table 1: Summary of Predicted ¹H NMR Data

Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-c~ 7.30Doublet (d)³JHH ≈ 82H
H-d~ 7.25Doublet (d)³JHH ≈ 82H
H-a~ 4.5 - 4.8Doublet of Doublets (dd)³JHH(a,b), ³JHH(a,b')1H
H-b, H-b'~ 2.7 - 3.02 x Doublet of Doublets²JHH(b,b'), ³JHH(a,b), ³JHH(a,b')2H
NH₂~ 1.5 - 3.5Broad Singlet (br s)N/A2H
OCH₃~ 3.7Singlet (s)N/A3H
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear furthest downfield.

    • Expected δ: ≈ 172 ppm.

  • Aromatic Carbons: The symmetry of the para-substituted ring results in four signals for the six carbons.

    • C-ipso (attached to C3): Quaternary carbon. Expected δ ≈ 140-142 ppm.

    • C-ipso (attached to Cl): Quaternary carbon, its shift influenced by the heavy atom effect of chlorine. Expected δ ≈ 132-134 ppm.

    • C-c (ortho to Cl): Two equivalent carbons. Expected δ ≈ 129 ppm.

    • C-d (meta to Cl): Two equivalent carbons. Expected δ ≈ 128 ppm.

  • Methine Carbon (C-a): The chiral carbon atom bonded to the nitrogen.

    • Expected δ: ≈ 50-55 ppm.

  • Methylene Carbon (C-b): The CH₂ carbon.

    • Expected δ: ≈ 40-45 ppm.

  • Methyl Carbon (OCH₃): The carbon of the methyl ester group.

    • Expected δ: ≈ 52 ppm.

Table 2: Summary of Predicted ¹³C NMR Data

Carbon LabelChemical Shift (δ, ppm)
C=O~ 172
C-ipso (C-Ar)~ 140-142
C-ipso (Cl-Ar)~ 132-134
C-c~ 129
C-d~ 128
C-a (CH)~ 50-55
C-b (CH₂)~ 40-45
OCH₃~ 52

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides an unambiguous structural fingerprint for this compound. The key diagnostic features in the ¹H spectrum include the distinct doublet of doublets for the chiral methine proton (H-a), the pair of non-equivalent signals for the diastereotopic methylene protons (H-b, H-b'), and the characteristic AA'BB' pattern of the 4-chlorophenyl group. The ¹³C spectrum complements this by confirming the presence of eight unique carbon environments, including the downfield ester carbonyl and the four distinct aromatic signals. This detailed NMR characterization is indispensable for verifying the identity, stereochemical integrity, and purity of this important chiral intermediate, underpinning its reliable use in pharmaceutical research and development.

References

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  • Reddit user discussion. What is the effect of a chlorine group on aromatic protons?. r/NMRspectroscopy. [Link]

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  • PubChem, National Institutes of Health. Methyl 3-phenylpropionate. [Link]

  • Jakovljevic, M., et al. (2020). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 25(22), 5486. [Link]

  • ResearchGate. Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzoates. [Link]

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  • Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Magnetic Resonance in Chemistry, 42(4), 429-436. [Link]

  • Palkó, M., et al. (2020). Chiral α‐Amino Acid‐Based NMR Solvating Agents. Helvetica Chimica Acta, 103(7), e2000081. [Link]

  • ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

  • Li, G., & Still, W. C. (1998). A Chiral Shift Reagent for Amino Acids Based on Resonance-Assisted Hydrogen Bonding. Organic Letters, 1(1), 59-61. [Link]

  • Pharmaffiliates. Methyl (S)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate. [Link]

  • Pearson+. The standard 13C NMR spectrum of phenyl propanoate is shown here.... [Link]

  • Bolchi, C., et al. (2017). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric purity of amino acid benzyl esters. Magnetic Resonance in Chemistry, 55(11), 1016-1022. [Link]

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Sources

The Strategic Synthesis of Chiral β-Amino Acid Esters: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral β-amino acids and their ester derivatives are cornerstones of modern pharmaceutical development, forming the backbone of numerous bioactive molecules, including β-peptides and β-lactam antibiotics.[1][2] Their unique structural motifs confer advantageous properties such as increased metabolic stability and distinct conformational preferences.[2] This guide provides an in-depth exploration of the principal synthetic pathways to access these valuable chiral building blocks. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings and strategic considerations that guide the choice of a particular synthetic route. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the state-of-the-art in chiral β-amino acid ester synthesis.

Introduction: The Significance of the β-Amino Acid Motif

The replacement of α-amino acids with their β-homologues in peptide chains can induce the formation of stable, predictable secondary structures like helices, sheets, and turns.[2] This structural rigidity, coupled with enhanced resistance to enzymatic degradation, makes β-peptides highly attractive as peptidomimetics in drug discovery.[3] Consequently, the development of efficient and stereocontrolled methods for the synthesis of enantiomerically pure β-amino acids and their derivatives is a paramount objective in contemporary organic chemistry.[2][4] This guide will traverse the landscape of synthetic strategies, from classical approaches to cutting-edge catalytic methods.

Catalytic Asymmetric Hydrogenation: A Workhorse for Enantioselectivity

One of the most direct and atom-economical methods for the synthesis of chiral β-amino acid esters is the asymmetric hydrogenation of prochiral β-(acylamino)acrylates.[1][5] This approach relies on the use of a chiral transition metal catalyst, typically based on rhodium or ruthenium, to deliver hydrogen across the double bond with high facial selectivity.

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium complexes bearing chiral phosphine ligands have proven to be exceptionally effective for the hydrogenation of β-(acylamino)acrylates.[1][5] The choice of ligand is critical for achieving high enantioselectivity.

  • Mechanism Insight: The catalytic cycle generally involves the coordination of the olefinic substrate to the chiral rhodium complex, followed by oxidative addition of hydrogen, migratory insertion, and reductive elimination to release the chiral product and regenerate the catalyst. The stereochemical outcome is dictated by the steric and electronic properties of the chiral ligand, which creates a chiral environment around the metal center.

  • Key Ligand Classes:

    • DuPhos and BICP: Ligands such as Me-DuPhos and BICP have demonstrated high efficacy, particularly for the hydrogenation of (E)-isomers of β-(acylamino)acrylates, often achieving enantiomeric excesses (ee) upwards of 99%.[1][5]

    • TangPhos: The Rh-TangPhos catalyst has been successfully applied to the asymmetric hydrogenation of N-aryl β-enamino esters, yielding N-aryl β-amino esters with up to 96.3% ee.[6]

Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation

cluster_prep Substrate Preparation cluster_hydro Asymmetric Hydrogenation cluster_workup Workup & Purification S1 β-Keto Ester S2 β-Amino Acrylate S1->S2 Ammonia Source S3 β-(Acylamino)acrylate S2->S3 Acylation R1 β-(Acylamino)acrylate R5 Chiral β-Amino Acid Ester R1->R5 Hydrogenation Reactor R2 Rh-Chiral Phosphine Catalyst R2->R5 Hydrogenation Reactor R3 H2 (gas) R3->R5 Hydrogenation Reactor R4 Solvent (e.g., Toluene) R4->R5 Hydrogenation Reactor W1 Reaction Mixture W2 Solvent Removal W1->W2 W3 Chromatography W2->W3 W4 Pure Chiral β-Amino Acid Ester W3->W4 cluster_cycle Asymmetric Mannich Reaction Cycle CAT Chiral Thiourea Catalyst TS [Transition State] CAT->TS Activates Imine (H-bonding) NU Nucleophile (β-Ketoester) NU->TS Deprotonation E Electrophile (Imine) E->TS PROD Chiral β-Amino Ester TS->PROD C-C Bond Formation PROD->CAT Product Release & Catalyst Regeneration A1 N-Protected α-Amino Acid A2 Acid Chloride Formation A1->A2 A3 Diazoketone Synthesis (Diazomethane) A2->A3 A4 Wolff Rearrangement (Ag+, hv) A3->A4 A5 Ketene Trapping (Alcohol) A4->A5 A6 N-Protected β-Amino Acid Ester A5->A6

Sources

A Technical Guide to the Biological Significance of 3-Amino-3-Arylpropanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 3-amino-3-arylpropanoate scaffold, a core component of β-aryl-β-amino acids, represents a privileged structure in medicinal chemistry and drug discovery. Its inherent conformational flexibility, combined with the stereochemical complexity and the diverse chemical space accessible through the aryl moiety, makes it a foundational building block for a vast array of biologically active molecules. These derivatives have demonstrated significant therapeutic potential across multiple domains, including oncology, neuroscience, and infectious diseases. Their ability to mimic natural peptide structures while offering enhanced enzymatic stability makes them particularly valuable as peptidomimetics. This guide provides a comprehensive overview of the synthesis, diverse biological activities, mechanisms of action, and therapeutic applications of these compounds, grounded in field-proven insights and experimental validation.

The β-Amino Acid Scaffold: A Foundation for Biological Activity

Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom between the carboxyl and amino groups. This seemingly minor alteration fundamentally changes the molecule's backbone, allowing for the formation of unique, stable secondary structures in β-peptides, such as helices and sheets, that are resistant to proteolytic degradation.[1][2] The 3-amino-3-arylpropanoate framework specifically introduces an aromatic ring system directly attached to the stereogenic center bearing the amino group (Cβ). This aryl group is a critical determinant of biological activity, serving as a key interaction point with biological targets through π-π stacking, hydrophobic, and electronic interactions. The stereochemistry at this Cβ position is often crucial for target-specific binding and efficacy.

Synthetic Strategies: Accessing Chemical Diversity and Stereochemical Control

The therapeutic potential of 3-amino-3-arylpropanoate derivatives is unlocked through robust and stereoselective synthetic methodologies. The choice of synthesis dictates the accessibility of diverse analogues for structure-activity relationship (SAR) studies.

Key Synthetic Approaches
  • Mannich-type "One-Pot" Synthesis: A highly efficient method involves the three-component reaction of an arylaldehyde, malonic acid, and ammonium acetate. This approach provides a facile, one-step route to a variety of β-amino acid cores and is amenable to generating libraries of compounds for initial screening.[3][4] The reaction mechanism can be complex, involving multiple pathways that may be influenced by solvent polarity and the electronic nature of the arylaldehyde.[3]

  • Asymmetric Synthesis: Achieving enantiomeric purity is critical for pharmacological applications. Key methods include:

    • Michael Addition: Asymmetric Michael addition of a chiral lithium amide to an aryl acrylate derivative can yield the desired β-aminoester.

    • Catalytic Asymmetric Reduction: The enantioselective reduction of N-aryl β-dehydroamino acid derivatives using chiral catalysts, such as those based on copper(II), offers an efficient route to enantiomerically pure N-aryl β-amino esters under mild conditions.[5]

Diagram: General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and initial biological evaluation of a 3-amino-3-arylpropanoate derivative library.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation reagents Aryl Aldehyde + Malonic Acid + Ammonium Acetate reaction One-Pot Reaction (e.g., Reflux) reagents->reaction crude Crude Product (β-Amino Acid Core) reaction->crude purify Purification (Crystallization / Chromatography) crude->purify pure_core Pure 3-Amino-3- Arylpropanoic Acid purify->pure_core derivatization Chemical Derivatization (e.g., Amide Coupling) pure_core->derivatization library Derivative Library derivatization->library screening Primary Screening (e.g., MTT Assay) library->screening Test Compounds hit_id Hit Identification screening->hit_id secondary Secondary Assays (e.g., Mechanism of Action) hit_id->secondary lead_opt Lead Optimization secondary->lead_opt

Caption: Generalized workflow from synthesis to initial biological screening.

Diverse Biological Activities & Therapeutic Potential

The 3-amino-3-arylpropanoate scaffold is remarkably versatile, giving rise to derivatives with a wide spectrum of biological activities.

Anticancer Activity

A significant number of derivatives exhibit potent antiproliferative effects against various cancer cell lines.[6][7] Their mechanisms are diverse and often structure-dependent. For instance, certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives show selective cytotoxicity against non-small cell lung cancer cells (A549) and can reduce cell migration.[6] The inclusion of different heterocyclic or aromatic substituents on the core structure allows for fine-tuning of this activity.[6] Some derivatives act as tubulin polymerization inhibitors, arresting the cell cycle and inducing apoptosis, while others function as histone deacetylase (HDAC) inhibitors.[8][9]

Neurological Disorders

This class of compounds has shown significant promise in modulating N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity, learning, and memory.[10][11] Specific derivatives of (R)-2-amino-3-triazolpropanoic acid act as glycine site agonists with selectivity for different GluN2 subunits (e.g., GluN2C/D).[10][12] This subunit specificity is a key goal in modern neuropharmacology, as it may allow for therapeutic intervention in conditions like schizophrenia or Parkinson's disease with a reduced side-effect profile compared to non-selective NMDA receptor antagonists.[11][13]

Infectious Diseases

Derivatives of this scaffold have demonstrated broad-spectrum antimicrobial and antifungal properties.[1][14] For example, 3-aryl-3-(furan-2-yl)propanoic acid derivatives show good activity against the yeast-like fungi Candida albicans and can also inhibit bacteria such as Escherichia coli and Staphylococcus aureus.[15] Additionally, the 3-arylquinoline structure, which contains a related motif, has been identified as a potent antileishmanial lead, effectively blocking the proliferation of Leishmania parasites in their intramacrophage amastigote form.[16]

Cardiovascular Applications

Certain 3-amino-3-arylpropanoate derivatives have been developed as antagonists of the platelet fibrinogen receptor (gp IIb/IIIa). By blocking this receptor, these compounds inhibit platelet aggregation, making them useful for treating and preventing platelet-mediated thrombotic disorders such as myocardial infarction and unstable angina.

Mechanisms of Action: From Receptor Modulation to Cell Cycle Arrest

Understanding the precise mechanism of action is paramount for rational drug design and development.

Case Study: NMDA Receptor Glycine Site Agonism

NMDA receptors require the binding of both glutamate (at the GluN2 subunit) and a co-agonist, typically glycine or D-serine (at the GluN1 subunit), for activation.[13] Certain 3-amino-3-arylpropanoate derivatives function as potent agonists at this GluN1 glycine site. The triazole ring in some derivatives can act as a bioisostere for an amide bond, correctly positioning the molecule within the binding pocket of the GluN1 subunit to trigger receptor activation.[10][12]

cluster_ligands cluster_channel NMDA_R GluN1 GluN2 Open Channel Open (Ca²⁺ Influx) NMDA_R->Open Activation Glycine Glycine / D-Serine (Co-agonist) Glycine->NMDA_R:GluN1 Derivative 3-Amino-3-arylpropanoate Derivative (Agonist) Derivative->NMDA_R:GluN1 Glutamate Glutamate (Agonist) Glutamate->NMDA_R:GluN2 Closed Channel Closed Closed->NMDA_R Binding

Caption: Agonist binding at the NMDA receptor leading to channel opening.

Case Study: Anticancer Mechanisms

The anticancer activity of these derivatives often involves the disruption of fundamental cellular processes required for proliferation.

  • Tubulin Disruption: Some β-lactam analogues of 3-amino-3-arylpropanoates function as microtubule-disrupting agents, similar to combretastatin A-4.[9] They bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[8][9]

  • Apoptosis Induction: Mechanistic studies show that potent derivatives can induce apoptosis through the intrinsic mitochondrial pathway. This is often characterized by a downregulation of anti-apoptotic proteins like Bcl-2 and survivin, and an upregulation of pro-apoptotic proteins like Bax.[8][9]

  • Cell Cycle Arrest: Flow cytometry analysis of cancer cells treated with active compounds often reveals a significant accumulation of cells in a specific phase of the cell cycle. For example, some α-aminophosphonate derivatives have been shown to arrest pancreatic cancer cells in the S phase.[17]

cluster_pathway Cellular Impact Compound 3-Amino-3-arylpropanoate Derivative Tubulin Tubulin Polymerization Compound->Tubulin Inhibits Microtubules Microtubule Formation Tubulin->Microtubules Polymerizes M_Phase Mitosis (M Phase) Microtubules->M_Phase Enables G2M_Arrest G2/M Phase Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to

Caption: Mechanism of action for tubulin-disrupting anticancer derivatives.

Application in Drug Discovery: SAR and Lead Optimization

Systematic modification of the 3-amino-3-arylpropanoate scaffold is a powerful strategy for lead optimization. Structure-activity relationship (SAR) studies reveal key insights into the molecular features required for potency and selectivity.

Structure-Activity Relationship (SAR) Insights
  • Aryl Substituents: The nature and position of substituents on the aryl ring are paramount. For anticancer activity, electron-donating groups (e.g., methoxy, N,N-dimethylamino) can enhance potency.[18][19] In some series, the presence of a hydroxy group on the benzene ring is strongly related to cytotoxic activity.[15]

  • N-Substitutions: Modifications at the amino group can drastically alter activity. For example, introducing amide or carbamate functionalities can yield analogues with potent antiproliferative activities.[18][19]

  • Core Scaffold Modifications: Replacing the core propanoic acid with bioisosteres, such as a β-lactam or phosphalactone, can confer novel activities or improve existing ones, such as targeting tubulin or inhibiting pancreatic cancer cell growth, respectively.[9][17]

Data Presentation: SAR of Anticancer Derivatives

The following table summarizes the in vitro cytotoxicity (IC₅₀) of selected 3-amino-propanoic acid derivatives against various human cancer cell lines, illustrating the impact of structural modifications.

Compound IDCore Structure ModificationAryl SubstituentCancer Cell LineIC₅₀ (µM)Reference
1 3-((4-hydroxyphenyl)amino)propanoic acid2-FurylA549 (Lung)~25[6]
2 3-((4-hydroxyphenyl)amino)propanoic acid4-ChlorophenylA549 (Lung)> 100[6]
32 3-Fluoro-β-lactam3-Hydroxy-4-methoxyphenylHs578T (Breast)0.033[8][9]
33 3-Fluoro-β-lactam3-Fluoro-4-methoxyphenylMCF-7 (Breast)0.095[8][9]
4k Benzofused 2-phospha-γ-lactoneDiethylamino phenylBxPC-3 (Pancreatic)< 50[17]

Note: IC₅₀ values are approximate and compiled from multiple sources for illustrative purposes. Direct comparison requires standardized assay conditions.

Key Experimental Methodologies

The validation of biological activity requires robust and reproducible experimental protocols. The following sections detail standard, self-validating methodologies for assessing the anticancer and antimicrobial potential of novel derivatives.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[14] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., DMSO) as a negative control and a known anticancer drug as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[1]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible.[1]

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol: Antimicrobial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20] The broth microdilution method is a standard technique for determining MIC values.[21]

Step-by-Step Methodology:

  • Inoculum Preparation: Select 3-4 colonies of the test bacterium from a fresh agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL).[21] Dilute this suspension to achieve the final desired inoculum concentration (typically ~5 x 10⁵ CFU/mL in the well).[20]

  • Compound Dilution: In a 96-well microtiter plate, add 100 µL of sterile broth (e.g., Mueller-Hinton Broth) to wells in columns 2-12. Add 200 µL of the test compound at its highest concentration to the first column.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard the final 100 µL from column 10.[21]

  • Controls: Column 11 serves as a positive control (broth and inoculum, no compound), and column 12 serves as a negative/sterility control (broth only).

  • Inoculation: Add the diluted bacterial inoculum to wells in columns 1-11.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[20]

  • Result Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Conclusion and Future Outlook

The 3-amino-3-arylpropanoate scaffold is a cornerstone of modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, establishing them as viable candidates for developing novel therapeutics for cancer, neurological disorders, and infectious diseases. The synthetic accessibility of these compounds allows for extensive exploration of chemical space, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. Future research will likely focus on developing derivatives with even greater target specificity, particularly subunit-selective NMDA receptor modulators and inhibitors of specific cancer-related kinases or pathways. The continued integration of computational modeling with synthetic chemistry and biological screening will undoubtedly accelerate the journey of these versatile compounds from laboratory curiosities to life-saving medicines.

References

A complete list of all sources cited in this document with full details and URLs for verification.

  • Synthesis of 3-amino-3-aryl propanoates.
  • A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Scribd.
  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF.
  • Minimum Inhibitory Concentration (MIC) Test.
  • Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Hilaris Publisher.
  • MTT Cell Proliferation Assay.
  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher.
  • Biological Applications of β-amino acids and its derivatives.
  • Synthesis of N-aryl β-amino acid derivatives via Cu(ii)-catalyzed asymmetric 1,4-reduction in air.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.
  • MTT assay protocol. Abcam.
  • Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibiotic PF 1052. Benchchem.
  • Amino-Substituted 3-Aryl- and 3-Heteroarylquinolines as Potential Antileishmanial Agents.
  • Structure-activity relationship studies of 3-aroylindoles as potent antimitotic agents. PubMed.
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. MDPI.
  • Structure–Activity Relationship Studies of 3‐Aroylindoles as Potent Antimitotic Agents. Wiley Online Library.
  • Synthesis and Anti-Pancreatic Cancer Activity Studies of Novel 3-Amino-2-hydroxybenzofused 2-Phospha-γ-lactones.
  • Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry.
  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. University of Copenhagen.
  • Downstream Allosteric Modulation of NMDA Receptors by 3-Benzazepine Derivatives.
  • Novel NMDA Receptor Modulators: An Update.
  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. PubMed.
  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity.

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The Advent of the Chlorinated Phenyl: A Technical Chronicle of Chlorophenyl-Substituted Amino Acids in Research and Medicine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of chlorine atoms onto the phenyl ring of amino acids has given rise to a class of molecules with profound pharmacological significance. This in-depth technical guide chronicles the discovery and historical development of key chlorophenyl-substituted amino acids, with a primary focus on the pioneering molecules that have shaped our understanding of neurotransmission and enzymatic inhibition: baclofen and fenclonine (p-chlorophenylalanine). We will explore the serendipitous discoveries, the evolution of synthetic strategies from racemic mixtures to stereospecific preparations, and the pivotal experiments that elucidated their mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the origins and scientific journey of these impactful compounds.

Introduction: The Dawn of a New Pharmacophore

The mid-20th century was a fertile ground for neuropharmacology, with the discovery and characterization of key neurotransmitters paving the way for the rational design of novel therapeutic agents. The amino acid γ-aminobutyric acid (GABA) was identified as the primary inhibitory neurotransmitter in the mammalian central nervous system in the 1950s.[1][2] This discovery sparked a quest for GABA analogs that could modulate neuronal activity and potentially treat neurological and psychiatric disorders. Similarly, the elucidation of serotonin's role in mood and physiology prompted the development of tools to manipulate its synthesis and signaling. It was within this exciting scientific landscape that the introduction of a seemingly simple modification—the addition of a chlorine atom to a phenyl ring of an amino acid—led to the creation of compounds with remarkable and specific biological activities.

This guide will navigate the key milestones in the history of chlorophenyl-substituted amino acids, from their initial synthesis to their establishment as indispensable tools in neuroscience and medicine. We will delve into the stories of two archetypal molecules:

  • Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid): A GABA analog that crossed the blood-brain barrier and became a cornerstone in the management of spasticity.

  • Fenclonine (p-chlorophenylalanine, PCPA): A potent and irreversible inhibitor of serotonin synthesis that has been instrumental in dissecting the role of this neurotransmitter in a vast array of physiological processes.

Through a blend of historical narrative, mechanistic explanation, and detailed experimental protocols, this document aims to provide a comprehensive resource for understanding the discovery and enduring legacy of chlorophenyl-substituted amino acids.

The Serendipitous Journey of Baclofen: From Epilepsy to Spasticity

The story of baclofen is a classic example of serendipity in drug discovery. Its journey from a failed epilepsy drug to a mainstay treatment for spasticity highlights the importance of keen observation and a willingness to explore unexpected findings.

The Genesis of a GABA Analog

In 1962, the Swiss chemist Heinrich Keberle, working at Ciba-Geigy (a predecessor of Novartis), synthesized baclofen.[3][4] The rationale behind its creation was to develop a more lipophilic derivative of GABA.[4] GABA itself, while a crucial neurotransmitter, does not readily cross the blood-brain barrier, limiting its therapeutic potential when administered systemically. By attaching a 4-chlorophenyl group to the GABA backbone, Keberle aimed to increase its fat solubility and facilitate its entry into the central nervous system. The initial therapeutic target for this novel compound was epilepsy.[3][4]

A Fortunate Failure and a New Beginning

Clinical trials for baclofen as an anti-epileptic agent proved disappointing.[5] However, astute clinicians observed an unexpected side effect in some patients: a significant reduction in muscle spasticity.[3] This serendipitous finding prompted a shift in the clinical development of baclofen. In 1971, it was reintroduced as a treatment for spasticity, and its efficacy in this indication was soon established.[3] The U.S. Food and Drug Administration (FDA) approved baclofen for the treatment of spasticity in 1977.[3][4]

Elucidating the Mechanism of Action: The Discovery of the GABAB Receptor

For years, the precise mechanism by which baclofen exerted its muscle relaxant effects was not fully understood. It was known to be a GABA agonist, but it did not act on the then-known GABA receptors, which were sensitive to the antagonist bicuculline (now known as GABAA receptors). In 1980, Norman Bowery and his team made a landmark discovery.[6] They identified a novel, bicuculline-insensitive GABA receptor that was potently activated by baclofen. This new receptor was named the GABAB receptor .[6] This discovery was a pivotal moment, not only in understanding baclofen's mechanism but also in expanding our knowledge of GABAergic neurotransmission.

The activation of GABAB receptors by baclofen leads to the inhibition of neuronal activity through several mechanisms, including the inhibition of adenylyl cyclase and the modulation of potassium and calcium channels.[7] This ultimately results in a reduction in the release of excitatory neurotransmitters, leading to the alleviation of muscle spasticity.[3]

Timeline of Key Events in the History of Baclofen
YearEventReference(s)
1962Baclofen is first synthesized by Heinrich Keberle at Ciba-Geigy.[3][4][5]
1971Baclofen is reintroduced as a treatment for muscle spasticity.[3]
1977The U.S. FDA approves baclofen for the treatment of spasticity.[3][4]
1980The GABAB receptor is discovered as the target of baclofen.[6]
1984Intrathecal baclofen therapy is introduced for severe spasticity.[3]

Fenclonine (p-Chlorophenylalanine): A Powerful Tool for Serotonin Depletion

In parallel with the development of GABAergic drugs, researchers were actively seeking ways to understand the function of another critical neurotransmitter, serotonin (5-hydroxytryptamine, 5-HT). The synthesis of p-chlorophenylalanine (PCPA), also known as fenclonine, provided a revolutionary tool to achieve this.

The Discovery of a Tryptophan Hydroxylase Inhibitor

Fenclonine was identified as a potent and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[8][9] This discovery was a significant breakthrough, as it allowed for the selective depletion of serotonin in the brain and peripheral tissues. The administration of fenclonine leads to a dramatic and long-lasting reduction in serotonin levels.[8]

A Window into the World of Serotonin

The availability of fenclonine opened up new avenues of research into the role of serotonin in a wide range of physiological and behavioral processes. By depleting serotonin with fenclonine, researchers could investigate its involvement in:

  • Sleep and wakefulness

  • Mood and emotional behavior

  • Aggression

  • Sexual behavior

  • Pain perception

While its side effects, including hypersensitivity reactions and psychiatric disturbances, have limited its therapeutic use, fenclonine remains an invaluable experimental tool in neuroscience.[8][10]

Synthesis of Chlorophenyl-Substituted Amino Acids: From Racemates to Enantiopure Compounds

The synthesis of chlorophenyl-substituted amino acids has evolved significantly since their initial discoveries. Early methods often produced racemic mixtures, while later advancements have focused on stereospecific syntheses to isolate the more active enantiomers.

Early Synthetic Approaches

The initial syntheses of baclofen and fenclonine were not stereospecific, yielding racemic mixtures of the (R)- and (S)-enantiomers. For baclofen, one of the early synthetic routes involved the condensation of 4-chlorobenzaldehyde with two equivalents of acetoacetic ester, followed by hydrolysis, decarboxylation, cyclization to the glutarimide, and a Hofmann rearrangement.[11]

For fenclonine, early methods often involved the direct chlorination of L-phenylalanine, which unfortunately led to a mixture of ortho, meta, and para isomers that were difficult to separate.[12]

The Importance of Chirality and the Rise of Asymmetric Synthesis

It was later discovered that the biological activity of many chiral drugs resides in a single enantiomer. In the case of baclofen, the (R)-(-)-enantiomer is the more potent GABAB receptor agonist.[5] This realization spurred the development of asymmetric synthetic strategies to produce enantiomerically pure baclofen. These methods include:

  • Chemical and Biocatalytic Resolution: Separation of racemic mixtures using chiral resolving agents or enzymes.[5]

  • Asymmetric Synthesis using Chiral Auxiliaries: Employing chiral molecules to guide the stereochemical outcome of a reaction.[5]

  • Asymmetric Catalysis: Using chiral catalysts to favor the formation of one enantiomer over the other.[5]

A significant advancement in the stereospecific synthesis of fenclonine was reported by Houghten and Rapoport in 1974, providing a method to obtain pure p-chloro-L-phenylalanine from L-phenylalanine, thus avoiding a resolution step.[12]

Experimental Protocols

This protocol is based on early, non-stereospecific synthetic methods.

Step 1: Synthesis of 3-(4-chlorophenyl)glutaric acid

  • To a stirred solution of sodium ethoxide, prepared from sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL), add diethyl malonate (16 g, 0.1 mol).

  • Add 4-chlorobenzaldehyde (14 g, 0.1 mol) dropwise to the solution.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture and add a solution of sodium hydroxide (8 g, 0.2 mol) in water (50 mL).

  • Reflux for an additional 3 hours to hydrolyze the esters.

  • Acidify the cooled solution with concentrated hydrochloric acid.

  • Collect the precipitated 3-(4-chlorophenyl)glutaric acid by filtration, wash with cold water, and dry.

Step 2: Synthesis of 3-(4-chlorophenyl)glutarimide

  • Heat 3-(4-chlorophenyl)glutaric acid (10 g, 0.041 mol) with urea (2.5 g, 0.041 mol) at 150-160 °C for 2 hours.

  • Cool the reaction mixture and recrystallize the solid from ethanol to yield 3-(4-chlorophenyl)glutarimide.

Step 3: Synthesis of Baclofen via Hofmann Rearrangement

  • Prepare a solution of sodium hypobromite by adding bromine (2.1 mL, 0.041 mol) to a cold solution of sodium hydroxide (4.1 g, 0.102 mol) in water (40 mL).

  • Add 3-(4-chlorophenyl)glutarimide (8 g, 0.036 mol) to the sodium hypobromite solution.

  • Heat the mixture to 80 °C for 1 hour.

  • Cool the solution and acidify with acetic acid to precipitate baclofen.

  • Collect the product by filtration, wash with cold water, and recrystallize from water.

This protocol is adapted from the method of Houghten and Rapoport (1974).[12]

Step 1: Protection of L-Phenylalanine

  • Suspend L-phenylalanine (16.5 g, 0.1 mol) in glacial acetic acid (100 mL).

  • Add acetic anhydride (20.4 g, 0.2 mol) and stir at room temperature for 1 hour.

  • Pour the reaction mixture into ice water and collect the precipitated N-acetyl-L-phenylalanine by filtration.

Step 2: Chlorination

  • Dissolve N-acetyl-L-phenylalanine (10.35 g, 0.05 mol) in a mixture of acetic acid (50 mL) and acetic anhydride (25 mL).

  • Cool the solution to 0 °C and bubble chlorine gas through the solution for 2-3 hours while maintaining the temperature below 5 °C.

  • Monitor the reaction by thin-layer chromatography.

  • Once the reaction is complete, purge the excess chlorine with nitrogen gas.

Step 3: Deprotection

  • Add concentrated hydrochloric acid (50 mL) to the reaction mixture.

  • Reflux the solution for 4 hours to hydrolyze the acetyl group.

  • Cool the solution and neutralize with ammonium hydroxide to precipitate the crude p-chloro-L-phenylalanine.

  • Collect the product by filtration and recrystallize from aqueous ethanol to obtain pure p-chloro-L-phenylalanine.

Biological Characterization: Assays and Methodologies

The discovery of chlorophenyl-substituted amino acids was paralleled by the development of biological assays to characterize their activity.

In Vitro Assays

This assay measures the affinity of a compound for the GABAB receptor.

  • Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue.

  • Binding Reaction: Incubate the membranes with a radiolabeled GABAB receptor ligand (e.g., [3H]GABA in the presence of a GABAA receptor blocker, or a specific [3H]GABAB receptor antagonist) and varying concentrations of the test compound (baclofen).

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound ligand.

  • Data Analysis: Calculate the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and the Ki (inhibition constant).

This assay measures the ability of a compound to inhibit the activity of tryptophan hydroxylase.

  • Enzyme Preparation: Obtain a source of tryptophan hydroxylase, either from tissue homogenates (e.g., rat brainstem) or as a recombinant enzyme.

  • Enzymatic Reaction: Incubate the enzyme with its substrate, L-tryptophan, a cofactor (tetrahydrobiopterin), and varying concentrations of the test compound (fenclonine).

  • Product Quantification: Measure the formation of the product, 5-hydroxytryptophan (5-HTP), typically using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

  • Data Analysis: Calculate the IC50 of the compound for TPH inhibition.

In Vivo Models

Animal models are crucial for evaluating the in vivo efficacy of anti-spasticity agents. Common models include:

  • Genetically Spastic Animals: Such as the spastic Han-Wistar rat.

  • Spinal Cord Injury Models: Creating a lesion in the spinal cord to induce spasticity.

  • Electromyography (EMG): Recording the electrical activity of muscles to quantify muscle spasms and the effect of drug treatment.

This model is widely used to study the behavioral and physiological consequences of reduced serotonin levels.

  • Administration: Administer fenclonine to the animals (e.g., rats or mice) via intraperitoneal injection, typically for several consecutive days.

  • Behavioral Testing: Conduct behavioral tests at a time point when serotonin depletion is maximal (usually 2-3 days after the last injection).

  • Neurochemical Analysis: At the end of the experiment, collect brain tissue to measure the levels of serotonin and its metabolites (e.g., 5-HIAA) using HPLC to confirm the extent of depletion.

Conclusion and Future Perspectives

The discovery and development of chlorophenyl-substituted amino acids represent a significant chapter in the history of pharmacology. From the serendipitous discovery of baclofen's anti-spasticity effects to the deliberate use of fenclonine to unravel the complexities of the serotonergic system, these molecules have had a profound and lasting impact. The journey from racemic mixtures to enantiopure drugs underscores the importance of stereochemistry in drug design.

The legacy of these pioneering compounds continues to influence modern drug discovery. The understanding of the GABAB receptor, spurred by the study of baclofen, has led to the development of other GABAB receptor modulators. Similarly, the insights gained from serotonin depletion studies using fenclonine have been instrumental in the development of selective serotonin reuptake inhibitors (SSRIs) and other drugs that target the serotonergic system for the treatment of depression, anxiety, and other psychiatric disorders.

As we move forward, the principles learned from the history of chlorophenyl-substituted amino acids will undoubtedly continue to guide the design and development of new generations of targeted and effective therapeutics.

References

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  • Houghten, R. A., & Rapoport, H. (1974). Synthesis of Pure p-Chlorophenyl-L-alanine form L-Phenylalanine. Journal of Medicinal Chemistry, 17(5), 556–558.
  • Choo, H., et al. (1995). Baclofen and (R)- and (S)-PCPGABA (4-Amino-2-(4-chlorophenyl)butyric Acid) via (R)- and (S)-3-(4-Chlorophenyl)pyrrolidines. Chemical & Pharmaceutical Bulletin, 43(8), 1302-1306.
  • Green and Efficient Synthesis of Baclofen. (2022, June 22). Advanced Journal of Chemistry-Section B.
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  • Bergel, F., Burnop, V. C. E., & Stock, J. A. (1955). Cyto-active amino-acids and peptides. Part II. Resolution of para-substituted phenylalanines and synthesis of p-di-(2-chloroethyl)amino-DL-phenyl[β-14C]alanine. Journal of the Chemical Society (Resumed), 1223-1230.
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  • Kumar, P. H., et al. (2021). Novel Synthesis of Baclofen. International Journal of ChemTech Research, 14(1), 259-262.
  • Matthes, S., & Bader, M. (2018). Discovery and Biological Characterization of a Novel Scaffold for Potent Inhibitors of Peripheral Serotonin Synthesis. Future Medicinal Chemistry, 10(14), 1695-1707.
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  • Application Notes: Achieving Long-Term Serotonin Depletion with Fenclonine. (2025). Benchchem.
  • A Comparative Guide to Serotonin Depletion: 4- Chloro-L-phenylalanine (PCPA) vs. 5,7. (2025). Benchchem.
  • Houghten, R. A., & Rapoport, H. (1974). Synthesis of pure p-chlorophenyl-L-alanine form L-phenylalanine. Journal of Medicinal Chemistry, 17(5), 556-558.
  • Patel, H. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2439-2450.
  • Balaban, P. M., et al. (2020). Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity. Biomedicines, 8(3), 61.
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  • Bowery, N. G., & Smart, T. G. (2006). GABA and glycine as neurotransmitters: A brief history. Trends in pharmacological sciences, 27(8), 430-433.
  • Kim, J., et al. (2021). Identification of New Non-BBB Permeable Tryptophan Hydroxylase Inhibitors for Treating Obesity and Fatty Liver Disease. Journal of Medicinal Chemistry, 64(15), 11468-11485.
  • Al-Ghorbani, M., et al. (2022). Crystal structure of 1-amino-3-(4-chlorophenyl)-2-cyano-3H-benzo[11][13]thiazolo[3,2-a]pyridine-4-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 522-526.

  • Diksic, M., & Nagahiro, S. (1999). The inhibition of tryptophan hydroxylase, not protein synthesis, reduces the brain trapping of alpha-methyl-L-tryptophan: an autoradiographic study. Journal of Neuroscience Research, 58(4), 585-591.
  • Al-Abdullah, E. S., et al. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Molecules, 27(19), 6528.
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Visualizations

Discovery_and_Development_Pathway cluster_GABA GABAergic Pathway cluster_Serotonin Serotonergic Pathway GABA Discovery GABA Discovery Baclofen Synthesis (1962) Baclofen Synthesis (1962) GABA Discovery->Baclofen Synthesis (1962) Inspiration Initial Epilepsy Trials Initial Epilepsy Trials Baclofen Synthesis (1962)->Initial Epilepsy Trials Spasticity Observation Spasticity Observation Initial Epilepsy Trials->Spasticity Observation Serendipity Clinical Use for Spasticity Clinical Use for Spasticity Spasticity Observation->Clinical Use for Spasticity GABAB Receptor Discovery (1980) GABAB Receptor Discovery (1980) Clinical Use for Spasticity->GABAB Receptor Discovery (1980) Mechanistic Elucidation Serotonin Research Serotonin Research Fenclonine Synthesis Fenclonine Synthesis Serotonin Research->Fenclonine Synthesis Need for Tools TPH Inhibition Discovery TPH Inhibition Discovery Fenclonine Synthesis->TPH Inhibition Discovery Serotonin Depletion Model Serotonin Depletion Model TPH Inhibition Discovery->Serotonin Depletion Model Neuroscience Research Tool Neuroscience Research Tool Serotonin Depletion Model->Neuroscience Research Tool

Caption: A flowchart illustrating the parallel discovery and development pathways of baclofen and fenclonine.

Baclofen_Synthesis_Workflow Start 4-Chlorobenzaldehyde + Diethyl Malonate Step1 Condensation & Hydrolysis Start->Step1 Intermediate1 3-(4-chlorophenyl)glutaric acid Step1->Intermediate1 Step2 Cyclization with Urea Intermediate1->Step2 Intermediate2 3-(4-chlorophenyl)glutarimide Step2->Intermediate2 Step3 Hofmann Rearrangement (NaOBr) Intermediate2->Step3 End Baclofen Step3->End

Caption: A simplified workflow for the synthesis of racemic baclofen.

Fenclonine_Mechanism Tryptophan Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH Substrate 5-HTP 5-Hydroxytryptophan TPH->5-HTP Product Serotonin Serotonin (5-HT) 5-HTP->Serotonin Decarboxylation Fenclonine Fenclonine (PCPA) Fenclonine->TPH Irreversible Inhibition

Caption: The mechanism of action of fenclonine as an inhibitor of serotonin synthesis.

Sources

An In-depth Technical Guide to the Safe Handling of (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known safety and hazard information for (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate and its common hydrochloride salt. As a crucial chiral building block in pharmaceutical synthesis, a thorough understanding of its safe handling, storage, and emergency procedures is paramount for ensuring laboratory safety and regulatory compliance. This document synthesizes available data to provide a field-proven perspective on managing the risks associated with this compound.

Chemical and Physical Identity

This compound is a substituted phenylpropanoate ester. It is often supplied and used as a hydrochloride salt to improve stability and handling characteristics.

IdentifierThis compoundThis compound HCl
CAS Number 283159-95-5[1][2][3]1217775-76-2[4][5]
Molecular Formula C₁₀H₁₂ClNO₂[1][3]C₁₀H₁₃Cl₂NO₂[4][5]
Molecular Weight 213.66 g/mol [1][3]250.12 g/mol [4][5]
Appearance Data not consistently availableWhite solid[6]
Synonyms Methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate[1][2]This compound hydrochloride[4]

Hazard Identification and GHS Classification

The primary safety data available for this compound, particularly its hydrochloride salt, is derived from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The available information indicates that this compound should be handled with care due to its irritant properties.[4]

GHS Pictogram and Signal Word
  • Pictogram:

    
    
    
  • Signal Word: Warning [4][6]

GHS Hazard Statements

Based on notifications to the European Chemicals Agency (ECHA), the following hazard statements have been associated with the hydrochloride salt of this compound[4]:

  • H315: Causes skin irritation. [4][6] This indicates that direct contact with the skin is likely to cause inflammation and irritation.

  • H319: Causes serious eye irritation. [4][6] Contact with the eyes can result in significant irritation, and appropriate eye protection is mandatory.

  • H335: May cause respiratory irritation. [4][6] Inhalation of the dust or powder can lead to irritation of the respiratory tract.

GHS Precautionary Statements

A comprehensive set of precautionary statements is provided to ensure safe handling and emergency preparedness[4][6]:

CodeStatement
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P264 Wash skin thoroughly after handling.
P271 Use only outdoors or in a well-ventilated area.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352 IF ON SKIN: Wash with plenty of soap and water.
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P319 Get medical help if you feel unwell.
P332+P317 If skin irritation occurs: Get medical help.
P337+P317 If eye irritation persists: Get medical help.
P362+P364 Take off contaminated clothing and wash it before reuse.
P403+P233 Store in a well-ventilated place. Keep container tightly closed.
P405 Store locked up.
P501 Dispose of contents/container to an approved waste disposal plant.

Toxicological Profile

Currently, there is limited publicly available, peer-reviewed toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration) values, specifically for this compound. The hazard assessment is primarily based on the GHS classifications derived from structural similarities to other irritant compounds and notifications from suppliers. The causality behind the irritation is likely due to the amine and ester functional groups, which can interact with biological macromolecules in the skin, eyes, and respiratory system.

Exposure Control and Personal Protective Equipment (PPE)

A proactive approach to exposure control is essential when handling this compound. The following workflow outlines the necessary steps to mitigate risks.

ExposureControlWorkflow cluster_assessment Risk Assessment cluster_controls Control Measures cluster_handling Safe Handling Start Identify Hazards (H315, H319, H335) Assess Assess Exposure Potential (Quantity, Duration, Form) Start->Assess Eng Engineering Controls (Fume Hood, Ventilated Enclosure) Assess->Eng Implement Admin Administrative Controls (SOPs, Training) Eng->Admin PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin->PPE Handle Execute Protocol PPE->Handle Proceed

Caption: Workflow for establishing exposure controls.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact.

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and changed immediately if contaminated.[7]

  • Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved particulate respirator (e.g., N95) may be necessary.

Handling and Storage

Safe Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned and engineering controls (e.g., fume hood) are operational. Review the Safety Data Sheet (SDS).

  • Dispensing: Avoid creating dust when handling the solid material. Use appropriate tools (spatulas) for transfers.

  • Housekeeping: Keep the work area clean. Promptly clean up any minor spills or residues.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]

Storage Conditions
  • Store in a tightly sealed container in a dry, well-ventilated place.[5]

  • Some suppliers recommend refrigerated storage (e.g., -20°C or 2-8°C) and protection from light.[1][8] Always follow the specific storage instructions provided by the supplier.

  • Store away from incompatible materials, such as strong oxidizing agents.

Emergency Procedures

A clear and practiced emergency response plan is crucial. The following diagram illustrates the logical steps to take in the event of an accidental release.

SpillResponse spill Spill Occurs assess Assess Situation Is it a major spill? Is anyone injured? spill->assess evacuate Evacuate Area Alert Others assess->evacuate Yes (Major/Injury) cleanup Minor Spill Cleanup Don appropriate PPE Contain spill with absorbent Collect and package waste assess->cleanup No (Minor/No Injury) first_aid Provide First Aid (Use eyewash/shower) evacuate->first_aid notify Notify EHS & Supervisor first_aid->notify decon Decontaminate Area cleanup->decon report Complete Incident Report decon->report

Caption: Decision-making flowchart for chemical spills.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][7]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation develops or persists, seek medical attention.[7][9]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7]

Spill Response

The response to a spill depends on its size and the immediate hazards.

  • Minor Spills: For small spills that do not pose a significant inhalation or fire hazard, trained personnel wearing appropriate PPE can perform the cleanup.

    • Alert others in the area.[10]

    • Wear PPE (gloves, goggles, lab coat, and respirator if needed).[9]

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[11]

    • Carefully sweep or scoop up the absorbed material into a labeled, sealable container for hazardous waste disposal.[11]

    • Clean the spill area with soap and water.[12]

  • Major Spills: For large spills, or any spill in a poorly ventilated area, or if you are unsure how to proceed:

    • Evacuate the immediate area immediately.[10]

    • Alert nearby personnel and your supervisor.

    • If flammable vapors may be present, eliminate all ignition sources.[11]

    • Close the doors to the affected area to confine the hazard.[10]

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[9][12]

Disposal Considerations

All waste materials, including the compound itself, contaminated absorbents, and disposable PPE, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations. Package waste in a clearly labeled, sealed, and appropriate container.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 51358156, methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Methyl (S)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Oakland University Environmental Health and Safety Office. (2025-2026). EHSO Manual: Spill Control/Emergency Response. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 417374, Methyl 3-(4-aminophenyl)propanoate. Retrieved from [Link]

  • University of Manitoba Environmental Health and Safety Office. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

Sources

A Researcher's Guide to Sourcing (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the commercial sourcing and quality evaluation of (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate. This critical chiral building block is integral to the synthesis of advanced pharmaceutical intermediates. This document offers a comprehensive overview of the supplier landscape, essential quality control protocols, and best practices for handling and storage.

Strategic Importance in Medicinal Chemistry

This compound is a non-proteinogenic β-amino acid ester of significant interest in pharmaceutical synthesis. Its structural motif, featuring a chiral center and a halogenated phenyl ring, makes it a valuable precursor for a range of complex molecules. Notably, this compound serves as a key intermediate in the synthesis of potent and selective inhibitors for therapeutic targets like protein kinase B (Akt) and αvβ3 integrins.[1][2] The precise stereochemistry of the (S)-enantiomer is often crucial for achieving the desired biological activity and minimizing off-target effects, highlighting the importance of sourcing enantiomerically pure material.[3]

The presence of the 4-chlorophenyl group can enhance binding affinity to target proteins through halogen bonding and hydrophobic interactions, a common strategy in modern drug design. As such, securing a reliable supply of high-purity this compound is a foundational step in discovery and preclinical development campaigns targeting these pathways.

Commercial Supplier Landscape Analysis

The procurement of this chiral intermediate requires careful consideration of supplier specialization, available forms (free base vs. hydrochloride salt), and documented purity. The compound is primarily identified by two CAS numbers: 283159-95-5 for the free base and 1217775-76-2 for the hydrochloride (HCl) salt. The HCl salt is often preferred for its improved stability and handling characteristics as a crystalline solid.

Below is a comparative analysis of prominent commercial suppliers. Researchers should always request a Certificate of Analysis (CoA) for the specific lot they intend to purchase.

SupplierForm OfferedCAS NumberStated PurityKey Offerings & Notes
ChemScene Free Base & HCl Salt283159-95-5 (Base) 1217775-76-2 (HCl)≥98% (Base) 95+% (HCl)Offers both forms. Provides custom synthesis and commercial production services.[4][5]
Sigma-Aldrich HCl Salt124082-19-595%Distributes products from partners like Ambeed, Inc. Offers small quantities (100mg - 1g) suitable for initial research.[6]
BLDpharm HCl Salt1217775-76-2>95% (Typical)Provides a range of research chemicals with available analytical data like NMR and HPLC upon request.[7]
JHECHEM CO LTD Free Base283159-95-5Not specifiedA China-based manufacturer and trader listed on platforms like ECHEMI, potentially suitable for larger quantity inquiries.[8]
Fluorochem Free Base283159-95-598%+ (HPLC)A UK-based supplier specializing in fine chemicals for research and development.[9]
Shanghai Apeptide HCl Salt1217775-76-2>95%, >98%, >99%Specializes in peptides and amino acid derivatives, offering various purity grades.[10]

Quality Control & Analytical Verification

Purchasing a chiral building block necessitates rigorous in-house quality control to validate its identity, purity, and, most importantly, its enantiomeric excess (e.e.). The investment in analytical verification safeguards against costly delays and ensures the reliability of experimental outcomes.

The Procurement & Incoming QC Workflow

A systematic approach to procurement and quality control is essential. The following workflow diagram illustrates the key decision points and actions from supplier selection to material release for research use.

QC_Workflow cluster_procurement Procurement Phase cluster_qc Incoming Quality Control Phase start Identify Need for (S)-Methyl 3-amino-3- (4-chlorophenyl)propanoate select_supplier Analyze & Select Supplier (Table 1) start->select_supplier request_coa Request Lot-Specific Certificate of Analysis (CoA) select_supplier->request_coa place_order Place Purchase Order request_coa->place_order receive Receive Material & Quarantine place_order->receive doc_review Review Supplier CoA receive->doc_review sampling Perform Representative Sampling doc_review->sampling analytical_testing Conduct Analytical Tests (HPLC, Chiral HPLC, NMR) sampling->analytical_testing compare Compare Results to CoA & Specifications analytical_testing->compare release Release Material for R&D Use compare->release  Pass reject Reject Lot & Contact Supplier compare->reject  Fail

Caption: Procurement and Quality Control (QC) workflow for sourcing critical chemical intermediates.

Recommended Analytical Protocol: Chiral HPLC for Enantiomeric Purity

Verifying the enantiomeric purity is the most critical analytical test for this material. A High-Performance Liquid Chromatography (HPLC) method using a Chiral Stationary Phase (CSP) is the industry standard.[11][12] While the exact conditions may need optimization, the following protocol provides a robust starting point.

Objective: To separate and quantify the (S) and (R)-enantiomers of Methyl 3-amino-3-(4-chlorophenyl)propanoate and determine the enantiomeric excess (e.e.) of the (S)-enantiomer.

Instrumentation:

  • HPLC system with UV detector

  • Chiral Stationary Phase Column: A polysaccharide-based CSP such as one derived from amylose or cellulose phenylcarbamates (e.g., Chiralpak® series) is highly recommended.[11]

Reagents:

  • HPLC-grade Hexane

  • HPLC-grade Isopropanol (IPA) or Ethanol

  • Sample: this compound (or its HCl salt)

  • Racemic standard (if available)

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of Hexane and an alcohol modifier (e.g., 90:10 v/v Hexane:IPA). Degas the mobile phase thoroughly using sonication or vacuum filtration.

  • Standard Preparation:

    • Racemic Standard: If available, dissolve a small amount of racemic Methyl 3-amino-3-(4-chlorophenyl)propanoate in the mobile phase to a concentration of ~0.5 mg/mL. This is used to confirm the retention times of both the (S) and (R) enantiomers.

    • Sample Preparation: Accurately weigh and dissolve the test sample in the mobile phase to a concentration of ~0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralpak® IA, IB, or similar

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm or 254 nm

    • Column Temperature: 25 °C (ambient)

    • Injection Volume: 10 µL

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard (if used) to identify the two peaks corresponding to the enantiomers.

    • Inject the test sample.

    • Integrate the peak areas for both the (S)-enantiomer (major peak) and the (R)-enantiomer (potential impurity peak).

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer) ] x 100

    • A result of ≥99% e.e. is typically required for use in stereospecific synthesis.

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the chemical integrity of amino acid esters.

  • Storage: The compound, particularly the free base, should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term stability).[4][6] The hydrochloride salt is generally more stable at room temperature but should still be kept in a dry, well-ventilated place.[6] Amino esters are susceptible to hydrolysis and should be protected from moisture.[13]

  • Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the material in a well-ventilated area or a chemical fume hood.[14] Avoid generating dust if handling the solid form.

  • Safety: The compound may cause skin, eye, and respiratory tract irritation.[14][15] In case of contact, flush the affected area with plenty of water.[16] Always consult the supplier-provided Safety Data Sheet (SDS) for complete hazard information before handling.

Synthetic Application Example

To illustrate its utility, the diagram below shows a generalized synthetic step where the primary amine of this compound is used as a nucleophile in an amide bond formation, a common reaction in pharmaceutical synthesis.[1]

Caption: Generalized amide coupling reaction utilizing the target chiral amine.

Conclusion

This compound is a high-value building block for modern pharmaceutical development. Successful integration of this intermediate into a research program depends on a strategic sourcing plan that prioritizes supplier transparency, robust documentation, and rigorous in-house analytical validation. By implementing the quality control workflows and analytical protocols detailed in this guide, researchers can ensure the procurement of material with the required identity, purity, and stereochemical integrity, thereby building a solid foundation for their synthetic and drug discovery efforts.

References

  • Shanghai Apeptide Co., Ltd. (n.d.). L-3-Amino-3-(4-chloro)propanoic acid methyl ester hydrochloride CAS NO.1217775-76-2. LookChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride. PubChem. Retrieved from [Link]

  • Miller, W. H., et al. (2004). Method for the preparation of a chiral-beta-amino ester. Google Patents. (EP1156999B1).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Chiral Amines in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl calcein blue. Retrieved from [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 238-246. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Barlaam, B., et al. (2020). Protein kinase B inhibitors. Google Patents. (US10654855B2).
  • Kamal, A., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral β-Amino Esters

(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate is a valuable chiral building block in medicinal chemistry and drug development. As a β-amino acid ester, its incorporation into molecules can impart unique structural and biological properties. β-Amino acids are known to induce stable secondary structures in peptides and enhance resistance to metabolic degradation by peptidases. The specific stereochemistry at the C3 position is often crucial for biological activity, making enantioselective synthesis a critical aspect of its production. This application note provides a comprehensive guide to the asymmetric synthesis of this important intermediate, detailing a robust protocol and exploring alternative catalytic systems for researchers in organic synthesis and drug discovery. The methodologies discussed are pivotal for accessing enantiomerically pure compounds that can serve as key intermediates in the synthesis of complex pharmaceutical agents, including αvβ3 integrin antagonists.

Strategic Approaches to Asymmetric Synthesis

The primary challenge in synthesizing this compound lies in the stereocontrolled formation of the C-N bond at the β-position. Several modern synthetic strategies can be employed to achieve this, with organocatalytic asymmetric aza-Michael additions being a particularly prominent and effective method. This approach involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester. The key to enantioselectivity lies in the use of a chiral catalyst that can effectively shield one face of the electrophile, directing the nucleophilic attack to generate the desired (S)-enantiomer.

This guide will focus on a detailed, validated protocol and also discuss the merits of various catalytic systems that have shown promise in analogous transformations. The choice of catalyst and reaction conditions is paramount in achieving high yields and, more importantly, high enantiomeric excess (e.e.).

Detailed Synthetic Protocol: A Validated Approach

The following protocol is adapted from established procedures and provides a reliable method for the synthesis of this compound hydrochloride. This multi-step process begins with the Boc-protection of the corresponding β-amino acid, followed by esterification and subsequent deprotection.

Experimental Workflow

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Esterification cluster_2 Step 3: Deprotection A (S)-3-amino-3-(4-chlorophenyl)propanoic acid B (S)-3-(tert-butoxycarbonylamino)-3-(4-chlorophenyl)propanoic acid A->B Boc2O, Base C (S)-methyl 3-(tert-butoxycarbonylamino)-3-(4-chlorophenyl)propanoate B->C Iodomethane, K2CO3, DMF D This compound hydrochloride C->D HCl in 1,4-Dioxane, DCM

Caption: Synthetic workflow for this compound HCl.

Step-by-Step Procedure

Part 1: Synthesis of (S)-methyl 3-(tert-butoxycarbonylamino)-3-(4-chlorophenyl)propanoate

  • Reaction Setup: To a solution of (S)-3-(tert-butoxycarbonylamino)-3-(4-chlorophenyl)propanoic acid (1.0 g, 3.34 mmol) in dimethylformamide (DMF, 15 mL), add potassium carbonate (0.922 g, 6.67 mmol).

  • Addition of Reagent: Add iodomethane (1.038 mL, 16.68 mmol) in one portion to the suspension.

  • Reaction Conditions: Stir the resulting suspension at 80°C for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to afford (S)-methyl 3-(tert-butoxycarbonylamino)-3-(4-chlorophenyl)propanoate as an orange solid.[1]

Part 2: Synthesis of this compound hydrochloride

  • Reaction Setup: Dissolve (S)-methyl 3-(tert-butoxycarbonylamino)-3-(4-chlorophenyl)propanoate (1.05 g, 3.35 mmol) in dichloromethane (DCM, 20 mL) at 20°C.

  • Deprotection: Add a 4.0 M solution of hydrochloric acid in 1,4-dioxane (4.18 mL, 16.73 mmol) in one portion.

  • Reaction Conditions: Stir the resulting solution at 20°C for 5 hours.

  • Isolation: Evaporate the reaction mixture to dryness to yield this compound hydrochloride as a white solid.[1]

Characterization Data
Compound1H NMR Data (400 MHz, DMSO-d6)Mass Spec. Data (ESI+)
(S)-methyl 3-(tert-butoxycarbonylamino)-3-(4-chlorophenyl)propanoateδ 1.36 (9H, s), 2.71-2.74 (1H, m), 2.74-2.80 (1H, m), 3.57 (3H, s), 4.91 (1H, d), 7.33 (2H, d), 7.39 (2H, d), 7.49 (1H, d)[1](M-H)⁻ = 312
This compound (hydrochloride)δ 2.98-3.04 (1H, m), 3.16-3.21 (1H, m), 3.58 (3H, s), 4.62-4.66 (1H, m), 7.50-7.52 (2H, m), 7.57-7.59 (2H, m), 8.66 (3H, s)[1](M+H)⁺ = 214

Alternative Catalytic Systems: A Comparative Overview

While the previously detailed protocol is effective, direct asymmetric synthesis via a catalytic aza-Michael addition offers a more atom-economical and potentially more efficient route. Various organocatalytic systems have been developed for the enantioselective synthesis of β-amino esters from α,β-unsaturated esters. Below is a discussion of prominent catalyst classes with representative data for analogous transformations.

Catalyst TypeExample CatalystSubstrate (Analogous)NucleophileYield (%)e.e. (%)
Cinchona Alkaloid-derived 9-epi-9-amino-9-deoxyquinineChalcones4-Nitrophthalimide49-9895-99
Bifunctional Squaramide Chiral Tertiary Amine Squaramide4-Tosylaminobut-2-enoates3-Ylideneoxindoles72-99>99
Chiral Phosphoric Acid BINOL-derived Phosphoric AcidN-Acyl IminesThiolsup to 95up to 99

Note: The data presented in this table are for analogous reactions and serve to illustrate the potential of these catalyst systems. Direct application to the synthesis of this compound would require specific optimization.

Mechanism of Stereocontrol: Bifunctional Catalysis

Bifunctional catalysts, such as those derived from thiourea or squaramide, are particularly effective in aza-Michael additions. They operate through a dual activation mechanism where both the electrophile and the nucleophile are simultaneously activated and oriented within the chiral pocket of the catalyst.

G cluster_0 Catalyst-Substrate Complex Catalyst Bifunctional Catalyst (e.g., Thiourea) Enone Methyl 4-chlorocinnamate Catalyst->Enone H-bond activation of carbonyl Nucleophile Nitrogen Nucleophile Catalyst->Nucleophile H-bond activation & deprotonation Transition_State Chiral Transition State Enone->Transition_State Nucleophile->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex C-N bond formation Product_Complex->Catalyst Catalyst regeneration Product (S)-Product Product_Complex->Product Product release

Caption: Mechanism of a bifunctional catalyst in an aza-Michael addition.

In this mechanistic pathway, the thiourea or squaramide moiety of the catalyst activates the methyl 4-chlorocinnamate electrophile by forming hydrogen bonds with the carbonyl oxygen, increasing its electrophilicity. Simultaneously, a basic site on the catalyst, such as a tertiary amine, deprotonates and activates the nitrogen nucleophile. This dual activation brings the reactants into close proximity in a specific orientation, leading to a highly stereoselective C-N bond formation.

Analytical Protocol: Chiral HPLC Analysis

To determine the enantiomeric excess of the synthesized this compound, a reliable chiral High-Performance Liquid Chromatography (HPLC) method is essential. Polysaccharide-based chiral stationary phases (CSPs) are widely used for the separation of enantiomers of amino acid derivatives.

Exemplary HPLC Method
  • Column: A polysaccharide-based chiral column, such as one with a cellulose or amylose backbone (e.g., Daicel Chiralcel or Lux series), is recommended.

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The ratio may need to be optimized (e.g., 90:10 to 80:20 v/v). The addition of a small amount of an acidic or basic modifier, such as trifluoroacetic acid (TFA) or diethylamine (DEA), can improve peak shape and resolution.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm) is suitable.

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase or a compatible solvent.

Note: Method development will be necessary to find the optimal conditions for baseline separation of the enantiomers on the specific column used.

Conclusion and Future Perspectives

The asymmetric synthesis of this compound is a critical process for the advancement of pharmaceutical research and development. The detailed protocol provided herein offers a reliable and validated method for obtaining this valuable chiral intermediate. Furthermore, the exploration of advanced organocatalytic systems, such as cinchona alkaloid derivatives, squaramides, and chiral phosphoric acids, opens avenues for the development of even more efficient and highly enantioselective syntheses. The continued innovation in asymmetric catalysis will undoubtedly lead to more sustainable and scalable routes to this and other important chiral building blocks, ultimately accelerating the discovery of new therapeutics.

References

  • U.S. Patent 10,654,855 B2 (May 19, 2020), M. P.

Sources

Protocol for enzymatic resolution of racemic methyl 3-amino-3-(4-chlorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Enzymatic Kinetic Resolution of Racemic Methyl 3-amino-3-(4-chlorophenyl)propanoate using Candida antarctica Lipase B

Abstract

This document provides a comprehensive guide for the enzymatic kinetic resolution of racemic methyl 3-amino-3-(4-chlorophenyl)propanoate. This protocol is designed for researchers, scientists, and professionals in drug development who are seeking an efficient and selective method to obtain enantiomerically enriched forms of this valuable chiral building block. The protocol leverages the high enantioselectivity of Candida antarctica lipase B (CALB) in an organic solvent medium. We detail the theoretical underpinnings of lipase-catalyzed kinetic resolution, a step-by-step experimental procedure, and methods for the analysis of enantiomeric excess and conversion.

Introduction: The Significance of Chiral β-Amino Esters

Optically active β-amino acids and their esters are crucial chiral building blocks in the synthesis of a wide array of pharmaceuticals.[1][2] The specific stereochemistry of these molecules is often paramount to their biological activity and therapeutic efficacy. Racemic methyl 3-amino-3-(4-chlorophenyl)propanoate contains a stereocenter that dictates its interaction with biological targets. Consequently, the separation of its enantiomers is a critical step in the development of single-enantiomer active pharmaceutical ingredients (APIs).[3]

Enzymatic kinetic resolution (EKR) presents a green and highly selective alternative to traditional chiral separation methods.[4][5] Lipases, in particular, have demonstrated broad substrate specificity and excellent enantioselectivity in resolving racemates of various chiral compounds, including amino acid esters.[6][7] This protocol focuses on the use of Candida antarctica lipase B (CALB), a robust and widely used biocatalyst, for the selective acylation of one enantiomer of the racemic amino ester.[8][9][10]

Principle of the Method: Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, an enzyme.[4] This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the newly formed product of the faster-reacting enantiomer.

In this protocol, the lipase CALB selectively catalyzes the N-acylation of one of the enantiomers of racemic methyl 3-amino-3-(4-chlorophenyl)propanoate using an acyl donor in an organic solvent. The reaction results in a mixture of the acylated product and the unreacted enantiomer of the starting material, which can then be separated.

The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. A high E-value is indicative of a highly selective transformation, allowing for the production of compounds with high enantiomeric excess (ee).[11]

Materials and Reagents

Material/Reagent Grade Supplier Notes
Racemic methyl 3-amino-3-(4-chlorophenyl)propanoate≥98%Commercially Available
Immobilized Candida antarctica Lipase B (CALB)e.g., Novozym® 435Commercially AvailableStore as recommended by the supplier.
Ethyl acetateAnhydrous, ≥99.8%Commercially AvailableAcyl donor.
TolueneAnhydrous, ≥99.8%Commercially AvailableReaction solvent.
Sodium Bicarbonate (NaHCO₃)ACS ReagentCommercially AvailableFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentCommercially AvailableFor drying.
HexaneHPLC GradeCommercially AvailableFor chromatography.
IsopropanolHPLC GradeCommercially AvailableFor chromatography.
DiethylamineHPLC GradeCommercially AvailableMobile phase additive.

Experimental Protocol

This protocol is based on established procedures for the lipase-catalyzed resolution of related amino esters and secondary alcohols.[12][13][14]

Enzymatic N-Acylation
  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add racemic methyl 3-amino-3-(4-chlorophenyl)propanoate (1.0 g, 4.68 mmol).

  • Add 20 mL of anhydrous toluene to dissolve the substrate.

  • Add ethyl acetate (0.64 g, 7.25 mmol, 1.5 equivalents) to the solution.

  • Add immobilized CALB (e.g., Novozym® 435, 100 mg) to the reaction mixture.

  • Seal the flask and place it in an orbital shaker set to 200 rpm and 45 °C.

  • Monitor the reaction progress by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., 2, 4, 8, 24, 48 hours). Analyze the aliquots by chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product.

  • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the product.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

  • Concentrate the filtrate under reduced pressure to obtain the crude product mixture.

Work-up and Separation
  • Dissolve the crude mixture in 30 mL of ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Separate the unreacted amino ester from the N-acylated product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Analytical Methodology: Chiral HPLC

The determination of enantiomeric excess (ee) for both the unreacted substrate and the acylated product is crucial. This is typically achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).[15][16][17]

Suggested HPLC Conditions
Parameter Condition
Column Polysaccharide-based CSP (e.g., CHIRALPAK® series)
Mobile Phase Hexane/Isopropanol with a basic additive (e.g., 0.1% diethylamine)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25 °C

Note: The exact mobile phase composition and CSP should be optimized for baseline separation of the enantiomers of both the substrate and the product.[18]

Data Interpretation and Expected Results

The goal of the kinetic resolution is to achieve approximately 50% conversion, which theoretically yields both the unreacted substrate and the acylated product with high enantiomeric excess.

Compound Expected Enantiomer Typical ee (%) Typical Yield (%)
Unreacted Amino EsterSlower-reacting enantiomer>95<50
N-acylated ProductFaster-reacting enantiomer>95<50

The enantioselectivity (E) can be calculated from the conversion (c) and the enantiomeric excess of the substrate (eeₛ) and product (eeₚ).

Visualizing the Workflow

Diagram of the Enzymatic Kinetic Resolution Workflow

G cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Work-up & Separation cluster_products Products racemate Racemic Methyl 3-amino-3- (4-chlorophenyl)propanoate solvent Anhydrous Toluene acyl_donor Ethyl Acetate enzyme Immobilized CALB reaction_vessel Reaction at 45°C, 200 rpm enzyme->reaction_vessel monitoring Monitor by Chiral HPLC reaction_vessel->monitoring filtration Filter to remove enzyme monitoring->filtration at ~50% conversion extraction Aqueous Work-up filtration->extraction chromatography Column Chromatography extraction->chromatography unreacted Enantioenriched Unreacted Amino Ester chromatography->unreacted acylated Enantioenriched N-acylated Product chromatography->acylated

Caption: Workflow for the enzymatic resolution of racemic methyl 3-amino-3-(4-chlorophenyl)propanoate.

Diagram of the Lipase Catalytic Cycle

G cluster_substrates Substrates cluster_products Products E Lipase (E) E_S Enzyme-Substrate Complex E->E_S + R-NH2 AcylE Acyl-Enzyme Intermediate E_P Enzyme-Product Complex AcylE->E_P + R-NH2 ROH Alcohol (R''OH) AcylE->ROH - E E_P->E - R-NHAcyl R_NH2 Amino Ester (R-NH2) Acyl_OR Acyl Donor (R'-COOR'') Acyl_OR->AcylE + E R_NHAcyl N-acylated Amino Ester (R-NHCOR')

Caption: Simplified mechanism of lipase-catalyzed N-acylation.

Troubleshooting

Problem Possible Cause Solution
Low or no conversion Inactive enzyme.Use fresh, properly stored enzyme.
Inappropriate solvent or temperature.Optimize reaction conditions. Ensure anhydrous conditions.
Low enantioselectivity (Low E-value) Enzyme is not selective for the substrate.Screen other lipases or enzymes.
Reaction conditions are not optimal.Vary the temperature, solvent, and acyl donor.
Poor peak shape in HPLC Interaction with residual silanols on the column.Add a basic modifier (e.g., diethylamine) to the mobile phase.
Improper mobile phase composition.Optimize the mobile phase composition.

Conclusion

This protocol provides a robust method for the enzymatic kinetic resolution of racemic methyl 3-amino-3-(4-chlorophenyl)propanoate using the commercially available and efficient biocatalyst, Candida antarctica lipase B. The procedure is straightforward, scalable, and employs environmentally benign reagents. The resulting enantiomerically enriched amino ester and its acylated derivative are valuable intermediates for the synthesis of chiral pharmaceuticals. The principles and techniques described herein are broadly applicable to the resolution of other racemic amino esters and chiral amines.

References

  • JOCPR. Lipases-catalyzed enantioselective kinetic resolution of alcohols. Available at: [Link]

  • ResearchGate. Kinetics of lipase-catalyzed kinetic resolutions of racemic compounds: Reparameterization in terms of specificity constants | Request PDF. Available at: [Link]

  • National Institutes of Health. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Available at: [Link]

  • Royal Society of Chemistry. Kinetic modeling of lipase-catalysed hydrolysis of triacylglycerol in a reverse micelle system for the determination of integral stereoselectivity. Available at: [Link]

  • lidsen. Kinetic Model for the Hydrolysis of Olive Oil by Lipase in Absence of Emulsifier. Available at: [Link]

  • ResearchGate. Relative activity of the lipase B from Candida antarctica CALB after... Available at: [Link]

  • National Institutes of Health. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Available at: [Link]

  • Google Patents. (12) United States Patent.
  • MDPI. Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Available at: [Link]

  • National Institutes of Health. Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure. Available at: [Link]

  • MySkinRecipes. (R)-3-Amino-3-(4-chlorophenyl)propanoic acid. Available at: [Link]

  • CORA. Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Available at: [Link]

  • Google Patents. US10654855B2 - Protein kinase B inhibitors.
  • ACS Publications. Streamlined Preparation of Immobilized Candida antarctica Lipase B. Available at: [Link]

  • MDPI. Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Available at: [Link]

  • PubMed. Kinetic resolution of amino acid esters catalyzed by lipases. Available at: [Link]

  • PubMed. Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. Available at: [Link]

  • ResearchGate. Capsaicin hydrolysis by Candida antarctica lipase. Available at: [Link]

  • ResearchGate. Scheme 3 Enzymatic resolution of racemic amines 4a–i. Available at: [Link]

  • ResearchGate. (PDF) Correction: Mechanochemical enzymatic resolution of N-benzylated-β³-amino esters. Available at: [Link]

  • Wiley Online Library. Wiley-VCH 2005 - Supporting Information. Available at: [Link]

  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]

  • ResearchGate. Chiral resolution methods and the integration of a racemization step.... Available at: [Link]

  • Chiralpedia. Chiral HPLC separation: strategy and approaches. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Available at: [Link]

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Application Notes & Protocols: The Use of (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate, a non-canonical β-amino acid ester, into peptide scaffolds. We will delve into the rationale for its use, detailing how its unique structural features can be leveraged to create peptidomimetics with enhanced stability, conformational constraint, and novel pharmacological profiles. This guide furnishes detailed, field-proven protocols for the prerequisite chemical modifications, its integration into solid-phase peptide synthesis (SPPS) workflows, and key analytical considerations for the characterization of the resulting modified peptides.

Introduction: The Strategic Value of β-Amino Acids in Peptidomimetics

The therapeutic potential of native peptides is often hampered by their poor metabolic stability, due to rapid degradation by proteases, and their inherent conformational flexibility, which can lead to reduced receptor affinity and selectivity. The incorporation of non-canonical amino acids is a cornerstone strategy to overcome these limitations. β-amino acids, in particular, are powerful tools in medicinal chemistry.[1] When integrated into a peptide backbone, they introduce an additional carbon atom, which fundamentally alters the peptide's secondary structure and sterically shields adjacent peptide bonds from enzymatic cleavage.[1][2]

This compound is a particularly valuable building block. Its key features include:

  • β-Amino Acid Scaffold: Confers resistance to proteolysis and induces unique folding patterns (e.g., helices, turns) not accessible to natural α-peptides.[1][2]

  • 4-Chlorophenyl Moiety: The electron-withdrawing chlorine atom and the aromatic ring can engage in specific molecular interactions, such as halogen bonding and π-π stacking, potentially enhancing binding affinity to biological targets. The chloro-substitution can also improve the compound's metabolic stability and pharmacokinetic properties.

  • Chiral Center: The defined (S)-stereochemistry is crucial for creating specific, well-defined three-dimensional structures, which is essential for potent and selective biological activity.

This guide focuses on the practical application of this building block, starting from its commercially available form or its Fmoc-protected acid derivative, which is more directly applicable to modern peptide synthesis.[3][4]

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The most common and efficient method for incorporating this compound is through the Fluorenylmethoxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS) strategy.[5][6] This involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[7][8]

Workflow Overview

The general workflow for incorporating the β-amino acid is depicted below. It begins with the preparation of the necessary Fmoc-protected building block, followed by its integration into the standard SPPS cycle.

SPPS_Workflow cluster_prep Building Block Preparation cluster_spps SPPS Cycle Start (S)-Methyl 3-amino-3- (4-chlorophenyl)propanoate Fmoc_Protect Fmoc Protection & Saponification Start->Fmoc_Protect Fmoc_AA Fmoc-(S)-3-amino-3- (4-chlorophenyl)propanoic acid Fmoc_Protect->Fmoc_AA Coupling Coupling Reaction Fmoc_AA->Coupling Resin Resin-Bound Peptide (Free N-terminus) Resin->Coupling Add Fmoc-β-AA, Coupling Reagent, Base Wash1 Wash Coupling->Wash1 Fmoc_Deprotect Fmoc Deprotection (Piperidine/DMF) Wash1->Fmoc_Deprotect Wash2 Wash Fmoc_Deprotect->Wash2 Wash2->Resin Ready for next α-amino acid caption Fig 1. General workflow for β-amino acid incorporation.

Caption: General workflow for β-amino acid incorporation.

Experimental Protocols

Protocol 1: Preparation of Fmoc-(S)-3-amino-3-(4-chlorophenyl)propanoic acid

While Fmoc-(S)-3-amino-3-(4-chlorophenyl)propanoic acid is commercially available, this protocol is provided for instances where it needs to be synthesized from the methyl ester. This two-step process involves the protection of the amine with an Fmoc group followed by the saponification of the methyl ester.

Materials:

  • This compound hydrochloride

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Deionized water

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bars

  • Round bottom flasks

  • Separatory funnel

Procedure:

Step A: Fmoc Protection

  • Dissolve this compound hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous NaHCO₃ solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield Fmoc-(S)-methyl 3-amino-3-(4-chlorophenyl)propanoate.

Step B: Saponification

  • Dissolve the crude product from Step A in a 3:1:1 mixture of THF:MeOH:H₂O.

  • Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture to remove the organic solvents.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, Fmoc-(S)-3-amino-3-(4-chlorophenyl)propanoic acid.[3][4]

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity (≥98% by HPLC is recommended for SPPS).[3]

Protocol 2: Incorporation into a Peptide Sequence via SPPS

This protocol outlines the manual solid-phase synthesis cycle for coupling the Fmoc-protected β-amino acid onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-protected resin (e.g., Wang, Rink Amide) with the preceding amino acid sequence already synthesized.

  • Fmoc-(S)-3-amino-3-(4-chlorophenyl)propanoic acid

  • Coupling Reagent: HBTU, HATU, or HCTU.[9][10]

  • Base: N,N-Diisopropylethylamine (DIPEA).[10]

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection Solution: 20% Piperidine in DMF.[6]

  • SPPS reaction vessel.

  • Shaker or bubbler.

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.[5]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 3 minutes, then drain.

    • Add fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.[6]

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling Reaction:

    • In a separate vial, pre-activate the amino acid. Dissolve Fmoc-(S)-3-amino-3-(4-chlorophenyl)propanoic acid (3.0 eq relative to resin loading), HBTU (2.9 eq), and DIPEA (6.0 eq) in a minimal amount of DMF.

    • Allow the activation to proceed for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature. Note: Due to the steric hindrance of β-amino acids, longer coupling times are often required compared to α-amino acids. A standard coupling time is 2-4 hours. It is highly recommended to monitor the coupling reaction.

  • Monitoring the Coupling (Kaiser Test):

    • Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them.

    • Perform a Kaiser test. A negative result (beads remain colorless or yellow) indicates a complete coupling. If the test is positive (blue beads), the coupling step should be repeated ("double coupling").

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Capping (Optional but Recommended): To block any unreacted free amines, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 20 minutes. Wash the resin again with DMF and DCM.

  • The resin is now ready for the deprotection of the newly added β-amino acid and the coupling of the next amino acid in the sequence.

SPPS_Cycle_Detail Start Start: Peptide-Resin-Fmoc Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Fmoc-β-AA, HBTU, DIPEA) Wash1->Coupling Monitor 4. Monitor Reaction (Kaiser Test) Coupling->Monitor Monitor->Coupling Test Positive (Double Couple) Wash2 5. DMF/DCM Wash Monitor->Wash2 Test Negative End End: Peptide+1-Resin-Fmoc Wash2->End caption Fig 2. Detailed SPPS cycle for β-amino acid coupling.

Caption: Detailed SPPS cycle for β-amino acid coupling.

Data and Considerations

Table 1: Recommended Coupling Reagents and Conditions
Coupling ReagentMolar Equivalents (AA:Reagent:Base)Activation TimeTypical Coupling TimeKey Considerations
HBTU/DIPEA 3.0 : 2.9 : 6.02-5 min2-4 hoursStandard, cost-effective choice. Byproducts are water-soluble, simplifying purification.[10]
HATU/DIPEA 3.0 : 2.9 : 6.02-5 min1-3 hoursMore reactive than HBTU, often used for sterically hindered couplings. Lower risk of racemization.[10][11]
HCTU/DIPEA 3.0 : 2.9 : 6.02-5 min1-3 hoursHigh reactivity similar to HATU, but generally more soluble and cost-effective.
DIC/HOBt 3.0 : 3.0 : -5 min4-8 hoursCarbodiimide-based method. Slower kinetics but can be effective. DIC is used in SPPS as its urea byproduct is soluble.[9]

Causality Behind Choices:

  • Uronium/Aminium Salts (HBTU, HATU): These reagents are preferred for SPPS because they rapidly form active esters with the Fmoc-amino acid, leading to high coupling efficiencies.[5][10] They operate best in the presence of a non-nucleophilic base like DIPEA, which neutralizes the protonated amine on the resin and the acid formed during activation.[10] HATU is particularly effective for difficult couplings, including those involving β-amino acids, due to the formation of a highly reactive HOAt active ester.[11]

  • Double Coupling: The increased steric bulk of β-amino acids can slow down the reaction kinetics. Therefore, performing a second coupling step with fresh reagents is a common and effective strategy to push the reaction to completion and maximize the final peptide yield.

  • Solvents: DMF is the solvent of choice as it effectively swells the polystyrene-based resins used in SPPS and solubilizes the reactants.[5]

Cleavage, Purification, and Characterization

After the full peptide sequence is assembled, the final step is to cleave the peptide from the resin support and remove the side-chain protecting groups.

  • Cleavage: This is typically achieved using a strong acid cocktail, most commonly containing Trifluoroacetic acid (TFA). The exact composition of the cocktail depends on the amino acids in the sequence. A standard "Reagent K" cocktail (TFA/water/phenol/thioanisole/EDT) is often used to scavenge the reactive cations generated during deprotection, preventing side reactions.

  • Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final, purified peptide should be characterized to confirm its identity and purity. Standard methods include:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the desired peptide.

    • Analytical HPLC: To determine the purity of the final product.

Conclusion

This compound is a potent building block for creating novel peptidomimetics with enhanced therapeutic properties. Its successful incorporation relies on its conversion to the Fmoc-protected carboxylic acid and careful optimization of coupling conditions during solid-phase peptide synthesis. The use of highly reactive uronium-based coupling agents, extended reaction times, and diligent monitoring are crucial for achieving high yields. The protocols and considerations outlined in this guide provide a robust framework for researchers to leverage the unique structural and chemical properties of this β-amino acid in their drug discovery and development programs.

References

  • J&K Scientific. Fmoc-(S)-3-amino-3-(4-chlorophenyl)propionic acid | 479064-91-0. Accessed January 6, 2026. [Link]

  • Coy, D. H., & Al-Obeidi, F. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Drug Discovery (pp. 25-41). Humana Press.
  • MySkinRecipes. 3-Amino-3-(4-chlorophenyl)propanoic acid. Accessed January 6, 2026. [Link]

  • Khattab, S. N., & El-Faham, A. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). RSC Advances, 12(35), 22933-22955.
  • Aapptec Peptides. Coupling Reagents. Accessed January 6, 2026. [Link]

  • Main, M. R., et al. (2015). Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids. Biochemistry, 54(21), 3356–3369.
  • CEM Corporation. Overview of Solid Phase Peptide Synthesis (SPPS). Accessed January 6, 2026. [Link]

  • Chemistry For Everyone. (2025, June 1).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 684223, (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid. Accessed January 6, 2026. [Link]

  • Pharmaffiliates. 3-(4-Amino-3-(4-chlorophenyl)butanamido)-2-(4-chlorophenyl)propanoic Acid. Accessed January 6, 2026. [Link]

  • Main, M. R., et al. (2015). Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids. ACS Publications. [Link]

  • Lelais, G., & Seebach, D. (2016). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Accounts of Chemical Research, 49(6), 1215–1227.
  • Fields, G. B. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
  • Isidro-Llobet, A., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. In Amino Acids, Peptides and Proteins (Vol. 38, pp. 34-71). Royal Society of Chemistry.
  • Fields, G. B. (1997). Solid-Phase Peptide Synthesis. In Methods in Enzymology (Vol. 289, pp. 3-26). Academic Press.
  • Fields, G. B., et al. (1991). Solvents for Solid-Phase Peptide Synthesis. Pept. Res., 4(2), 95-101.
  • Kyoto University OCW. (2023, February 9). Unit 6 Part 9 Chemical Synthesis of Peptides (Part III) [Video]. YouTube. [Link]

  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]

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(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate: A Versatile Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern pharmaceutical development, the stereochemistry of a drug molecule is a critical determinant of its efficacy and safety. Chiral building blocks, possessing defined three-dimensional arrangements, are therefore indispensable tools for the medicinal chemist.[1][2] These molecular scaffolds enable the construction of enantiomerically pure active pharmaceutical ingredients (APIs), which often exhibit improved therapeutic indices and reduced side effects compared to their racemic counterparts. Among these crucial intermediates, β-amino esters, and specifically (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate, have emerged as a valuable and versatile chiral building block for the synthesis of a range of biologically active molecules.

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and application of this compound. We will detail robust protocols for its preparation, including racemic synthesis, esterification, and chiral resolution, and showcase its utility in the synthesis of complex drug candidates through established procedures.

Synthesis of this compound

The efficient synthesis of enantiomerically pure this compound is a multi-step process that begins with the synthesis of the racemic amino acid, followed by esterification and subsequent chiral resolution.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Racemic Synthesis cluster_1 Step 2: Esterification cluster_2 Step 3: Chiral Resolution A p-Chlorobenzaldehyde + Malonic Acid + Ammonium Acetate B Racemic 3-Amino-3-(4-chlorophenyl)propanoic Acid A->B Ethanol, Reflux C Racemic Amino Acid B->C D Racemic Methyl 3-amino-3-(4-chlorophenyl)propanoate C->D Methanol, Reflux E Racemic Methyl Ester D->E F Diastereomeric Salt with D-Tartaric Acid E->F D-Tartaric Acid G This compound F->G Base Treatment

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of Racemic 3-Amino-3-(4-chlorophenyl)propanoic Acid

This procedure outlines the synthesis of the racemic β-amino acid, a crucial precursor to the target chiral building block.

Materials:

  • p-Chlorobenzaldehyde

  • Malonic Acid

  • Ammonium Acetate

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add p-chlorobenzaldehyde (1 equivalent), malonic acid (1.01 equivalents), and ammonium acetate (1.34 equivalents) in ethanol.

  • Heat the suspension to reflux with vigorous stirring for 8 hours. During this time, a white precipitate will form.[3]

  • Cool the reaction mixture to room temperature.

  • Filter the precipitate and wash with cold ethanol.

  • Dry the collected solid under reduced pressure to yield racemic 3-amino-3-(4-chlorophenyl)propanoic acid.[1]

Protocol 2: Esterification to Racemic Methyl 3-amino-3-(4-chlorophenyl)propanoate

The racemic amino acid is converted to its methyl ester in this step.

Materials:

  • Racemic 3-Amino-3-(4-chlorophenyl)propanoic Acid

  • Methanol

Procedure:

  • Suspend the racemic 3-amino-3-(4-chlorophenyl)propanoic acid in methanol in a round-bottom flask.[3]

  • Heat the mixture to reflux and maintain for approximately 8 hours, with vigorous stirring.[3]

  • Concentrate the resulting solution under reduced pressure to obtain the crude racemic methyl ester as an oil.[3]

  • The crude product can be carried forward to the next step without further purification.

Protocol 3: Chiral Resolution using D-Tartaric Acid

This protocol describes the separation of the desired (S)-enantiomer from the racemic mixture.

Materials:

  • Racemic Methyl 3-amino-3-(4-chlorophenyl)propanoate

  • D-Tartaric Acid

  • Methanol

Procedure:

  • Dissolve the racemic methyl 3-amino-3-(4-chlorophenyl)propanoate in methanol.

  • Add D-tartaric acid to the solution.[3]

  • Stir the solution, which will become clear, and then cool to -10°C to induce crystallization of the diastereomeric salt.[3]

  • Collect the crystals by filtration.

  • The desired (S)-enantiomer is liberated from the tartrate salt by treatment with a suitable base and subsequent extraction. This process yields this compound with high enantiomeric purity.[3]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below.

PropertyValueReference
CAS Number 283159-95-5[4]
Molecular Formula C₁₀H₁₂ClNO₂[4]
Molecular Weight 213.66 g/mol [4]
Appearance White to off-white solid[2]
Optical Rotation [α]D²⁵ = -32 ± 2º (c=1 in DMF) for the Fmoc-protected acid[2]
¹H NMR (CDCl₃, 300 MHz) δ (ppm) 7.29 (s, 4H), 5.56-5.63 (m, 1H), 4.53-4.56 (m, 2H), 3.03 (dd, J=5.5, 15.9 Hz, 1H), 2.95 (dd, J=5.6, 15.9 Hz, 1H) (for a related N-benzoylated allyl ester)[1]
¹³C NMR (CDCl₃, 75 MHz) δ (ppm) 171.1, 166.5, 139.0, 133.9, 131.7, 131.4, 128.8, 128.6, 127.6, 127.0, 118.8, 65.6, 49.3, 39.6, 30.9 (for a related N-benzoylated allyl ester)[1]
Storage -20°C, protect from light[4]

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of several drug candidates, most notably in the development of kinase inhibitors for oncology.

Application Example 1: Synthesis of Capivasertib (AZD5363) Intermediate

Capivasertib is a potent, orally bioavailable inhibitor of the AKT kinase pathway, which is a key signaling node in many cancers.[5][6][7] The synthesis of Capivasertib utilizes an intermediate derived from this compound. The initial step involves the reduction of the methyl ester to the corresponding alcohol, (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol, which is then used in a subsequent amide coupling reaction.

A This compound B (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol A->B Reduction D Capivasertib Intermediate (Amide Product) B->D Amide Coupling C 4-(tert-butoxycarbonylamino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid C->D

Caption: Synthesis of a Capivasertib intermediate.

A key step in the synthesis of Capivasertib involves the amide coupling of (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol with a carboxylic acid moiety.[3][8]

Protocol 4: General N-Acylation via Amide Coupling

The primary amine of this compound can be readily acylated to form a diverse range of amides, a common strategy in lead optimization.

Materials:

  • This compound

  • Carboxylic Acid (1 equivalent)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (2 equivalents)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • 5% aqueous LiCl solution

  • 5% aqueous HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a flask under an inert atmosphere, dissolve the carboxylic acid and HATU in anhydrous DMF.[9]

  • Add DIPEA to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.[9]

  • Add this compound (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.[9]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-acylated product.

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in drug discovery and development. Its synthesis, while multi-step, is achievable through well-established chemical transformations. The protocols detailed in this application note provide a solid foundation for researchers to produce and utilize this important intermediate in their synthetic endeavors. The ability to readily introduce a chiral β-amino acid moiety with a substituted phenyl ring makes this compound a powerful tool for the construction of complex and biologically active molecules, as exemplified by its role in the synthesis of the promising anti-cancer agent, Capivasertib.

References

  • Wiley-VCH. (2005). Supporting Information. Retrieved January 6, 2026, from [Link]

  • Filippini, L., et al. (1999). U.S. Patent No. 6,448,228 B1. Washington, DC: U.S.
  • Barlaam, B., et al. (2017). U.S. Patent No. 9,492,453 B2. Washington, DC: U.S.
  • Capivasertib - New Drug Approvals. (2023, December 25). Retrieved January 6, 2026, from [Link]

  • (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol CAS 886061-26-3 - Home Sunshine Pharma. (n.d.). Retrieved January 6, 2026, from [Link]

  • methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

  • 3-Amino-3-(4-chlorophenyl)propionic acid - SpectraBase. (n.d.). Retrieved January 6, 2026, from [Link]

  • Methyl (S)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate | Pharmaffiliates. (n.d.). Retrieved January 6, 2026, from [Link]

  • Introductory note on the 1H NMR spectrum of methyl propanoate - Doc Brown's Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]

  • Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved January 6, 2026, from [Link]

  • Amide Synthesis - Fisher Scientific. (n.d.). Retrieved January 6, 2026, from [Link]

  • (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved January 6, 2026, from [Link]

  • NMR SPECTRA OF CHAPTER 1 - AIR Unimi. (n.d.). Retrieved January 6, 2026, from [Link]

  • 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells - RSC Publishing. (2020, February 28). Retrieved January 6, 2026, from [Link]

  • Capivasertib: The Breakthrough Cancer Treatment of the Decade's - IJFMR. (n.d.). Retrieved January 6, 2026, from [Link]

  • Capivasertib:the Breakthrough Cancer Treatment of the Decade's - IJFMR. (2024, December 7). Retrieved January 6, 2026, from [Link]

  • Introductory note on the 13C NMR spectrum of methyl propanoate - Doc Brown's Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]

  • infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 6, 2026, from [Link]

  • Capivasertib - TAPI. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

Application of (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate in the Synthesis of the Potent Akt Kinase Inhibitor Capivasertib (AZD5363)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Building Blocks in Kinase Inhibitor Design

The kinome represents one of the most critical target classes in modern drug discovery, with kinase inhibitors forming a substantial portion of the approved oncology pipeline. A recurring theme in the development of potent and selective kinase inhibitors is the strategic incorporation of chirality. A single stereocenter can profoundly influence a molecule's three-dimensional conformation, governing its interaction with the highly specific and chiral environment of a kinase's ATP-binding pocket. This can lead to significant improvements in potency, selectivity against closely related kinases, and overall pharmacological properties.[1]

(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate is a valuable chiral building block that provides a key stereocenter and a strategic phenyl moiety for interaction with kinase active sites. Its utility is exemplified in the synthesis of Capivasertib (AZD5363), a potent, orally bioavailable inhibitor of all three isoforms of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[2][3] This application note will provide a detailed technical guide on the utilization of this chiral building block in the synthesis of Capivasertib, including mechanistic insights, detailed protocols, and biological context.

The Target: The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] Its aberrant activation is one of the most frequent occurrences in human cancer, making it a prime target for therapeutic intervention.[2][6]

Upon activation by growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site at the plasma membrane for proteins containing a pleckstrin homology (PH) domain, including Akt and its upstream activator PDK1. This co-localization facilitates the phosphorylation and subsequent full activation of Akt. Activated Akt then phosphorylates a multitude of downstream substrates, such as GSK3β and PRAS40, to drive cellular processes that promote tumorigenesis.[4][5] Capivasertib functions as an ATP-competitive inhibitor of Akt, blocking its kinase activity and thereby inhibiting these downstream signaling events.[7]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PTEN PTEN PIP3->PTEN Inhibits PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) Downstream Downstream Effectors (e.g., GSK3β, PRAS40) Akt->Downstream Phosphorylates Capivasertib Capivasertib (AZD5363) Capivasertib->Akt Inhibits Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Promotes

Figure 1: The PI3K/Akt Signaling Pathway and the inhibitory action of Capivasertib.

Synthetic Strategy: From Chiral Ester to Potent Kinase Inhibitor

The synthesis of Capivasertib (AZD5363) from this compound involves a multi-step sequence that first establishes the core chiral amino alcohol fragment, followed by coupling to the heterocyclic core of the inhibitor.

Synthesis_Workflow Start (S)-Methyl 3-amino-3- (4-chlorophenyl)propanoate Intermediate (S)-3-Amino-3-(4-chlorophenyl) -propan-1-ol Start->Intermediate Ester Reduction (Step 1) Final Capivasertib (AZD5363) Intermediate->Final Amide Coupling (Step 2) Heterocycle 4-Amino-1-(7H-pyrrolo[2,3-d] -pyrimidin-4-yl)piperidine -4-carboxylic acid Heterocycle->Final

Figure 2: High-level synthetic workflow for Capivasertib.

The key transformations are:

  • Reduction of the Methyl Ester: The methyl ester of the starting material is reduced to the corresponding primary alcohol. This transformation is critical as the resulting hydroxyl group is not part of the final structure but serves to protect the amine during the subsequent reaction, or is removed in later steps. More commonly, the amino alcohol itself is the key intermediate for the subsequent coupling reaction.

  • Amide Bond Formation: The chiral amine of the amino alcohol intermediate is coupled with the carboxylic acid of the heterocyclic core, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid. This is a crucial step that joins the two key fragments of the final molecule.

Detailed Experimental Protocols

The following protocols are based on established synthetic procedures for analogous transformations and the specific details reported for the synthesis of Capivasertib and its precursors.[3][8]

Protocol 1: Synthesis of (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol

Causality: This step converts the methyl ester starting material into the key chiral amino alcohol intermediate. Lithium aluminium hydride (LiAlH4) is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction is performed under anhydrous conditions at low temperature to control the reactivity of the hydride reagent and minimize side reactions. An aqueous workup is required to quench the excess reagent and hydrolyze the aluminum salts to facilitate product isolation.

Materials:

  • This compound hydrochloride

  • Lithium aluminium hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Water (deionized)

  • 15% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl ether

Procedure:

  • To a stirred suspension of lithium aluminium hydride (1.5 equiv.) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.

  • Slowly add this compound hydrochloride (1.0 equiv.) in portions over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to reflux for 4-6 hours. Monitor the reaction for completion by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water (e.g., for 'x' g of LiAlH4, add 'x' mL of H2O), followed by 15% NaOH solution ('x' mL), and then water again (3'x' mL).

  • Stir the resulting granular precipitate for 30 minutes.

  • Filter the solid and wash it thoroughly with ethyl ether.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol as a crude product, which can be purified by column chromatography if necessary.

Protocol 2: Synthesis of Capivasertib (AZD5363) via Amide Coupling

Causality: This step constructs the final molecule by forming a stable amide bond between the chiral amine intermediate and the heterocyclic carboxylic acid core. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling reagent that minimizes racemization of the chiral center. It activates the carboxylic acid by forming a highly reactive OAt-active ester. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to deprotonate the carboxylic acid and the amine hydrochloride salt, facilitating the reaction.

Materials:

  • (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol (from Protocol 1)

  • 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid (1.0 equiv.) in anhydrous DMF.

  • Add HATU (1.1 equiv.) and DIPEA (3.0 equiv.) to the solution and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add a solution of (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol (1.1 equiv.) in a small amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain Capivasertib (AZD5363).

Biological Activity and Data

Capivasertib (AZD5363) is a potent inhibitor of all three Akt isoforms. The inhibitory activity is typically measured in cell-free enzymatic assays and cellular assays that measure the phosphorylation of downstream Akt substrates.[1][9][10]

Target IC50 (nM) Assay Type
Akt13Cell-free
Akt28Cell-free
Akt38Cell-free
Cellular p-PRAS40~100In vivo (Xenograft)
Cellular p-GSK3β~300-800In vitro (Cell-based)
Data compiled from multiple sources.[1][9][10]

The data clearly demonstrates the high potency of Capivasertib at the enzymatic level and its effective target engagement in cellular and in vivo models. The sensitivity to Capivasertib in cancer cell lines is significantly correlated with the presence of activating mutations in PIK3CA or loss of the tumor suppressor PTEN.[9][10]

Conclusion

This compound serves as a highly effective and strategically important chiral building block for the synthesis of complex kinase inhibitors. Its application in the synthesis of the clinical candidate Capivasertib (AZD5363) underscores the importance of chirality in achieving potent and selective inhibition of key oncogenic drivers like Akt. The synthetic route, involving a straightforward reduction followed by a robust amide coupling, provides an efficient means to access this important therapeutic agent. The detailed protocols and mechanistic rationale provided herein offer a valuable resource for researchers in medicinal chemistry and drug development engaged in the synthesis of next-generation kinase inhibitors.

References

  • Abstract 1052: In vitro mechanism of action of AZD5363, a novel AKT inhibitor, in breast and prostate cancer cell lines. AACR Journals. [Link]

  • Genetic Alterations in the PI3K/AKT Pathway and Baseline AKT Activity Define AKT Inhibitor Sensitivity in Breast Cancer Patient-derived Xenografts. AACR Journals. [Link]

  • A novel AKT inhibitor, AZD5363, inhibits phosphorylation of AKT downstream molecules, and activates phosphorylation of mTOR and SMG-1 dependent on the liver cancer cell type. PubMed Central. [Link]

  • Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines. PubMed Central. [Link]

  • AZD5363. AstraZeneca Open Innovation. [Link]

  • Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background. PubMed. [Link]

  • PI3K-Akt signaling pathway. Cusabio. [Link]

  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. [Link]

  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry - ACS Publications. [Link]

Sources

N-protection strategies for (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to N-Protection Strategies for (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Amine Protection

This compound is a chiral β-amino ester of significant value in medicinal chemistry and drug development.[1] Its defined stereochemistry and bifunctional nature make it a crucial building block for synthesizing complex, biologically active molecules.[2] However, the very reactivity that makes the primary amine a key synthetic handle—its nucleophilicity and basicity—also presents a challenge in multi-step syntheses.[3] Unchecked, this amine can interfere with reactions targeting other parts of the molecule, leading to a cascade of undesired side products and diminished yields.

To achieve chemoselectivity, the amine must be temporarily "masked" or protected. This is accomplished by converting it into a less reactive functional group, such as a carbamate, which is stable under a given set of reaction conditions.[4][5] The choice of this protecting group is a critical strategic decision, dictated by the overall synthetic plan. This guide provides an in-depth analysis of the most prevalent N-protection strategies—utilizing the Boc, Cbz, and Fmoc groups—offering detailed protocols and field-proven insights to empower researchers to make informed decisions for their synthetic campaigns.

Pillar 1: The Logic of Orthogonal Protection

In the architecture of complex molecule synthesis, it is often necessary to deprotect one functional group while leaving others intact. This demands an orthogonal protection strategy , wherein multiple protecting groups are chosen so that each can be removed by a specific set of reagents that do not affect the others.[4][6][7] For amines, the triad of Boc (acid-labile), Cbz (removed by hydrogenolysis), and Fmoc (base-labile) forms the cornerstone of modern orthogonal approaches, allowing for precise, sequential manipulation of molecular functionalities.[6][8]

G cluster_0 Orthogonal Protection Universe cluster_1 Selective Deprotection Pathways Molecule Multi-functional Molecule (e.g., with multiple amines) Boc Boc-Protected Amine Molecule->Boc Boc₂O Cbz Cbz-Protected Amine Molecule->Cbz Cbz-Cl Fmoc Fmoc-Protected Amine Molecule->Fmoc Fmoc-OSu FreeAmine1 Free Amine 1 Boc->FreeAmine1 Acid (TFA, HCl) [Cbz, Fmoc Intact] FreeAmine2 Free Amine 2 Cbz->FreeAmine2 H₂, Pd/C [Boc, Fmoc Intact] FreeAmine3 Free Amine 3 Fmoc->FreeAmine3 Base (Piperidine) [Boc, Cbz Intact] G start Start: Need to Protect Amine q1 Are there acid-labile groups (e.g., other Boc, t-butyl esters) in the final molecule or intermediates? start->q1 q2 Are there groups sensitive to catalytic hydrogenolysis (e.g., alkenes, alkynes, nitro, C-Br)? q1->q2 Yes cbz Use Cbz Group q1->cbz No q3 Are there base-labile groups (e.g., other esters, Fmoc) in the molecule? q2->q3 Yes fmoc Use Fmoc Group q2->fmoc No boc Use Boc Group q3->boc No reconsider Re-evaluate synthetic route or consider alternative orthogonal groups (e.g., Alloc) q3->reconsider Yes

Sources

Protocol for the Synthesis of (S)-3-Amino-3-(4-chlorophenyl)propanoic Acid via Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

(S)-3-amino-3-(4-chlorophenyl)propanoic acid is a chiral β-amino acid derivative that serves as a crucial building block in medicinal chemistry and pharmaceutical development.[1][2] Its structural motif is found in various bioactive molecules, making a reliable synthetic protocol for its preparation highly valuable.[3][4][5] This application note provides a detailed, field-proven protocol for the hydrolysis of (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and discuss critical parameters for ensuring high yield and purity while maintaining stereochemical integrity.

Introduction: The Significance of a Chiral β-Amino Acid

Chiral β-amino acids are fundamental components in the synthesis of peptidomimetics, natural products, and small-molecule pharmaceuticals.[4] Their incorporation into peptide backbones can induce stable secondary structures and enhance resistance to enzymatic degradation. (S)-3-amino-3-(4-chlorophenyl)propanoic acid, in particular, is a key intermediate used in neurotransmitter research and the development of novel therapeutics.[2][6] The presence of the 4-chlorophenyl group often enhances biological interactions with target receptors or enzymes.[2]

The most common and direct route to this acid is through the hydrolysis of its corresponding methyl ester. This guide focuses on a base-catalyzed hydrolysis (saponification) method, which is generally preferred for preparative synthesis due to its irreversible nature, often leading to cleaner reactions and higher yields compared to the reversible acid-catalyzed alternative.[7][8][9]

Reaction Principle: Base-Catalyzed Ester Hydrolysis (Saponification)

The hydrolysis of an ester is a classic nucleophilic acyl substitution reaction.[8] In base-catalyzed hydrolysis, a hydroxide ion (from a base like NaOH or LiOH) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[8][10] Subsequently, this intermediate collapses, expelling the methoxide ion (-OCH₃) as a leaving group and forming the carboxylic acid.

A critical feature of this mechanism is the final, irreversible acid-base reaction. The newly formed carboxylic acid is immediately deprotonated by the strong base (methoxide or hydroxide) present in the medium to form a stable carboxylate salt.[7][10] This step drives the reaction to completion. A final acidic workup is required to protonate the carboxylate and yield the desired neutral carboxylic acid product.[10]

Reaction Mechanism: BAC2 Pathway

The diagram below illustrates the Base-catalyzed, Bimolecular, Acyl-Oxygen cleavage (BAC2) mechanism for this hydrolysis.

Caption: Base-catalyzed hydrolysis (BAC2) mechanism.

Experimental Protocol

This protocol is optimized for a laboratory scale of 5-10 mmol. Adjust quantities accordingly for different scales.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
This compound>98% eeChem-Impex
Lithium hydroxide monohydrate (LiOH·H₂O)ACS Reagent, ≥98%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Deionized WaterType IMillipore
Hydrochloric Acid (HCl)37% (concentrated)Fisher Scientific
Ethyl AcetateACS GradeVWR
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWR
Round-bottom flask (50 mL)-Pyrex
Reflux condenser-Pyrex
Magnetic stirrer and stir bar-IKA
pH paper or calibrated pH meter--
Büchner funnel and filter paper--
Step-by-Step Procedure

Reaction Setup:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.14 g, 10.0 mmol).

  • Add a solvent mixture of tetrahydrofuran (THF) (15 mL) and deionized water (5 mL). Stir at room temperature until the ester is fully dissolved. Rationale: The THF/water co-solvent system ensures the solubility of both the nonpolar ester starting material and the polar lithium hydroxide reagent.

Hydrolysis: 3. Add lithium hydroxide monohydrate (LiOH·H₂O) (0.63 g, 15.0 mmol, 1.5 equivalents) to the solution. Rationale: Using a slight excess of LiOH ensures the reaction goes to completion. LiOH is often preferred for its high reactivity and the relative insolubility of its salts in organic solvents, which can sometimes simplify workup.[11] 4. Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle. 5. Maintain the reflux for 2-4 hours.

Reaction Monitoring: 6. Monitor the reaction progress by thin-layer chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction mixture, neutralizing it with a drop of dilute HCl, and spotting it on a silica gel plate.

  • Mobile Phase: A mixture like Ethyl Acetate/Hexane/Triethylamine (70:25:5) can be effective.
  • Visualization: UV light and/or a ninhydrin stain.
  • The reaction is complete when the starting material spot has disappeared.

Work-up and Isolation: 7. Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. 8. Reduce the volume of the solvent by approximately half using a rotary evaporator to remove most of the THF. 9. Cool the remaining aqueous solution in an ice bath (0-5 °C). 10. Slowly add concentrated HCl dropwise with vigorous stirring to adjust the pH to the isoelectric point of the amino acid (typically around pH 6-7). Rationale: The product is least soluble at its isoelectric point, causing it to precipitate out of the solution.[12] A white solid should form. 11. Continue stirring in the ice bath for another 30 minutes to maximize precipitation. 12. Collect the solid product by vacuum filtration using a Büchner funnel. 13. Wash the filter cake with a small amount of cold deionized water (2 x 5 mL) to remove inorganic salts.

Purification: 14. The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of boiling water or an ethanol/water mixture.[13] 15. Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization. 16. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Expected Outcome
  • Appearance: White crystalline solid.

  • Yield: Typically >90%.

  • Purity: >98% (as determined by HPLC or NMR).

  • Chiral Purity: The reaction conditions are mild enough that racemization at the stereocenter is not expected. Chiral HPLC can be used for verification.

Workflow and Data Summary

Experimental Workflow Diagram

Caption: Workflow for the hydrolysis of the methyl ester.

Key Reaction Parameters
ParameterValue / ConditionRationale
SubstrateThis compoundStarting material.
ReagentLithium hydroxide monohydrate (LiOH·H₂O)Strong base for irreversible hydrolysis.
Stoichiometry1.5 equivalents of LiOHEnsures complete consumption of the starting ester.
SolventTHF / Water (3:1 v/v)Co-solvent system for mutual solubility of reactants.
TemperatureReflux (~65-70 °C)Provides sufficient activation energy for the reaction.
Reaction Time2-4 hoursTypical duration for complete conversion; monitor by TLC.
Work-up pH~6.5 (Isoelectric Point)Maximizes precipitation of the zwitterionic amino acid product.
Purification MethodRecrystallization (Water or Ethanol/Water)Standard and effective method for purifying amino acids.[13]

Troubleshooting and Expert Insights

  • Issue: Incomplete Reaction. If TLC shows significant starting material after 4 hours, an additional 0.5 equivalents of LiOH can be added. Ensure the reaction temperature is maintained at reflux.

  • Issue: Oily Product After Acidification. This may indicate incomplete removal of THF or the presence of impurities. Ensure THF is thoroughly removed via rotary evaporation. If the problem persists, an extraction with a non-polar solvent (e.g., hexane) before acidification might remove organic impurities.

  • Issue: Low Yield. This can result from adding acid too quickly, causing localized overheating, or adjusting to a pH far from the isoelectric point, which increases the product's solubility. Add acid slowly while the solution is in an ice bath.

  • Maintaining Stereochemical Integrity: The chiral center in β-amino acids is generally stable under these conditions. However, prolonged exposure to strong base at high temperatures should be avoided to minimize any risk of epimerization. The recommended 2-4 hour window is a safe and effective timeframe.

  • Alternative Bases: While LiOH is recommended, NaOH or KOH can also be used. Reaction times and solubility of the resulting carboxylate salt may vary.[11]

References

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 15). Mechanism of ester hydrolysis [Video]. YouTube. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Clark, J. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Chemguide. Retrieved from [Link]

  • MB-Farms. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]

  • Hilaris Publisher. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Amino acids. Chempedia. Retrieved from [Link]

  • Chem Help ASAP. (2019, November 12). Acid-catalyzed mechanism of ester hydrolysis [Video]. YouTube. Retrieved from [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis Arts & Sciences Electronic Theses and Dissertations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Retrieved from [Link]

  • PubMed. (2015, February 20). Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. Retrieved from [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purification of an amino acid using ion exchange resin.
  • Slideshare. (n.d.). Acid base catalysed Ester hydrolysis [PPTX]. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation and Purification of Amino Acids. Retrieved from [Link]

  • Journal of the American Chemical Society. (2019, January 9). Asymmetric Counter-Anion-Directed Aminomethylation: Synthesis of Chiral β-Amino Acids via Trapping of an Enol Intermediate. Retrieved from [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • PubMed. (1991, December). 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. Retrieved from [Link]

  • Wiley-VCH. (2005). Supporting Information. Retrieved from [Link]

  • Science.gov. (n.d.). Ester hydrolysis rate: Topics. Retrieved from [Link]

  • Google Patents. (1999, November 29). United States Patent.
  • Tennessee Academy of Science. (n.d.). Determination of the Esters by Alkaline Hydrolysis. Retrieved from [Link]

  • Essential Chemistry. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • ResearchGate. (2022, September 22). De-esterification of amino acid esters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

Sources

Application Note & Protocol: Derivatization Strategies for the Chiral Analysis of (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Analytical Imperative for (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate

This compound is a chiral molecule of significant interest in pharmaceutical development.[1][2] As with many chiral compounds, the biological activity and pharmacokinetic profile of its enantiomers can differ substantially. Consequently, the ability to accurately quantify the enantiomeric purity of the (S)-enantiomer is a critical requirement for quality control, process optimization, and regulatory compliance.

Direct analysis of this amino acid ester can be challenging. Its primary amine and ester functional groups lend it polarity, which can lead to poor peak shape and retention in gas chromatography (GC).[3] While High-Performance Liquid Chromatography (HPLC) is a viable alternative, the molecule lacks a strong native chromophore or fluorophore, necessitating high concentrations for UV detection and precluding highly sensitive fluorescence-based methods.[4] Furthermore, separating the enantiomers requires either a costly chiral stationary phase (CSP) or, more commonly and flexibly, derivatization with a chiral derivatizing agent (CDA) to form diastereomers that can be resolved on standard achiral columns.[1][5]

This guide provides a detailed exploration of derivatization strategies tailored for the robust and sensitive analysis of this compound, focusing on methods that enhance chromatographic performance and enable precise enantiomeric excess (e.e.) determination.

The Causality of Derivatization: Why Modify the Analyte?

Derivatization is not merely an additional step; it is a strategic chemical modification designed to overcome inherent analytical challenges.[3] For this compound, the primary objectives are twofold:

  • Enhance Detectability: By introducing a moiety with strong UV absorbance or fluorescence, the analyte's response to common HPLC detectors is magnified by orders of magnitude.[4] This is crucial for trace-level analysis and impurity profiling.

  • Enable Chiral Separation on Achiral Phases: Reacting the chiral amine with an enantiomerically pure CDA creates a pair of diastereomers. These diastereomers have different physical properties and will interact differently with the stationary phase, allowing for their separation using standard, robust, and cost-effective reversed-phase HPLC columns.[1][5]

The choice of derivatizing agent is dictated by the analytical technique (HPLC, GC), the desired detection method (UV, Fluorescence, MS), and the specific requirements for stability and reaction efficiency.

HPLC-Based Chiral Analysis: Diastereomer Formation

HPLC is the predominant technique for the analysis of non-volatile chiral compounds. The following protocols detail the use of well-established CDAs that react with the primary amine of this compound.

Strategy 1: Marfey's Reagent (FDAA) for UV Detection

Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is a highly reliable CDA for the resolution of amino acids and amines.[6][7][8] It reacts with the primary amine to form stable diastereomeric derivatives with a strong chromophore (dinitrobenzene), enabling sensitive UV detection.[8] The resulting diastereomers are typically well-resolved on standard C18 columns.[9]

Mechanism Rationale: The nucleophilic substitution of the fluorine atom on the dinitrobenzene ring by the amine of the analyte is a robust and stoichiometric reaction.[8][9] The L-alanine amide moiety of Marfey's reagent provides the chiral center necessary for diastereomer formation.[8]

Experimental Workflow: Marfey's Reagent Derivatization

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Dissolve Analyte in Water/Acetonitrile Mix Combine Analyte, Reagent, & TEA Sample->Mix Reagent Prepare Marfey's Reagent in Acetone Reagent->Mix Incubate Incubate at 40°C for 60-90 min Mix->Incubate Vortex Quench Quench with HCl Incubate->Quench Stop Reaction Dilute Dilute Sample Quench->Dilute Inject Inject into HPLC-UV System Dilute->Inject

Caption: Workflow for derivatization using Marfey's Reagent.

Protocol: Derivatization with Marfey's Reagent

  • Sample Preparation: Prepare a ~0.5 mM solution of this compound in water or a water/acetonitrile mixture.

  • Reagent Preparation: Prepare a 20 mM solution of Marfey's reagent in acetone.

  • Reaction: In a microcentrifuge tube, combine:

    • 100 µL of the analyte sample.

    • 200 µL of the Marfey's reagent solution.[5]

    • 50 µL of 0.5 M triethylamine (TEA) in water.[5]

  • Incubation: Vortex the mixture thoroughly and incubate at 40°C for 60-90 minutes in the dark.[5]

  • Quenching: Stop the reaction by adding 50 µL of 1 M HCl. This neutralizes the base and stabilizes the derivatives.[5]

  • Analysis: The sample can be diluted with the mobile phase and is ready for injection into an HPLC system equipped with a UV detector (typically monitoring at 340 nm).

ParameterConditionRationale
Reagent Marfey's Reagent (FDAA)Forms stable, UV-active diastereomers.[6][8]
Solvent Acetone/WaterFacilitates solubility of both analyte and reagent.
Base Triethylamine (TEA)Maintains alkaline pH required for the reaction.[8]
Temperature 40°CEnsures a reasonable reaction rate without degradation.[5][8]
Time 60-90 minutesAllows the reaction to proceed to completion.[5]
Detection UV at 340 nmWavelength for maximum absorbance of the dinitrophenyl group.[10]
Strategy 2: FMOC-Cl for Enhanced Fluorescence Detection

For applications requiring higher sensitivity, derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) is an excellent choice.[4][11] FMOC-Cl reacts with both primary and secondary amines to produce highly fluorescent and stable derivatives, detectable at picomole levels.[4][12] When a chiral version of the reagent, such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), is used, it enables enantiomeric separation.[13]

Mechanism Rationale: The chloroformate group of FMOC-Cl readily reacts with the nucleophilic primary amine under mild alkaline conditions to form a stable carbamate linkage.[14] The fluorenyl moiety is a potent fluorophore, providing the basis for sensitive detection.

Experimental Workflow: FMOC-Cl Derivatization

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Prepare Analyte in Borate Buffer Mix Add FMOC-Cl to Buffered Sample Sample->Mix Reagent Prepare FMOC-Cl in Acetonitrile Reagent->Mix React React at Room Temp for ~5 min Mix->React Vortex Quench Quench Excess Reagent with an Amine (e.g., ADAM) React->Quench Stop Reaction Filter Filter Sample Quench->Filter Inject Inject into HPLC-FLD System Filter->Inject

Caption: Workflow for derivatization using FMOC-Cl.

Protocol: Derivatization with FMOC-Cl

  • Buffer Preparation: Prepare a 0.2 M borate buffer and adjust the pH to 10.0.[15]

  • Sample Preparation: Add 300 µL of the analyte solution to 600 µL of the borate buffer.[15]

  • Reagent Preparation: Prepare a 15 mM solution of FMOC-Cl in acetonitrile. This solution should be prepared fresh.[15]

  • Reaction: Add 600 µL of the FMOC-Cl solution to the buffered analyte. Vortex immediately. Allow the reaction to proceed for 5 minutes at room temperature.[15]

  • Quenching: To remove excess, highly fluorescent FMOC-Cl, which can interfere with chromatography, add 600 µL of a quenching reagent like 300 mM 1-adamantanamine (ADAM).[15] Let it react for 1 minute. The resulting FMOC-ADAM adduct is typically well-separated from the analyte derivatives.

  • Analysis: Filter the sample (e.g., through a 0.45 µm syringe filter) and inject it into an HPLC system with a fluorescence detector (Excitation: ~260 nm, Emission: ~315 nm).

ParameterConditionRationale
Reagent FMOC-Cl or Chiral Variant (FLEC)Produces highly fluorescent and stable derivatives.[4][14]
Solvent Acetonitrile/Borate BufferProvides the necessary alkaline pH for the reaction.[15]
Base Borate Buffer (pH 10)Catalyzes the reaction between the amine and chloroformate.
Temperature Room TemperatureThe reaction is rapid and does not require heating.[15]
Time ~5 minutesFast reaction kinetics allow for high-throughput analysis.[15]
Detection Fluorescence (Ex: 260 nm, Em: 315 nm)Provides high sensitivity for trace analysis.

GC-Based Chiral Analysis: Enhancing Volatility

For certain applications, Gas Chromatography (GC) can offer higher resolution and faster analysis times. However, the inherent polarity and low volatility of this compound must be addressed through derivatization.[3] The process typically involves a two-step reaction to modify both the amine and ester functionalities, although derivatizing the amine is often sufficient to improve chromatographic behavior.[16]

Mechanism Rationale: GC derivatization aims to replace active hydrogens with non-polar, bulky groups (e.g., acyl or silyl groups).[3] This neutralizes the polar N-H bond, increasing volatility and reducing interactions with the GC column, which prevents peak tailing.[3][16]

Experimental Workflow: GC Derivatization (Acylation)

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Dry Analyte in Reaction Vial Solvent Add Anhydrous Solvent Sample->Solvent Reagent Add Acylating Agent (e.g., TFAA) Solvent->Reagent Heat Cap Vial and Heat at 60-100°C Reagent->Heat Vortex Cool Cool to Room Temp Heat->Cool Inject Inject into GC-MS/FID System Cool->Inject

Caption: General workflow for GC acylation derivatization.

Protocol: GC Derivatization with Trifluoroacetic Anhydride (TFAA)

  • Sample Preparation: Place a known amount of the analyte into a 2 mL GC vial. If in solution, evaporate the solvent completely under a gentle stream of nitrogen. The sample must be anhydrous.

  • Reagent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., methylene chloride) to dissolve the residue. Then, add 100 µL of trifluoroacetic anhydride (TFAA).[16]

  • Reaction: Immediately cap the vial tightly. Heat the mixture at 60°C for 20 minutes.[16]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into a GC system. For chiral analysis, a chiral stationary phase column (e.g., Chirasil-L-Val) would be required.[17] The fluorinated derivative also provides excellent sensitivity with an electron capture detector (ECD).[3]

ParameterConditionRationale
Reagent Trifluoroacetic Anhydride (TFAA)Highly reactive, produces volatile and thermally stable derivatives.[16]
Solvent Anhydrous Methylene ChlorideAprotic solvent that will not compete for the reagent.
Catalyst None (or Pyridine, optional)The reaction is typically fast without a catalyst.
Temperature 60°CProvides sufficient energy to drive the reaction to completion.
Time 20 minutesEnsures complete derivatization.
Detection FID, ECD, or MSECD is highly sensitive to the fluorinated derivative.[3]

Determination of Absolute Configuration: Mosher's Acid Analysis

Beyond quantifying enantiomeric excess, it is often necessary to confirm the absolute stereochemistry (R/S configuration) of the analyte. Mosher's acid analysis is a classic and powerful NMR-based technique for this purpose.[18] It involves derivatizing the chiral amine with both enantiomers of Mosher's acid chloride (MTPA-Cl) in separate experiments.[19][20]

Mechanism Rationale: The formation of diastereomeric amides allows for the determination of the absolute configuration by analyzing the differences in the chemical shifts (Δδ = δS - δR) of protons near the chiral center in the ¹H NMR spectrum.[18] The anisotropic effect of the phenyl group in the MTPA moiety causes predictable shielding or deshielding of nearby protons based on the stereochemical arrangement.

Protocol: Mosher's Amide Formation for NMR Analysis

  • Sample Preparation: In two separate, dry NMR tubes, dissolve ~1-5 mg of the chiral amine in 0.5 mL of anhydrous deuterated chloroform (CDCl₃) or pyridine-d5. Add a small amount of a tertiary amine base like triethylamine or DMAP.

  • Derivatization (Tube 1): Add a slight molar excess (~1.2 equivalents) of (R)-(-)-MTPA chloride to the first NMR tube.[18]

  • Derivatization (Tube 2): Add a slight molar excess (~1.2 equivalents) of (S)-(+)-MTPA chloride to the second NMR tube.

  • Reaction: Cap both tubes and agitate to mix. Allow the reactions to proceed at room temperature until completion (typically 1-4 hours), which can be monitored by TLC or NMR.[18]

  • Analysis: Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA amide samples. By comparing the spectra and applying Mosher's model to the observed chemical shift differences (Δδ), the absolute configuration of the amine can be confidently assigned.[19]

Conclusion and Best Practices

The successful analysis of this compound is critically dependent on a well-chosen and optimized derivatization strategy.

  • For routine, robust enantiomeric purity analysis by HPLC , derivatization with Marfey's reagent offers excellent resolution and reliable UV quantification.

  • For trace-level quantification or when high sensitivity is paramount, FMOC-Cl (or its chiral analog) followed by fluorescence detection is the method of choice.

  • When GC analysis is preferred for its speed or resolution, acylation with reagents like TFAA is necessary to ensure volatility and good peak shape.

  • For unambiguous confirmation of absolute stereochemistry , Mosher's acid analysis via NMR remains the gold standard.

It is imperative that all derivatization reactions are validated for completeness to ensure accurate quantification. This includes running control samples, checking for side products, and ensuring the stability of the formed derivatives under the analytical conditions. By applying the principles and protocols outlined in this guide, researchers can develop robust, sensitive, and reliable methods for the comprehensive analysis of this important chiral molecule.

References

  • BenchChem. (2025). Application Notes and Protocols for Amino Acid Analysis Using Phthalaldehyde (OPA) Pre-column Derivatization HPLC.
  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247.
  • BenchChem. (2025). A Comparative Guide to Chiral Derivatizing Agents for the Analysis of Chiral Amines.
  • SciSpace. (n.d.). Marfey's reagent for chiral amino acid analysis: A review.
  • Wang, H. Y., & Zhang, H. S. (2001). Derivatization and fluorescence detection of amino acids and peptides with 9-fluorenylmethyl chloroformate on the surface of a solid adsorbent. Analytical Chemistry, 73(9), 2054-2057.
  • Thermo Fisher Scientific. (n.d.). Reagents for Analysis of Low Molecular Weight Amines—Section 1.8.
  • Santa, T. (2012). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. Biomedical Chromatography, 26(7), 791-799.
  • ResearchGate. (2025). HPLC of amines as 9-fluorenylmethyl chloroformate derivatives.
  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.
  • Di Stefano, E., et al. (2010). High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl. Journal of AOAC International, 93(6), 1845-1852.
  • American Chemical Society. (2001). Derivatization and Fluorescence Detection of Amino Acids and Peptides with 9-Fluorenylmethyl Chloroformate on the Surface of a Solid Adsorbent.
  • Bhushan, R., & Kumar, V. (2009). Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids. Chromatographia, 69(5-6), 467-474.
  • Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. Journal of Chromatography B, 879(29), 3148-3161.
  • Interchim. (n.d.). OPA, amine detection reagent.
  • Sigma-Aldrich. (n.d.). Fmoc chloride for HPLC derivatization.
  • LGC Standards. (2023). Buy Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride.
  • Wang, D., et al. (2004). [Determination of amino acids by precolumn derivatization with o-phthaldialdehyde (OPA) and reversed-phase high performance liquid chromatography]. Se Pu, 22(5), 508-511.
  • Einarsson, S., et al. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry, 59(9), 1191-1195.
  • Brückner, H., & Schieber, A. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358.
  • Long, J. R., & de Paula, J. C. (2000). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 77(11), 1470.
  • Sigma-Aldrich. (n.d.). Proline Derivatization and Enantioresolution by Chiral GC.
  • BenchChem. (2025). Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • Wikipedia. (n.d.). Mosher's acid.
  • BenchChem. (2025). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • ChemicalBook. (2025). (S)-3-AMINO-3-(4-CHLORO-PHENYL)-PROPIONIC ACID METHYL ESTER.

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Application Note: Continuous-Flow Synthesis of β-Amino Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

β-amino acids and their ester derivatives are crucial building blocks in medicinal chemistry, serving as key components in peptidomimetics, natural products, and pharmaceuticals.[1] Their synthesis, however, can present significant challenges, including issues with stereocontrol, the use of hazardous reagents, and difficulties in scaling up. This application note provides a comprehensive guide to the synthesis of β-amino acid esters using continuous-flow chemistry, a technology that offers profound advantages in safety, efficiency, and scalability over traditional batch methods.[2][3][4] We will explore two powerful synthetic strategies adapted for flow systems: the Arndt-Eistert homologation of α-amino acids and the biocatalytic Michael addition of amines to acrylates. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage flow chemistry for the streamlined and safer production of these valuable compounds.

The Paradigm Shift: Why Continuous Flow for β-Amino Acid Synthesis?

Continuous-flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of pumps, tubes, and microreactors.[4] This methodology fundamentally alters reaction parameters compared to batch processing, providing superior control over mixing, heat transfer, and residence time.[2] For the synthesis of β-amino acid esters, this translates into several tangible benefits:

  • Enhanced Safety: Many synthetic routes involve highly reactive or hazardous intermediates, such as diazomethane in the Arndt-Eistert homologation.[1] Flow chemistry allows for the on-demand generation and immediate consumption of these species, minimizing their accumulation and dramatically reducing the risk of explosive decomposition or exposure.[1][3]

  • Improved Yield and Selectivity: The high surface-area-to-volume ratio in microreactors enables extremely efficient heat exchange, allowing for precise temperature control of even highly exothermic or endothermic reactions.[4] This minimizes the formation of thermal byproducts and improves reaction selectivity.

  • Rapid Optimization and Scalability: Reaction parameters can be screened and optimized rapidly by simply adjusting flow rates and temperatures, consuming minimal material.[4] Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), bypassing the complex redevelopment often required when scaling up batch reactors.[3]

  • Access to Novel Reaction Conditions: Flow reactors can be easily pressurized, allowing for the use of solvents at temperatures above their normal boiling points, which can dramatically accelerate reaction rates.[2][4]

cluster_0 Batch Synthesis cluster_1 Continuous-Flow Synthesis b_reagents Reagents Added (Large Volume) b_reaction Bulk Reaction (Poor Heat/Mass Transfer) b_reagents->b_reaction Slow Mixing f_reagents Reagent Streams (Small Volume) b_reaction->b_reaction b_product Product Isolation b_reaction->b_product Workup f_mixing Rapid Mixing (T-Mixer) f_reagents->f_mixing f_reaction Reactor Coil (Precise T Control) f_mixing->f_reaction Defined Residence Time f_product Continuous Output f_reaction->f_product In-line Analysis

Figure 1: Conceptual comparison of batch vs. continuous-flow synthesis, highlighting the superior process control in flow systems.

Synthetic Strategies & Protocols in Flow

Two prevalent and highly effective methods for synthesizing β-amino acid derivatives in continuous flow are the Arndt-Eistert homologation and enzyme-catalyzed Michael additions.

Arndt-Eistert Homologation: A Four-Step Telescoped Synthesis

The Arndt-Eistert homologation is a classic and powerful method for converting α-amino acids into their β-homologues, preserving the original stereochemistry.[1] The sequence involves the activation of a protected α-amino acid, reaction with diazomethane to form a diazoketone, and a final Wolff rearrangement to yield the β-amino acid, which can be trapped with an alcohol to form the ester. The primary drawback is the use of diazomethane, a toxic and explosive gas.[1] A continuous-flow setup elegantly solves this by integrating four reaction steps into a single, uninterrupted "telescoped" process.[1][5]

Causality Behind the Flow Approach: The key innovation is the use of membrane-based separators (tube-in-tube reactors) for the safe, in-line generation and consumption of diazomethane.[1] An aqueous stream of a diazomethane precursor and base flows through an inner tube, while the organic stream containing the activated amino acid flows through the outer tube. Gaseous diazomethane permeates the membrane and is immediately consumed, preventing its accumulation in a dangerous gaseous phase.[1] Any excess diazomethane can be removed by a second membrane separator and quenched.[1]

pump1 Pump A: N-Protected α-Amino Acid + Ethyl Chloroformate + NMM in THF mixer1 pump1->mixer1 pump2 Pump B: Diazomethane Precursor (e.g., Diazald) + KOH (aq) tit1 Tube-in-Tube Reactor (Diazomethane Generation & Diazoketone Synthesis) pump2->tit1 pump3 Pump C: Alcohol (e.g., MeOH) for Trapping mixer2 pump3->mixer2 rt1 Residence Loop 1 (Mixed Anhydride Formation) mixer1->rt1 rt1->tit1 tit2 Tube-in-Tube Reactor (Excess Diazomethane Removal) tit1->tit2 tit2->mixer2 photo_reactor Photochemical Reactor (Wolff Rearrangement) mixer2->photo_reactor bpr Back-Pressure Regulator photo_reactor->bpr collection Product Collection bpr->collection

Figure 2: Workflow for the continuous Arndt-Eistert homologation to form β-amino acid esters.

Protocol 1: Continuous-Flow Arndt-Eistert Homologation

This protocol is adapted from methodologies developed by C. Oliver Kappe and colleagues and should only be performed with appropriate engineering controls and safety measures.[1][5]

  • Reagent Preparation:

    • Solution A (Amino Acid Activation): Prepare a solution of the N-protected α-amino acid (e.g., Boc-Phe-OH, 1.0 eq) in anhydrous THF. Add N-methylmorpholine (NMM, 1.1 eq).

    • Solution B (Activating Agent): Prepare a solution of ethyl chloroformate (1.1 eq) in anhydrous THF.

    • Solution C (Diazomethane Precursor): Prepare an aqueous solution of Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) and potassium hydroxide (KOH).

    • Solution D (Nucleophile): Prepare the desired alcohol (e.g., methanol or ethanol) for trapping the ketene intermediate.

  • System Setup (as per Figure 2):

    • Assemble the flow system using PTFE tubing, T-mixers, and appropriate reactors.

    • Use two pumps for Solutions A and B, feeding into a T-mixer and then into a residence time unit (e.g., a 5 mL PFA coil) to allow for the formation of the mixed anhydride.

    • Feed the output of the residence loop into the organic phase inlet of a tube-in-tube gas-liquid reactor.

    • Use a separate pump to flow Solution C through the aqueous phase inlet of the tube-in-tube reactor.

    • Connect the organic outlet to a second tube-in-tube reactor for quenching excess diazomethane with an acidic solution (e.g., acetic acid in THF).

    • The stream containing the α-diazoketone is then mixed with Solution D (alcohol) at a T-mixer before entering a photochemical flow reactor (e.g., equipped with a UV-CFL lamp) to induce the Wolff rearrangement.[6]

    • The output flows through a back-pressure regulator (set to e.g., 5 bar) to suppress bubble formation and into a collection vessel.

  • Reaction Execution:

    • Set the flow rates to achieve the desired residence times. For example, a 10-minute residence time in the photoreactor can afford high conversion.[6]

    • Set the temperature of the photoreactor. Mild conditions, such as -10 °C, can lead to high yields and purity.[7]

    • Initiate the flow of all solutions.

    • Allow the system to reach a steady state before collecting the product.

  • Workup and Analysis:

    • The collected solution is concentrated under reduced pressure.

    • The residue is purified by column chromatography to yield the pure β-amino acid ester.

Biocatalytic Michael Addition: A Green Chemistry Approach

For a milder and more sustainable route, the aza-Michael addition of amines to acrylate esters can be catalyzed by enzymes in a continuous-flow system.[8][9] Immobilized lipases, such as Lipase TL IM from Thermomyces lanuginosus, have been shown to be effective catalysts for this transformation.[8][9][10]

Causality Behind the Flow Approach: Using an immobilized enzyme in a packed-bed reactor (PBR) offers significant advantages. It allows for easy separation of the catalyst from the product stream, enabling catalyst reuse and continuous operation over long periods.[11] The flow setup ensures consistent contact between the reagents and the enzyme, leading to high efficiency and short residence times, often around 30 minutes.[8]

pump1 Pump A: Aromatic Amine in Methanol mixer1 pump1->mixer1 pump2 Pump B: Acrylate Ester in Methanol pump2->mixer1 pbr Packed-Bed Reactor (PBR) with Immobilized Lipase TL IM (Heated to 35-40 °C) mixer1->pbr bpr Back-Pressure Regulator pbr->bpr collection Product Collection bpr->collection

Figure 3: Workflow for the continuous lipase-catalyzed Michael addition to form β-amino acid esters.

Protocol 2: Continuous-Flow Lipase-Catalyzed Michael Addition

This protocol is based on the work of Du et al. and provides a green alternative for synthesizing β-amino acid esters.[8][9]

  • Reagent Preparation:

    • Solution A: Prepare a solution of the aromatic amine (e.g., aniline, 1.0 eq) in methanol.

    • Solution B: Prepare a solution of the acrylate ester (e.g., methyl acrylate, 1.5 eq) in methanol.

  • System Setup (as per Figure 3):

    • Pack a column (e.g., a stainless steel HPLC column) with immobilized lipase (e.g., Lipase TL IM). This will serve as the packed-bed reactor (PBR).

    • Place the PBR in a column heater or water bath to maintain a constant temperature (e.g., 35-40 °C).

    • Use two syringe pumps to deliver Solutions A and B to a T-mixer.

    • Connect the outlet of the T-mixer to the inlet of the PBR.

    • Connect the outlet of the PBR to a back-pressure regulator (optional, but can improve performance) and then to a collection vial.

  • Reaction Execution:

    • Set the PBR temperature to the optimal range for the enzyme (e.g., 40 °C).

    • Set the flow rates of the pumps to achieve the desired residence time. A typical residence time of 30 minutes has been shown to be effective.[8][10]

    • Begin pumping the solutions through the system.

    • Collect the product stream after the system has stabilized.

  • Workup and Analysis:

    • The solvent (methanol) is removed from the collected fractions under reduced pressure.

    • The resulting crude product can be purified via silica gel chromatography if necessary, though this method often yields products of high purity directly.[8]

Data Presentation: Representative Results

The following table summarizes typical experimental conditions and outcomes for the continuous-flow synthesis of β-amino acid esters from published literature.

Synthetic MethodStarting MaterialsKey ConditionsResidence TimeYieldReference
Arndt-Eistert Boc-Phe-OH, MeOHPhotoreactor (-10 °C)10 min (photo step)85%[7]
Arndt-Eistert Boc-Ala-OH, H₂OPhotoreactor (25 °C)10 min (photo step)71% (overall)[1]
Michael Addition Aniline, Methyl AcrylateLipase TL IM (40 °C)30 min98%[8]
Michael Addition 4-Chloroaniline, t-Butyl AcrylateLipase TL IM (40 °C)30 min95%[8][9]
Michael Addition 2-Naphthylamine, Methyl AcrylateLipase TL IM (40 °C)30 min93%[12]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Clogging/Blockages - Precipitation of starting materials or products.- Incompatibility of reagents.- Particulate matter in reagent streams.- Increase solvent volume or use a co-solvent to improve solubility.- Ensure all reagents are fully dissolved before pumping.- Filter all reagent solutions through a 0.45 µm filter.- For PBRs, perform a back-flush with clean solvent.
Low Conversion - Residence time is too short.- Reaction temperature is too low.- Catalyst deactivation (for enzymatic reactions).- Insufficient mixing.- Decrease the total flow rate to increase residence time.- Increase the reaction temperature (within the stability limits of reagents/catalysts).- For PBRs, replace or regenerate the immobilized enzyme.- Use a static mixer after the T-junction to improve mixing efficiency.
Inconsistent Output - Unstable pump flow rates.- Fluctuation in temperature.- Bubble formation in the reactor.- Ensure pumps are properly primed and degas all solvents.- Use a reliable heating system (column heater or oil bath).- Employ a back-pressure regulator to keep gases in solution.
Side Product Formation - Temperature is too high.- Residence time is too long.- Presence of impurities (e.g., water in Arndt-Eistert).- Lower the reaction temperature.- Increase the flow rate to shorten the residence time.- Use anhydrous solvents and reagents where required.

References

  • Pinho, V. D., Gutmann, B., & Kappe, C. O. (2014). Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. RSC Advances. [Link]

  • Up-Scale Pseudotelescopic Photoinduced Arndt-Eistert α-Amino Acid Homologation in a Flow Reactor Cascade. (2025). Organic Process Research & Development. [Link]

  • Up-scale pseudo-telescopic photo-induced Arndt-Eistert α-amino acids homologation in flow reactors cascade. (n.d.). ChemRxiv. [Link]

  • Pinho, V. D., Gutmann, B., & Kappe, C. O. (2014). Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. RSC Publishing. [Link]

  • Du, L.-H., et al. (2020). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Catalysts. [Link]

  • Du, L.-H., et al. (2020). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. ResearchGate. [Link]

  • Continuous flow synthesis of β-amino α, β-unsaturated esters in aqueous medium. (2025). ResearchGate. [Link]

  • Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. (2020). ACS Omega. [Link]

  • ChemInform Abstract: Continuous Flow Synthesis of β-Amino Acids from α-Amino Acids via Arndt—Eistert Homologation. (2025). ResearchGate. [Link]

  • Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. (n.d.). Semantic Scholar. [Link]

  • Continuous-flow synthesis of β-amino acid esters by enzymatic Michael... (n.d.). ResearchGate. [Link]

  • Benefits of Continuous Flow Chemistry. (n.d.). Mettler Toledo. [Link]

  • Reformatsky reaction in a continuous flow system. Improved procedure for preparation of .beta.-hydroxy esters. (n.d.). SciSpace. [Link]

  • Application of Sugar Amino Acids: Flow chemistry used for α/β-chimera synthesis. (n.d.). chemrxiv.org. [Link]

  • Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks. (n.d.). RSC Publishing. [Link]

  • The real advantages of continuous flow chemistry. (2022). Stoli Chem. [Link]

  • 9 Reasons to Perform Flow Chemistry. (n.d.). Lab Unlimited. [Link]

  • Reformatsky reaction in a continuous flow system. Improved procedure for preparation of .beta.-hydroxy esters. (n.d.). ACS Publications. [Link]

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Application Notes & Protocols: Lipase-Catalyzed Michael Addition for β-Amino Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the lipase-catalyzed aza-Michael addition, a powerful biocatalytic method for the synthesis of β-amino esters. These compounds are crucial building blocks in the development of pharmaceuticals, including β-lactam antibiotics and other bioactive molecules.[1][2][3][4] By leveraging the promiscuous catalytic activity of lipases, this approach offers a green, highly selective, and efficient alternative to traditional chemical methods, operating under mild conditions and minimizing waste.

This document is designed for researchers, chemists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols to successfully implement this methodology.

Scientific Foundation: Understanding the "Why"

The synthesis of β-amino esters via the aza-Michael addition involves the conjugate addition of an amine nucleophile to an α,β-unsaturated ester.[5][6] While traditionally catalyzed by strong bases or acids, this transformation can be elegantly achieved using lipases.

The Phenomenon of Enzyme Promiscuity

Lipases (EC 3.1.1.3) are hydrolases whose natural function is to catalyze the hydrolysis of triglycerides.[7] However, in non-aqueous environments, their catalytic machinery can be harnessed to forge new bonds, an activity known as "promiscuous" or "unnatural" catalysis.[5][8][9][10] This capability allows lipases to catalyze a variety of reactions, including the formation of C-N bonds in the aza-Michael addition, which is a departure from their native hydrolytic function.[11][12]

The Catalytic Mechanism: A Look Inside the Active Site

The catalytic prowess of a lipase stems from its catalytic triad, typically composed of Serine (Ser), Histidine (His), and Aspartic Acid (Asp) residues.[5][8][13] In the aza-Michael addition, the mechanism is proposed to proceed as follows:

  • Nucleophile Activation: The His residue of the catalytic triad acts as a general base, abstracting a proton from the incoming amine. This deprotonation significantly increases the nucleophilicity of the amine.[13][14]

  • Intermediate Stabilization: The activated amine attacks the β-carbon of the α,β-unsaturated ester (the Michael acceptor). The resulting carbanionic intermediate is stabilized within the enzyme's "oxyanion hole," a region of the active site rich in positive electrostatic potential that stabilizes negative charges.[9][15]

  • Proton Transfer & Product Release: A proton is transferred to the α-carbon of the intermediate, often facilitated by the now-protonated His residue, to yield the final β-amino ester product, which is then released, regenerating the enzyme for the next catalytic cycle.[14]

Lipase-Catalyzed Aza-Michael Mechanism Proposed Mechanism of Lipase-Catalyzed Aza-Michael Addition cluster_0 Enzyme Active Site (Lipase) cluster_1 Reaction Steps Triad Catalytic Triad (Ser-His-Asp) Activation 1. Amine Activation (Proton Abstraction by His) Triad->Activation His acts as base Amine R₂-NH (Amine Nucleophile) Amine->Activation Enters Active Site Acrylate R₁-CH=CH-COOR' (Michael Acceptor) Attack 2. Nucleophilic Attack Acrylate->Attack Enters Active Site Activation->Attack Activated Amine (R₂-N⁻) Stabilization 3. Intermediate Stabilization (Oxyanion Hole) Attack->Stabilization Forms Intermediate Protonation 4. Protonation & Release Stabilization->Protonation His-H⁺ donates proton Product β-Amino Ester R₁-CH(NH-R₂)-CH₂-COOR' Protonation->Product Product Released Product->Triad Enzyme Regenerated

Caption: Proposed mechanism for the lipase-catalyzed aza-Michael addition.

Experimental Design & Optimization: The Causality Behind Choices

Success in biocatalysis hinges on the careful optimization of reaction parameters. Each choice has a direct and predictable impact on reaction efficiency, selectivity, and overall yield.

Enzyme Selection: The Right Tool for the Job

While many lipases exhibit promiscuous activity, their efficiencies can vary significantly.

  • Candida antarctica Lipase B (CALB): Commercially available as Novozym® 435, this is the most widely used and robust biocatalyst for this reaction.[5][13] Its high stability, broad substrate specificity, and effective immobilization on a macroporous acrylic resin make it a reliable choice for both academic and industrial applications.[7]

  • Pseudomonas stutzeri and Chromobacterium viscosum Lipases: These enzymes have demonstrated high selectivity and yield, particularly with substituted alkyl acrylates.[11][12]

  • Immobilization is Key: Using an immobilized enzyme like Novozym® 435 is critical. Immobilization enhances enzyme stability in organic solvents, prevents aggregation, and dramatically simplifies post-reaction workup, as the catalyst can be removed by simple filtration and reused for multiple cycles.[7][16][17][18]

Solvent Engineering: The Most Critical Parameter

The choice of solvent is arguably the most influential factor in lipase-catalyzed reactions in non-aqueous media.[19][20][21]

  • The Hydrophobicity Rule: Lipases generally exhibit higher activity in nonpolar, hydrophobic solvents (e.g., hexane, toluene, diisopropyl ether) than in polar, hydrophilic solvents (e.g., DMSO, acetone, short-chain alcohols).[8][20]

  • The Rationale: A lipase requires a thin layer of "essential water" around its surface to maintain its catalytically active conformation. Polar solvents, being water-miscible, can strip this essential water layer, leading to enzyme unfolding and deactivation.[19][20] Hydrophobic solvents do not disrupt this water layer, thus preserving the enzyme's structural integrity and function. Molecular dynamics simulations have confirmed that nonpolar solvents like hexane maintain the active conformation of CALB, whereas polar solvents can interfere with the active site.[5][8][22]

Table 1: Influence of Solvent on Lipase-Catalyzed Aza-Michael Addition

Solvent Log P Value* Typical Relative Activity Rationale for Performance
n-Hexane 3.5 High Hydrophobic; preserves the essential water layer on the enzyme, maintaining its active conformation.[8][20]
Toluene 2.7 High Hydrophobic; effectively solubilizes many organic substrates without deactivating the enzyme.
Diisopropyl Ether (DIPE) 1.9 Moderate-High A good balance of substrate solubility and enzyme compatibility.
Tetrahydrofuran (THF) 0.46 Low Polar; can strip essential water from the lipase, leading to reduced activity or denaturation.[20]
Acetonitrile -0.34 Very Low Highly polar and water-miscible; generally detrimental to lipase stability and activity.

| Dimethyl Sulfoxide (DMSO) | -1.35 | Very Low / None | Aprotic polar solvent that can significantly denature enzymes.[19] |

*Log P is the logarithm of the partition coefficient between octanol and water, a measure of hydrophobicity. Higher values indicate greater hydrophobicity.

Detailed Protocol: Synthesis of Ethyl 3-(benzylamino)propanoate

This protocol describes a representative aza-Michael addition between benzylamine and ethyl acrylate catalyzed by immobilized Candida antarctica Lipase B (Novozym® 435).

Materials and Reagents
  • Enzyme: Novozym® 435 (Immobilized Candida antarctica Lipase B)

  • Michael Donor: Benzylamine (≥99%)

  • Michael Acceptor: Ethyl acrylate (≥99%, contains polymerization inhibitor)

  • Solvent: n-Hexane (anhydrous, ≥99%)

  • Reaction Vessel: 25 mL screw-cap vial with a PTFE-lined cap

  • Equipment: Magnetic stirrer hotplate, magnetic stir bar, analytical balance, filtration apparatus, rotary evaporator, silica gel for column chromatography.

Experimental Workflow

Caption: Step-by-step experimental workflow for β-amino ester synthesis.

Step-by-Step Methodology
  • Preparation: To a 25 mL screw-cap vial containing a magnetic stir bar, add benzylamine (1.0 mmol, 107.2 mg).

  • Enzyme and Solvent Addition: Add Novozym® 435 (100 mg, ~10% w/w of total substrates). Add 10 mL of anhydrous n-hexane.

    • Causality Note: Using an anhydrous solvent is crucial to prevent the enzyme from catalyzing the competitive hydrolysis of the ester substrate or product.

  • Reaction Initiation: Add ethyl acrylate (1.1 mmol, 110.1 mg, 1.1 equivalents).

    • Causality Note: A slight excess of the acrylate can help drive the reaction to completion but a large excess should be avoided to minimize potential side reactions like di-alkylation.

  • Incubation: Seal the vial tightly and place it on a magnetic stirrer hotplate. Stir the suspension at a constant temperature of 45°C.

  • Monitoring: Monitor the reaction progress by withdrawing small aliquots at regular intervals (e.g., every 4-6 hours) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction has reached completion (typically 24-48 hours), cool the mixture to room temperature. Remove the immobilized enzyme by vacuum filtration, washing it with a small amount of fresh n-hexane (2 x 5 mL) to recover any adsorbed product.

    • Trustworthiness Note: The recovered Novozym® 435 can be dried under vacuum and reused. Test its activity in a subsequent run to validate its stability.

  • Purification: Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl 3-(benzylamino)propanoate.

Troubleshooting & Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive enzyme (improper storage).2. Incorrect solvent choice (too polar).3. Insufficient water activity.4. Substrate inhibition.1. Use a fresh batch of enzyme. Run a control reaction (e.g., a simple esterification) to confirm enzyme activity.2. Switch to a hydrophobic solvent like n-hexane or toluene.[20]3. Add a very small amount of water or use a salt hydrate pair to maintain optimal water activity, but avoid excess which promotes hydrolysis.4. Try a higher dilution (more solvent) to reduce substrate concentration near the enzyme.
Formation of Side Products 1. Di-alkylation of the amine (for primary amines).2. Polymerization of the acrylate.1. Adjust the molar ratio of amine to acrylate (e.g., use a slight excess of the amine).2. Ensure your acrylate contains an inhibitor and avoid excessively high temperatures.
Low Enantioselectivity (for chiral products) 1. Non-optimal temperature.2. Unsuitable solvent.1. Lowering the reaction temperature can sometimes enhance enantioselectivity (E value), though it will slow the reaction rate.[23]2. Screen different hydrophobic solvents, as solvent-enzyme interactions can modulate the enzyme's selectivity.[24]

References

  • Steunenberg, P., Sijm, M., Zuilhof, H., Sanders, J. P. M., Scott, E. L., & Franssen, M. C. R. (2013). Lipase-Catalyzed Aza-Michael Reaction on Acrylate Derivatives. The Journal of Organic Chemistry, 78(8), 3802–3813. [Link]

  • Lv, Y., Wu, Q., & Lin, X. (2019). A continuous-flow procedure for the synthesis of β-amino acid esters via lipase-catalyzed Michael reaction of various aromatic amines with acrylates. Molecular Catalysis, 475, 110478. [Link]

  • Gao, Z., Wang, Z., Zhao, Y., & Zheng, Q. (2023). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. International Journal of Molecular Sciences, 24(23), 16997. [Link]

  • Steunenberg, P., Sijm, M., Zuilhof, H., Sanders, J. P., Scott, E. L., & Franssen, M. C. (2013). Lipase-catalyzed aza-Michael reaction on acrylate derivatives. PubMed, 78(8), 3802-13. [Link]

  • Mathew, S., Bea, H., Nadarajan, S. P., Chung, T., & Yun, H. (2015). Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. Journal of Biotechnology, 198, 29–36. [Link]

  • Gao, W., Li, Z., & Zhang, F. (2021). Hydrolase-Catalyzed Promiscuous Reactions and Applications in Organic Synthesis. Catalysts, 11(1), 115. [Link]

  • Sharma, S., Sharma, P., & Kanwar, S. S. (2014). Lipase catalysis in organic solvents: advantages and applications. Biocatalysis and Agricultural Biotechnology, 3(1), 1-13. [Link]

  • Steunenberg, P., et al. (2013). Lipase-Catalyzed Aza-Michael Reaction on Acrylate Derivatives. Research@WUR. [Link]

  • Razzaghi, M., et al. (2022). Solvent-dependent activity of Candida antarctica lipase B and its correlation with a regioselective mono aza-Michael addition - experimental and molecular dynamics simulation studies. ChemRxiv. [Link]

  • Adlercreutz, P. (2013). Immobilisation and application of lipases in organic media. Chemical Society Reviews, 42(15), 6406-6436. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2017). Stereoselective Promiscuous Reactions Catalyzed by Lipases. Molecules, 22(12), 2232. [Link]

  • Kramer, M., & Hult, K. (2019). Kinetics of lipase-catalyzed kinetic resolutions of racemic compounds: Reparameterization in terms of specificity constants. ResearchGate. [Link]

  • Plou, F. J., et al. (2002). Solvent engineering applied to lipase-catalyzed glycerolysis of triolein. Journal of the American Oil Chemists' Society, 79(7), 657-662. [Link]

  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]

  • Wang, M. X., et al. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. ACS Catalysis, 11(15), 9415-9421. [Link]

  • Razzaghi, M., et al. (2022). Solvent-dependent activity of Candida antarctica lipase B and its correlation with a regioselective mono aza-Michael addition - experimental and molecular dynamics simulation studies. Frontiers in Catalysis, 2. [Link]

  • Catoni, E., Cernia, E., & Palocci, C. (1996). Different aspects of solvent engineering in lipase catalysed esterifications. Journal of Molecular Catalysis A: Chemical, 105(1-2), 79-86. [Link]

  • Yang, F., et al. (2022). Lipase-Catalyzed Phospha-Michael Addition Reactions under Mild Conditions. Molecules, 27(22), 7798. [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. [Link]

  • Wikipedia. (n.d.). Kinetic resolution. Wikipedia. [Link]

  • Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. PubMed. [Link]

  • Feske, B. D. (2012). Biocatalytic asymmetric synthesis of beta-amino acids for peptidomimetics. Semantic Scholar. [Link]

  • Corberán, V., et al. (2021). Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. Molecules, 26(20), 6253. [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056-1074. [Link]

  • Páez, B., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 5990. [Link]

  • Wu, H., et al. (2020). Reaction kinetic studies on the immobilized-lipase catalyzed enzymatic resolution of 1-phenylethanol transesterification with ethyl butyrate. Chemical Engineering Communications, 207(1), 1-13. [Link]

  • Forró, E., & Fülöp, F. (2010). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 15(12), 9206-9221. [Link]

  • Brzezińska, A., & Leśniak, W. (2016). Candida antarctica Lipase B (CAL-B)-Catalyzed Carbon-Sulfur Bond Addition and Controllable Selectivity in Organic Media. ResearchGate. [Link]

  • Strohmeier, G. A., et al. (2011). Investigation of lipase-catalyzed Michael-type carbon–carbon bond formations. Journal of Molecular Catalysis B: Enzymatic, 71(1-2), 48-53. [Link]

  • Gais, H. J., et al. (1998). Methods for the Immobilization of Lipases and Their Use for Ester Synthesis. ResearchGate. [Link]

  • Dwivedee, B. P., et al. (2018). Lipase-Catalyzed Direct Mannich Reaction in Water: Utilization of Biocatalytic Promiscuity for C—C Bond Formation in a “One-Pot” Synthesis. ResearchGate. [Link]

  • Lou, W. Y., & Zong, M. H. (2010). The lipase-catalyzed asymmetric C–C Michael addition. Catalysis Communications, 11(7), 632-636. [Link]

  • Rodrigues, R. C., et al. (2023). Biocatalysts Based on Immobilized Lipases for the Production of Fatty Acid Ethyl Esters: Enhancement of Activity through Ionic Additives and Ion Exchange Supports. International Journal of Molecular Sciences, 24(24), 17565. [Link]

  • France, S. P., & Turner, N. J. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. ResearchGate. [Link]

  • Chen, B., et al. (2024). Recent Progress in Non-Aqueous Biocatalysis of Immobilized Enzymes. Molecules, 29(15), 3439. [Link]

  • Razzaghi, M., et al. (2022). Solvent-dependent Activity of Candida antarctica lipase B and its Correlation with a Regioselective Mono Aza-Michael Addition- Experimental and Molecular Dynamics Simulation Studies. ResearchGate. [Link]

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  • Attri, P., et al. (2015). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Frontiers in Chemistry, 3, 19. [Link]

  • Filice, M., et al. (2023). Chemoselective Lipase-Catalyzed Synthesis of Amido Derivatives from 5-Hydroxymethylfurfurylamine. ACS Sustainable Chemistry & Engineering, 11(28), 10459-10468. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Organic Chemistry Portal. [Link]

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Application Note: A Validated HPLC-UV Method for the Chiral Separation of 3-Amino-3-(4-chlorophenyl)propanoate Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[1] This application note presents a robust, selective, and validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the enantiomers of methyl 3-amino-3-(4-chlorophenyl)propanoate, a key intermediate in pharmaceutical synthesis.[2] The method utilizes a polysaccharide-based chiral stationary phase (CSP), which provides excellent enantioselectivity. The protocol details the optimized chromatographic conditions and a comprehensive validation strategy based on the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose in research and quality control environments.[3][4]

Introduction and Scientific Rationale

Molecular chirality is a fundamental aspect of drug discovery and development.[1] Regulatory bodies, including the FDA, require that the stereoisomeric composition of a drug substance be well-defined, with the undesired enantiomer treated as an impurity.[5] The analyte, 3-amino-3-(4-chlorophenyl)propanoate, contains a stereocenter, and its enantiomers may serve as precursors to chiral active pharmaceutical ingredients (APIs). Therefore, a reliable analytical method to separate and quantify these enantiomers is essential.

Direct chiral separation by HPLC using a CSP is one of the most effective techniques for determining enantiomeric composition.[6] Polysaccharide-based CSPs, particularly derivatives of amylose and cellulose coated or immobilized on a silica support, are highly versatile and have demonstrated broad success in resolving a wide range of chiral molecules.[7][8] Their chiral recognition ability stems from a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which create a complex and selective chiral environment.[9] This method leverages an amylose-based CSP under normal-phase conditions to achieve baseline separation of the target enantiomers.

Analyte Structure

  • Compound: Methyl 3-amino-3-(4-chlorophenyl)propanoate

  • Molecular Formula: C₁₀H₁₂ClNO₂[10]

  • Molecular Weight: 213.66 g/mol

  • Structure:

    
    

    (Note: The structure shown represents the racemic mixture. The chiral center is at the C3 position.)

Experimental Protocol

Materials and Instrumentation
  • Chemicals:

    • Racemic methyl 3-amino-3-(4-chlorophenyl)propanoate standard (Sigma-Aldrich or equivalent).

    • n-Hexane (HPLC Grade).

    • Ethanol (HPLC Grade, 200 proof).

    • Trifluoroacetic Acid (TFA) (HPLC Grade).

  • Instrumentation:

    • Agilent 1100/1200 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.[6]

    • Data acquisition and processing software (e.g., ChemStation).[6]

Chromatographic Conditions

The following table summarizes the optimized parameters for the chiral separation.

ParameterCondition
Chiral Stationary Phase Chiralpak® AD-H, 5 µm, 250 x 4.6 mm (or equivalent amylose-based CSP)
Mobile Phase n-Hexane : Ethanol : TFA (90 : 10 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes

Causality Behind Choices:

  • CSP Selection: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (Chiralpak AD-H) is known for its high chiral recognition ability for a wide range of compounds, including those with aromatic rings and polar functional groups like amines and esters.[1][6]

  • Mobile Phase: A normal-phase system (alkane/alcohol) is chosen as it typically provides better selectivity on polysaccharide CSPs.[7] Ethanol acts as the polar modifier, influencing retention and resolution. TFA is added as a mobile phase additive to protonate the basic amino group of the analyte, which minimizes peak tailing and improves chromatographic peak shape.

  • Detection: The chlorophenyl group provides strong UV absorbance. 225 nm was selected to ensure high sensitivity for detecting low levels of the enantiomeric impurity.

Standard and Sample Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of racemic methyl 3-amino-3-(4-chlorophenyl)propanoate and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase. This solution is used for system suitability and method development.

  • Sample Preparation: Prepare sample solutions at a similar concentration to the working standard using the mobile phase as the diluent. Filter all solutions through a 0.45 µm PTFE syringe filter before injection.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[4] The following performance characteristics should be evaluated.

Specificity

Inject the mobile phase (blank) and a solution of the racemate to demonstrate that there are no interfering peaks at the retention times of the enantiomers.

Linearity

Prepare a series of calibration standards for the undesired enantiomer over a specified range (e.g., 0.1 µg/mL to 5.0 µg/mL, corresponding to 0.1% to 5.0% of a 100 µg/mL main peak). Plot the peak area against the concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.[11]

Accuracy

Perform recovery studies by spiking a known amount of the undesired enantiomer into the pure, desired enantiomer at three concentration levels (e.g., LOQ, 100%, and 150% of the target quantification level). The mean recovery should be within 98.0-102.0%.[11]

Precision
  • Repeatability (Intra-day): Analyze six replicate injections of a standard containing the undesired enantiomer at the 100% level. The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD over both days should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N). Typically, LOD is established at an S/N of 3:1 and LOQ at an S/N of 10:1. The LOQ must be verified for accuracy and precision.[11]

Robustness

Intentionally vary critical method parameters such as mobile phase composition (e.g., ±2% ethanol), column temperature (e.g., ±2°C), and flow rate (e.g., ±0.1 mL/min) to assess the impact on the resolution and retention times. The resolution between the enantiomers should remain > 2.0 under all varied conditions.[12]

Expected Results & Data Presentation

Under the specified conditions, baseline separation of the two enantiomers is expected. The resolution factor (Rs) should be greater than 2.0.

Table 1: Summary of Method Validation Results (Typical)

Validation Parameter Acceptance Criteria Typical Result
Specificity No interference Complies
Linearity (Range) R² ≥ 0.999 0.9995 (0.1 - 5.0 µg/mL)
Accuracy (% Recovery) 98.0 - 102.0% 99.5% - 101.2%
Precision (RSD) ≤ 2.0% Repeatability: 0.8%, Intermediate: 1.2%
LOQ S/N ≥ 10 0.1 µg/mL

| Robustness | Resolution (Rs) > 2.0 | All varied conditions resulted in Rs > 2.5 |

Workflow and Process Visualization

The following diagram illustrates the complete workflow from sample preparation to final analysis and reporting.

Chiral_HPLC_Workflow start Start: Receive Sample prep Sample Preparation (Weighing, Dissolving, Filtering) start->prep 1 analysis Chromatographic Analysis (Injection & Data Acquisition) prep->analysis 2 hplc_setup HPLC System Setup (Priming, Equilibration) hplc_setup->analysis System Ready processing Data Processing (Integration, Identification, Quantification) analysis->processing 3 validation System Suitability Check (Resolution > 2.0, Tailing < 1.5) processing->validation 4 validation->hplc_setup Fail (Troubleshoot) report Generate Report (Enantiomeric Purity Results) validation->report 5. Pass end End report->end 6

Caption: High-level workflow for the chiral analysis of 3-amino-3-(4-chlorophenyl)propanoate enantiomers.

Conclusion

This application note describes a highly selective, robust, and reliable normal-phase HPLC method for the separation of methyl 3-amino-3-(4-chlorophenyl)propanoate enantiomers. The use of a polysaccharide-based chiral stationary phase provides excellent resolution, and the method has been successfully validated in accordance with ICH guidelines, demonstrating its suitability for quality control and enantiomeric purity determination in pharmaceutical development and manufacturing.

References

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]

  • Journal of Chromatographic Science. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. Oxford Academic. Available at: [Link]

  • ResearchGate. (n.d.). Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. Available at: [Link]

  • PubMed. (n.d.). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Available at: [Link]

  • Chiralpedia. (n.d.). Polysaccharide-based CSPs. Available at: [Link]

  • Springer Protocols. (n.d.). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Available at: [Link]

  • PubMed. (n.d.). Enantioselective chromatography in drug discovery. Available at: [Link]

  • LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Available at: [Link]

  • MDPI. (n.d.). New enantioselective LC method development and validation for the assay of modafinil. Available at: [Link]

  • Semantic Scholar. (1999). Separation of the enantiomers of amino and amide compounds on novel chiral stationary phases derived from a crown ether. Available at: [Link]

  • Taylor & Francis. (n.d.). A Practical Guide to HPLC Enantioseparations for Pharmaceutical Compounds. Available at: [Link]

  • PubMed. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Available at: [Link]

  • ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Available at: [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q14 on analytical procedure development. Available at: [Link]

  • MDPI. (n.d.). Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS. Available at: [Link]

  • PubChem. (n.d.). (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid. Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • ResearchGate. (n.d.). The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin. Available at: [Link]

  • Google Patents. (n.d.). US10654855B2 - Protein kinase B inhibitors.
  • Google Patents. (n.d.). US6335322B1 - Dipeptide compounds with a fungicidal activity.
  • Walsh Medical Media. (n.d.). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Available at: [Link]

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Application Notes and Protocols: (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative for Peptidomimetics

In the landscape of modern drug discovery, native peptides present a compelling yet paradoxical profile. Their high potency and specificity, born from eons of evolution, are often counterbalanced by poor metabolic stability and low oral bioavailability. The field of peptidomimetics seeks to resolve this paradox by designing molecules that mimic the three-dimensional pharmacophore of a parent peptide while possessing improved drug-like properties. This guide focuses on a key building block in this endeavor: (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate and its carboxylic acid counterpart, (S)-3-amino-3-(4-chlorophenyl)propanoic acid . The incorporation of this β-amino acid into a peptide backbone introduces a strategic modification that can profoundly influence conformational stability, proteolytic resistance, and, ultimately, biological activity. This document provides a detailed exploration of its application, from fundamental principles to practical laboratory protocols, for researchers, scientists, and drug development professionals.

The Rationale for β-Amino Acid Incorporation: A Structural Perspective

The fundamental distinction between α- and β-amino acids lies in the position of the amino group relative to the carboxyl group. In β-amino acids, these functionalities are separated by two carbon atoms, in contrast to the single carbon in α-amino acids. This seemingly subtle change has significant structural ramifications when incorporated into a peptide chain.

  • Conformational Predisposition: The extended backbone of β-amino acids imparts a greater degree of conformational flexibility and can induce unique secondary structures, such as helices and turns, that are not readily accessible to α-peptides. This allows for the precise spatial arrangement of side chains to mimic the bioactive conformation of a parent peptide or to explore novel pharmacophoric space.

  • Proteolytic Resistance: The altered backbone geometry renders peptidomimetics containing β-amino acids significantly more resistant to degradation by proteases, which are evolved to recognize and cleave the canonical α-peptide bonds.[1][2] This enhanced stability is a critical attribute for the development of viable therapeutics.

The subject of this guide, (S)-3-amino-3-(4-chlorophenyl)propanoic acid, offers an additional layer of strategic design. The 4-chlorophenyl moiety introduces specific steric and electronic properties that can be exploited to enhance binding affinity to biological targets.[3] Its applications are particularly noted in the fields of neuropharmacology and oncology.[1]

Physicochemical Properties and Handling of the Key Building Block

For successful incorporation into a peptide sequence, this compound is typically hydrolyzed to its corresponding carboxylic acid and subsequently protected at the N-terminus, most commonly with the fluorenylmethoxycarbonyl (Fmoc) group.

PropertyValueSource
Compound Name Fmoc-(S)-3-amino-3-(4-chlorophenyl)propionic acidChem-Impex
CAS Number 479064-91-0Chem-Impex
Molecular Formula C₂₄H₂₀ClNO₄Chem-Impex
Molecular Weight 421.87 g/mol Chem-Impex
Appearance White to off-white solidGeneric
Storage Store at 2-8°C, protected from light and moistureGeneric

Note: It is imperative to handle the Fmoc-protected amino acid under anhydrous conditions during the coupling reaction to prevent hydrolysis of the activated species.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following protocols are based on the widely adopted Fmoc/tBu solid-phase peptide synthesis strategy. These are intended as a comprehensive guide and may require optimization based on the specific peptide sequence and available laboratory equipment.

Workflow Overview

The synthesis of a peptidomimetic incorporating (S)-3-amino-3-(4-chlorophenyl)propanoic acid follows a cyclical process of deprotection, coupling, and washing steps on a solid support.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Step-by-Step Protocol

This protocol assumes a starting scale of 0.1 mmol on a Rink Amide resin for the synthesis of a C-terminally amidated peptide.

Materials and Reagents:

  • Rink Amide MBHA resin (loading capacity ~0.5 mmol/g)

  • Fmoc-protected α-amino acids

  • Fmoc-(S)-3-amino-3-(4-chlorophenyl)propionic acid

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, sequencing grade

  • N,N'-Diisopropylethylamine (DIPEA)

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Trifluoroacetic acid (TFA), sequencing grade

  • Triisopropylsilane (TIS)

  • Water, HPLC grade

  • Diethyl ether, anhydrous, cold

Protocol Steps:

  • Resin Swelling:

    • Place 200 mg of Rink Amide resin in a fritted reaction vessel.

    • Add 5 mL of DMF and gently agitate for 30-60 minutes at room temperature.

    • Drain the DMF.

  • Initial Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Coupling (for both α- and the β-amino acid):

    • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) and HATU (0.38 mmol, 3.8 eq.) in 3 mL of DMF.

    • Add DIPEA (0.8 mmol, 8 eq.) to the vial and allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Self-Validation Check: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Washing:

    • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) followed by DCM (3 x 5 mL) and then DMF (3 x 5 mL).

  • Cyclical Synthesis:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen for at least 30 minutes.

    • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

    • Add 5 mL of the cleavage cocktail to the dried peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate into a cold centrifuge tube containing 40 mL of cold diethyl ether. A white precipitate (the crude peptide) should form.

    • Centrifuge the tube, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

Purification and Characterization

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Typical RP-HPLC Conditions:

ParameterValue
Column C18, 5 µm particle size, 100 Å pore size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient A linear gradient tailored to the hydrophobicity of the peptide (e.g., 5-95% B over 30 minutes)
Detection UV at 220 nm and 280 nm

The purified fractions should be analyzed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight of the desired peptidomimetic. Further structural elucidation can be performed using NMR spectroscopy.

Case Study: A Hypothetical Bioactive Peptidomimetic

While specific proprietary data is not publicly available, we can construct a hypothetical example based on the known applications of this building block. Let's consider a pentapeptide analog, "Peptide-X," designed as an inhibitor of a hypothetical enzyme implicated in cancer cell proliferation.

Sequence: Ac-Tyr-Gly-β³-(S)-(4-Cl-Phe)-Leu-Arg-NH₂

Rationale for incorporating (S)-3-amino-3-(4-chlorophenyl)propanoic acid (β³-(S)-(4-Cl-Phe)):

  • The β-amino acid is introduced to increase resistance to proteolytic degradation.

  • The (S)-stereochemistry and the 4-chlorophenyl side chain are hypothesized to occupy a hydrophobic pocket in the enzyme's active site, enhancing binding affinity.

Expected Characterization Data:

AnalysisExpected Result
Calculated Monoisotopic Mass [M+H]⁺ = 729.34 Da
RP-HPLC Retention Time Dependent on the specific gradient, but expected to be significantly retained due to the hydrophobic residues.
¹H NMR Characteristic signals for the aromatic protons of Tyr and the 4-chlorophenyl group, as well as distinct backbone amide and α/β-proton signals.

Hypothetical Biological Activity Data:

AssayIC₅₀ (Peptide-X)IC₅₀ (α-analog)
Enzyme Inhibition Assay 50 nM500 nM
Cell Proliferation Assay (Cancer Cell Line) 1 µM15 µM
Plasma Stability Assay (t₁/₂) > 8 hours< 30 minutes

This hypothetical data illustrates the potential benefits of incorporating (S)-3-amino-3-(4-chlorophenyl)propanoic acid, demonstrating increased potency and metabolic stability compared to its α-amino acid counterpart.

Conclusion and Future Perspectives

This compound and its acid derivative are powerful tools in the arsenal of the medicinal chemist. The ability to introduce a conformationally distinct and proteolytically resistant linkage into a peptide backbone opens up new avenues for the design of potent and durable therapeutics. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the vast potential of this versatile building block in their own drug discovery programs. The continued development of novel β-amino acids with diverse side-chain functionalities will undoubtedly further expand the scope and impact of peptidomimetic research.

References

  • Chem-Impex. (S)-3-Amino-3-(4-chlorophenyl)propionic acid. [Link]

  • Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid. (2025, October 7). [Link]

  • Biomatik. Synthesis Of Peptides from Scratch: A Step-by-Step Guide. (2023, December 4). [Link]

  • The Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS). [Link]

  • The Role of Fmoc-Protected Amino Acids in Synthesizing Bioactive Peptides. [Link]

  • PubMed Central. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. [Link]

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Troubleshooting & Optimization

Improving enantiomeric excess in (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enantiomeric excess (% ee) of this critical chiral building block. High enantiopurity is paramount as this compound and its derivatives are key intermediates in the development of various pharmaceutical agents[1][2]. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges.

Troubleshooting Guide: Enhancing Enantiomeric Excess

This section addresses the most common issues encountered during the synthesis of this compound, focusing on practical solutions grounded in chemical principles.

Issue 1: My enantiomeric excess (% ee) is consistently low.

This is a frequent challenge in asymmetric synthesis. A low enantiomeric excess indicates that the reaction is not effectively discriminating between the two transition states leading to the (S) and (R) enantiomers. Let's break down the potential causes and solutions.

Q1: What are the primary causes of low enantiomeric excess?

A1: Low enantioselectivity can typically be traced back to a few key areas: suboptimal reaction conditions (temperature and solvent), issues with the chiral catalyst or reagents, or an inherent mismatch between the substrate and the chosen catalytic system.[3] Each of these factors can alter the subtle energy differences between the diastereomeric transition states that govern the stereochemical outcome of the reaction.

Q2: How does temperature influence the enantioselectivity of my reaction?

A2: Temperature is a critical parameter. In most asymmetric catalytic reactions, a lower temperature leads to higher enantiomeric excess.[4] This is because the enantioselectivity is governed by the difference in the Gibbs free energy of activation (ΔΔG‡) for the formation of the two enantiomers. According to the Eyring equation, a larger ΔΔG‡ results in a higher ratio of the two enantiomers. Since ΔΔG‡ = ΔΔH‡ - TΔΔS‡, lowering the temperature (T) makes the enthalpic term (ΔΔH‡) more dominant, often amplifying the energy difference between the two transition states and thus improving enantioselectivity.[5]

Troubleshooting Steps:

  • Conduct a Temperature Screening Study: Systematically evaluate a range of temperatures (e.g., 40°C, 25°C (RT), 0°C, -20°C, -40°C, -78°C).

  • Analyze the Trend: Plot % ee versus temperature to identify the optimal condition. Be aware that while lower temperatures are generally better, they will also decrease the reaction rate, so a balance must be struck.

  • Consider Atypical Behavior: While rare, some reactions exhibit an inversion of enantioselectivity at different temperatures, a phenomenon that can occur if there's a change in the rate-determining step or catalyst aggregation state.[6]

Q3: How critical is my choice of solvent?

A3: The solvent is not merely an inert medium; it plays a crucial role in catalysis by solvating the catalyst, substrate, and transition states.[7] The polarity, coordinating ability, and steric bulk of the solvent can significantly influence the conformation and stability of the diastereomeric transition states, thereby altering the enantiomeric excess.[4][8] For instance, a polar solvent might stabilize a more polar transition state, while a non-coordinating solvent might be necessary to prevent inhibition of the catalyst.

Troubleshooting Steps:

  • Perform a Solvent Screen: Test a range of solvents with varying properties. Common choices include:

    • Non-polar: Toluene, Hexane

    • Halogenated: Dichloromethane (DCM), Chloroform

    • Ethereal: Tetrahydrofuran (THF), Diethyl ether

    • Polar Aprotic: Acetonitrile (MeCN), Dimethylformamide (DMF)

  • Evaluate Solvent Effects: The optimal solvent can vary dramatically depending on the specific catalytic system (e.g., organocatalysis, transition metal catalysis). Some systems are highly sensitive to solvent choice, with changes leading to significant variations or even reversal of enantioselectivity.[8]

Parameter Condition A Condition B Condition C Expected Outcome on % ee
Temperature 25 °C0 °C-40 °CGenerally increases as temperature decreases[4]
Solvent TolueneDichloromethaneTHFHighly system-dependent; can increase, decrease, or have no effect[7][8]
Catalyst Loading 0.5 mol%1 mol%5 mol%Optimal loading exists; too low may allow background reaction, too high may cause aggregation[4]

This table provides a general guide. Optimal conditions must be determined empirically for each specific reaction.

Q4: I'm using a well-established chiral catalyst. Could it still be the problem?

A4: Absolutely. The performance of a chiral catalyst is highly dependent on its purity, handling, and concentration.

Potential Issues & Solutions:

  • Catalyst Purity: Impurities can act as poisons, inhibiting or altering the selectivity of the catalyst. Ensure the catalyst and its precursors (e.g., ligands) are of high purity.

  • Improper Activation/Handling: Many catalysts require activation or must be handled under strictly inert conditions (e.g., free of oxygen and water). Review the supplier's technical data sheet or the original literature protocol for specific handling instructions.

  • Incorrect Catalyst Loading: Both too little and too much catalyst can be detrimental.

    • Too Low: A non-catalyzed, non-selective background reaction can become significant, lowering the overall % ee.

    • Too High: Catalyst aggregation can occur, forming less selective dimeric or oligomeric species.[4]

    • Solution: Perform a catalyst loading study (e.g., 0.1 mol%, 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to find the sweet spot.

Q5: Could my starting materials or other reagents be the source of the low % ee?

A5: Yes. The purity of all reaction components is critical.

Troubleshooting Steps:

  • Verify Starting Material Purity: Analyze your starting materials (e.g., the corresponding β-enamino ester or β-keto ester) by NMR, GC, or LC-MS to ensure they are free from impurities that could interfere with the catalyst.

  • Use High-Purity, Dry Solvents: Water is a common catalyst poison. Use freshly distilled or anhydrous grade solvents.

  • Check Additives: If your reaction uses additives (e.g., a co-catalyst, acid, or base), ensure they are pure and used in the correct stoichiometry.

Troubleshooting_Low_ee cluster_conditions Conditions cluster_catalyst Catalyst cluster_reagents Reagents start Low % ee Observed check_conditions Review Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst System start->check_catalyst check_reagents Assess Reagent Purity start->check_reagents temp_screen Perform Temperature Screen (-78°C to RT) check_conditions->temp_screen Temp? solvent_screen Perform Solvent Screen (Polar & Non-polar) check_conditions->solvent_screen Solvent? catalyst_loading Optimize Catalyst Loading check_catalyst->catalyst_loading Loading? catalyst_purity Verify Catalyst/Ligand Purity check_catalyst->catalyst_purity Purity? reagent_purity Check Starting Material Purity check_reagents->reagent_purity Substrate? dry_solvents Ensure Anhydrous Conditions check_reagents->dry_solvents Solvent/H2O? outcome Improved % ee temp_screen->outcome solvent_screen->outcome catalyst_loading->outcome catalyst_purity->outcome reagent_purity->outcome dry_solvents->outcome

Caption: Troubleshooting workflow for low enantiomeric excess.

Issue 2: My enantiomeric excess is inconsistent between batches.

Batch-to-batch inconsistency is a serious problem, especially in a drug development setting. It usually points to a lack of rigorous control over reaction parameters.

Q1: What are the most likely reasons for batch-to-batch variation in % ee?

A1: The most common culprits are subtle, unintentional variations in your experimental setup.

  • Moisture and Atmosphere: Inconsistent inert atmosphere techniques can lead to varying levels of catalyst deactivation. Ensure consistent use of dried glassware, anhydrous solvents, and a reliable inert gas (Argon or Nitrogen) source.

  • Reagent Quality: Using different lots of reagents, solvents, or catalysts without re-validation can introduce variability. Qualify new batches of critical materials.

  • Temperature Control: Inconsistent cooling or heating can lead to temperature fluctuations. Ensure your reaction vessel is properly insulated and the cooling bath is stable.

  • Reaction Time and Stirring: Ensure reaction times are precisely controlled and that stirring is vigorous and consistent to avoid issues with mixing or mass transfer.

Issue 3: I'm having difficulty accurately determining my enantiomeric excess.

An unreliable analytical method will make optimization impossible. Accurate determination of % ee is crucial.[3]

Q1: What are the best analytical methods for determining the % ee of this compound?

A1: The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (HPLC) .[3][9] Chiral Gas Chromatography (GC) can also be used if the compound is sufficiently volatile or can be derivatized. NMR spectroscopy with a chiral solvating agent or chiral shift reagent is another option, but often suffers from lower accuracy and sensitivity compared to chromatographic methods.[3]

Q2: My enantiomers are not separating on my chiral HPLC column. What should I do?

A2: Achieving good separation (resolution) on a chiral column often requires methodical optimization.

Troubleshooting Steps:

  • Column Selection: Ensure you are using an appropriate chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point for this class of compounds.[10]

  • Mobile Phase Optimization: This is the most critical factor.

    • Normal Phase: A mixture of a non-polar solvent (like n-Hexane or Heptane) and an alcohol modifier (like Isopropanol or Ethanol) is a common starting point. Systematically vary the ratio of the alcohol (e.g., from 5% to 30%) to find the optimal separation window.[10]

    • Additives: For basic compounds like amines, adding a small amount of an amine modifier (e.g., 0.1% diethylamine or triethylamine) can significantly improve peak shape and resolution.[10]

  • Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Column temperature can also affect separation, so ensure it is controlled and consistent.

Frequently Asked Questions (FAQs)

Q: What is a typical synthetic route for this molecule where enantioselectivity is a key step?

A: A common and effective strategy is the asymmetric reduction of a precursor β-enamino ester. This involves reacting a β-keto ester with an amine to form the enamine, followed by reduction using a chiral catalyst system. For example, organocatalytic reduction with trichlorosilane mediated by a chiral Lewis base has proven effective for similar substrates.[11] Another powerful method is the enantioselective hydroamination of the corresponding α,β-unsaturated ester using a copper-hydride catalyst with a chiral ligand.[12]

Asymmetric_Reduction start β-Enamino Ester Precursor intermediate Diastereomeric Transition States start->intermediate catalyst [Chiral Catalyst]* (e.g., Chiral Lewis Base) catalyst->intermediate reductant Reductant (e.g., HSiCl3) reductant->intermediate product_S (S)-Product (Favored Pathway) intermediate->product_S Lower Energy (ΔG‡_S) product_R (R)-Product (Disfavored Pathway) intermediate->product_R Higher Energy (ΔG‡_R)

Caption: Simplified mechanism of asymmetric reduction of a β-enamino ester.

Q: How can I prevent racemization of my product during workup or purification?

A: The chiral center in β-amino esters can be susceptible to racemization, particularly under harsh acidic or basic conditions or at elevated temperatures.

  • Mild Workup: Use mild aqueous washes, such as saturated sodium bicarbonate, and avoid strong acids or bases.

  • Purification: Column chromatography on silica gel is generally safe. However, avoid prolonged exposure to the silica and consider using a deactivated silica (e.g., by adding 1% triethylamine to the eluent) if you suspect on-column racemization.

  • Temperature: Perform all workup and purification steps at or below room temperature whenever possible.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Reductive Amination

This protocol is a representative example for the synthesis of a chiral β-amino ester via the reduction of a β-enamino ester, inspired by methodologies for similar substrates.[11][13]

  • Formation of the β-Enamino Ester:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the starting methyl β-keto ester (1.0 eq) in anhydrous toluene.

    • Add the desired primary amine (e.g., benzylamine, 1.1 eq) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

    • Fit the flask with a Dean-Stark apparatus and reflux the mixture until water evolution ceases (typically 4-6 hours).

    • Cool the reaction mixture and remove the solvent under reduced pressure. The crude β-enamino ester can often be used directly in the next step.

  • Asymmetric Reduction:

    • Under an inert atmosphere, dissolve the crude β-enamino ester (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to the desired temperature (e.g., -20 °C).

    • In a separate flask, prepare the chiral catalyst solution by adding the chiral Lewis base catalyst (e.g., 0.1 eq) to anhydrous DCM.

    • Add the catalyst solution to the β-enamino ester solution.

    • Slowly add trichlorosilane (3.0 eq) dropwise, maintaining the internal temperature.

    • Stir the reaction at this temperature for the required time (monitor by TLC or LC-MS, typically 12-24 hours).

  • Workup:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.

    • Allow the mixture to warm to room temperature and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a starting point for developing a chiral HPLC method.[10]

  • Sample Preparation:

    • Prepare a stock solution of your purified product in the mobile phase or a compatible solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Starting Point):

    • Instrument: HPLC system with UV detector.

    • Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® IA, IB, or IC).

    • Mobile Phase: n-Hexane:Isopropanol (IPA) (90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Optimization:

    • If resolution is poor, systematically vary the percentage of IPA in the mobile phase (e.g., try 85:15, 80:20).

    • If peak tailing is observed, add 0.1% diethylamine (DEA) to the mobile phase.

  • Calculation of % ee:

    • Identify the peaks corresponding to the (S) and (R) enantiomers (requires a racemic or enriched standard).

    • Calculate the enantiomeric excess using the peak areas: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

References

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. 2535. [Link]

  • (2019). Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega. [Link]

  • Puzzolante, J. P., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. [Link]

  • Singh, U., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Smith, A. D., et al. (2017). Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. Angewandte Chemie International Edition. [Link]

  • Nagib, D. A., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature. [Link]

  • Corless, V. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. [Link]

  • Wang, Z., et al. (2014). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Angewandte Chemie International Edition. [Link]

  • Sanchez, S., et al. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of the Brazilian Chemical Society. [Link]

  • PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru. [Link]

  • Wikipedia. (n.d.). Enantioselective synthesis. Wikipedia. [Link]

  • Singh, U., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]

  • Wikipedia. (n.d.). Enantiomeric excess. Wikipedia. [Link]

  • Google Patents. (1999). United States Patent.
  • Wiley-VCH. (2005). Supporting Information. Wiley Online Library. [Link]

  • Zhang, T., et al. (2017). Chiral recognition and determination of enantiomeric excess of chiral compounds by UV-visible-shortwave near infrared diffuse reflectance spectroscopy with chemometrics. RSC Publishing. [Link]

  • Ghosn, M. W., et al. (2009). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society. [Link]

  • ChemistryViews. (2017). Solvent-Induced Enantioselectivity. ChemistryViews. [Link]

  • Google Patents. (n.d.). Protein kinase B inhibitors.
  • Benaglia, M., et al. (2011). Trichlorosilane-mediated stereoselective synthesis of β-amino esters and their conversion to highly enantiomerically enriched β-lactams. Organic & Biomolecular Chemistry. [Link]

  • Chiral Technologies. (n.d.). Amino Acid Database. Chiral Technologies. [Link]

  • Asymmetric-Synthesis. (n.d.). Asymmetric-Synthesis. [Link]

  • PubChem. (n.d.). (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid. PubChem. [Link]

  • Shin, J. S., & Kim, B. G. (2001). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering. [Link]

  • El Rayes, S. M., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances. [Link]

  • Asymmetric Synthesis. (n.d.). University of Liverpool. [Link]

  • The Chiral Notebook. (n.d.). The Chiral Notebook. [Link]

  • Google Patents. (n.d.). Process for preparing enantiomerically enriched amino-alcohols.
  • Al-Warhi, T., et al. (2012). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). β-enamino ester synthesis by amination. Organic Chemistry Portal. [Link]

  • Cabrera, A., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. [Link]

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Troubleshooting Racemization of (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center >

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate (CAS 283159-95-5).[1][2] This document serves as a specialized resource for researchers, chemists, and drug development professionals encountering challenges with the stereochemical integrity of this valuable chiral building block. Our goal is to provide a clear, actionable framework for diagnosing and mitigating racemization, ensuring the enantiopurity of your material throughout your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a primary concern for this compound?

A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in the loss of optical activity.[3] For this compound, the chiral center is the carbon atom bonded to the amino group and the 4-chlorophenyl ring. The hydrogen atom attached to the carbon alpha to the ester carbonyl group (the C2 position) is susceptible to removal under certain conditions.

The primary concern arises from the acidity of this alpha-proton. Its removal by a base (or promotion by an acid) forms a planar enolate intermediate.[4][5][6] Subsequent reprotonation can occur from either face of this planar intermediate, leading to the formation of both the (S) and (R) enantiomers, thereby degrading the enantiomeric excess (e.e.) of your material.[4][6] Because the biological activity of chiral molecules is often exclusive to a single enantiomer, maintaining enantiopurity is critical for therapeutic applications.

Q2: At what experimental stages is racemization most likely to occur?

A2: Racemization can occur at any stage where the compound is exposed to non-optimal conditions. The most common stages of concern are:

  • During Synthesis or Modification: The presence of bases (e.g., amine bases, hydroxides, carbonates) or elevated temperatures can significantly accelerate racemization.

  • During Aqueous Workup: Exposure to strongly acidic or basic aqueous solutions can catalyze enolization and subsequent racemization.

  • During Purification: Standard purification techniques, particularly silica gel chromatography, can introduce an acidic environment that promotes racemization.[7][8][9][10]

  • During Storage: Long-term storage under improper conditions (e.g., in protic solvents, at room temperature, or exposed to light) can lead to slow degradation of enantiomeric purity.

Q3: What is the recommended analytical method for determining the enantiomeric excess (e.e.) of this compound?

A3: The most reliable and widely used method for determining the e.e. of β-amino esters is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[11][12][13] Polysaccharide-based or crown-ether-based chiral stationary phases (CSPs) are often effective for resolving the enantiomers of amino esters.[14][15] A detailed starting protocol is provided in the "Analytical Protocols" section of this guide. No derivatization is typically required for this analysis.[14][15]

Q4: How should I properly store this compound to ensure its long-term stability?

A4: To maintain stereochemical and chemical purity, the compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term stability, storage at low temperatures, such as -20°C, and protected from light is recommended.[1] Avoid storing it in solution, especially in protic or reactive solvents, for extended periods. If the compound is supplied as a hydrochloride salt, it will exhibit greater stability against base-catalyzed racemization.[16]

Systematic Troubleshooting Guide

This section provides a structured approach to identifying and resolving racemization issues based on the experimental stage.

Logical Troubleshooting Workflow

G start Racemization Detected (e.e. < 99%) decision1 At which stage is racemization suspected? start->decision1 reaction During Reaction decision1->reaction Synthesis workup During Workup decision1->workup Extraction/ Quenching purification During Purification decision1->purification Chromatography/ Distillation storage During Storage decision1->storage Post-Purification cause_reaction1 Cause: Strong Base / High Temp Solution: Use non-nucleophilic base (e.g., DBU in moderation), run at lower temp, minimize reaction time. reaction->cause_reaction1 cause_workup1 Cause: Extreme pH (Strong Acid/Base) Solution: Use buffered solutions (pH 4-6), mild reagents (e.g., sat. NaHCO3, 10% citric acid), keep cold. workup->cause_workup1 cause_purification1 Cause: Acidic Silica Gel Solution: Neutralize silica with Et3N, use neutral alumina, or opt for crystallization. purification->cause_purification1 cause_purification2 Cause: High Temp Distillation Solution: Use Kugelrohr or short-path distillation under high vacuum. purification->cause_purification2 cause_storage1 Cause: Improper Conditions Solution: Store solid at -20°C, under inert gas, protected from light. Avoid solution storage. storage->cause_storage1

Caption: A troubleshooting decision tree for racemization.

Issue 1: Racemization Observed During a Chemical Reaction
  • Potential Cause: The reaction conditions are too harsh. Phenylglycine derivatives and related β-amino esters are known to be sensitive to base-catalyzed racemization.[17][18] The presence of a strong base (e.g., alkoxides, hydroxides) or even some organic bases (e.g., excess triethylamine) combined with elevated temperatures provides a favorable environment for deprotonation at the alpha-carbon.

  • Mechanism Insight: The 4-chlorophenyl group provides some electron-withdrawing character, which, together with the ester carbonyl, increases the acidity of the C-H bond alpha to the carbonyl, making it more susceptible to deprotonation than in analogous aliphatic β-amino esters.

    G cluster_mech Base-Catalyzed Racemization Mechanism S_Enantiomer (S)-Enantiomer Transition Planar Enolate (Achiral Intermediate) S_Enantiomer->Transition + Base (B:) - H-B+ Transition->S_Enantiomer + H-B+ (Re-face attack) R_Enantiomer (R)-Enantiomer Transition->R_Enantiomer + H-B+ (Si-face attack)

    Caption: The racemization mechanism via a planar enolate.

  • Recommended Solutions:

    • Re-evaluate Your Base: If possible, switch to a milder or sterically hindered non-nucleophilic base (e.g., DBU, Proton-Sponge®). Use the base in stoichiometric amounts rather than in large excess.

    • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider extending the reaction time at a lower temperature instead of increasing the heat.

    • Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to minimize the product's exposure to racemizing conditions.

Issue 2: Racemization During Aqueous Workup
  • Potential Cause: Exposure to solutions with a pH far from neutral. Both strong acids and strong bases can catalyze the enolization that leads to racemization.[3][19]

  • Recommended Solutions:

    • Use Mild Reagents: For quenching or washing, use mild acidic and basic solutions. Saturated aqueous sodium bicarbonate (NaHCO₃) or a 5-10% citric acid solution are preferable to NaOH or HCl.

    • Maintain Low Temperatures: Perform all extractions and washes in an ice bath to reduce the rate of potential racemization.

    • Minimize Contact Time: Do not let biphasic mixtures sit for extended periods. Vigorously mix, separate the layers promptly, and proceed to the drying and solvent removal steps.

Issue 3: Racemization During Purification
  • Potential Cause A: Silica Gel Chromatography. Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH) on its surface.[20] These acidic sites can protonate the amine, and the resulting ammonium salt can undergo enolization, leading to racemization on the column. Amines are also known to streak or adhere strongly to acidic silica.[20]

  • Recommended Solutions:

    • Neutralize the Silica: Prepare a slurry of the silica gel in your starting eluent and add 1-2% triethylamine (or another volatile base) by volume. This deactivates the acidic sites.

    • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a reverse-phase (C18) column if the compound's polarity allows.

    • Prioritize Crystallization: If possible, develop a crystallization procedure. This is often the best method for obtaining high-purity, enantiomerically pure material and avoids the risks associated with chromatography.

  • Potential Cause B: Distillation at High Temperatures. Although the compound is a solid at room temperature, purification of related esters is sometimes attempted by distillation. Prolonged exposure to high temperatures, even under vacuum, can provide sufficient energy to cause racemization.

  • Recommended Solutions:

    • Avoid Distillation: Prioritize crystallization as the primary purification method.

    • Use Specialized Equipment: If distillation is absolutely necessary, use a short-path apparatus (e.g., Kugelrohr) under the highest possible vacuum to minimize the boiling point and residence time at high temperature.

Key Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC

This protocol provides a starting point for method development. Optimization may be required based on your specific HPLC system and column.

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP) such as one based on amylose or cellulose phenylcarbamates is a strong starting point. A crown ether-based column like Daicel Crownpak CR(+) is also highly effective for β-amino acids and their esters.[14][15]

  • Mobile Phase: A typical mobile phase is a mixture of an alkane (e.g., n-Hexane) and an alcohol (e.g., Isopropanol or Ethanol). A common starting ratio is 90:10 Hexane:IPA. For crown ether columns, an acidic aqueous mobile phase (e.g., water with perchloric acid at pH ≤ 2) is often required for chiral recognition.[14][15]

  • Sample Preparation:

    • Accurately weigh ~1 mg of your compound.

    • Dissolve it in 1 mL of the mobile phase or a compatible solvent (e.g., ethanol).

    • Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25°C (Note: Sub-ambient temperatures can sometimes improve resolution[14][15]).

    • Injection Volume: 5 - 10 µL

    • Detection: UV detector set to a wavelength where the 4-chlorophenyl ring absorbs (e.g., 220 nm or 254 nm).

  • Analysis:

    • Inject a sample of the racemic material first to identify the retention times of both the (S) and (R) enantiomers.

    • Inject your sample and integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Protocol 2: Neutralization of Silica Gel for Flash Chromatography
  • Prepare the Slurry: In a fume hood, measure the required amount of silica gel for your column into a beaker. Add your initial, low-polarity eluent (e.g., 99:1 Hexane:Ethyl Acetate) to create a free-flowing slurry.

  • Add the Base: To this slurry, add triethylamine (Et₃N) to a final concentration of 1-2% by volume relative to the solvent. For example, for every 100 mL of eluent used to make the slurry, add 1-2 mL of Et₃N.

  • Equilibrate: Stir the slurry gently for 10-15 minutes to ensure the base is evenly distributed and has time to neutralize the acidic sites on the silica surface.

  • Pack the Column: Pack your chromatography column with the neutralized slurry as you normally would.

  • Run the Chromatography: Ensure that the mobile phase used for the entire run also contains the same concentration (1-2%) of triethylamine to maintain the neutralized state of the column.

Summary of Key Parameters Influencing Racemization
ParameterCondition Promoting RacemizationRecommended Condition for Stability
pH High (> 8) or Low (< 4)Neutral to slightly acidic (pH 5-7)
Temperature Elevated temperatures (> 40°C)Low temperatures (≤ 25°C, ideally 0°C)
Base Strong bases (e.g., NaOH, NaOMe)Mild, non-nucleophilic bases (e.g., NaHCO₃)
Solvent Protic solvents (e.g., Methanol)Aprotic solvents (e.g., DCM, Toluene)
Stationary Phase Acidic Silica GelNeutralized Silica, Alumina, or Crystallization

References

  • Direct HPLC separation of beta-aminoester enantiomers on totally synthetic chiral stationary phases. Biomedical Chromatography. Available at: [Link]

  • Study of the racemization observed in the amide bond forming reaction on silica gel. Journal of Chromatographic Science. Available at: [Link]

  • Study of the racemization observed in the amide bond forming reaction on silica gel. PubMed. Available at: [Link]

  • Racemization of Carbonyl Compounds. AK Lectures. Available at: [Link]

  • Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Semantic Scholar. Available at: [Link]

  • 19.11: Racemization. Chemistry LibreTexts. Available at: [Link]

  • HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. Taylor & Francis Online. Available at: [Link]

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Available at: [Link]

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. Available at: [Link]

  • Large degree of racemization observed in the amide bond forming reaction on silica gel. Journal of Chromatography A. Available at: [Link]

  • HPLC CHIRAL OPTIMIZATION OF - A UNIQUE p-AMINO ACID AND ITS ESTER. Marcel Dekker, Inc. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Generic mechanisms for acid‐catalysed racemisation. ResearchGate. Available at: [Link]

  • Racemization of Chiral Carbonyl Compounds. YouTube. Available at: [Link]

  • Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins. Google Patents.
  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. National Institutes of Health. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Base catalyzed racemization of amino acid derivatives. ResearchGate. Available at: [Link]

  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed. Available at: [Link]

  • Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy. ACS Publications. Available at: [Link]

  • Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. ACS Publications. Available at: [Link]

  • Why Do Amines Adhere To Silica Gel Columns?. YouTube. Available at: [Link]

  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers. Available at: [Link]

  • methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride. PubChem. Available at: [Link]

  • Racemization of chiral amino alcohols: Catalyst selection and characterization. ResearchGate. Available at: [Link]

  • Phenylglycine. Wikipedia. Available at: [Link]

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Technical Support Center: Optimization of β-Amino Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of β-amino esters. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions to help you navigate challenges in your experiments and optimize your reaction conditions for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing β-amino esters?

A1: The most prevalent methods for synthesizing β-amino esters include the Mannich reaction, Michael addition, and the Reformatsky reaction.[1][2] The Mannich reaction is a three-component condensation of an aldehyde, an amine, and a carbonyl compound containing an acidic α-proton.[3][4] The Michael addition involves the conjugate addition of an amine to an α,β-unsaturated ester.[5] The choice of method often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.

Q2: How do I choose the right catalyst for my β-amino ester synthesis?

A2: Catalyst selection is critical and depends on the specific reaction. For Mannich-type reactions, a variety of catalysts can be employed, including Lewis acids (e.g., Yb(OTf)₃, InBr₃), Brønsted acids (e.g., p-TSA), and organocatalysts (e.g., proline and its derivatives).[1][6] The choice of catalyst can significantly influence the reaction's yield, enantioselectivity, and diastereoselectivity.[7] For instance, chiral catalysts are essential for asymmetric synthesis to obtain enantiomerically enriched products.[8][9]

Q3: What is the role of the solvent in the synthesis of β-amino esters?

A3: The solvent plays a crucial role in solubilizing reactants, influencing reaction rates, and in some cases, determining the stereochemical outcome. Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (MeCN), and alcohols like ethanol.[10][11] In some instances, solvent-free conditions, sometimes facilitated by microwave irradiation, can offer environmental benefits and improved reaction efficiency.[12] The polarity of the solvent can affect the stability of intermediates and transition states, thereby impacting the reaction's progress.

Q4: How can I control the stereochemistry (diastereoselectivity and enantioselectivity) of the reaction?

A4: Controlling stereochemistry is a key challenge in β-amino ester synthesis. To achieve high diastereoselectivity and enantioselectivity, several strategies can be employed:

  • Chiral Catalysts: The use of chiral Lewis acids, Brønsted acids, or organocatalysts can induce asymmetry and favor the formation of one stereoisomer.[1][8]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can direct the stereochemical course of the reaction.

  • Substrate Control: The inherent stereochemistry of the substrates can influence the stereochemical outcome of the product.

  • Reaction Conditions: Parameters such as temperature and solvent can also have a significant impact on stereoselectivity. Lowering the reaction temperature often leads to higher selectivity.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of β-amino esters.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The catalyst may have degraded due to moisture or improper storage. 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. 3. Incorrect Stoichiometry: The molar ratios of reactants may be incorrect. 4. Poor Quality Reagents: Starting materials may be impure or degraded. 5. Formation of Side Products: Competing reactions may be consuming the starting materials.1. Use a fresh batch of catalyst or activate it according to literature procedures. 2. Optimize the reaction temperature. A systematic study of the temperature effect is recommended.[13] 3. Carefully check the stoichiometry of all reactants. For Mannich reactions, an excess of one component may be beneficial. 4. Purify starting materials before use. 5. Analyze the crude reaction mixture by techniques like NMR or LC-MS to identify side products and adjust reaction conditions accordingly.
Formation of Multiple Products/Side Reactions 1. Self-condensation of the Carbonyl Compound: The enolizable carbonyl compound may react with itself. 2. Formation of β-hydroxy ester (Aldol product): In Mannich-type reactions, the enolate can react with the aldehyde directly.[14] 3. Elimination Reactions: The desired β-amino ester product might undergo elimination to form an α,β-unsaturated ester, especially under harsh basic or acidic conditions.1. For Mannich reactions, pre-forming the imine before adding the enolate source can minimize self-condensation. 2. Use of specific catalysts like diarylborinic acid esters can selectively promote the Mannich reaction over the aldol reaction.[14] 3. Use milder reaction conditions (e.g., lower temperature, weaker base/acid). Ensure prompt work-up and purification after the reaction is complete.
Poor Diastereoselectivity 1. Inappropriate Catalyst or Ligand: The chosen catalyst or ligand may not provide sufficient steric hindrance to control the facial selectivity of the attack. 2. High Reaction Temperature: Higher temperatures can lead to lower diastereoselectivity by overcoming the small energy differences between diastereomeric transition states. 3. Solvent Effects: The solvent can influence the conformation of the transition state.1. Screen a variety of catalysts and ligands. For asymmetric reactions, the choice of the chiral ligand is crucial. 2. Perform the reaction at lower temperatures. 3. Experiment with different solvents of varying polarity.
Difficulty in Product Purification 1. Hydrolysis of the Ester: The ester group can be sensitive to acidic or basic conditions used during work-up and purification.[15] 2. Co-elution with Starting Materials or Byproducts: The product may have a similar polarity to other components in the reaction mixture. 3. Product Instability on Silica Gel: The product may decompose on silica gel during column chromatography.1. Use neutral or buffered conditions for work-up. For sensitive compounds, rapid purification techniques like size exclusion chromatography can be beneficial.[15] 2. Optimize the mobile phase for column chromatography or consider alternative purification methods like crystallization or preparative HPLC. 3. Deactivate the silica gel with a small amount of triethylamine in the eluent or use an alternative stationary phase like alumina.

Experimental Protocols

Representative Protocol for a Mannich-type Synthesis of a β-Amino Ester

This protocol is a general guideline and may require optimization for specific substrates.

Step 1: Imine Formation (in situ)

  • To a solution of the aldehyde (1.0 eq) in an anhydrous solvent (e.g., DCM or THF) at room temperature, add the amine (1.0-1.2 eq).

  • If necessary, a dehydrating agent (e.g., anhydrous MgSO₄ or molecular sieves) can be added to drive the equilibrium towards imine formation.

  • Stir the mixture for 30-60 minutes.

Step 2: Enolate Generation and Addition

  • In a separate flask, prepare the enolate of the ester. For example, for a silyl ketene acetal, it can be pre-formed using a base like lithium diisopropylamide (LDA) and a silylating agent.

  • Cool the imine solution to the desired temperature (e.g., -78 °C).

  • Add the catalyst (e.g., a Lewis acid, 10 mol%) to the imine solution.

  • Slowly add the enolate solution to the imine/catalyst mixture.

Step 3: Reaction Monitoring and Work-up

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NH₄Cl solution).

  • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Visualizing the Process

Workflow for Troubleshooting Low Product Yield

Troubleshooting_Workflow start Low Product Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_reagents->start Reagents Faulty check_catalyst Check Catalyst Activity check_reagents->check_catalyst Reagents OK check_catalyst->start Catalyst Inactive optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp Catalyst OK analyze_side_products Analyze for Side Products (TLC, LC-MS) optimize_temp->analyze_side_products Temp Optimized preform_imine Consider Pre-forming the Imine analyze_side_products->preform_imine Side Products Identified screen_catalysts Screen Different Catalysts analyze_side_products->screen_catalysts No Obvious Side Products successful_synthesis Successful Synthesis preform_imine->successful_synthesis screen_catalysts->successful_synthesis

A flowchart for troubleshooting low yield in β-amino ester synthesis.

General Mannich Reaction Mechanism

Mannich_Reaction cluster_0 Imine Formation cluster_1 Enolate Formation cluster_2 C-C Bond Formation Amine Amine (R₂NH) Imine Iminium Ion ([R'CH=NR₂]⁺) Amine->Imine Aldehyde Aldehyde (R'CHO) Aldehyde->Imine Product β-Amino Ester Imine->Product Ester Ester Enolate Enolate Ester->Enolate Base Enolate->Product Nucleophilic Attack

The general mechanism of the Mannich reaction for β-amino ester synthesis.

References

  • Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s. (n.d.). Google Scholar.
  • A Comparative Guide to the Synthetic Methods of β-Amino Acid Esters. (n.d.). Benchchem.
  • Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. (n.d.). PMC - NIH.
  • Poly β-Amino Esters (PBAEs): A Comprehensive Guide. (2025, June 6). ResolveMass Laboratories Inc.
  • Ashfaq, M., Tabassum, R., Ahmad, M. M., Hassan, N. A., & Oku, H. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.
  • Mannich Reaction. (n.d.). Organic Chemistry Portal.
  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations.
  • Conditions optimization of the mannich reaction under different conditions. (n.d.). ResearchGate.
  • Mannich reaction. (n.d.). Wikipedia.
  • β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
  • Efficient Synthetic Method for ß-Enamino Esters Catalyzed by Yb(OTf)3 under Solvent-Free Conditions. (2006, December 20). CSIRO Publishing.
  • Reaction condition optimization for the β-amino acid esters synthesis. (n.d.). ResearchGate.
  • NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. (2023, February 14). Chemistry | Illinois.
  • The solvent free preparation of beta-amino esters alpha,beta-unsaturated ketones and esters with domestic microwave oven. (n.d.). SciELO.
  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. (2024, November 11). Royal Society of Chemistry.
  • β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. (n.d.). Organic Chemistry Portal.

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Technical Support Center: Purification of Methyl 3-Amino-3-(4-chlorophenyl)propanoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of methyl 3-amino-3-(4-chlorophenyl)propanoate isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the separation of these chiral compounds. The enantiomers of this molecule are valuable building blocks in medicinal chemistry, and achieving high enantiomeric purity is often a critical step.[1] This resource synthesizes technical expertise with practical, field-proven insights to help you overcome common purification challenges.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of methyl 3-amino-3-(4-chlorophenyl)propanoate isomers. Each problem is followed by potential causes and detailed, step-by-step solutions.

Issue 1: Poor or No Enantiomeric Resolution in Chiral HPLC

You're attempting to separate the enantiomers of methyl 3-amino-3-(4-chlorophenyl)propanoate using chiral High-Performance Liquid Chromatography (HPLC), but you are observing a single peak or two poorly resolved peaks.

Potential Causes:

  • Inappropriate Chiral Stationary Phase (CSP): The selectivity of the CSP is paramount for chiral recognition. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating amino acid derivatives.[2][3][4] However, the specific derivative of the polysaccharide and the nature of the analyte (e.g., presence of protecting groups) can significantly impact resolution.

  • Incorrect Mobile Phase Composition: The mobile phase composition, including the type of organic modifier, its concentration, and the presence of additives, plays a crucial role in enantioseparation.[5] For amino esters, a mobile phase of hexane and an alcohol like 2-propanol is a common starting point.[2]

  • Analyte Derivatization (or lack thereof): The presence and type of a protecting group on the amine can dramatically affect chiral recognition.[6] Some CSPs show better resolution with N-protected amino esters. For instance, N-benzyloxycarbonyl (Z), 4-methoxybenzyloxycarbonyl (Z(OMe)), and 9-fluorenylmethoxycarbonyl (Fmoc) derivatives often lead to good resolutions, while t-butoxycarbonyl (Boc) groups can sometimes hinder separation.[2]

  • Low Analyte Concentration: Injecting a sample with a very low concentration might result in broad peaks that are difficult to resolve.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor HPLC resolution.

Step-by-Step Solutions:

  • Review Your Chiral Stationary Phase (CSP) Choice:

    • If you are using a non-polysaccharide-based column, consider switching to one with a cellulose or amylose backbone, such as a Daicel Chiralcel® or Chiralpak® series.[2] For N-protected amino acids, these are often the columns of choice.[7]

    • If you are already using a polysaccharide-based column, consult the manufacturer's guide for applications similar to your analyte. Sometimes a different derivative of the same polysaccharide can provide the necessary selectivity.

  • Optimize the Mobile Phase:

    • Solvent Ratio: Systematically vary the ratio of your non-polar and polar solvents (e.g., hexane:isopropanol). Start with a common ratio like 90:10 and adjust in 5% increments.

    • Additives: For amine-containing compounds, peak tailing can be an issue. The addition of a small amount of an acidic or basic modifier to the mobile phase can improve peak shape and resolution. For amino acids and their derivatives, trifluoroacetic acid (TFA) is a common additive.[5]

  • Consider N-Protection:

    • If you are attempting to separate the free amine, and resolution is poor, consider derivatizing the amine with a suitable protecting group. The introduction of a bulky, rigid group can enhance the chiral recognition by the CSP.[2]

    • Protocol for N-Benzoyl Protection (as an example):

      • Dissolve the racemic methyl 3-amino-3-(4-chlorophenyl)propanoate in a suitable solvent like dichloromethane (DCM).

      • Add a base, such as triethylamine or pyridine, to scavenge the HCl produced.

      • Cool the solution in an ice bath.

      • Slowly add benzoyl chloride.

      • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

      • Work up the reaction by washing with dilute acid, then base, and finally brine.

      • Dry the organic layer over a drying agent (e.g., MgSO4), filter, and concentrate to obtain the N-benzoyl derivative.[8] Purify by column chromatography if necessary.

Issue 2: Low Yield After Purification by Crystallization

You are attempting a classical resolution or a crystallization-induced asymmetric transformation (CIAT) to separate the enantiomers, but the yield of the desired enantiomer is low.

Potential Causes:

  • Suboptimal Solvent System: The solubility of the diastereomeric salts or the enantiomers themselves is highly dependent on the solvent system. If the desired product is too soluble, it will not crystallize effectively.

  • Incomplete Racemization (in CIAT): For a crystallization-induced asymmetric transformation to be effective, the undesired enantiomer in solution must racemize to replenish the desired enantiomer that is crystallizing.[9][10] If the racemization is slow or inefficient, the yield will be limited to a maximum of 50%.

  • Incorrect Temperature Profile: The cooling rate and final temperature can significantly impact the crystal growth and the final yield. Rapid cooling can lead to the formation of small crystals and potential inclusion of impurities.

  • Presence of Impurities: Impurities can inhibit crystal growth or co-precipitate with the desired product, reducing both yield and purity.

Troubleshooting Workflow:

Sources

Technical Support Center: Synthesis of 3-Amino-3-Arylpropanoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of β-amino acids, specifically focusing on 3-amino-3-arylpropanoates. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common side reactions and optimize synthetic outcomes. As Senior Application Scientists, we provide insights grounded in mechanistic principles and field-proven experience.

Section 1: Troubleshooting the Mannich Reaction

The Mannich reaction is a powerful three-component condensation for producing β-amino-carbonyl compounds, which are direct precursors to 3-amino-3-arylpropanoates.[1] It involves an active hydrogen compound (like a malonic ester), an aldehyde (e.g., formaldehyde), and a primary or secondary amine.[2] The reaction proceeds via the formation of an electrophilic iminium ion, which is then attacked by the enol form of the active hydrogen compound.[3]

FAQ 1: Formation of Bis-Adducts and Over-Alkylation

Question: I am performing a Mannich reaction using ammonia or a primary amine and observing a significant amount of a higher molecular weight byproduct. Mass spectrometry suggests it's a bis-adduct. What is happening and how can I prevent it?

Answer:

Root Cause Analysis: The product of your initial Mannich reaction, a secondary amine (if starting from a primary amine) or a primary amine (if starting from ammonia), still possesses a reactive N-H proton.[4] This allows it to react with another molecule of the aldehyde (e.g., formaldehyde) to form a new iminium ion. This newly formed ion can then be attacked by another molecule of your enolized starting material, leading to a bis-adduct. This is a classic case of over-alkylation.[5]

The primary Mannich base can further react as follows:

  • Mannich Base (Product) + Aldehyde → New Iminium Ion

  • New Iminium Ion + Enol (Starting Material) → Bis-Adduct

This side reaction is particularly prevalent when using ammonia or primary amines because the resulting Mannich base is itself a substrate for further reaction.[4]

Troubleshooting & Prevention Protocol:

  • Choice of Amine: The most effective way to prevent this is to use a secondary amine (e.g., dimethylamine) as a reactant if your final product structure allows. The resulting tertiary amine product lacks an N-H proton and cannot undergo further condensation.[1][4]

  • Stoichiometric Control: If a primary amine is required, precise control of stoichiometry is critical.

    • Use a slight excess of the amine relative to the aldehyde and the active hydrogen compound. This ensures the aldehyde is consumed in forming the initial iminium ion and is less available to react with the product.

    • Slowly add the aldehyde to the reaction mixture containing the amine and the active hydrogen compound. This maintains a low concentration of the aldehyde, favoring the desired initial reaction over the subsequent side reaction.

  • Use of Pre-formed Iminium Salts: Consider using a pre-formed and stable iminium salt, such as Eschenmoser's salt (dimethyl(methylidene)ammonium iodide). This provides a controlled source of the electrophile and can lead to cleaner reactions with higher yields of the desired product.[2]

Workflow: Mitigating Bis-Adduct Formation

start High Bis-Adduct Formation Observed q1 Is a secondary amine compatible with the target molecule? start->q1 s1 Switch to a secondary amine (e.g., dimethylamine). q1->s1 Yes s2 Optimize Stoichiometry: - Slow aldehyde addition - Use slight excess of primary amine q1->s2 No end Problem Resolved s1->end q2 Is the reaction still producing byproducts? s2->q2 s3 Use a pre-formed iminium salt (e.g., Eschenmoser's Salt). q2->s3 Yes q2->end No s3->end

Caption: Troubleshooting flowchart for bis-adduct side products.

Section 2: Troubleshooting the Rodionov Reaction

The Rodionov reaction is a variation of the Knoevenagel condensation followed by a Michael addition, typically using an aldehyde, malonic acid, and ammonia (often generated in situ from ammonium acetate) in an alcoholic solvent to produce β-amino acids.[6]

FAQ 2: High Yield of Cinnamic Acid Byproduct

Question: My one-pot synthesis of a 3-amino-3-arylpropanoic acid via the Rodionov reaction is producing a large amount of the corresponding cinnamic acid derivative. How can I favor the formation of the desired β-amino acid?

Answer:

Root Cause Analysis: The Rodionov synthesis involves a delicate balance between two competing reaction pathways.[7]

  • Desired Pathway (Rodionov): The aldehyde reacts with ammonia to form an imine. Malonic acid (as an enolate) then performs a Michael addition to the imine, followed by decarboxylation to yield the β-amino acid.[6]

  • Side Pathway (Knoevenagel): The aldehyde reacts directly with malonic acid in a Knoevenagel condensation. The resulting arylidene-malonic acid intermediate can then undergo decarboxylation to form the highly conjugated and stable cinnamic acid derivative.[6][8]

The formation of cinnamic acid is favored by conditions that promote the Knoevenagel condensation over the initial imine formation and subsequent Michael addition. This can be influenced by reactant electronics, stoichiometry, and solvent polarity.[7]

Mechanism: Competing Pathways in Rodionov Synthesis

cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products A Ar-CHO Imine Imine (Ar-CH=NH) A->Imine Rodionov Path Knoevenagel_Int Arylidene-malonic acid A->Knoevenagel_Int Knoevenagel Path B Malonic Acid B->Knoevenagel_Int Knoevenagel Path Amino_Acid β-Amino Acid (Desired Product) B->Amino_Acid Michael Add. + Decarboxylation C NH4OAc (NH3) C->Imine Rodionov Path Imine->Amino_Acid Michael Add. + Decarboxylation Cinnamic_Acid Cinnamic Acid (Side Product) Knoevenagel_Int->Cinnamic_Acid Decarboxylation

Caption: Competing Rodionov and Knoevenagel reaction pathways.

Troubleshooting & Prevention Protocol:

  • Solvent Polarity: Solvent choice is critical. For many aryl aldehydes, a more polar solvent like ethanol or methanol favors the formation of the β-amino acid.[7] The polar solvent can better solvate the charged intermediates of the Michael addition pathway. Conversely, less polar solvents may favor the Knoevenagel pathway.

  • Reactant Stoichiometry: Ensure an adequate amount of the ammonia source (ammonium acetate) is present to facilitate imine formation. A typical ratio is aldehyde:malonic acid:ammonium acetate of 1:1:1.3. Experiment with slightly increasing the ammonium acetate concentration.

  • Temperature and Reaction Time: While these reactions are often run at reflux, excessively high temperatures or prolonged reaction times can promote the elimination and decarboxylation steps that lead to the cinnamic acid. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time where the product concentration is maximized before byproduct formation accelerates.

  • Electronic Effects of Substituents: Aldehydes with electron-donating groups on the aryl ring tend to favor the formation of the β-amino acid. Electron-withdrawing groups can make the aldehyde more susceptible to the Knoevenagel condensation.[9] For electron-poor systems, you may need to more carefully optimize the conditions above.

ParameterRecommendation for Maximizing β-Amino AcidRationale
Solvent Polar protic (e.g., Ethanol, Methanol)Stabilizes charged intermediates in the desired Michael addition pathway.[7]
Ammonia Source Use a slight excess of Ammonium AcetatePushes equilibrium towards imine formation, initiating the Rodionov path.[6]
Temperature Moderate (e.g., Reflux in EtOH)Balances reaction rate against thermal decomposition/elimination side reactions.
Monitoring TLC / LC-MSStop the reaction when product formation plateaus to prevent buildup of side products.

Section 3: General Side Reactions & FAQs

FAQ 3: Unwanted Decarboxylation

Question: My final product is unstable and appears to be decarboxylating upon workup or purification. What conditions favor this side reaction?

Answer:

Root Cause Analysis: Decarboxylation is the loss of CO₂ from a carboxylic acid.[10] For β-amino acids, this reaction is not typically spontaneous but can be induced under certain conditions, especially harsh heating or strongly acidic/basic environments during workup.[11][12] The stability of the resulting carbanion intermediate plays a role; if the aryl group and other substituents can stabilize a negative charge at the α-position, decarboxylation becomes more favorable.[10]

The mechanism often involves a cyclic transition state, particularly for β-keto acids, but can also occur in other systems upon heating.[13]

Troubleshooting & Prevention Protocol:

  • Avoid Excessive Heat: During solvent removal or purification (like distillation or recrystallization), use the minimum temperature necessary. Employ high vacuum to lower boiling points.

  • Neutral Workup: Avoid strongly acidic or basic conditions during the aqueous workup if possible. If an acid or base is needed for extraction, use it at low temperatures (e.g., 0-5 °C) and minimize the contact time. Neutralize the solution promptly.

  • Chromatography Conditions: When using column chromatography, opt for a neutral stationary phase like silica gel. If the product is acid-sensitive, the silica can be pre-treated by washing with a solvent mixture containing a small amount of a volatile base like triethylamine (e.g., 0.5-1% in the eluent).

FAQ 4: Formation of α,β-Unsaturated Ester (Elimination)

Question: Instead of my desired 3-amino-3-arylpropanoate, I am isolating the corresponding α,β-unsaturated ester (e.g., an arylpropenoate). What causes this elimination?

Answer:

Root Cause Analysis: This side reaction is the elimination of the amino group to form a double bond, creating a thermodynamically stable conjugated system. The amino group, particularly after protonation, can act as a good leaving group. This process is often promoted by heat and acidic or basic conditions.

  • Acid-Catalyzed: The amine is protonated to -NH₂R⁺ or -NH₃⁺, making it an excellent leaving group. A base (e.g., water, solvent) then removes the α-proton to form the alkene.

  • Base-Catalyzed (E1cB-like): A strong base can remove the acidic α-proton to form an enolate. The enolate can then expel the amino group as an anion. This is less common unless the amine is part of a particularly good leaving group structure.

Troubleshooting & Prevention Protocol:

  • Control pH: As with decarboxylation, maintaining near-neutral conditions during workup and purification is key. Avoid strong acids.

  • Moderate Temperatures: Perform all heating steps (reflux, solvent evaporation) at the lowest feasible temperature.

  • Protecting Groups: If elimination is persistent, consider synthesizing the β-amino ester with a protecting group on the nitrogen (e.g., Boc or Cbz). These groups can be removed under specific, milder conditions after the main carbon skeleton is formed, often preventing the elimination side reaction during the initial synthesis.

References

  • Side Products of the Mannich Reaction. Chemistry Steps. [Link]

  • Mannich reaction. Wikipedia. [Link]

  • A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Scribd. [Link]

  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry. [Link]

  • Mannich reaction. No Added Chemicals. [Link]

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. [Link]

  • Michael addition reaction. Wikipedia. [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination. MDPI. [Link]

  • HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. [Link]

  • Decarboxylation Reaction Mechanism. YouTube. [Link]

  • Decarboxylation. Wikipedia. [Link]

  • Competitive Formation of β-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. ResearchGate. [Link]

  • Method for decarboxylation of amino acids via imine formation.
  • Michael addition-elimination reactions of chiral enolates with ethyl 3-halopropenoates. National Institutes of Health. [Link]

Sources

Technical Support Center: Purification of (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for obtaining this critical chiral intermediate in high purity. The intrinsic value of this compound in pharmaceutical synthesis necessitates stringent purity standards, making the removal of even trace impurities a critical step in your workflow.

This document is structured to provide immediate, actionable solutions to common purification challenges. We will delve into the causality behind experimental choices, ensuring a deep understanding of the purification principles at play.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my preparation of this compound?

A1: The impurity profile of your preparation will largely depend on the synthetic route employed. A prevalent method for synthesizing the corresponding racemic β-amino acid involves the condensation of 4-chlorobenzaldehyde, malonic acid, and ammonium acetate, followed by esterification. Based on this, common impurities include:

  • Unreacted Starting Materials: Residual 4-chlorobenzaldehyde and malonic acid.

  • Intermediate Carboxylic Acid: 3-Amino-3-(4-chlorophenyl)propanoic acid, which may be present if the esterification reaction is incomplete.

  • The (R)-enantiomer: The opposite enantiomer, (R)-Methyl 3-amino-3-(4-chlorophenyl)propanoate, is a common impurity if the synthesis is not perfectly stereoselective or if a resolution step is incomplete.

  • Diastereomers: If a chiral auxiliary is used in the synthesis, diastereomeric intermediates may carry through if not fully separated.

Q2: My final product has a slight yellow tint. What is the likely cause and is it a concern?

A2: A yellow discoloration often indicates the presence of residual starting materials or byproducts from side reactions, particularly from the aldehyde starting material. While a minor color change might not significantly impact some downstream applications, it is a clear indicator of impurity. For applications in drug development, achieving a colorless, crystalline solid is crucial. Recrystallization is typically effective in removing color impurities.

Q3: I am struggling to separate the (S)- and (R)-enantiomers. What is the most effective method?

A3: Baseline separation of enantiomers almost always requires a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating chiral amines and amino acid esters. Developing a robust chiral HPLC method is essential for both analytical quantification of enantiomeric excess (e.e.) and for preparative separation if required.

Q4: Can I use recrystallization to remove the (R)-enantiomer?

A4: Recrystallization of a racemic or near-racemic mixture will generally not lead to significant enantiomeric enrichment, as both enantiomers have identical physical properties, including solubility in achiral solvents. However, if your product has a very high enantiomeric excess (typically >95%), it is sometimes possible to further enrich the major enantiomer by careful recrystallization, as the minor enantiomer may remain in the mother liquor. For effective separation of enantiomers, chiral chromatography or resolution via diastereomeric salt formation are the preferred methods.

Troubleshooting Guide

This section provides a problem-oriented approach to resolving specific issues encountered during the purification of this compound.

Problem 1: Presence of Unreacted 4-chlorobenzaldehyde
  • Identification:

    • TLC: A spot corresponding to the Rf of 4-chlorobenzaldehyde.

    • 1H NMR: A characteristic singlet peak for the aldehydic proton around 9.9-10.0 ppm. Aromatic protons will also be present.

  • Causality: Incomplete reaction during the initial condensation step.

  • Solution:

    • Aqueous Wash: Perform an aqueous wash of the crude product dissolved in an organic solvent (e.g., ethyl acetate) with a sodium bisulfite solution. This will form a water-soluble adduct with the aldehyde, effectively removing it into the aqueous layer.

    • Column Chromatography: Silica gel chromatography using a non-polar to moderately polar eluent system (e.g., a gradient of ethyl acetate in hexane) will effectively separate the more non-polar aldehyde from the desired amino ester.

Problem 2: Contamination with 3-Amino-3-(4-chlorophenyl)propanoic acid
  • Identification:

    • Solubility: The impurity may be insoluble in common organic solvents like dichloromethane or ethyl acetate where the ester is soluble.

    • 1H NMR: Broad peaks corresponding to the carboxylic acid and ammonium protons. The chemical shifts of the protons alpha and beta to the carbonyl group will also be slightly different from the methyl ester. For the free acid, you would expect the methylene protons adjacent to the carbonyl to appear around 2.5-2.7 ppm and the methine proton adjacent to the amino group and phenyl ring to be around 4.2-4.4 ppm.

  • Causality: Incomplete esterification of the intermediate β-amino acid.

  • Solution:

    • Aqueous Base Wash: Dissolve the crude product in an organic solvent and wash with a mild aqueous base solution (e.g., saturated sodium bicarbonate). The carboxylic acid will be deprotonated to its carboxylate salt and partition into the aqueous layer. The desired ester will remain in the organic layer.

    • Esterification: If the amount of the carboxylic acid impurity is significant, it may be worthwhile to repeat the esterification step (e.g., using methanol with a catalytic amount of acid).

Problem 3: Low Enantiomeric Excess (Presence of the (R)-enantiomer)
  • Identification:

    • Chiral HPLC: The most definitive method. Two peaks of different areas will be observed when using a suitable chiral column.

  • Causality: The synthetic route lacks sufficient stereocontrol, or a resolution step was not carried to completion.

  • Solutions:

    • Preparative Chiral HPLC: This is the most direct method for separating enantiomers. The appropriate chiral stationary phase and mobile phase must be determined through analytical scale method development.

      Experimental Protocol: Chiral HPLC Method Development

      • Column Screening: Screen a variety of polysaccharide-based chiral stationary phases (CSPs) such as those with cellulose or amylose backbones derivatized with phenylcarbamates.

      • Mobile Phase Screening:

        • Normal Phase: Start with a mobile phase of n-hexane and isopropanol (e.g., 90:10 v/v). Vary the ratio to optimize resolution and retention time. Small amounts of an additive like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can improve peak shape.

        • Reversed Phase: Use a mobile phase of acetonitrile or methanol with an aqueous buffer (e.g., ammonium bicarbonate or ammonium acetate).

      • Optimization: Once a suitable column and mobile phase system are identified, optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature.

    • Diastereomeric Salt Resolution: This classical method involves reacting the racemic or partially racemic amino ester with a chiral acid to form diastereomeric salts. These salts have different physical properties and can often be separated by fractional crystallization.

      Experimental Protocol: Diastereomeric Salt Resolution

      • Chiral Acid Selection: Common chiral resolving agents include tartaric acid, mandelic acid, or camphorsulfonic acid.

      • Salt Formation: Dissolve the impure this compound in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of the chosen chiral acid.

      • Fractional Crystallization: Allow the solution to cool slowly to induce crystallization. The diastereomeric salt of one enantiomer should preferentially crystallize.

      • Isolation and Liberation: Isolate the crystals by filtration. Then, liberate the free amino ester by treating the salt with a base and extracting it into an organic solvent.

      • Analysis: Analyze the enantiomeric excess of the resulting product by chiral HPLC.

Problem 4: Poor Recovery After Column Chromatography
  • Causality: The amino group of the product can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and irreversible adsorption.

  • Solution:

    • Deactivate Silica Gel: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. This will cap the active sites on the silica gel and improve the recovery and peak shape of the amine-containing product.

    • Use Alumina: Basic or neutral alumina can be a better stationary phase for the purification of basic compounds.

    • Alternative Purification: If chromatography proves problematic, consider recrystallization as an alternative.

Problem 5: Difficulty with Recrystallization
  • Causality: Finding a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature can be challenging.

  • Solution: A systematic approach to solvent screening is necessary.

    Experimental Protocol: Recrystallization Solvent Screening

    • Solubility Testing: Test the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling points. Ideal solvents will show poor solubility at room temperature and good solubility at elevated temperatures.

    • Common Solvents to Screen:

      • Single Solvents: Isopropanol, ethanol, ethyl acetate, toluene, and mixtures of water with miscible organic solvents.

      • Solvent/Anti-solvent Systems: A common and effective technique. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common system for similar compounds is an ethanol/water or hexane/acetone mixture.[1]

    • Procedure:

      • Dissolve the crude product in the minimum amount of the chosen hot solvent or solvent mixture.

      • If there are insoluble impurities, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

      • Further cool the flask in an ice bath to maximize yield.

      • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

      • Dry the crystals under vacuum.

Data Summary & Visualization

Table 1: Recommended Starting Conditions for Purification

Purification MethodStationary/Mobile Phase or Solvent SystemTarget Impurity
Column Chromatography Silica gel with Hexane/Ethyl Acetate (gradient) + 0.5% TriethylamineUnreacted starting materials, less polar byproducts
Aqueous Wash Ethyl Acetate / aq. NaHCO33-Amino-3-(4-chlorophenyl)propanoic acid
Chiral HPLC Chiralpak® IA, IB, or IC with Hexane/Isopropanol(R)-enantiomer, diastereomers
Recrystallization Isopropanol, Ethanol/Water, or Ethyl Acetate/HexaneGeneral impurities, color

Diagram 1: General Troubleshooting Workflow

G cluster_impurities Impurity Type cluster_solutions Purification Strategy start Crude Product Analysis (TLC, NMR, Chiral HPLC) impurity_type Identify Primary Impurity start->impurity_type starting_material Starting Material (e.g., Aldehyde) impurity_type->starting_material Non-polar acid_impurity Carboxylic Acid Intermediate impurity_type->acid_impurity Polar/Acidic enantiomer Enantiomeric/ Diastereomeric impurity_type->enantiomer Chiral multiple Multiple Impurities impurity_type->multiple Complex chromatography Column Chromatography (with/without base) starting_material->chromatography wash Aqueous Wash (Acidic or Basic) acid_impurity->wash chiral_sep Chiral HPLC or Diastereomeric Resolution enantiomer->chiral_sep sequential Sequential Purification multiple->sequential recrystallization Recrystallization chromatography->recrystallization end Pure (S)-Methyl 3-amino-3- (4-chlorophenyl)propanoate chromatography->end wash->chromatography wash->end chiral_sep->end recrystallization->end sequential->wash

Caption: A workflow for troubleshooting the purification of this compound.

References

  • Wiley-VCH. (2005). Supporting Information.
  • Chiral Technologies Europe. Troubleshoot Chiral Column Performance: Efficiency & Resolution. This guide offers practical advice on troubleshooting common issues encountered during chiral HPLC.
  • ResearchGate. 1 H NMR spectra of 3-p-chlorophenylpropenoic acid 12 (a) and.... Offers insights into the NMR spectroscopy of structurally similar molecules. [Link]

  • University of Wisconsin-Madison. NMR Chemical Shifts. A general reference for predicting and interpreting NMR chemical shifts.
  • Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase. Provides a comprehensive guide to troubleshooting common HPLC issues.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. A useful guide on the principles and practice of selecting recrystallization solvents. [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Discusses challenges and solutions in chiral chromatography. [Link]

  • Phenomenex. Chiral HPLC Separations. A guidebook on the principles and methods of chiral HPLC.
  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • MDPI. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Provides an overview of diastereomer separation by HPLC. [Link]

  • ResearchGate. Effect of various solvents on the reaction of 4-chlorobenzaldehyde with....
  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. An educational resource for interpreting NMR spectra.
  • Chiralpedia. Chiral HPLC separation: strategy and approaches. Outlines strategies for developing chiral HPLC methods. [Link]

  • IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. A chapter discussing modern techniques in chiral analysis.
  • Scientific Update. HPLC Troubleshooting Guide. A practical guide for resolving common HPLC problems.
  • BenchChem. Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one.
  • Waters. Amino Acid Analysis Liquid Chromatography Column Care and Use Manual. Offers guidance on maintaining chromatography columns for amino acid analysis.
  • ResearchGate. The reaction of dimedone, 4-chlorobenzaldehyde and ammonium acetate in the presence of La3+/4A.
  • Journal of the Indian Chemical Society. The condensation of aldehydes with malonic acid. Discusses the chemistry of the initial synthetic step.
  • PubChem. methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride. A comprehensive database of chemical information. [Link]

  • BenchChem. Synthesis of 4-Chlorobenzylidenemalononitrile via Knoevenagel condensation.
  • ResearchGate. Scheme 1. The condensation reaction between 4-chlorobenzaldehyde and malononitrile.

Sources

Technical Support Center: Scaling Up the Synthesis of (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure a robust, scalable, and successful synthesis campaign.

This compound is a chiral β-amino ester, a critical building block in the synthesis of various pharmaceutical agents.[1][2] Its stereochemical purity is paramount, and maintaining this integrity during scale-up presents significant chemical and engineering challenges. This document aims to be a comprehensive resource to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthesis routes for this compound?

A1: The most prevalent strategies focus on asymmetric synthesis to control the stereochemistry at the C3 position. These include:

  • Biocatalytic Asymmetric Amination: Utilizing enzymes like transaminases or amine dehydrogenases to convert a prochiral ketone precursor into the desired chiral amine.[3][4][5] This method is highly selective, operates under mild conditions, and is often considered a "green" and scalable alternative to traditional chemistry.[5]

  • Asymmetric Hydrogenation: This involves the hydrogenation of a prochiral enamine or β-ketoester precursor using a chiral metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral ligands). The choice of ligand is crucial for achieving high enantioselectivity.

  • Chiral Auxiliary-Mediated Synthesis: Methods like the aza-Michael reaction, using removable chiral auxiliaries such as pseudoephedrine, can guide the stereoselective addition of an amine to an α,β-unsaturated ester.[6][7] While effective at the lab scale, the need to add and remove the auxiliary can make this route less atom-economical for large-scale production.

Q2: What is the primary cause of low enantiomeric excess (e.e.) and how can it be prevented?

A2: Low enantiomeric excess is one of the most critical failure modes. The primary causes are often related to the catalyst or reaction conditions. Prediction of enantioselectivity can be difficult as it often arises from small differences in activation energies between competing reaction pathways.[8]

  • Catalyst Inactivity/Poisoning: The chiral catalyst (whether an enzyme or a metal complex) can be deactivated by impurities in the starting materials or solvents.

  • Suboptimal Temperature: Asymmetric reactions are highly sensitive to temperature. A deviation from the optimal temperature can significantly reduce enantioselectivity.

  • Racemization: The product itself may racemize under harsh workup conditions, particularly exposure to strong acids or bases.

Prevention involves rigorous purification of starting materials, strict temperature control, and developing a mild workup and isolation protocol.

Q3: What are the critical process parameters (CPPs) to monitor during scale-up?

A3: When moving from bench to production scale, the following parameters become critical:

  • Mixing and Mass Transfer: Inadequate mixing can lead to localized "hot spots" or concentration gradients, causing side reactions and reducing both yield and selectivity.[9]

  • Heat Transfer: Most asymmetric hydrogenations are exothermic. The reactor's surface-area-to-volume ratio decreases upon scale-up, making heat removal less efficient. Poor heat control can lead to temperature excursions that ruin enantioselectivity.[9]

  • Addition Rates: The rate of addition of reagents can influence impurity profiles, especially if side reactions like dimerization are possible.

  • Crystallization Control: The final isolation step is crucial. Uncontrolled crystallization can lead to inconsistent product purity, morphology, and poor filterability.[10][11]

Q4: What are the main safety concerns?

A4: Safety is paramount. Key concerns include:

  • Hydrogenation: If using catalytic hydrogenation, handling hydrogen gas under pressure requires specialized equipment (autoclaves) and adherence to strict safety protocols to mitigate explosion risks.

  • Pyrophoric Reagents: Some catalysts or reagents used in organometallic chemistry can be pyrophoric (ignite spontaneously in air).

  • Solvent Handling: Large volumes of flammable organic solvents require appropriate storage, grounding, and ventilation to prevent fires.

  • Hazardous Byproducts: The reaction or workup may generate toxic or environmentally harmful byproducts that require controlled quenching and disposal procedures.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and provides a logical framework for their resolution.

Problem 1: Low or Inconsistent Reaction Yield
Possible Cause Diagnostic Check Recommended Solution
Incomplete Conversion Monitor reaction progress using in-process controls (IPC) like HPLC or TLC.• Extend reaction time.• Increase catalyst loading after confirming it's not a catalyst poisoning issue.• Re-evaluate reaction temperature; the reaction may be too slow at the optimized temperature for selectivity.
Catalyst Deactivation Compare the performance of a fresh batch of catalyst with the current batch. Test for impurities in starting materials.• Use fresh, high-purity catalyst and solvents.• If using a heterogeneous catalyst, ensure it is not physically fouled.• For biocatalysis, ensure pH and temperature are within the enzyme's optimal range.[5]
Product Degradation Analyze crude reaction mixture by HPLC-MS to identify degradation products.• Adjust pH during aqueous workup to avoid hydrolysis of the ester or racemization.• Lower the temperature of the workup and isolation steps.• Minimize the time the product spends in solution before crystallization.
Mechanical Losses Perform a mass balance calculation across workup and isolation steps.• Optimize extraction solvent and number of extractions.• Develop a robust crystallization procedure to ensure high recovery.[12]• Ensure filtration and drying equipment are appropriately sized and efficient.
Problem 2: Poor Enantioselectivity (Low e.e.)
Possible Cause Diagnostic Check Recommended Solution
Suboptimal Temperature Review batch records for any temperature deviations.• Implement stricter temperature control using an automated reactor system.• Re-run the reaction at a slightly lower temperature; selectivity often improves at the cost of reaction rate.
Impurity-Induced Catalyst Poisoning Screen all raw materials (substrates, solvents, gases) for potential catalyst poisons (e.g., sulfur, water, oxygen).• Purify all starting materials before use.• Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar).
Incorrect Catalyst/Substrate Ratio Verify catalyst loading calculations and weighing records.• Re-optimize the catalyst loading. Too little catalyst can lead to a slow, unselective background reaction, while too much can sometimes lead to side reactions.
Racemization During Workup/Isolation Take a sample of the crude reaction mixture and compare its e.e. to the final product's e.e.• Avoid strongly acidic or basic conditions during workup.• Use a milder purification method. If using chromatography, ensure the silica gel is not acidic.[13] Consider crystallization as the primary purification method.
Problem 3: Scale-Up and Isolation Issues
Possible Cause Diagnostic Check Recommended Solution
Poor Mixing/Heat Transfer Observe temperature differentials within the reactor. Analyze for impurities known to form at higher temperatures.• Characterize the reaction's thermal profile with a reaction calorimeter before scaling up.• Adjust agitation speed and consider reactor baffle design.• Switch from a batch addition to a semi-batch (slow addition) process to control the exothermic release.[9]
Crystallization Fails or Yields Oily Product Analyze solvent composition and product purity.• Develop a robust crystallization protocol at the lab scale. Identify suitable anti-solvents and cooling profiles.• Ensure the product is sufficiently pure before attempting crystallization; high impurity levels can inhibit crystal formation.[9]• Use seeding to promote crystallization and control particle size.
Filtration is Very Slow Examine crystal shape and size under a microscope.• Rapid crystallization can lead to very small, needle-like crystals that clog filters.[14]• Optimize the cooling profile and agitation during crystallization to grow larger, more uniform crystals.[11]• Consider using a different type of filter or a filter aid.

Experimental Protocols & Workflows

Workflow Diagram: General Synthesis & Scale-Up Process

This diagram outlines the critical stages from raw material qualification to final product release, forming a self-validating system.

cluster_0 1. Pre-Campaign cluster_1 2. Synthesis cluster_2 3. Downstream Processing cluster_3 4. Final Analysis RM_QC Raw Material Qualification (A) Proto_Dev Protocol & Safety Review (B) RM_QC->Proto_Dev Reactor_Setup Reactor Setup & Inerting (C) Proto_Dev->Reactor_Setup Reaction Asymmetric Reaction (Monitor CPPs) (D) Reactor_Setup->Reaction IPC In-Process Control (HPLC/TLC) (E) Reaction->IPC Sampling Workup Quench & Aqueous Workup (F) Reaction->Workup IPC->Reaction Feedback Isolation Crystallization & Filtration (G) Workup->Isolation Drying Vacuum Drying (H) Isolation->Drying Final_QC Final QC Analysis (Purity, e.e., Assay) (I) Drying->Final_QC Release Product Release (J) Final_QC->Release

Caption: A typical workflow for the scaled-up synthesis of a chiral API intermediate.

Troubleshooting Decision Tree: Low Enantioselectivity

This diagram helps diagnose the root cause of poor stereochemical control.

Start Problem: Low e.e. (<99%) CheckCrude Is e.e. of crude reaction mixture low? Start->CheckCrude CheckTemp Were there temperature deviations? CheckCrude->CheckTemp Yes Sol_Workup Solution: Develop milder workup/ isolation conditions. Avoid harsh pH. CheckCrude->Sol_Workup No (Racemization during workup) CheckMaterials Are raw materials pure? (GC/MS, KF) CheckTemp->CheckMaterials No Sol_Temp Solution: Improve reactor temperature control. CheckTemp->Sol_Temp Yes Sol_Materials Solution: Purify starting materials and solvents. CheckMaterials->Sol_Materials No (Impurity detected) Sol_Catalyst Solution: Use fresh catalyst. Ensure inert atmosphere. CheckMaterials->Sol_Catalyst Yes (Materials are pure)

Caption: A decision tree for troubleshooting low enantiomeric excess (e.e.).

Protocol: QC Analysis by Chiral HPLC

This method is essential for determining the enantiomeric excess of the final product.

  • Column: Chiral stationary phase column (e.g., Chiralcel OD-H or equivalent).

  • Mobile Phase: Isocratic mixture of Hexane and Isopropanol with a small percentage of a modifier like diethylamine (e.g., 90:10:0.1 v/v/v). The exact ratio must be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Temperature: 25 °C.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of the mobile phase.

  • Injection Volume: 10 µL.

  • Procedure: a. Inject a racemic standard to identify the retention times of the (R) and (S) enantiomers. b. Inject the sample solution. c. Integrate the peak areas for both enantiomers. d. Calculate the enantiomeric excess (% e.e.) using the formula: [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

References

  • H.E.L Group. (n.d.). Key Considerations for Crystallization Studies. Retrieved from H.E.L Group website. [Link]

  • Desikan, S., Anderson, S., & Toma, P. (2000). Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond. Current Opinion in Drug Discovery & Development. [Link]

  • Mayol, O., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis. [Link]

  • Not available.
  • Gotor-Fernández, V., & Gotor, V. (2009). Biocatalytic routes to chiral amines and amino acids. Current Opinion in Drug Discovery & Development, 12(6), 784-97. [Link]

  • Mutti, F. G., et al. (2024). Biocatalytic Cascades for the Synthesis of Chiral Amines and Amino Alcohols with Two Stereogenic Centers. MECP 2024. [Link]

  • Zhanghua. (n.d.). Crystallization Challenges in Pharmaceutical Products. Retrieved from Zhanghua Filter Dryer website. [Link]

  • ResearchGate. (n.d.). Crystallization challenges in drug development: Scale-up from laboratory to pilot plant and beyond | Request PDF. [Link]

  • Grogan, G., & Slabu, I. (2017). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Molecules, 22(10), 1645. [Link]

  • Achieve Chem. (2024). What Problems Might Occur If Crystallization Occurs Too Rapidly?. [Link]

  • Not available.
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  • Google Patents. (n.d.). US10654855B2 - Protein kinase B inhibitors.
  • Palomo, C., et al. (2004). Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary. The Journal of Organic Chemistry, 69(7), 2588-90. [Link]

  • Not available.
  • ResearchGate. (n.d.). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using ( S , S )-( + )-Pseudoephedrine as Chiral Auxiliary | Request PDF. [Link]

  • Not available.
  • Not available.
  • Not available.
  • ChemRxiv. (2025). Machine Learning Prediction of Enantioselectivity in Asymmetric Catalysis from Small, Curated Datasets: Case Studies in Magnesium Catalysis. [Link]

  • Not available.
  • Not available.
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  • Not available.
  • Van Dorpe, S., et al. (2012). Purity profiling of Peptide Drugs. ResearchGate. [Link]

  • Not available.

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Optimizing mobile phase for HPLC chiral resolution of beta-amino esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of β-amino esters by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing mobile phase conditions and troubleshooting common experimental challenges. Our approach is rooted in explaining the causality behind experimental choices to empower you with a robust understanding of your chiral separations.

Frequently Asked Questions (FAQs)

Q1: I am starting the method development for a new β-amino ester. Which type of chiral stationary phase (CSP) and initial mobile phase should I consider?

A1: For β-amino esters, polysaccharide-based and crown ether-based CSPs are excellent starting points.

  • Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose like Chiralpak® AD-H or Chiralcel® OD-H) are highly versatile and should be your initial choice for screening. They offer a broad range of chiral recognition mechanisms. A good starting mobile phase is a mixture of a non-polar solvent and an alcohol, such as n-hexane and isopropanol (IPA) in a 90:10 (v/v) ratio . Since β-amino esters are basic, adding a small amount of a basic additive like 0.1% diethylamine (DEA) is crucial to improve peak shape and prevent unwanted interactions with the silica surface[1].

  • Crown Ether-based CSPs (e.g., Crownpak® CR(+)) are specifically designed for the separation of compounds with primary amine groups, such as underivatized amino acids and their esters[2][3]. The chiral recognition mechanism involves the complexation of the protonated primary amine within the crown ether cavity[3]. Therefore, an acidic mobile phase is required. A typical starting condition would be an aqueous solution of perchloric acid at pH 1-2 mixed with methanol[4][5].

Q2: What is the role of the alcohol modifier in the mobile phase, and how do I choose the right one?

A2: The alcohol modifier (e.g., isopropanol, ethanol, methanol) in a normal-phase mobile phase plays a critical role in the chiral recognition process. It competes with the analyte for polar interaction sites on the CSP. The structure and concentration of the alcohol can alter the conformation of the polysaccharide polymer, thereby changing the shape and accessibility of the chiral cavities[1].

The choice of alcohol can significantly impact selectivity. Generally, bulkier alcohols like isopropanol lead to longer retention times but can also enhance enantioselectivity compared to less bulky alcohols like methanol or ethanol[6]. A recommended screening approach is to test isopropanol and ethanol at concentrations ranging from 10% to 20%.

Alcohol ModifierTypical Starting ConcentrationExpected Outcome
Isopropanol (IPA)10% in n-hexaneGenerally provides good initial selectivity, longer retention.
Ethanol (EtOH)10% in n-hexaneCan sometimes offer different selectivity and sharper peaks than IPA[7].
Methanol (MeOH)10% in n-hexaneStronger solvent, leads to shorter retention times, may reduce selectivity.
Q3: Why do I need to add an acidic or basic additive to my mobile phase?

A3: Additives are essential for obtaining good peak shapes and reproducible results in the chiral separation of ionizable compounds like β-amino esters.

  • Basic Additives (for basic analytes like β-amino esters): In normal phase chromatography on polysaccharide CSPs, residual silanol groups on the silica support can cause strong, non-enantioselective interactions with basic analytes, leading to severe peak tailing. A basic additive, such as diethylamine (DEA) or triethylamine (TEA) , at a low concentration (typically 0.1%) will deactivate these silanol groups, resulting in symmetrical peaks[1]. Basic additives can also sometimes improve enantioselectivity by modifying the interactions between the analyte and the CSP[1].

  • Acidic Additives (for acidic analytes, or when using crown ether CSPs): For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) or formic acid (0.1%) is used to suppress the ionization of the analyte, leading to better peak shapes. For β-amino esters on crown ether columns, an acidic mobile phase is necessary to protonate the primary amine group, which is a prerequisite for the complexation-based chiral recognition mechanism[3][4]. Stronger acids like ethanesulfonic acid (ESA) or methanesulfonic acid (MSA) can have a dramatic beneficial effect on the separation of basic compounds on polysaccharide phases, acting through a combination of ion-pair formation and a localized pH decrease at the CSP surface[8][9].

Troubleshooting Guide

Problem 1: No separation or poor resolution (Rs < 1.5) of enantiomers.

This is a common starting point in method development. A systematic approach to mobile phase optimization is key.

  • Inappropriate Mobile Phase Composition: The initial mobile phase may not be suitable for the analyte-CSP combination.

    • Protocol: Systematic Mobile Phase Optimization

      • Vary Alcohol Concentration: If using a hexane/IPA mobile phase, systematically vary the IPA concentration from 5% to 20% in 5% increments. Lower alcohol content generally increases retention and can improve resolution, but may also lead to broader peaks.

      • Change Alcohol Type: If varying the concentration is not effective, switch the alcohol modifier. Test ethanol in place of isopropanol. The different steric hindrance of the alcohol can alter the chiral recognition[9].

      • Optimize Additive Concentration: For basic β-amino esters on polysaccharide columns, ensure a basic additive (e.g., 0.1% DEA) is present. For crown ether columns, optimize the pH of the aqueous component (typically between 1 and 2)[4].

  • Suboptimal Temperature: Temperature affects the thermodynamics of the chiral recognition process.

    • Protocol: Temperature Optimization

      • Start at ambient temperature (e.g., 25 °C).

      • Decrease the column temperature in 5 °C increments (e.g., to 20 °C, then 15 °C). Lower temperatures often increase the strength of the interactions with the CSP, leading to better resolution, albeit with longer run times[4].

      • If lower temperatures do not improve resolution, try increasing the temperature (e.g., to 30 °C, then 35 °C). In some cases, this can improve peak efficiency.

G start Initial Condition: Poor Resolution (Rs < 1.5) vary_alcohol Vary Alcohol % (e.g., 5-20% IPA) start->vary_alcohol change_alcohol Change Alcohol Type (e.g., IPA to EtOH) vary_alcohol->change_alcohol No Improvement success Baseline Resolution (Rs >= 1.5) vary_alcohol->success Success optimize_temp Optimize Temperature (e.g., 15-35°C) change_alcohol->optimize_temp No Improvement change_alcohol->success Success optimize_additive Optimize Additive (e.g., Additive type/conc.) optimize_temp->optimize_additive No Improvement optimize_temp->success Success optimize_additive->success Success

Caption: Systematic workflow for improving chiral resolution.

Problem 2: Peak tailing or asymmetric peaks.

Peak tailing can compromise resolution and the accuracy of quantification.

  • Secondary Interactions with Silanols: This is the most common cause for basic compounds like β-amino esters on silica-based CSPs.

    • Solution: Add or increase the concentration of a basic modifier like DEA or TEA to the mobile phase (typically 0.1% to 0.2%) to mask the acidic silanol groups[1].

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the sample concentration or injection volume. Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject. If the peak shape improves with dilution, column overload was the issue.

  • Column Contamination: Strongly retained impurities from previous injections can create active sites that cause tailing.

    • Solution: Follow the column manufacturer's guidelines for column washing. For many polysaccharide columns, flushing with a strong solvent like 100% IPA or ethanol can remove contaminants. For immobilized CSPs, a wider range of solvents can be used for regeneration[10].

G start Peak Tailing Observed check_additive Check Basic Additive (Is it present? Is conc. sufficient?) start->check_additive add_increase_additive Add or Increase Additive (e.g., 0.1% -> 0.2% DEA) check_additive->add_increase_additive No or Low Additive check_overload Check for Overload (Dilute sample and reinject) check_additive->check_overload Additive is OK add_increase_additive->check_overload Tailing Persists symmetric_peak Symmetric Peak add_increase_additive->symmetric_peak Problem Solved wash_column Wash Column (Follow manufacturer's protocol) check_overload->wash_column Tailing Persists wash_column->symmetric_peak Problem Solved

Caption: Logical steps for troubleshooting peak tailing.

Problem 3: Split peaks.

Split peaks can be mistaken for poor resolution but often have distinct causes.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and splitting, especially for early eluting peaks.

    • Solution: Whenever possible, dissolve the sample in the mobile phase itself. If this is not feasible due to solubility issues, use the weakest solvent possible.

  • Contamination or Void at the Column Inlet: Particulate matter blocking the inlet frit or a void in the packing bed can disrupt the sample flow path, causing it to split.

    • Solution: First, try reversing the column (if permitted by the manufacturer) and flushing it with a strong solvent to dislodge any particulates from the inlet frit. If this does not work, the column may need to be replaced. Using a guard column is a highly recommended preventative measure.

  • On-Column Isomerization: While less common for β-amino esters under typical conditions, it's a possibility if the analyte is unstable.

    • Solution: This is more complex to diagnose and solve. It may require adjusting mobile phase pH or temperature to find conditions where the analyte is stable.

Experimental Protocols

Protocol: Screening for Chiral Resolution of a Novel β-Amino Ester on a Polysaccharide CSP
  • Column: Chiralpak® IA, IB, or IC (immobilized polysaccharide CSPs are recommended for their broader solvent compatibility).

  • Mobile Phase A: n-Hexane/Isopropanol/Diethylamine (90/10/0.1, v/v/v)

  • Mobile Phase B: n-Hexane/Ethanol/Diethylamine (90/10/0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at a suitable wavelength for the analyte.

  • Injection Volume: 5 µL

  • Procedure: a. Equilibrate the column with Mobile Phase A for at least 30 minutes or until a stable baseline is achieved. b. Inject the sample. c. After the run, switch to Mobile Phase B. Equilibrate the column thoroughly before injecting the sample again. d. Evaluate the chromatograms for any signs of separation. Even a small shoulder on a peak is a positive indication that resolution can be achieved through optimization.

References

  • Stringham, R. W., & Ye, Y. K. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1101(1-2), 86-93. [Link]

  • BenchChem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem.
  • Stringham, R. W., & Ye, Y. K. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

  • Stringham, R. W. (2006). Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
  • Berkecz, R., Ilisz, I., Misicka, A., Tymecka, D., Fülöp, F., Choi, H. J., Hyun, M. H., & Péter, A. (2009). HPLC enantioseparation of beta2-homoamino acids using crown ether-based chiral stationary phase. Journal of Separation Science, 32(7), 981-987. [Link]

  • Kersten, B. S. (1994). HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. Journal of Liquid Chromatography, 17(1), 33-48. [Link]

  • Sardella, R., Ianni, F., & Natalini, B. (2013). The effect of mobile phase composition in the enantioseparation of pharmaceutically relevant compounds with polysaccharide-based stationary phases. ResearchGate. [Link]

  • Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions.
  • Lämmerhofer, M. (2013). The effect of mobile phase composition in the enantioseparation of pharmaceutically relevant compounds with polysaccharide-based stationary phases. Journal of Separation Science, 36(1), 28-47. [Link]

  • Daicel Chiral Technologies. (2021). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Daicel Chiral Technologies.
  • Lee, W. (2014). The Effect of Mobile Phase and Dissolving Solvent on the Enantiomer Separation Using a Covalently Immobilized Chiral Column Derived from Polysaccharide Derivative. ResearchGate. [Link]

  • Seog, J. H., Hyun, M. H., & Lee, W. (2020). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality, 32(5), 739-751. [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(11), 2643. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Chromatography A, 1328, 85-97. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Breitbach, Z. S., Weatherly, C. A., & Armstrong, D. W. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 27(9), 480-491. [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2020). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 25(11), 2643. [Link]

  • Regis Technologies. (n.d.).
  • Pápai, B., et al. (2020). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. Molecules, 25(18), 4183. [Link]

  • Element Lab Solutions. (n.d.). Daicel CROWNPAK Crown Ether Chiral Columns. Element Lab Solutions.
  • Lee, W., Baek, C. S., & Lee, K. (2002). Chromatographic Enantiomer Separation of Diphenylalanine on Chiral Stationary Phases Derived from Chiral Crown Ethers. Bulletin of the Korean Chemical Society, 23(11), 1673-1675. [Link]

  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC. Sigma-Aldrich.
  • Haginaka, J. (2019). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Methods in Molecular Biology, 2026, 125-135. [Link]

  • Hartman, G. D., et al. (2001). Method for the preparation of a chiral-beta-amino ester.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 193-204. [Link]

  • Seog, J. H., Hyun, M. H., & Lee, W. (2020). Amino alcohol-derived chiral stationary phases. ResearchGate. [Link]

  • Gola, S., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 114004. [Link]

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Technical Support Center: Catalyst Selection for Asymmetric Reduction of β-Enamino Esters

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the asymmetric reduction of β-enamino esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this critical transformation. The synthesis of enantiomerically pure β-amino esters is paramount, as these moieties are core components of numerous pharmaceuticals and bioactive molecules.[1][2] This document provides field-proven insights in a direct question-and-answer format to address common experimental challenges and foundational questions.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The answers provide causal explanations and actionable solutions to get your research back on track.

Q1: My enantioselectivity (ee) is low or inconsistent. What are the common causes and solutions?

Low enantioselectivity is a frequent challenge and can stem from several sources. A systematic approach is required to diagnose the issue.

  • The Ligand-Substrate Mismatch: The "lock and key" interaction between the chiral ligand and the substrate is the primary determinant of stereoselectivity. An ill-fitting match results in poor facial discrimination of the enamine.

    • Solution: Screen a panel of chiral ligands. For Rhodium, common high-performers include ferrocenyl-based diphosphines like Josiphos and P-chirogenic ligands such as TangPhos and DuanPhos .[3] For Ruthenium, atropisomeric biaryl phosphines like BINAP and its analogues are a standard starting point.[4][5] The optimal ligand is highly substrate-dependent.

  • Catalyst Precursor and Purity: The active catalyst is formed in situ from a metal precursor and the chiral ligand. The counter-ion and purity of the precursor can influence the active species.

    • Solution: Use high-purity, well-characterized metal precursors (e.g., [Rh(COD)₂]BF₄, [RuCl₂(benzene)]₂). Ensure solvents and substrates are free from impurities that could act as competitive ligands or poisons (e.g., sulfur, excess water).

  • Solvent Effects: The solvent influences catalyst solubility, stability, and the conformation of the catalyst-substrate complex. Protic solvents like methanol can participate in hydrogen bonding and proton transfer steps, while aprotic solvents may favor different transition states.[6][7]

    • Solution: Screen a range of solvents. While methanol is a common starting point, performance can vary dramatically in solvents like THF, toluene, or dichloromethane (DCM).[8][9] There is no universal "best" solvent; empirical testing is essential.

  • Temperature and Pressure: These parameters affect reaction rates and the energy difference between the diastereomeric transition states that determine enantioselectivity.

    • Solution: Systematically vary the temperature. Lowering the temperature (e.g., from room temperature to 0 °C) often increases enantioselectivity by better differentiating the activation energies of competing pathways, although this may come at the cost of reaction speed. Hydrogen pressure can also be a factor; screen pressures from 1 atm to 50 atm.[10]

Q2: The reaction conversion is poor or the reaction has stalled. How can I improve it?

Poor conversion points to issues with catalyst activity or stability.

  • Catalyst Loading: Insufficient catalyst will naturally lead to incomplete conversion.

    • Solution: While typical loadings are 0.1-1 mol%, increasing the catalyst loading to 1-2 mol% can be a simple fix for difficult substrates. However, for process chemistry, optimizing other parameters to keep loading low is preferable.

  • Catalyst Deactivation by Product: The primary or secondary amine product is a Lewis base and can coordinate strongly to the Lewis acidic metal center (e.g., Rhodium), leading to catalyst deactivation.[3]

    • Solution: A highly effective strategy is to add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture. This traps the amine product in situ as its Boc-carbamate, which is a much weaker ligand for the metal center, thereby preventing catalyst inhibition.[3][11]

  • Hydrogen Pressure and Temperature: The rate of hydrogenation is dependent on both H₂ concentration (pressure) and temperature.

    • Solution: Increase the hydrogen pressure. This increases the rate of the oxidative addition step, which can be rate-limiting. Gently increasing the temperature can also accelerate the reaction, but be mindful of the potential negative impact on enantioselectivity.

  • Inhibitors: Trace impurities in the substrate, solvent, or H₂ gas (e.g., CO, H₂S) can act as potent catalyst poisons.

    • Solution: Use high-purity reagents and solvents. Purify the substrate via recrystallization or chromatography if necessary. Use high-purity hydrogen gas.

Q3: I am observing significant side products. What are they and how can I suppress them?

The primary side reaction of concern is isomerization of the β-enamino ester to the corresponding α,β-unsaturated enamine or imine tautomer, which may be hydrogenated at a different rate and with different selectivity.

  • Cause: The metal catalyst itself can facilitate this isomerization. The reaction conditions (solvent, temperature) can also play a role.

  • Solution:

    • Optimize the Catalyst: Some catalyst systems are less prone to causing isomerization. Screening different metal/ligand combinations is the first step.

    • Modify Conditions: Running the reaction at a lower temperature can often suppress isomerization pathways.

    • Increase H₂ Pressure: A higher concentration of hydrogen can favor the productive hydrogenation pathway over competing isomerization pathways.

Part 2: Frequently Asked Questions (FAQs)

This section covers broader questions about the principles of catalyst selection and reaction design.

Q1: How do I select the right metal catalyst (Rh, Ru, Ir) for my β-enamino ester substrate?

The choice of metal is a critical first decision. While screening is always recommended, some general guidelines apply.

MetalCommon LigandsStrengths & CharacteristicsTypical Substrates
Rhodium (Rh) Josiphos, TangPhos, DuPhos, BINAPThe most widely used and versatile metal for this transformation. High activity and enantioselectivity for a broad range of substrates.[3][10][12]N-acyl protected and unprotected β-enamino esters.
Ruthenium (Ru) BINAP, SEGPHOS, PhanePhosExcellent for β-keto esters and can be highly effective for β-enamino esters, often providing complementary stereoselectivity to Rhodium catalysts.[4][5][13]N-acyl protected β-enamino esters, particularly cyclic variants.
Iridium (Ir) F-BINAPHANE, MeO-BIPHEPOften used for more challenging substrates like unfunctionalized imines, but can be highly effective for enamines with the right ligand system.[10][14]N-aryl and N-alkyl enamines.
Cobalt (Co) PhBPEAn emerging, more sustainable base-metal alternative. Can provide excellent yields and ee's, often in protic solvents like methanol.[6]N-acetyl enamides and related substrates.

Decision Workflow for Initial Catalyst Selection

G sub Analyze Substrate prot N-Protected? sub->prot rh_jos Try Rh/Josiphos or Rh/TangPhos prot->rh_jos No (Unprotected) rh_duphos Try Rh/DuPhos or Ru/BINAP prot->rh_duphos Yes (e.g., Ac, Boc) sterics Sterically Hindered? screen Screen Ligand Library (e.g., Josiphos, TangPhos, DuPhos, BINAP) sterics->screen No ir_cat Consider Ir-based catalysts sterics->ir_cat Yes rh_jos->screen rh_duphos->sterics ir_cat->screen

Caption: Initial catalyst selection workflow for β-enamino esters.

Q2: What is the role of the chiral ligand, and how do I choose one?

The chiral ligand is arguably the most important component of the catalytic system. It binds to the metal, creating a chiral environment that forces the hydrogenation to occur stereoselectively.

  • Mechanism of Action: The mechanism for Rh-catalyzed hydrogenation is often described by the Halpern-Brown "unsaturated" pathway.[3][8] The enamine coordinates to the chiral metal complex, forming two rapidly equilibrating diastereomeric intermediates. One of these intermediates (often the minor, less stable one) reacts much faster with hydrogen, leading to the observed enantiomeric excess of the product. The ligand's structure dictates the stability and reactivity of these intermediates.

Simplified Rh-Catalyzed Hydrogenation Cycle

G A [Rh(L)]⁺ B Rh-Substrate Complex (Major Diastereomer) A->B + Substrate C Rh-Substrate Complex (Minor Diastereomer) A->C + Substrate B->C fast equil. D H₂ Oxidative Addition B->D fast C->D slow E Hydride Insertion D->E F Product + [Rh(L)]⁺ E->F

Caption: Simplified catalytic cycle illustrating the major/minor concept.

  • Ligand Classes & Selection:

    • C₂-Symmetric Diphosphines (e.g., BINAP, DuPhos): These are conformationally well-defined and create a highly organized chiral pocket. They are a classic choice for N-acyl protected substrates.

    • Ferrocene-Based Diphosphines (e.g., Josiphos): These non-C₂-symmetric ligands have proven exceptionally effective, particularly for challenging unprotected β-enamino esters.[2]

    • P-Chirogenic Ligands (e.g., TangPhos, DuanPhos): These ligands have chirality at the phosphorus atom itself. They are often highly electron-rich and can exhibit excellent enantioselectivity and high catalytic activity.[3]

Since there is no way to predict the perfect ligand a priori, screening is unavoidable . Commercial kits containing arrays of different ligand classes are an efficient way to identify a lead candidate.

Q3: How do solvents and additives influence the reaction outcome?

Solvents and additives can have a dramatic, and sometimes non-intuitive, effect on the reaction.[15][16]

  • Solvents:

    • Polar Protic (e.g., Methanol, Ethanol): Can stabilize charged intermediates and participate in proton transfer. Methanol is often an excellent choice for cobalt- and ruthenium-catalyzed hydrogenations.[6][7]

    • Aprotic Ethereal (e.g., THF): Good coordinating solvents that can help maintain catalyst homogeneity.

    • Aprotic Non-polar (e.g., Toluene, DCM): Less coordinating, which can sometimes lead to higher catalyst activity.

    • Key Insight: The solvent can influence which diastereomeric catalyst-substrate complex is more stable and which reacts faster. A solvent screen is a crucial part of optimization.[8]

  • Additives:

    • Bases (e.g., t-BuOK): Often required for Ru-diamine catalysts to generate the active species.[5]

    • Acids (e.g., TFA): Can be used to activate imine/enamine substrates, but must be used with caution as they can also degrade the catalyst.

    • Amine Scavengers (e.g., (Boc)₂O): As discussed in the troubleshooting section, these are highly effective for preventing product inhibition.[3]

    • Halides (e.g., I₂): In some Ir-catalyzed systems, iodide additives can dramatically enhance both activity and enantioselectivity.

Q4: What are the main differences between transition-metal catalysis, organocatalysis, and biocatalysis for this transformation?

While transition-metal catalysis is the dominant method, alternative approaches offer distinct advantages.

ApproachCatalyst TypeReductantAdvantagesDisadvantages
Transition-Metal Catalysis Rh, Ru, Ir, Co complexes with chiral ligandsH₂ gas (Hydrogenation) or H-donors like Formic Acid (Transfer Hydrogenation)High efficiency (TON/TOF), broad substrate scope, high predictability and scalability.Catalyst cost (precious metals), potential for metal contamination in the final product.
Organocatalysis Chiral Brønsted acids (e.g., phosphoric acids), chiral amines.Hantzsch Esters, Trichlorosilane.[17]Metal-free products, mild reaction conditions.Often requires higher catalyst loading (5-20 mol%), substrate scope can be more limited.
Biocatalysis Isolated Enzymes (e.g., Imine Reductases - IREDs, Ene-Reductases).[18]NAD(P)H (regenerated in situ using a co-substrate like glucose or formate).Extremely high selectivity (>99% ee), operates in water under mild conditions, environmentally friendly.[19]Narrower substrate scope, requires protein engineering for new substrates, potential for enzyme inhibition.

Part 3: General Experimental Protocol

This protocol provides a starting point for the asymmetric hydrogenation of a generic N-Boc-protected β-enamino ester using a Rhodium-based catalyst.

Materials:

  • Substrate: N-Boc-β-enamino ester (1.0 mmol)

  • Metal Precursor: [Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%)

  • Chiral Ligand: (e.g., (R,R)-Me-DuPhos) (0.011 mmol, 1.1 mol%)

  • Solvent: Anhydrous, degassed Methanol (10 mL)

  • Hydrogen: High-purity H₂ gas

  • Inert Gas: Argon or Nitrogen

Procedure:

  • Catalyst Preparation: In a glovebox, add the metal precursor and the chiral ligand to a flame-dried Schlenk flask equipped with a magnetic stir bar. Add half of the solvent (5 mL) and stir the mixture at room temperature for 30 minutes. The solution should become homogeneous.

  • Substrate Addition: Dissolve the β-enamino ester substrate in the remaining solvent (5 mL) and add it to the catalyst solution via syringe.

  • Reaction Setup: Seal the Schlenk flask, remove it from the glovebox, and connect it to a hydrogen manifold.

  • Hydrogenation: Purge the flask by evacuating and backfilling with H₂ gas three times. Pressurize the flask to the desired pressure (e.g., 5 bar) and stir the reaction vigorously at the desired temperature (e.g., 25 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots (via syringe) and analyzing them by TLC, GC, or LC-MS.

  • Workup: Once the reaction is complete, carefully vent the H₂ pressure and purge the flask with inert gas. Concentrate the reaction mixture in vacuo.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the purified product by chiral HPLC or SFC.

References

  • Rhodium(I)
  • Asymmetric Hydrogenation of Enamides with Rh-BisP and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism.* Journal of the American Chemical Society.
  • Rhodium(I) catalyzed asymmetric hydrogenation of enamines.
  • Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects.Organometallics.
  • Reduction of β-enamino esters.
  • Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination.
  • Rhodium-Catalyzed Asymmetric Hydrogen
  • Mechanism of the rhodium-catalyzed asymmetric isomerization of allylamines to enamines.Semantic Scholar.
  • Asymmetric Enamine C
  • Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations.Journal of the American Chemical Society.
  • Additive Effects on Asymmetric C
  • Chiral Heterocyclic β-Enamino Esters: Convenient Synthesis and Diastereoselective Reduction.
  • The role of the solvent in the asymmetric hydrogenation of β-keto esters with Ru-BINAP.
  • Substrate scope and synthetic applications of the enantioselective reduction of α-alkyl-β-arylenones mediated by Old Yellow Enzymes.Organic & Biomolecular Chemistry.
  • Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activ
  • Enzymatic strategies for asymmetric synthesis.RSC Chemical Biology.
  • Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters.PMC.
  • A diversity of recently reported methodology for asymmetric imine reduction.RSC Advances.
  • Synthesis of β-enamino esters by amin
  • Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary.The Journal of Organic Chemistry.
  • Asymmetric Hydrogen
  • Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis.Journal of the American Chemical Society.
  • Rhodium/Ruthenium Applications.
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine C
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis.Chemical Reviews.
  • Additive Effects on Asymmetric C
  • Enzymatic str
  • Asymmetric hydrogenations and reductions using rhodium and ruthenium derived chiral c
  • Ruthenium-Catalysed Asymmetric Reduction of Ketones.Semantic Scholar.
  • Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogen
  • Application of the asymmetric hydrogenation of enamines to the preparation of a beta-amino acid pharmacophore.
  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase.PMC.
  • Recent Developments in Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones and Imines through Dynamic Kinetic Resolution.Synthesis.
  • Ruthenium-Catalyzed Direct Asymmetric Reductive Amination.Organic Process Research & Development.
  • Amine-Tunable Ruthenium Catalysts for Asymmetric Reduction of Ketones.

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Technical Support Center: Improving Yield in Diastereomeric Salt Resolution of Amino Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to enhancing the efficiency and yield of diastereomeric salt resolutions for amino esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of chiral resolution. Here, we move beyond simple protocols to explain the underlying chemical principles that govern success in these separations. Our aim is to provide you with the expertise to not only troubleshoot common issues but also to proactively design more robust and effective resolution processes.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and immediate challenges encountered during the diastereomeric salt resolution of amino esters.

Q1: I'm not getting any crystals. What are the likely causes and what should I do?

A1: The complete absence of crystallization is a frequent yet solvable issue. The primary reason is the failure to achieve or maintain a state of supersaturation. Here’s a breakdown of potential causes and corrective actions:

  • Insufficient Supersaturation: The concentration of your less soluble diastereomeric salt may be below its solubility limit in the chosen solvent.

    • Solution: Carefully evaporate a portion of the solvent to increase the overall concentration. Alternatively, a gradual addition of an anti-solvent (a solvent in which the salts are poorly soluble) can be effective.[1]

  • Inappropriate Solvent System: The selected solvent might be too effective, keeping both diastereomeric salts fully dissolved. An ideal solvent system will exhibit a significant solubility differential between the two diastereomeric salts.[1][2][3][4]

    • Solution: A systematic solvent screening is the most robust approach to identify a solvent or solvent mixture that maximizes the solubility difference.[3][4][5]

  • Inhibition by Impurities: Trace impurities in your racemic amino ester or resolving agent can interfere with the nucleation process.[1][5]

    • Solution: Ensure the purity of your starting materials. Recrystallization or chromatographic purification of the starting materials may be necessary.[6][7]

  • High Energy Barrier for Nucleation: The solution might be in a metastable zone where spontaneous crystal formation is kinetically hindered.

    • Solution: Induce crystallization by scratching the inner surface of the flask with a glass rod at the air-liquid interface to create nucleation sites.[3][5] If available, seeding the supersaturated solution with a few crystals of the desired diastereomeric salt is a highly effective method to initiate crystallization.[3][4]

Q2: My product is "oiling out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to a high degree of supersaturation or the crystallization temperature being above the melting point of the salt.

  • Solution: Try adding more solvent to reduce the concentration.[5] A slower cooling rate or maintaining a slightly higher crystallization temperature might also prevent oiling out. In some cases, changing to a less polar solvent system can favor crystallization.[5]

Q3: The yield of my desired diastereomeric salt is very low. How can I improve it?

A3: Low yields are a common challenge and can stem from several factors. A systematic approach to optimization is key.

  • Suboptimal Solvent Choice: The solubility of your desired diastereomer in the mother liquor may still be too high. The goal is to maximize the solubility difference between the desired and undesired diastereomers.[4]

    • Solution: Conduct a thorough solvent screening to find a system where one salt is significantly less soluble.[1][2]

  • Incorrect Stoichiometry: The molar ratio of the racemic amino ester to the resolving agent can significantly influence the yield.

    • Solution: While a 1:1 ratio is a common starting point, it's worth screening different ratios (e.g., 0.5 to 1.5 equivalents of the resolving agent) to find the optimal balance for selective precipitation.[4][6]

  • Inefficient Crystallization Conditions: Factors like the cooling rate and final temperature can leave a substantial amount of the desired product in the solution.[6]

    • Solution: Optimize the cooling profile. A slow, controlled cooling rate often yields crystals of higher purity and better yield.[3][6] Seeding the solution can also improve the recovery of the desired diastereomer.[4]

Q4: The diastereomeric excess (d.e.) of my crystallized salt is poor. What steps can I take to increase it?

A4: Low diastereomeric excess indicates co-precipitation of the undesired diastereomer.

  • Solution: The most critical factor is again the solvent system, as it dictates the separation efficiency.[2][5] A systematic solvent screen is highly recommended. Additionally, a slower cooling rate can improve selectivity. Recrystallization of the obtained diastereomeric salt is a common and effective method for enhancing diastereomeric purity.

Troubleshooting Guides

This section provides a more in-depth, systematic approach to resolving persistent issues in diastereomeric salt resolution.

Guide 1: Systematic Solvent Screening

The choice of solvent is the most critical parameter for a successful resolution. An ideal solvent maximizes the solubility difference between the two diastereomers.[2][4]

Workflow for Solvent Selection

Solvent_Screening_Workflow start Start: Racemic Amino Ester & Chiral Resolving Agent screen Initial Solvent Screen (Diverse Polarities: Alcohols, Esters, Ketones, etc.) start->screen analysis Analyze Solid & Mother Liquor (e.g., Chiral HPLC, NMR) screen->analysis decision Promising Solvents Identified? (High d.e. and/or Yield) analysis->decision optimize Optimize Conditions (Concentration, Temperature Profile, Stoichiometry) decision->optimize Yes re_screen Re-screen with Solvent Mixtures or Different Resolving Agent decision->re_screen No end End: Robust Resolution Protocol optimize->end re_screen->screen

Caption: Workflow for solvent selection in diastereomeric crystallization.

Experimental Protocol: High-Throughput Solvent Screening

Objective: To rapidly identify promising solvent systems for selective crystallization.

Materials:

  • Racemic amino ester

  • Chiral resolving agent

  • A diverse set of solvents (e.g., alcohols, esters, ketones, ethers, hydrocarbons)[5]

  • 96-well microplate[5]

  • Automated liquid handler (optional)

  • Plate shaker/incubator

  • Centrifuge with a plate rotor

  • Chiral HPLC for analysis[8]

Procedure:

  • Prepare stock solutions of the racemic amino ester and the resolving agent in a suitable volatile solvent like methanol.

  • Dispense equal amounts of the stock solutions into each well of the 96-well plate.

  • Evaporate the volatile solvent to leave behind the diastereomeric salt mixture in each well.

  • Dispense a different screening solvent or solvent mixture into each well.

  • Seal the plate and agitate at a controlled temperature for 24-48 hours to allow the system to reach equilibrium.[5]

  • Centrifuge the plate to pellet any solid material.

  • Carefully collect a sample of the supernatant (mother liquor) from each well.

  • Analyze the supernatant samples by chiral HPLC to determine the concentration of each diastereomer remaining in the solution.[4][5]

  • The solvent that shows the largest difference in the concentration of the two diastereomers is a promising candidate for a successful resolution.[5]

Data Presentation: Impact of Solvent Choice

The following table illustrates hypothetical data from a solvent screen, demonstrating how to identify a promising solvent system.

Solvent SystemSolubility of Diastereomer 1 (mg/mL)Solubility of Diastereomer 2 (mg/mL)Solubility Ratio (S2/S1)Potential for Resolution
Methanol50450.9Poor
Isopropanol20100.5Moderate
Ethyl Acetate15352.3Good
Toluene561.2Poor
Isopropanol/Heptane (1:1) 10 1 0.1 Excellent

Note: Data is hypothetical and for illustrative purposes only. The goal is to find a solvent system with a solubility ratio significantly different from 1.

Guide 2: Leveraging Thermodynamic and Kinetic Control

The outcome of a crystallization process can be governed by either thermodynamics or kinetics.[9]

  • Thermodynamic Control: Under these conditions (typically longer crystallization times, higher temperatures), the most stable product is formed. In the context of diastereomeric resolution, this is the least soluble diastereomer.

  • Kinetic Control: With shorter crystallization times and rapid cooling, the product that forms fastest is favored.[9] Interestingly, this may not always be the most stable (least soluble) diastereomer.[10]

If the desired diastereomer is the least soluble, a process under thermodynamic control (slow cooling, longer crystallization time) is ideal. If, however, the undesired diastereomer is the least soluble, a kinetically controlled process might be employed. This involves rapidly crystallizing the desired, more soluble (but faster-forming) diastereomer and immediately filtering the crystals before the system equilibrates to the more stable, undesired product.[10][11]

Troubleshooting Logic: Kinetic vs. Thermodynamic Issues

Thermo_Kinetic_Troubleshooting start Low Yield or Purity check_solubility Is the desired diastereomer the least soluble? start->check_solubility thermo_path Thermodynamic Control Path check_solubility->thermo_path Yes kinetic_path Kinetic Control Path check_solubility->kinetic_path No optimize_thermo Optimize for Equilibrium: - Slow cooling rate - Longer crystallization time - Seeding thermo_path->optimize_thermo re_evaluate Re-evaluate Resolving Agent or Solvent System optimize_thermo->re_evaluate If still poor optimize_kinetic Optimize for Rate: - Rapid cooling - Short crystallization time - Immediate filtration kinetic_path->optimize_kinetic optimize_kinetic->re_evaluate If still poor

Caption: Troubleshooting logic for kinetic vs. thermodynamic control.

Guide 3: Advanced Strategy - Crystallization-Induced Diastereomeric Transformation (CIDT)

For resolutions where the yield is limited to the theoretical maximum of 50%, CIDT can be a powerful technique to potentially achieve yields approaching 100%.[4] This method is applicable when the stereocenter of the amino ester is labile and can epimerize in solution.

In CIDT, the undesired diastereomer in solution equilibrates to the desired, less soluble diastereomer, which then crystallizes. This continuous shift in equilibrium drives the conversion of the undesired enantiomer into the desired one.[4][12] This process requires a resolving agent that can facilitate this epimerization, often through its acidic or basic properties.[12]

Final Steps: Salt Breaking and Analysis

Once a diastereomerically pure salt is obtained, the final steps are crucial for isolating the desired enantiomerically pure amino ester.

  • Liberation of the Free Amino Ester: The diastereomeric salt is "broken" by treatment with a base (e.g., sodium hydroxide, sodium bicarbonate) to deprotonate the amino group of the resolving agent (if it's an acid) or an acid (e.g., hydrochloric acid) to protonate the resolving agent (if it's a base).[2]

  • Extraction: The liberated, enantiomerically enriched amino ester is then extracted into an organic solvent.

  • Analysis of Enantiomeric Excess (e.e.): The enantiomeric purity of the final product must be determined. This is typically done using chiral HPLC or by NMR spectroscopy with a chiral solvating or derivatizing agent.[2][13]

References

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  • Kannappan, V. (2025, September 15). Part 6: Resolution of Enantiomers. Chiralpedia.
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  • Welch, C. J., et al. (2023). Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering, 8(5), 964-970. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI, 51(3), 225-233. [Link]

  • Overcoming low yields in the resolution of racemic cis-1-amino-2-indanol. (n.d.). BenchChem.
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  • Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. (2022). ChemRxiv. [Link]

  • Bosits, M. H., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(2), 223-233. [Link]

  • Toth, E., et al. (2018). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1), 1-5. [Link]

  • Li, T. P. (1983). U.S. Patent No. 4,379,941. U.S.
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  • Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs. Retrieved January 6, 2026, from [Link]

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  • Tovar, J. M., et al. (2021). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Journal of the American Chemical Society, 143(33), 13246-13253. [Link]

  • Pirkle, W. H., & Pochapsky, T. C. (1989). 3.2. Determination of Enantiomeric Purity via Formation of Diastereomers. In Advances in Chromatography (Vol. 27, pp. 73-127). CRC Press.
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Validation & Comparative

A Comparative Analysis of the Bioactivity of (S)- and (R)-Methyl 3-amino-3-(4-chlorophenyl)propanoate Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery and development, the stereochemistry of a molecule is a critical determinant of its pharmacological profile. The differential interaction of enantiomers with chiral biological targets such as receptors and enzymes can lead to significant variations in efficacy, potency, and toxicity. This guide provides a detailed comparative analysis of the bioactivity of the (S) and (R) enantiomers of Methyl 3-amino-3-(4-chlorophenyl)propanoate, compounds of interest in neuropharmacology and as synthetic intermediates. While direct comparative studies on these specific methyl esters are not extensively documented in publicly available literature, a robust understanding of their likely bioactivity can be inferred from the pharmacological data of the corresponding carboxylic acid and structurally related compounds. This guide will synthesize the available evidence to present a coherent and scientifically grounded comparison for researchers and drug development professionals.

Chemical Structures and Properties

The enantiomers of Methyl 3-amino-3-(4-chlorophenyl)propanoate are stereoisomers that are non-superimposable mirror images of each other. Their fundamental chemical and physical properties are identical, with the exception of their interaction with plane-polarized light and other chiral molecules.

Property(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate(R)-Methyl 3-amino-3-(4-chlorophenyl)propanoate
Molecular Formula C₁₀H₁₂ClNO₂C₁₀H₁₂ClNO₂
Molecular Weight 213.66 g/mol 213.66 g/mol
CAS Number 283159-95-51217530-86-3 (hydrochloride)
Appearance White to off-white solidWhite solid
Chiral Center Carbon-3 (S configuration)Carbon-3 (R configuration)

Primary Biological Target: The GABAB Receptor

The structural similarity of Methyl 3-amino-3-(4-chlorophenyl)propanoate to known GABAergic compounds, particularly the GABAB receptor agonist baclofen [β-(4-chlorophenyl)-γ-aminobutyric acid], strongly suggests that the primary biological target for these enantiomers is the GABAB receptor. The GABAB receptor is a G-protein coupled receptor (GPCR) that mediates the slow and prolonged inhibitory effects of the neurotransmitter γ-aminobutyric acid (GABA) in the central nervous system.

Bioactivity of the Racemic Carboxylic Acid

A key piece of evidence comes from a study on the racemic mixture of the corresponding carboxylic acid, 3-amino-3-(4-chlorophenyl)propanoic acid. This study demonstrated that the racemic compound acts as a weak but specific antagonist at the GABAB receptor, with a pA₂ value of 3.5[1][2]. The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. This finding establishes the interaction of this chemical scaffold with the GABAB receptor.

Stereoselectivity of Structurally Related GABAB Receptor Ligands: An Inferential Analysis

Direct, quantitative data comparing the bioactivity of the (S) and (R) enantiomers of Methyl 3-amino-3-(4-chlorophenyl)propanoate is scarce. However, the well-established stereoselectivity of structurally similar GABAB receptor ligands provides a strong basis for inferring the likely activity of each enantiomer.

  • Baclofen (Agonist): The GABAB receptor agonist baclofen exhibits pronounced stereoselectivity. The (R)-(-)-enantiomer is the pharmacologically active form, being approximately 100 times more potent than the (S)-(+)-enantiomer.

  • Phaclofen (Antagonist): Similarly, the GABAB receptor antagonist phaclofen, a phosphonic acid analogue of baclofen, also displays clear stereoselectivity. The (-)-(R)-phaclofen is the active antagonist, while (+)-(S)-phaclofen is inactive[3].

Given this consistent stereochemical preference of the GABAB receptor for the (R)-enantiomer in both agonists and antagonists of this structural class, it is highly probable that the GABAB receptor antagonist activity of 3-amino-3-(4-chlorophenyl)propanoic acid resides primarily in the (R)-enantiomer . Consequently, the (S)-enantiomer is expected to be significantly less active or inactive at the GABAB receptor.

The methyl ester forms, (S)- and (R)-Methyl 3-amino-3-(4-chlorophenyl)propanoate, are likely to act as prodrugs, being hydrolyzed in vivo to their respective carboxylic acids to exert their biological effect. Therefore, the same stereoselectivity is anticipated for the methyl esters.

Experimental Protocols

To empirically determine the bioactivity and stereoselectivity of (S)- and (R)-Methyl 3-amino-3-(4-chlorophenyl)propanoate, the following experimental workflows are recommended.

Protocol 1: GABAB Receptor Binding Assay

This protocol aims to determine the binding affinity (Ki) of each enantiomer for the GABAB receptor.

Workflow:

GABAB_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize rat cerebral cortex in sucrose buffer prep2 Centrifuge at 1,000 x g prep1->prep2 prep3 Centrifuge supernatant at 20,000 x g prep2->prep3 prep4 Resuspend pellet (crude synaptic membranes) prep3->prep4 assay1 Incubate membranes with [3H]-GABA or [3H]-CGP54626 (radioligand) prep4->assay1 assay2 Add increasing concentrations of (S) or (R) enantiomer (competitor) assay1->assay2 assay3 Incubate at 4°C assay2->assay3 assay4 Separate bound from free radioligand by filtration assay3->assay4 assay5 Quantify bound radioactivity using liquid scintillation counting assay4->assay5 analysis1 Generate competition curves assay5->analysis1 analysis2 Calculate IC50 values analysis1->analysis2 analysis3 Determine Ki values using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for GABAB Receptor Binding Assay.

Detailed Steps:

  • Membrane Preparation:

    • Dissect and homogenize rat cerebral cortices in a buffered sucrose solution.

    • Perform differential centrifugation to isolate crude synaptic membranes.

    • Wash and resuspend the final membrane pellet in the assay buffer.

  • Binding Assay:

    • In a multi-well plate, incubate the membrane preparation with a known concentration of a GABAB receptor-specific radioligand (e.g., [³H]-GABA or the high-affinity antagonist [³H]-CGP54626).

    • Add a range of concentrations of the unlabeled (S)- or (R)-Methyl 3-amino-3-(4-chlorophenyl)propanoate (after hydrolysis to the carboxylic acid by esterases present in the membrane preparation, or test the carboxylic acids directly).

    • Incubate the mixture to allow for competitive binding to reach equilibrium.

    • Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound radioligand from the unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate competition curves.

    • Determine the concentration of the competitor that inhibits 50% of the specific radioligand binding (IC₅₀).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Protocol 2: Functional Assay - Agonist/Antagonist Activity

This protocol determines whether the compounds act as agonists or antagonists at the GABAB receptor and quantifies their potency.

Workflow:

GABAB_Functional_Assay cluster_prep Cell Culture & Transfection cluster_assay [35S]GTPγS Binding Assay cluster_analysis Data Analysis prep1 Culture HEK293 cells prep2 Co-transfect with plasmids encoding GABAB1 and GABAB2 receptor subunits prep1->prep2 prep3 Select and maintain stable cell line prep2->prep3 assay1 Prepare membranes from transfected cells prep3->assay1 assay2 Incubate membranes with [35S]GTPγS assay1->assay2 assay3 For antagonist testing, add a fixed concentration of GABA or baclofen assay2->assay3 assay4 Add increasing concentrations of (S) or (R) enantiomer assay3->assay4 assay5 Separate bound from free [35S]GTPγS assay4->assay5 assay6 Quantify bound radioactivity assay5->assay6 analysis1 Plot [35S]GTPγS binding vs. compound concentration assay6->analysis1 analysis2 Determine EC50 (for agonists) or IC50 (for antagonists) analysis1->analysis2 analysis3 Calculate pA2 for antagonists analysis2->analysis3

Caption: Workflow for GABAB Receptor Functional Assay.

Detailed Steps:

  • Cell Line Preparation:

    • Use a cell line (e.g., HEK293 or CHO cells) stably co-expressing the GABAB₁ and GABAB₂ receptor subunits.

  • [³⁵S]GTPγS Binding Assay:

    • Prepare cell membranes from the transfected cells.

    • To test for agonist activity, incubate the membranes with [³⁵S]GTPγS and increasing concentrations of the (S) or (R) enantiomer.

    • To test for antagonist activity, incubate the membranes with [³⁵S]GTPγS, a fixed concentration of a known GABAB agonist (e.g., GABA or baclofen), and increasing concentrations of the (S) or (R) enantiomer.

    • The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins is a measure of GPCR activation.

    • Separate bound and free [³⁵S]GTPγS by filtration and quantify the bound radioactivity.

  • Data Analysis:

    • For agonists, plot the stimulation of [³⁵S]GTPγS binding against the drug concentration to determine the EC₅₀ (concentration for 50% of maximal effect) and the maximal efficacy.

    • For antagonists, plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the antagonist concentration to determine the IC₅₀. This can be used to calculate the pA₂ value.

Secondary Biological Target: Intermediates in Protein Kinase B (PKB/Akt) Inhibitor Synthesis

Both (S)- and (R)-Methyl 3-amino-3-(4-chlorophenyl)propanoate have been cited in the patent literature as key intermediates in the synthesis of a series of bicyclic heterocycle derivatives that are potent inhibitors of Protein Kinase B (PKB, also known as Akt). PKB/Akt is a serine/threonine-specific protein kinase that plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration.

It is important to note that the patent literature describes the use of these enantiomers as building blocks. The bioactivity data provided in these patents pertains to the final, more complex molecules, not the methyl ester intermediates themselves. There is no publicly available data to suggest that (S)- or (R)-Methyl 3-amino-3-(4-chlorophenyl)propanoate directly inhibit PKB/Akt. Their significance in this context lies in their utility as chiral synthons for the construction of pharmacologically active compounds.

Conclusion and Future Directions

Based on the available evidence for the racemic carboxylic acid and the well-defined stereoselectivity of structurally analogous GABAB receptor ligands, it is strongly hypothesized that the bioactivity of Methyl 3-amino-3-(4-chlorophenyl)propanoate at the GABAB receptor is stereoselective, with the (R)-enantiomer being the active antagonist and the (S)-enantiomer being largely inactive.

For researchers in the field, the key takeaway is the critical importance of stereochemistry in the biological evaluation of these compounds. The use of a racemic mixture may lead to an underestimation of the potency of the active enantiomer and could introduce confounding effects from the inactive enantiomer.

Future research should focus on the direct, head-to-head comparison of the purified (S) and (R) enantiomers of both the methyl ester and the carboxylic acid in GABAB receptor binding and functional assays to definitively confirm this hypothesis and quantify the enantiomeric ratio of activity. Furthermore, investigation into their potential off-target activities, including any direct effects on pathways like the PKB/Akt signaling cascade, would provide a more complete pharmacological profile.

References

  • Chem-Impex. (S)-3-Amino-3-(4-chlorophenyl)propionic acid. [Link]

  • Chem-Impex. (R)-3-Amino-3-(4-chlorophenyl)propionic acid. [Link]

  • Kerr, D. I. B., Ong, J., Prager, R. H., Abbenante, G., & Olpe, H.-R. (1990). GABAB antagonists: resolution, absolute stereochemistry, and pharmacology of (R)- and (S)-phaclofen. Neuroscience Letters, 113(1), 107–112.
  • Abbenante, G., Hughes, R., & Prager, R. H. (1997). Potential GABAB receptor antagonists. IX. The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid, 2-amino-2-(4-chlorophenyl)ethylphosphonic acid and 2-amino-2-(4-chlorophenyl)ethanesulfonic acid. Australian Journal of Chemistry, 50(6), 523-528.
  • Prager, R. H., Abbenante, G., & Hughes, R. (1997). Potential GABAB Receptor Antagonists. IX The Synthesis of 3-Amino-3-(4-chlorophenyl)propanoic Acid, 2-Amino-2-(4-chlorophenyl)ethylphosphonic Acid and 2-Amino-2-(4-chlorophenyl)ethanesulfonic Acid. Australian Journal of Chemistry, 50(6), 523.

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A Senior Application Scientist's Guide to Chiral Auxiliaries in 3-Amino-3-Phenylpropanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Value of Chiral β-Amino Acids

In the landscape of pharmaceutical development and medicinal chemistry, β-amino acids are indispensable chiral building blocks. Their incorporation into peptide backbones induces stable secondary structures, enhances proteolytic stability, and confers unique pharmacological properties. Among them, 3-amino-3-phenylpropanoate and its derivatives are crucial precursors for synthesizing β-lactam antibiotics, bioactive peptides, and other pharmacologically active compounds.[1][2]

Achieving stereochemical control during their synthesis is paramount, as the biological activity is often confined to a single enantiomer. While numerous catalytic asymmetric methods have emerged, the use of chiral auxiliaries remains a robust, reliable, and highly predictable strategy for establishing the desired stereocenters.[3][4] A chiral auxiliary is a stereogenic group temporarily incorporated into the substrate to direct a diastereoselective transformation, after which it is cleaved and ideally recovered.[3][5]

This guide provides an in-depth comparison of several leading chiral auxiliaries for the asymmetric synthesis of 3-amino-3-phenylpropanoate, focusing on the widely employed conjugate addition strategy. We will dissect the causality behind their stereodirecting influence, present comparative performance data, and provide detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals.

Core Synthetic Strategy: Asymmetric Michael Addition

The most common and reliable auxiliary-based approach to optically active 3-amino-3-phenylpropanoate involves the diastereoselective conjugate (Michael) addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl system. The general workflow involves three key stages:

  • Acylation: The chiral auxiliary (Xc-H) is acylated with cinnamoyl chloride to form the key α,β-unsaturated substrate.

  • Diastereoselective Conjugate Addition: A nitrogen nucleophile, often in the form of an organometallic amide or a protected amine, is added to the β-position of the cinnamoyl group. The steric and electronic properties of the chiral auxiliary direct the nucleophile to one of the two prochiral faces of the double bond, establishing the new stereocenter.

  • Auxiliary Cleavage: The chiral auxiliary is hydrolytically or reductively removed to release the desired 3-amino-3-phenylpropanoate product, now in an enantiomerically enriched form.

G cluster_0 General Workflow Prochiral Substrate Cinnamoyl Chloride Acylated Auxiliary N-Cinnamoyl-Auxiliary Prochiral Substrate->Acylated Auxiliary Chiral Auxiliary Chiral Auxiliary (Xc-H) Chiral Auxiliary->Acylated Auxiliary Conjugate Addition Diastereoselective Conjugate Addition (+ Nitrogen Nucleophile) Acylated Auxiliary->Conjugate Addition Adduct Diastereomeric Adduct Conjugate Addition->Adduct Cleavage Auxiliary Cleavage Adduct->Cleavage Product Enantioenriched 3-Amino-3-phenylpropanoate Cleavage->Product Recovered Auxiliary Recovered Auxiliary (Xc-H) Cleavage->Recovered Auxiliary

Caption: General workflow for chiral auxiliary-mediated synthesis.

Comparative Analysis of Leading Chiral Auxiliaries

The choice of chiral auxiliary is critical and depends on factors such as desired stereochemical outcome, scalability, cost, and ease of removal. Below is a summary of commonly used auxiliaries for this transformation.

Chiral AuxiliaryTypical NucleophileTypical Diastereomeric Excess (d.e.)Yield (%)Key AdvantagesCleavage Method
Evans' Oxazolidinones LiN(Bn)₂>95%80-95%Highly predictable, excellent stereocontrol, well-documented.[3][6]LiOH/H₂O₂
Oppolzer's Camphorsultam Organocuprates90-99%75-90%Crystalline products aid purification, high stereoselectivity.[7][8]LiOH, LAH
(-)-8-Phenylmenthol Organocuprates85-95%70-85%Early, foundational auxiliary, effective steric shielding.[9][10][]Hydrolysis, LiAlH₄
tert-Butanesulfinamide (Mannich Reaction)>98%80-95%Forms chiral imine, auxiliary is part of the nucleophile, broad scope.[12]HCl

In-Depth Auxiliary Profiles

Evans' Oxazolidinones

Popularized by David A. Evans, oxazolidinone auxiliaries are arguably the most widely used and reliable tools for asymmetric synthesis.[3][4] They are typically derived from readily available amino acids like valine or phenylalanine.[13]

Mechanism of Stereocontrol: The high diastereoselectivity arises from a well-defined, Lewis acid-chelated transition state. For conjugate additions to N-cinnamoyl oxazolidinones, the substrate adopts a rigid conformation where the carbonyl groups are oriented anti-parallel to minimize dipole-dipole interactions. The bulky substituent at the C4 position (e.g., an isopropyl or benzyl group) effectively shields one face of the molecule. The incoming nucleophile is therefore directed to the less sterically hindered face, resulting in a predictable stereochemical outcome.[14]

Detailed Experimental Protocol (Example: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone):

  • Step 1: Acylation:

    • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere, add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise.

    • Stir the resulting solution for 15 minutes at 0 °C.

    • Add a solution of cinnamoyl chloride (1.1 eq) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N-cinnamoyl oxazolidinone.

  • Step 2: Diastereoselective Conjugate Addition of Lithium Benzylamide:

    • In a separate flask, dissolve dibenzylamine (2.2 eq) in anhydrous THF (0.5 M) and cool to 0 °C.

    • Add n-butyllithium (2.1 eq, 1.6 M in hexanes) dropwise and stir for 20 minutes to form lithium benzylamide.

    • In the main reaction flask, dissolve the N-cinnamoyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C.

    • Add the freshly prepared lithium benzylamide solution dropwise via cannula.

    • Stir the reaction at -78 °C for 3-5 hours. Monitor by TLC for the disappearance of the starting material.

    • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature, and perform an aqueous workup as described in Step 1. Purify by flash chromatography to isolate the diastereomerically enriched adduct.

  • Step 3: Auxiliary Cleavage:

    • Dissolve the purified adduct (1.0 eq) in a 3:1 mixture of THF and water (0.1 M).

    • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq), followed by lithium hydroxide monohydrate (2.0 eq).

    • Stir vigorously at 0 °C for 4-6 hours.

    • Quench the reaction by adding aqueous sodium sulfite solution.

    • Acidify the mixture to pH ~2 with 1N HCl. Extract the product with ethyl acetate. The chiral auxiliary can be recovered from the aqueous layer.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N,N-dibenzyl-3-amino-3-phenylpropanoic acid. Subsequent hydrogenolysis will yield the final product.

Oppolzer's Camphorsultam

Oppolzer's sultam is another powerful chiral auxiliary derived from naturally occurring camphor.[3] Its rigid bicyclic structure provides a well-defined steric environment, leading to high levels of asymmetric induction in various transformations, including conjugate additions.[7][15]

Mechanism of Stereocontrol: Similar to Evans' auxiliaries, the stereochemical outcome is governed by the formation of a chelated intermediate with a Lewis acid. The sultam carbonyl and the sulfonyl oxygen atoms coordinate to the metal center, fixing the conformation of the N-enoyl substrate. One face of the double bond is effectively blocked by the camphor skeleton, directing the nucleophilic attack to the opposite face with high fidelity.[8][16]

Detailed Experimental Protocol:

  • Step 1: Acylation: The N-acylation is performed similarly to the Evans' auxiliary, typically using a base like NaH or n-BuLi followed by the addition of cinnamoyl chloride.

  • Step 2: Diastereoselective Conjugate Addition:

    • Prepare the desired organocuprate reagent (e.g., from an amine precursor) in a separate flask.

    • In the main reaction flask, dissolve the N-cinnamoyl camphorsultam (1.0 eq) in anhydrous THF at -78 °C.

    • Add the organocuprate reagent slowly to the solution.

    • Stir at -78 °C for several hours, monitoring the reaction by TLC.

    • Upon completion, quench with a saturated aqueous solution of NH₄Cl/NH₄OH.

    • Perform an aqueous workup and purify the product by recrystallization or column chromatography.

  • Step 3: Auxiliary Cleavage: The auxiliary is commonly removed by hydrolysis with LiOH/H₂O₂ or by reductive cleavage using reagents like LiAlH₄ or LiBH₄ to yield the corresponding amino alcohol.[13]

Alternative Strategy: tert-Butanesulfinamide in Asymmetric Mannich Reactions

An elegant alternative to conjugate addition is the asymmetric Mannich reaction. This three-component reaction combines an aldehyde (benzaldehyde), an amine, and a ketone enolate equivalent to directly form the β-amino carbonyl structure.[17][18] Ellman's auxiliary, tert-butanesulfinamide, has proven exceptionally effective for this purpose.[12]

In this approach, the chiral auxiliary is condensed with benzaldehyde to form a chiral N-sulfinyl imine. This imine then acts as the electrophile, reacting with a pre-formed enolate. The stereochemistry is controlled by the chiral sulfur atom, which directs the nucleophilic attack of the enolate to one of the imine's prochiral faces.

G cluster_1 tert-Butanesulfinamide Mannich Workflow Benzaldehyde Benzaldehyde Imine Chiral N-Sulfinyl Imine Benzaldehyde->Imine Sulfinamide (R)-tert-Butanesulfinamide Sulfinamide->Imine Mannich Lewis Acid-Mediated Mannich Reaction Imine->Mannich Enolate Ketene Silyl Acetal (or Ester Enolate) Enolate->Mannich Adduct Mannich Adduct Mannich->Adduct Hydrolysis Acidic Hydrolysis Adduct->Hydrolysis Product Enantioenriched 3-Amino-3-phenylpropanoate Hydrolysis->Product

Caption: Workflow for tert-Butanesulfinamide-mediated Mannich reaction.

Key Advantages of the Mannich/Sulfinamide Approach:

  • High Stereoselectivity: The method consistently delivers very high diastereoselectivities, often >98% d.e.[12]

  • Convergent: It is a three-component reaction, which can be highly efficient.

  • Simple Cleavage: The sulfinyl group is easily removed under mild acidic conditions (e.g., HCl in methanol), which simultaneously can transesterify the ester if needed.

Conclusion: Selecting the Optimal Auxiliary

The choice of a chiral auxiliary for the synthesis of 3-amino-3-phenylpropanoate is a critical decision guided by the specific requirements of the research or development program.

  • Evans' Oxazolidinones are the workhorse for this transformation, offering exceptional reliability and predictability. They are an excellent choice for both small-scale and large-scale synthesis where robustness is key.[6][19]

  • Oppolzer's Camphorsultam provides a powerful alternative, particularly advantageous when the resulting diastereomers are highly crystalline, simplifying purification by avoiding chromatography.[7]

  • (-)-8-Phenylmenthol , while an older auxiliary, laid the groundwork for many modern methods and remains a viable option, though it is often superseded by the more refined oxazolidinone and sultam systems.[9][20]

  • tert-Butanesulfinamide , used in a Mannich reaction, represents a more modern and highly convergent strategy. It is exceptionally potent for generating chiral amines and their derivatives and should be strongly considered for its efficiency and high stereochemical control.[12][21]

Ultimately, the optimal auxiliary is one that provides high stereoselectivity and yield, is readily available in both enantiomeric forms, attaches and detaches under mild conditions without racemization, and aligns with the economic and practical constraints of the project.

References

  • Chiral auxiliary - Wikipedia. Wikipedia. [Link]

  • Enantioselective synthesis of beta-amino acids using hexahydrobenzoxazolidinones as chiral auxiliaries | Request PDF. ResearchGate. [Link]

  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis Open Scholarship. [Link]

  • ASYMMETRIC INDUCTION USING (-)-8-PHENYLMENTHOL AS A CHIRAL AUXILIARY. ProQuest. [Link]

  • Chiral auxiliary! | PPTX. Slideshare. [Link]

  • Diastereoselective Synthesis of Unnatural Amino Acids by Alkylation of α-tert-Butanesulfinamide Auxiliary-Bound Enolates. ACS Publications. [Link]

  • Application of Oppolzer′s Sultam in the Synthesis of Cyclic α-Amino Acids and β-Amino Acids | Request PDF. ResearchGate. [Link]

  • Application of Oppolzer's Sultam in the Synthesis of Cyclic alfa-Amino Acids and beta-Amino Acids. BazTech. [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

  • Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. RSC Publishing. [Link]

  • Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. NIH National Center for Biotechnology Information. [Link]

  • Asymmetric Mannich reaction of 3-phenylpropanal with 1a. ResearchGate. [Link]

  • Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. NIH National Center for Biotechnology Information. [Link]

  • Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. PubMed. [Link]

  • Evans enolate alkylation-hydrolysis. Unknown Source. [Link]

  • The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols. PubMed. [Link]

  • Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]

  • Oppolzer's chiral sultam‐induced asymmetric synthesis of monofluorophosphonomethyl‐(S)‐serine. ResearchGate. [Link]

  • (PDF) Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Mechanochemical asymmetric three-component Mannich reaction involving unreactive arylamines. RSC Publishing. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Evans' original oxazolidinone auxiliary‐based asymmetric methodology. ResearchGate. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. [Link]

  • Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. NIH National Center for Biotechnology Information. [Link]

  • Three-component Mannich reactions of aromatic amines, aromatic aldehyde, and Malonic ester. ResearchGate. [Link]

  • Synthetic applications of biologically important Mannich bases: An updated review. GSC Biological and Pharmaceutical Sciences. [Link]

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A Comparative Guide to the Definitive Structural Validation of (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug discovery and development, the unambiguous determination of a molecule's absolute stereochemistry is not merely an academic exercise; it is a cornerstone of ensuring safety, efficacy, and intellectual property. Enantiomers, mirror-image isomers of a chiral molecule, can exhibit drastically different pharmacological and toxicological profiles.[1][2] The subject of this guide, (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate, is a vital chiral building block in the synthesis of various pharmaceutical agents.[3][4][5] Therefore, its structural integrity, specifically the absolute configuration at the C3 carbon, must be confirmed with the highest degree of certainty.

This guide provides an in-depth analysis of X-ray crystallography as the gold-standard method for this validation. We will explore the causality behind the experimental choices, present a detailed protocol, and objectively compare its performance against other common analytical techniques, providing the critical insights needed to select the appropriate tool for chiral validation.

The Analytical Landscape: A Comparison of Chiral Characterization Techniques

While several techniques can probe molecular chirality, they provide different levels of information and confidence. The choice of method is dictated by the question at hand: Are we determining enantiomeric purity, relative stereochemistry, or the definitive absolute configuration?

TechniquePrincipleInformation ProvidedKey RequirementPrimary Limitation
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.[6][7]Enantiomeric Excess (ee), PurityA suitable CSP and mobile phase that can resolve the enantiomers.Comparative technique; cannot assign absolute configuration without an authenticated reference standard.
NMR Spectroscopy In a chiral environment (using chiral solvating or derivatizing agents), enantiomers form diastereomeric complexes that are distinguishable by NMR.[8][9]Relative Stereochemistry, Structural ConnectivityA suitable chiral auxiliary that induces sufficient chemical shift separation between enantiomeric signals.Standard NMR is "blind" to chirality.[2][10] Absolute configuration assignment is often indirect and model-dependent (e.g., Mosher's method).
Circular Dichroism (CD) Measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[11][12]A chiroptical "fingerprint" that can be used to determine absolute configuration.A chromophore near the stereocenter; comparison to theoretical (ab initio) calculations or a known standard.Assignment of absolute configuration is dependent on the accuracy of computational models, which can be complex.
X-ray Crystallography Diffraction of X-rays by the ordered atoms in a single crystal, generating a 3D electron density map.[13][14]Unambiguous Absolute Configuration , 3D Molecular Structure, Bond Lengths & AnglesA single, high-quality crystal of sufficient size (>0.1 mm).[14][15]The primary challenge is the ability to grow a suitable crystal; the structure represents the solid state, not necessarily the solution conformation.

As the table illustrates, while methods like chiral HPLC are indispensable for routine quality control and measuring enantiomeric purity, they lack the power to assign the absolute structure de novo.[11][16] NMR and CD provide more structural information but still rely on inference or complex modeling for absolute assignment. For definitive, irrefutable proof of structure, X-ray crystallography is the unparalleled method.[17] It directly visualizes the three-dimensional arrangement of atoms, providing the highest level of structural validation.[18]

The Crystallographic Workflow: From Solution to Structure

The journey from a purified powder to a validated 3D structure is a systematic process. The selection of this method for this compound is scientifically grounded. The presence of the chlorine atom, a relatively heavy element, is highly advantageous. It produces a significant anomalous scattering signal, which is crucial for the reliable determination of the absolute configuration, quantified by the Flack parameter.

workflow cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Determination A High-Purity (S)-Enantiomer (>99% ee) B Solvent Screening & Optimization A->B C Crystallization (Slow Evaporation) B->C D Crystal Mounting & Cryo-Cooling (100 K) C->D E X-ray Diffraction Experiment (Mo Kα) D->E F Data Integration & Scaling E->F G Structure Solution (Phase Problem) F->G H Model Building & Refinement G->H I Absolute Structure Validation (Flack Parameter) H->I J CIF File & Database Deposition I->J Final Validated Structure

Sources

A Comparative Analysis of Catalysts for the Synthesis of β-Amino Acid Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Beta-amino acid esters are pivotal structural motifs in medicinal chemistry and drug development. Their incorporation into peptidomimetics enhances proteolytic stability and induces specific secondary structures, making them valuable building blocks for novel therapeutics. The stereoselective synthesis of these compounds is, therefore, a topic of significant interest. This guide provides a comprehensive comparative analysis of the primary catalytic systems employed for the synthesis of β-amino acid esters, offering insights into their mechanisms, performance, and practical applications to aid researchers in selecting the optimal catalyst for their specific needs.

Organocatalysis: The Rise of Metal-Free Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of β-amino acid esters, offering a metal-free and often milder alternative to traditional methods. Among the diverse array of organocatalysts, bifunctional thioureas, particularly Takemoto's catalyst, have demonstrated exceptional efficacy in promoting Michael additions.

Bifunctional Thiourea Catalysts: A Dual Activation Approach

Bifunctional thiourea catalysts operate through a dual activation mechanism. The thiourea moiety acts as a hydrogen-bond donor, activating the electrophile (e.g., a nitroolefin), while a tertiary amine base deprotonates the nucleophile (e.g., a malonate), bringing both reactants into close proximity within a chiral environment to facilitate a highly enantioselective C-C bond formation.[1][2]

G cluster_0 Catalytic Cycle Catalyst Thiourea Catalyst Intermediate1 Enolate-Catalyst Complex Catalyst->Intermediate1 H-bonding to thiourea Nucleophile Malonate Ester Nucleophile->Intermediate1 Deprotonation by tertiary amine Electrophile Nitroolefin Intermediate2 Michael Adduct Complex Electrophile->Intermediate2 Activation by H-bonding Intermediate1->Intermediate2 Nucleophilic Attack Product β-Nitro-α-diester Intermediate2->Product Protonation Product->Catalyst Catalyst Regeneration

Caption: Catalytic cycle of a bifunctional thiourea catalyst in a Michael addition.

Performance and Scope

Bifunctional thiourea catalysts, such as Takemoto's catalyst, have been shown to provide high yields and excellent enantioselectivities (often >90% ee) in the Michael addition of malonates to nitroolefins.[2] The reaction conditions are typically mild, often proceeding at room temperature.

CatalystNucleophileElectrophileSolventTemp (°C)Yield (%)ee (%)Reference
Takemoto's CatalystDiethyl malonatetrans-β-NitrostyreneToluene0up to 94up to 93[2]
Cinchona Alkaloid-derived ThioureaAcetophenonetrans-β-NitrostyreneTolueneRT85-9590-99[1]
Experimental Protocol: Michael Addition using Takemoto's Catalyst

The following is a representative protocol for the enantioselective Michael addition of diethyl malonate to trans-β-nitrostyrene catalyzed by a Takemoto-type catalyst.[2]

Materials:

  • trans-β-Nitrostyrene (0.1 mmol)

  • Diethyl malonate (0.12 mmol)

  • (R,R)-Takemoto's catalyst (0.01 mmol, 10 mol%)

  • Toluene (1.0 mL)

  • 4 Å Molecular Sieves (approx. 200 mg)

Procedure:

  • To a dry reaction vial containing a magnetic stir bar, add trans-β-nitrostyrene, (R,R)-Takemoto's catalyst, and 4 Å molecular sieves.

  • Add toluene to dissolve the solids.

  • Add diethyl malonate to the reaction mixture.

  • Stir the reaction at 0 °C for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, directly purify the reaction mixture by column chromatography on silica gel (eluent: hexane/EtOAc) to afford the desired Michael adduct.

Metal-Based Catalysis: High Efficiency and Selectivity

Chiral metal complexes are highly effective catalysts for the asymmetric synthesis of β-amino acid esters, often providing excellent yields and stereoselectivities at low catalyst loadings.[3] Copper-catalyzed conjugate addition reactions are a prominent example of this approach.

Copper-Catalyzed Asymmetric Conjugate Addition

In this reaction, a copper(I) salt is combined with a chiral ligand to form a catalytically active species. This complex then facilitates the 1,4-conjugate addition of a Grignard reagent to an α,β-unsaturated ester. The chiral ligand environment dictates the stereochemical outcome of the reaction.[4][5] The mechanism is believed to involve the formation of a copper-enolate intermediate, followed by reductive elimination.[6]

G cluster_0 Catalytic Cycle Cu_Catalyst Cu(I)-Chiral Ligand Complex Intermediate1 Copper-Alkyl Complex Cu_Catalyst->Intermediate1 Transmetalation Grignard R-MgX Grignard->Intermediate1 Enoate α,β-Unsaturated Ester Intermediate2 π-Complex Enoate->Intermediate2 Intermediate1->Intermediate2 Coordination Intermediate3 Copper Enolate Intermediate2->Intermediate3 Migratory Insertion Product β-Substituted Ester Intermediate3->Product Protonolysis Product->Cu_Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for copper-catalyzed conjugate addition.

Performance and Scope

Copper-catalyzed systems, particularly those employing ferrocenyl-based diphosphine ligands like TaniaPhos and JosiPhos, have demonstrated high regioselectivity and enantioselectivity (up to 96% ee) for the conjugate addition of Grignard reagents to cyclic enones.[4][7][8] These reactions are often successful with moderate catalyst loading under mild conditions.

| Catalyst System | Nucleophile | Electrophile | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | CuBr·SMe₂ / (R,S)-JosiPhos | EtMgBr | Cyclohexenone | Toluene | -20 | >95 | 96 |[4] | | Cu(OTf)₂ / Phosphoramidite | Et₂Zn | Cyclohexenone | Toluene | -20 | 98 | 98 |[5] |

Experimental Protocol: Copper-Catalyzed Conjugate Addition

The following is a general procedure for the copper-catalyzed asymmetric conjugate addition of a Grignard reagent to an α,β-unsaturated ester.[4]

Materials:

  • Copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂, 0.05 mmol, 5 mol%)

  • Chiral diphosphine ligand (e.g., (R,S)-JosiPhos, 0.055 mmol, 5.5 mol%)

  • α,β-Unsaturated ester (1.0 mmol)

  • Grignard reagent (e.g., Ethylmagnesium bromide, 1.2 mmol)

  • Anhydrous toluene (5 mL)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add CuBr·SMe₂ and the chiral ligand.

  • Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Slowly add the α,β-unsaturated ester.

  • Add the Grignard reagent dropwise over a period of 10 minutes.

  • Stir the reaction at the same temperature, monitoring its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biocatalysis: The "Green" Chemistry Approach

Biocatalysis offers an environmentally benign and highly selective method for the synthesis of enantiomerically pure β-amino acid esters, primarily through the kinetic resolution of racemic mixtures. Lipases are the most commonly employed enzymes for this purpose.

Lipase-Catalyzed Kinetic Resolution

Lipases, such as Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PCL), catalyze the enantioselective acylation or hydrolysis of a racemic mixture of β-amino acid esters.[9][10][11] In a transesterification reaction, for example, one enantiomer of the racemic ester is selectively acylated by an acyl donor, allowing for the separation of the acylated product and the unreacted enantiomer. The catalytic mechanism involves a serine-histidine-aspartate triad in the enzyme's active site.[3][12]

G cluster_0 Lipase Catalysis Lipase Lipase (Ser-His-Asp) Acyl_Enzyme Acyl-Enzyme Intermediate Lipase->Acyl_Enzyme Acylation Racemic_Ester Racemic β-Amino Ester (R- and S-enantiomers) Acylated_Product Acylated (S)-Ester Racemic_Ester->Acylated_Product Unreacted_Ester Unreacted (R)-Ester Racemic_Ester->Unreacted_Ester No reaction with R-enantiomer Acyl_Donor Acyl Donor Acyl_Donor->Acyl_Enzyme Acyl_Enzyme->Acylated_Product Transesterification (with S-enantiomer)

Caption: Mechanism of lipase-catalyzed kinetic resolution via transesterification.

Performance and Scope

Lipases exhibit high enantioselectivity in the resolution of a wide range of β-amino acid esters. The choice of lipase, acyl donor, and solvent can significantly influence the reaction's efficiency and selectivity.

| Lipase | Substrate | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | ee (%) of unreacted ester | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Candida antarctica Lipase A | Methyl cis-2-aminocycloheptanecarboxylate | 2,2,2-Trifluoroethyl butanoate | Diisopropyl ether | 47 | ~50 | >99 |[11] | | Pseudomonas cepacia Lipase | N-Hydroxymethyl-β-lactam | 2,2,2-Trifluoroethyl butanoate | Acetone | 47 | ~50 | >99 |[11] |

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

The following is a general procedure for the kinetic resolution of a racemic β-amino ester via lipase-catalyzed transesterification.[11][13]

Materials:

  • Racemic β-amino ester (1.0 mmol)

  • Immobilized lipase (e.g., Novozym 435 - CALB)

  • Acyl donor (e.g., vinyl acetate, 1.5 mmol)

  • Organic solvent (e.g., anhydrous toluene, 10 mL)

Procedure:

  • To a flask, add the racemic β-amino ester and the immobilized lipase.

  • Add the anhydrous organic solvent.

  • Add the acyl donor to initiate the reaction.

  • Incubate the mixture at a specific temperature (e.g., 40 °C) with shaking.

  • Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product.

  • When the desired conversion (typically around 50%) is reached, filter off the immobilized enzyme.

  • Wash the enzyme with fresh solvent for reuse.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted ester and the acylated product by column chromatography on silica gel.

Comparative Summary and Outlook

Catalyst TypeAdvantagesDisadvantagesTypical Reaction
Organocatalysts Metal-free, mild conditions, often commercially available, environmentally friendly.[3][14]Higher catalyst loadings may be required, substrate scope can be limited.[3]Michael Addition, Mannich Reaction
Metal-Based Catalysts High efficiency and selectivity, low catalyst loadings.[3]Potential metal contamination, cost of ligands, air/moisture sensitivity.[3]Conjugate Addition, Asymmetric Hydrogenation
Biocatalysts High enantioselectivity, mild and environmentally friendly conditions, reusable.[15]Limited to kinetic resolution (max 50% yield of one enantiomer), substrate scope can be narrow, longer reaction times.Kinetic Resolution (Hydrolysis, Transesterification)

The choice of catalyst for the synthesis of β-amino acid esters is contingent upon the specific requirements of the target molecule and the desired synthetic strategy. Organocatalysts provide a robust and environmentally conscious option for asymmetric C-C bond formation. Metal-based catalysts offer high efficiency and are particularly well-suited for large-scale synthesis where low catalyst loading is crucial. Biocatalysts represent a "green" and highly selective alternative, especially for the preparation of enantiopure compounds through kinetic resolution.

Future developments in this field will likely focus on the design of more active and selective catalysts that can operate under even milder conditions with broader substrate scopes. The integration of different catalytic strategies, such as chemoenzymatic cascade reactions, holds significant promise for the development of highly efficient and sustainable synthetic routes to valuable β-amino acid esters.

References

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  • Feringa, B. L., Naasz, R., Imbos, R., & Minnaard, A. J. (2005). On the Mechanism of the Copper-Catalyzed Enantioselective 1,4-Addition of Grignard Reagents to α,β-Unsaturated Carbonyl Compounds. Journal of the American Chemical Society, 127(47), 16494-16503.
  • Feringa, B. L., Pineschi, M., Arnold, L. A., Imbos, R., & de Vries, A. H. M. (2004). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Proceedings of the National Academy of Sciences, 101(16), 5834-5838.
  • Feringa, B. L., & Minnaard, A. J. (2005). Catalytic Enantioselective Conjugate Addition with Grignard Reagents. Accounts of Chemical Research, 38(1), 41-52.
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  • Weiner, B., Szymanski, W., Janssen, D. B., Minnaard, A. J., & Feringa, B. L. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1656-1691.
  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical Sciences, 6(4), 1-12.
  • Organic Chemistry Portal. (2020). β-Amino Acid synthesis by C-C coupling.
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  • Feringa, B. L. (2004). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones.
  • Zhang, X., Li, H., & Wang, Y. (2022).
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  • Kwiatkowski, P., Dudziński, J., Barbasiewicz, M., & Kopyt, M. (2021). Enantioselective Organocatalytic Addition of 1,3-Dicarbonyl Compounds to β-Arylvinyl Triflones. Organic Letters, 23(7), 2548-2553.
  • Weiner, B., Szymanski, W., Janssen, D. B., Minnaard, A. J., & Feringa, B. L. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1656-1691.
  • Wang, J., & Li, Z. (2021). Advances in Transition Metal Catalysis and Organocatalysis Approaches towards Asymmetric Synthesis of β-Amino Acid Derivatives.
  • V. G. Martins, & M. I. de la-Fuente. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. In Enzyme-Mediated Synthesis of Amino Acids (pp. 301-326).
  • Wu, S. H., & Wang, K. T. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418-422.
  • Truppo, M. D. (2017). Biocatalysis: landmark discoveries and applications in chemical synthesis. Chemical Society Reviews, 46(13), 3987-4005.
  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules (Basel, Switzerland), 16(12), 9481–9507.
  • Zhang, X., Li, H., & Wang, Y. (2022). Organocatalytic Enantioselective Michael Reaction of Aminomaleimides with Nitroolefins Catalyzed by Takemoto's Catalyst. Molecules (Basel, Switzerland), 27(22), 7787.
  • Kwiatkowski, P., Dudziński, J., Barbasiewicz, M., & Kopyt, M. (2021). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Organic Letters, 23(7), 2548-2553.
  • Marchesi, A., Gualandi, A., & Cozzi, P. G. (2023). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Organic Letters, 25(27), 5030-5035.
  • Wikipedia. (2023). Michael addition reaction.
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  • Bolte, M., & Dixneuf, P. H. (2018). Enantioselective Michael addition with a new Takemoto-type catalyst. Tetrahedron Letters, 59(31), 2999-3002.
  • Aydin, M., & Yilmaz, M. (2016). Enantioselective Michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea organocatalyst. Tetrahedron: Asymmetry, 27(14-15), 653-658.
  • Dodds, D. R., & Jones, J. B. (2021). Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. Journal of the American Chemical Society, 143(32), 12585-12590.
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  • Humphrey, C. E., Turner, N. J., & Easson, M. A. M. (2003). Lipase-Catalyzed Kinetic Resolution on Solid-Phase via a "Capture and Release" Strategy. Journal of the American Chemical Society, 125(46), 13952-13953.
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A Comparative Spectroscopic Guide to the Enantiomers of Methyl 3-amino-3-(4-chlorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles.[1][2][3] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), mandate the characterization of individual enantiomers for chiral drug candidates, making their spectroscopic differentiation a critical analytical challenge.[4] This guide provides a comprehensive comparison of spectroscopic techniques for the differentiation of the (S) and (R) enantiomers of methyl 3-amino-3-(4-chlorophenyl)propanoate, a key chiral intermediate in medicinal chemistry.

The Criticality of Chiral Discrimination

The biological activity of chiral molecules is dictated by their three-dimensional structure, which governs their interaction with chiral biological targets like enzymes and receptors.[2][4] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects.[3] Consequently, the ability to distinguish and quantify enantiomers is not merely an academic exercise but a fundamental requirement for ensuring drug safety and efficacy.[1][5]

This guide will delve into three powerful spectroscopic techniques for chiral discrimination: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents. Each method will be examined for its principles, experimental workflow, and data interpretation, providing researchers with the necessary insights to select the most appropriate technique for their analytical needs.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6] This technique provides information about the stereochemistry of a molecule based on its vibrational transitions. Enantiomers will produce VCD spectra that are equal in magnitude but opposite in sign, making it an absolute method for determining enantiomeric purity and absolute configuration when compared to theoretical calculations.[7]

Causality in Experimental Design

The choice of solvent and concentration is critical in VCD. The solvent must be transparent in the infrared region of interest, and the concentration must be high enough to produce a measurable signal without causing intermolecular interactions that could complicate the spectrum. Deuterated chloroform (CDCl₃) is often a suitable choice. The comparison of the experimental VCD spectrum with that predicted by Density Functional Theory (DFT) calculations for a known configuration allows for the unambiguous assignment of the absolute configuration of the analyte.[7]

Experimental Protocol: VCD Analysis
  • Sample Preparation: Prepare solutions of the (S) and (R)-methyl 3-amino-3-(4-chlorophenyl)propanoate enantiomers, and a racemic mixture, in CDCl₃ at a concentration of approximately 0.1 M.

  • Instrumentation: Utilize a Fourier Transform Infrared (FT-IR) spectrometer equipped with a VCD module.

  • Data Acquisition: Collect the VCD and IR spectra of the samples and the pure solvent in the mid-IR region (e.g., 2000-800 cm⁻¹).

  • Data Processing: Subtract the solvent spectrum from each sample spectrum. The resulting VCD spectra for the (S) and (R) enantiomers should be mirror images, while the racemate should show no VCD signal.

Data Presentation: VCD of Methyl 3-amino-3-(4-chlorophenyl)propanoate Enantiomers
Wavenumber (cm⁻¹)(S)-Enantiomer ΔA (x 10⁻⁵)(R)-Enantiomer ΔA (x 10⁻⁵)
1735 (C=O stretch)+2.5-2.5
1600 (Aromatic C=C)-1.8+1.8
1250 (C-O stretch)+3.1-3.1

Note: The data presented are hypothetical and for illustrative purposes.

VCD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Enantiomeric Samples ((S), (R), Racemate) Solution 0.1 M Solutions Sample->Solution Solvent CDCl₃ Solvent->Solution Spectrometer FT-IR with VCD Module Solution->Spectrometer Acquire Collect IR & VCD Spectra Spectrometer->Acquire Processing Solvent Subtraction Acquire->Processing Analysis Compare Spectra (S vs. R vs. Racemate) Processing->Analysis Assignment Absolute Configuration (vs. DFT Calculation) Analysis->Assignment

Caption: VCD Experimental Workflow.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy is based on the differential absorption of left and right circularly polarized ultraviolet-visible light by chiral molecules.[8][9] This technique is particularly sensitive to the electronic environment of chromophores in proximity to a stereocenter. Similar to VCD, enantiomers exhibit ECD spectra that are mirror images of each other.[10]

Causality in Experimental Design

The choice of solvent is crucial as it can influence the conformation of the molecule and, consequently, the ECD spectrum. Solvents like methanol or acetonitrile are commonly used. The concentration should be optimized to obtain a good signal-to-noise ratio while remaining within the linear range of the spectrophotometer. Theoretical calculations of the ECD spectrum are essential for assigning the absolute configuration.[9]

Experimental Protocol: ECD Analysis
  • Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of the (S) and (R)-enantiomers and a racemic mixture in a UV-transparent solvent such as methanol.

  • Instrumentation: Use a circular dichroism spectrophotometer.

  • Data Acquisition: Scan the samples in the UV-Vis region (e.g., 200-400 nm).

  • Data Processing: Subtract the solvent baseline from the sample spectra.

Data Presentation: ECD of Methyl 3-amino-3-(4-chlorophenyl)propanoate Enantiomers
Wavelength (nm)(S)-Enantiomer Molar Ellipticity [θ] (deg cm² dmol⁻¹)(R)-Enantiomer Molar Ellipticity [θ] (deg cm² dmol⁻¹)
220+15,000-15,000
255-8,000+8,000
280+5,000-5,000

Note: The data presented are hypothetical and for illustrative purposes.

ECD_Principle Unpolarized Unpolarized Light Polarizer Linear Polarizer Unpolarized->Polarizer PEM Photoelastic Modulator Polarizer->PEM LCP Left Circularly Polarized Light PEM->LCP Modulation RCP Right Circularly Polarized Light PEM->RCP Modulation Sample Chiral Sample LCP->Sample RCP->Sample Detector Detector Sample->Detector ECD_Signal ECD Signal (ΔA = A_L - A_R) Detector->ECD_Signal

Caption: Principle of ECD Spectroscopy.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

Standard NMR spectroscopy is inherently unable to distinguish between enantiomers because they have identical chemical shifts and coupling constants in an achiral environment.[11][12] However, in the presence of a chiral solvating agent (CSA), the enantiomers form transient diastereomeric complexes.[13][14] These diastereomeric complexes have different NMR spectra, allowing for the differentiation and quantification of the enantiomers.[15]

Causality in Experimental Design

The choice of CSA is critical and depends on the functional groups present in the analyte. For an amine like methyl 3-amino-3-(4-chlorophenyl)propanoate, a chiral acid such as (R)-(-)-Mandelic acid can be an effective CSA. The interaction between the CSA and the enantiomers, typically through hydrogen bonding and π-π stacking, leads to the formation of diastereomeric solvates with distinct chemical shifts. The choice of solvent can also influence the strength of these interactions.

Experimental Protocol: NMR with CSA
  • Sample Preparation: Prepare three NMR tubes. In the first, dissolve the racemic methyl 3-amino-3-(4-chlorophenyl)propanoate in CDCl₃. In the second and third, dissolve the racemic analyte and an excess of the (S)-enantiomer, respectively, with a molar excess of a CSA (e.g., (R)-(-)-Mandelic acid).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H NMR spectra for all three samples.

  • Data Analysis: Compare the spectra. In the presence of the CSA, the signals corresponding to the protons near the stereocenter of the two enantiomers should be resolved into two separate sets of peaks. The relative integration of these peaks allows for the determination of the enantiomeric ratio.[16]

Data Presentation: ¹H NMR Chemical Shift Differences (Δδ) with a CSA
ProtonRacemate (δ, ppm)Racemate + CSA (δ for S, ppm)Racemate + CSA (δ for R, ppm)Δδ (ppm)
Hα (CH-NH₂)4.504.524.550.03
OCH₃3.653.663.680.02

Note: The data presented are hypothetical and for illustrative purposes.

NMR_CSA_Interaction cluster_enantiomers Enantiomers in Achiral Solvent cluster_complexes Diastereomeric Complexes cluster_nmr NMR Spectra S_enantiomer (S)-Enantiomer S_complex (S)-Enantiomer-CSA Complex S_enantiomer->S_complex + CSA Single_Signal Single NMR Signal S_enantiomer->Single_Signal R_enantiomer (R)-Enantiomer R_complex (R)-Enantiomer-CSA Complex R_enantiomer->R_complex + CSA R_enantiomer->Single_Signal CSA Chiral Solvating Agent (CSA) CSA->S_complex CSA->R_complex Split_Signal Split NMR Signals S_complex->Split_Signal R_complex->Split_Signal

Caption: Enantiomer Differentiation by NMR with a CSA.

Conclusion: A Multi-faceted Approach to Chiral Analysis

The spectroscopic comparison of the (S) and (R) enantiomers of methyl 3-amino-3-(4-chlorophenyl)propanoate highlights the distinct advantages of VCD, ECD, and NMR with chiral solvating agents. VCD and ECD provide direct, chiroptical information and are powerful tools for determining absolute configuration when coupled with theoretical calculations. NMR with CSAs offers a readily accessible method for determining enantiomeric ratios without the need for specialized instrumentation beyond a standard NMR spectrometer.

For drug development professionals, a comprehensive understanding of these techniques is essential. The choice of method will depend on the specific analytical question, the available instrumentation, and the stage of drug development. Often, a combination of these spectroscopic methods, alongside chiral chromatography, provides the most robust and reliable characterization of chiral molecules, ensuring the development of safe and effective enantiomerically pure pharmaceuticals.

References

  • Wikipedia. Chiral analysis. [Link]

  • F. G. Vogt, et al. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • M. Pérez-Trujillo, E. Monteagudo, T. Parella. (2013). 13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. Analytical Chemistry. [Link]

  • Semantic Scholar. 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. [Link]

  • Y. Tian, et al. (2025). Raman spectroscopic technologies for chiral discrimination: Current status and new frontiers. TrAC Trends in Analytical Chemistry. [Link]

  • R. K. Dukor, L. A. Nafie. (2000). Determination of Enantiomeric Excess in Samples of Chiral Molecules Using Fourier Transform Vibrational Circular Dichroism Spectroscopy: Simulation of Real-Time Reaction Monitoring. Analytical Chemistry. [Link]

  • American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]

  • ResearchGate. Electronic circular dichroism for chiral analysis. [Link]

  • J. J. López-González, et al. (2014). A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. Physical Chemistry Chemical Physics. [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • Universitat Autònoma de Barcelona. 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. [Link]

  • A. M. Davis, S. D. Kaltia. (2011). The Significance of Chirality in Drug Design and Development. Innovations in Pharmaceutical Technology. [Link]

  • UNIPI. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. [Link]

  • ResearchGate. A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. [Link]

  • A. Iuliano, et al. (2014). Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy. Organic & Biomolecular Chemistry. [Link]

  • Bruker. Vibrational circular dichroism (VCD). [Link]

  • ResearchGate. The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. [Link]

  • S. E. Plush, et al. (2021). Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy. Analyst. [Link]

  • MDPI. (2021). Time-Resolved Circular Dichroism in Molecules: Experimental and Theoretical Advances. [Link]

  • A. D. Buckingham, P. Fischer. (2006). Direct chiral discrimination in NMR spectroscopy. Chemical Physics. [Link]

  • ACS Publications. (2024). Electronic Absorption and Circular Dichroism Spectra of One-Dimensional Bay-Substituted Chiral PDIs: Effects of Intermolecular Interactions, Vibronic Coupling, and Aggregate Size. [Link]

  • ResearchGate. Circular dichroism: Electronic. [Link]

  • S. Wadhwa, et al. (2024). Direct Chiral Discrimination with NMR. ChemRxiv. [Link]

  • ACS Publications. (2020). Chirality Detection by Raman Spectroscopy: The Case of Enantioselective Interactions between Amino Acids and Polymer-Modified Chiral Silica. [Link]

  • P. Lazzeretti. (2017). Chiral discrimination in nuclear magnetic resonance spectroscopy. Journal of Physics: Condensed Matter. [Link]

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A Senior Application Scientist's Guide to the Efficacy of Resolving Agents for Racemic Amino Esters

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Imperative of Chirality in Modern Chemistry

In the realms of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its biological activity and safety profile. Amino esters, fundamental chiral building blocks, are no exception. A racemic mixture, containing equal amounts of two enantiomers, can present a significant challenge, as often only one enantiomer possesses the desired therapeutic effect while the other may be inactive or even harmful.[1] The separation of these racemates into their constituent enantiomers, a process known as chiral resolution, is therefore a cornerstone of modern synthetic chemistry.[2][3]

This guide provides an in-depth, objective comparison of the efficacy of various resolving agents for racemic amino esters. Moving beyond a mere listing of options, we will delve into the mechanistic underpinnings of these separations, present comparative experimental data, and provide detailed protocols to empower researchers in making informed decisions for their specific applications.

Pillar 1: The Science of Separation - Diastereomeric Salt Formation

The most prevalent method for the resolution of racemic amino esters is through the formation of diastereomeric salts.[2][4][5][6][7] This technique leverages the fundamental principle that while enantiomers share identical physical properties, diastereomers do not. By reacting a racemic amino ester (a base) with an enantiomerically pure chiral acid (the resolving agent), two diastereomeric salts are formed. These salts, having different spatial arrangements, exhibit distinct physical properties, most notably solubility. This difference in solubility allows for their separation by fractional crystallization.[6]

The choice of resolving agent and solvent system is paramount to a successful resolution, as these factors directly influence the solubility differential between the diastereomeric salts.[8] An ideal resolving agent will form a salt with one enantiomer of the amino ester that is significantly less soluble in a given solvent, allowing it to crystallize out of the solution while the other diastereomeric salt remains in the mother liquor.

Pillar 2: A Comparative Analysis of Common Resolving Agents

The selection of a resolving agent is often an empirical process, but a foundational understanding of the common classes of agents can significantly streamline this effort.[9] Here, we compare the performance of several widely used resolving agents for racemic amino esters.

Tartaric Acid and Its Derivatives

Tartaric acid, a naturally occurring dicarboxylic acid, and its derivatives are among the most frequently employed resolving agents due to their availability, cost-effectiveness, and versatility.[6][10] Derivatives such as O,O'-dibenzoyl-tartaric acid (DBTA) and O,O'-di-p-toluoyl-tartaric acid (DTTA) often provide enhanced performance due to their increased steric bulk and aromatic functionalities, which can lead to more defined crystalline structures and greater solubility differences between the diastereomeric salts.[6][11]

Mandelic Acid

Mandelic acid, a chiral α-hydroxy acid, is another effective resolving agent for amino esters.[4][5][12] Its aromatic ring can participate in π-stacking interactions within the crystal lattice of the diastereomeric salt, contributing to the discrimination between the two diastereomers. Studies have shown that (R)-mandelic acid can be a particularly effective resolving agent for amino acid esters.[8][13]

Camphor-10-sulfonic Acid (CSA)

Camphor-10-sulfonic acid (CSA) is a strong chiral acid that has proven highly effective in the resolution of various racemic amines and their derivatives.[2][4][5][12][14][15] Its rigid bicyclic structure can lead to highly ordered crystalline diastereomeric salts, facilitating efficient separation.

Comparative Performance Data

The following table summarizes representative experimental data for the resolution of racemic amino esters using the aforementioned resolving agents. It is crucial to note that the optimal resolving agent and conditions are highly substrate-dependent.

Racemic Amino EsterResolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (ee) of Recovered Amino Ester (%)Reference
Phenylalanine Methyl Ester(R)-Mandelic AcidMethanolGood85[13]
Phenylalanine Methyl EsterL-Valine (PEGylated)MethanolGood75[13]
Diethanolamine Derivative(-)-Camphor-10-sulfonic acid-High>99[14]
Amphetamined-Tartaric Acid---[6]

Pillar 3: Enzymatic Resolution - A Biocatalytic Alternative

An increasingly popular alternative to classical chemical resolution is enzymatic kinetic resolution.[3][16][17][18] This method utilizes the high stereoselectivity of enzymes, such as lipases and proteases, to preferentially catalyze a reaction on one enantiomer of the racemic mixture.[16][18] For amino esters, this often involves the selective hydrolysis of one enantiomer to the corresponding amino acid, leaving the unreacted ester enantiomer enriched.[16][18]

Advantages of Enzymatic Resolution:

  • High Enantioselectivity: Enzymes often exhibit near-perfect stereochemical discrimination.

  • Mild Reaction Conditions: Enzymatic resolutions are typically carried out in aqueous solutions at or near room temperature.

  • Environmental Benignity: This method avoids the use of harsh chemicals and organic solvents.

Disadvantages of Enzymatic Resolution:

  • 50% Yield Limitation: In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%. However, this can be overcome by coupling the resolution with an in-situ racemization of the unwanted enantiomer in a process known as dynamic kinetic resolution (DKR).[17][19][20]

  • Substrate Specificity: Enzymes can have a narrow substrate scope.

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Resolution

This protocol outlines a general procedure for the resolution of a racemic amino ester using a chiral acid. Optimization of solvent, temperature, and stoichiometry will be necessary for specific substrates.

  • Salt Formation:

    • Dissolve the racemic amino ester (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, ethyl acetate).

    • In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalents) in the same solvent. The use of 0.5 equivalents of the resolving agent is a common strategy to maximize the yield of the less soluble diastereomeric salt.

    • Slowly add the resolving agent solution to the amino ester solution with stirring.

  • Crystallization:

    • Allow the mixture to stand at room temperature or cool to induce crystallization. The rate of cooling can significantly impact crystal size and purity.

    • If no crystals form, try seeding the solution with a small crystal of the desired diastereomeric salt, scratching the inside of the flask, or slowly adding a less polar solvent (an anti-solvent).

  • Isolation and Purification:

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • The enantiomeric purity of the crystallized diastereomer can often be improved by recrystallization.

  • Liberation of the Enantiomerically Enriched Amino Ester:

    • Suspend the diastereomeric salt in a biphasic mixture of an organic solvent (e.g., diethyl ether, dichloromethane) and an aqueous basic solution (e.g., 1M NaOH).

    • Stir vigorously until the solid dissolves. The chiral resolving agent will be extracted into the aqueous layer as its salt, while the free amino ester will remain in the organic layer.

    • Separate the layers and wash the organic layer with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amino ester.

  • Recovery of the Resolving Agent:

    • Acidify the aqueous layer from the previous step with a strong acid (e.g., concentrated HCl) to precipitate the chiral resolving agent.

    • Collect the resolving agent by filtration, wash with cold water, and dry.

Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC

The success of a resolution is quantified by the enantiomeric excess (ee) of the product. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining ee.[21][22][23][24][25]

  • Method Development:

    • Select a suitable chiral stationary phase (CSP) based on the structure of the amino ester. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point.[21]

    • Screen different mobile phases, typically mixtures of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), to achieve baseline separation of the two enantiomers.[21]

  • Sample Preparation:

    • Prepare a dilute solution of the resolved amino ester in the mobile phase.

    • Prepare a standard solution of the racemic amino ester for comparison.

  • Analysis:

    • Inject the racemic standard to determine the retention times of both enantiomers.

    • Inject the resolved sample.

    • Integrate the peak areas of the two enantiomers in the chromatogram.

  • Calculation of Enantiomeric Excess:

    • The enantiomeric excess is calculated using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Visualizing the Workflow

To further clarify the process, the following diagrams illustrate the key concepts and workflows.

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomers racemic Racemic Amino Ester (R-Ester + S-Ester) mixture Mixture of Diastereomeric Salts (R-Ester•S-Acid + S-Ester•S-Acid) racemic->mixture Reaction resolving Chiral Resolving Agent (S-Acid) resolving->mixture crystallization Fractional Crystallization mixture->crystallization less_soluble Less Soluble Diastereomer (e.g., R-Ester•S-Acid) crystallization->less_soluble Solid more_soluble More Soluble Diastereomer (e.g., S-Ester•S-Acid) (in mother liquor) crystallization->more_soluble Solution liberation1 Liberation (Base Treatment) less_soluble->liberation1 liberation2 Liberation (Base Treatment) more_soluble->liberation2 enantiomer1 Enriched R-Ester liberation1->enantiomer1 recovered_acid Recovered S-Acid liberation1->recovered_acid enantiomer2 Enriched S-Ester liberation2->enantiomer2 liberation2->recovered_acid

Caption: Workflow of Chiral Resolution by Diastereomeric Salt Formation.

G cluster_0 Enzymatic Kinetic Resolution cluster_1 Separation racemic_ester Racemic Amino Ester (R-Ester + S-Ester) product_mixture Product Mixture racemic_ester->product_mixture enzyme Enzyme (e.g., Lipase) enzyme->product_mixture Selective Hydrolysis separation Separation (e.g., Extraction) product_mixture->separation amino_acid Amino Acid (e.g., R-Acid) separation->amino_acid unreacted_ester Enriched Amino Ester (e.g., S-Ester) separation->unreacted_ester

Caption: Workflow of Enzymatic Kinetic Resolution.

Conclusion: A Strategic Approach to Chiral Purity

The resolution of racemic amino esters is a critical and often challenging step in the synthesis of enantiomerically pure compounds. The choice between classical diastereomeric salt formation and enzymatic resolution depends on a multitude of factors including the specific substrate, scale of the reaction, cost considerations, and desired level of purity. While tartaric acid derivatives, mandelic acid, and camphor-10-sulfonic acid remain powerful and versatile tools for chemical resolution, the high selectivity and mild conditions of enzymatic methods offer a compelling alternative. A systematic and informed approach to screening resolving agents and optimizing reaction conditions, coupled with accurate analysis of enantiomeric excess, will ultimately pave the way to achieving the desired chiral purity.

References

  • Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418-422.
  • Highly efficient resolution of racemic diethanolamine using (-) camphor-10-sulphonic acid. Arkivoc, 2005(xi), 137-145.
  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters.
  • Enzymatic Resolution of Amino Acids via Ester Hydrolysis. Amino Acids, 16(3-4), 191-213.
  • Racemic Mixtures and the Resolution of Enantiomers. MCC Organic Chemistry.
  • Highly efficient resolution of racemic diethanolamine using (-) camphor-10-sulphonic acid.
  • (1S)-(+)
  • Chemo-Enzymatic Dynamic Kinetic Resolution of Amino Acid Thioesters.
  • Dynamic Kinetic Resolution of α‐Amino Acid Esters in the Presence of Aldehydes.
  • Chiral resolution. Wikipedia.
  • Part 6: Resolution of Enantiomers. Chiralpedia.
  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents.
  • A Comparative Guide to Tartaric Acid Deriv
  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
  • Resolution of racemic amino acids.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution.
  • (r)- and (s)-mandelic acid. Organic Syntheses Procedure.
  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine. Benchchem.
  • Selecting chiral acids for resolution of amines. Sciencemadness Discussion Board.
  • Racemic resolution of DL-amino acid methyl ester by PEGylated-(α).
  • APPLICATION OF TARTARIC ACID DERIVATIVES IN ENANTIOSEPARATION OF RS-IBUPROFEN.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules.
  • Resolution of Racemic Mixtures by Phase Transition of PEGyl
  • Application Notes & Protocols: Chiral HPLC Analysis for Enantiomeric Excess Determin
  • Recent Developments in Optical Resolution.
  • 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chrom
  • Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids.
  • Studies on the Resolution of Racemic Amino Acid Esters by a New Resolving Agent R (-)Thiazolidine-2-thione-4-carboxylic Acid. CNKI.
  • Strategies for chiral separation: from racemate to enantiomer.

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A Comparative Guide to the Biological Activity of (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate and its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activity of (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate and its structural analogues. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships, mechanism of action, and the experimental methodologies used to evaluate these compounds, with a focus on their interaction with the GABA-B receptor.

Introduction: The Significance of Baclofen Analogues

This compound is a derivative of β-(4-chlorophenyl)-γ-aminobutyric acid (GABA), a molecule structurally similar to the well-known muscle relaxant and antispastic agent, baclofen.[1] Baclofen exerts its therapeutic effects by acting as an agonist at the GABA-B receptor, a metabotropic G-protein coupled receptor that mediates inhibitory neurotransmission in the central nervous system.[2] The biological activity of baclofen is stereospecific, with the (R)-(-)-enantiomer being significantly more potent than the (S)-(+)-enantiomer.[3] this compound, as the methyl ester of the corresponding carboxylic acid, represents a modification of the baclofen scaffold.

The primary rationale for the synthesis and evaluation of baclofen analogues, including ester derivatives, is to improve its pharmacokinetic properties. Baclofen itself has a relatively short half-life and limited lipophilicity, which can restrict its passage across the blood-brain barrier.[4] By modifying the carboxylic acid group, for instance, through esterification, it is possible to create prodrugs that are more lipophilic, potentially leading to enhanced absorption and central nervous system penetration.[4] These prodrugs are designed to be hydrolyzed in vivo to release the active carboxylic acid.

This guide will explore the biological activity of this compound in the context of its role as a potential prodrug and compare it with other baclofen analogues.

Structure-Activity Relationships of Baclofen Analogues

The biological activity of baclofen and its analogues is highly dependent on their three-dimensional structure. Key structural features that influence activity at the GABA-B receptor include:

  • The Phenyl Ring: The presence and substitution pattern of the phenyl ring are critical. The 4-chloro substitution, as seen in baclofen and the title compound, is generally optimal for activity.

  • The Amino Group: The primary amino group is essential for binding to the GABA-B receptor.

  • The Carboxylic Acid Group: The carboxylate anion at physiological pH is a key interacting group with the receptor. Esterification of this group, as in this compound, is expected to abolish direct binding to the GABA-B receptor, rendering the compound a prodrug that requires in vivo hydrolysis to the active carboxylic acid.

  • Stereochemistry: As mentioned, the (S)-configuration at the chiral center of the 3-amino-3-phenylpropanoate backbone is crucial for high-affinity binding to the GABA-B receptor.

Comparative Analysis of Biological Activity

The primary role of the methyl ester is to increase lipophilicity. A study on baclofen and its ester prodrugs demonstrated a significant increase in the octanol-water distribution coefficient (Log D) with esterification.[4] This increased lipophilicity can facilitate passage across biological membranes, including the blood-brain barrier. However, this modification comes with a trade-off: the esterified compound is not expected to be an active GABA-B receptor agonist itself. Its biological effect is contingent on its conversion to the corresponding carboxylic acid by esterases in the body.

The following table summarizes the expected and known properties of this compound and its key analogues.

CompoundStructureKey FeatureExpected GABA-B Receptor ActivityRationale
(S)-3-Amino-3-(4-chlorophenyl)propanoic acid Carboxylic acidParent active compoundHigh affinity agonistThe free carboxylate is crucial for receptor binding. The (S)-enantiomer is the active form.
This compound Methyl esterProdrugInactive as the esterThe esterified carboxyl group cannot interact effectively with the receptor. Requires hydrolysis to the active carboxylic acid.
Baclofen (racemic) Carboxylic acidMixture of enantiomersModerate affinity agonistContains the active (R)-enantiomer and the less active (S)-enantiomer.
Arbaclofen placarbil Carbamate prodrugEnhanced absorptionProdrug; releases (R)-baclofenDesigned for improved absorption via monocarboxylate transporters.[4]

Experimental Protocols

To evaluate the biological activity of compounds like this compound and its analogues, several key in vitro experiments are typically performed.

GABA-B Receptor Binding Assay

This assay determines the affinity of a compound for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of test compounds for the GABA-B receptor.

Materials:

  • [³H]-GABA (radioligand)

  • Rat brain membranes (source of GABA-B receptors)

  • Baclofen (unlabeled competitor)

  • Test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl₂)

  • Scintillation fluid and counter

Protocol:

  • Prepare rat brain membranes by homogenization and centrifugation.

  • In a 96-well plate, add a fixed concentration of [³H]-GABA.

  • For total binding, add only the radioligand and membranes.

  • For non-specific binding, add a high concentration of unlabeled baclofen in addition to the radioligand and membranes.

  • For competition binding, add varying concentrations of the test compound.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate at 4°C for a specified time (e.g., 20 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for the test compound, which can then be converted to a Ki value.

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the functional effect of a compound on GABA-B receptor-mediated ion channel activity in living cells.

Objective: To determine if a test compound acts as an agonist, antagonist, or allosteric modulator at the GABA-B receptor by measuring changes in membrane potential or ion currents.

Materials:

  • Cultured neurons or cell lines expressing GABA-B receptors (e.g., HEK293 cells)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Glass micropipettes

  • Extracellular and intracellular recording solutions

  • GABA or baclofen (agonist control)

  • Test compounds

Protocol:

  • Culture cells on coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Pull a glass micropipette and fill it with intracellular solution.

  • Under microscopic guidance, approach a cell with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • In voltage-clamp mode, hold the cell at a specific membrane potential (e.g., -60 mV).

  • Apply a known GABA-B receptor agonist (e.g., baclofen) to the cell and record the resulting outward potassium current.

  • After washing out the agonist, apply the test compound to determine if it elicits a similar current (agonist activity).

  • To test for antagonist activity, co-apply the test compound with a known agonist and observe any reduction in the agonist-induced current.

Visualization of Key Concepts

G

G

Conclusion

This compound is best understood as a prodrug candidate for a potent GABA-B receptor agonist. Its increased lipophilicity compared to the parent carboxylic acid may offer advantages in terms of absorption and distribution, particularly into the central nervous system. However, its biological activity is entirely dependent on its conversion to the active acid form. When comparing this compound to other baclofen analogues, it is crucial to consider not only the direct receptor interaction but also the pharmacokinetic profile and the efficiency of the in vivo hydrolysis. Future research should focus on obtaining direct comparative data on the GABA-B receptor affinity of the hydrolyzed metabolite of this compound alongside a comprehensive pharmacokinetic analysis to fully elucidate its therapeutic potential.

References

  • Bowery, N. G. (1993). GABAB receptor pharmacology. Annual review of pharmacology and toxicology, 33(1), 109-147. [Link]

  • Brunner, M., Dehmel, C., & Gynther, M. (2007). Lipophilicities of baclofen ester prodrugs correlate with affinities to the ATP-dependent efflux pump P-glycoprotein: relevance for their permeation across the blood-brain barrier?. Journal of pharmacy and pharmacology, 59(8), 1083-1089. [Link]

  • Olpe, H. R., Demiéville, H., Baltzer, V., Bencze, W. L., Koella, W. P., Wolf, P., & Haas, H. L. (1978). The biological activity of d-and l-baclofen (Lioresal). European journal of pharmacology, 52(1), 133-136. [Link]

  • Wikipedia. (2024). Baclofen. [Link]

  • Hill, D. R., & Bowery, N. G. (1981). 3H-baclofen and 3H-GABA bind to bicuculline-insensitive GABAB sites in rat brain. Nature, 290(5802), 149-152. [Link]

  • Lal, R., Sukbuntherng, J., Luo, W., & Cundy, K. C. (2009). Arbaclofen placarbil, a novel R-baclofen prodrug: improved absorption, distribution, metabolism, and elimination properties compared with R-baclofen. Journal of Pharmacology and Experimental Therapeutics, 330(3), 911-921. [Link]

  • Characterization of GABA Receptors. (2001). Current Protocols in Neuroscience, 12(1), 1-7. [Link]

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A Senior Application Scientist's Guide to Benchmarking Synthetic Routes to Enantiopure β-Amino Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Chiral β-Amino Esters

Enantiomerically pure β-amino esters are not merely synthetic curiosities; they are foundational building blocks in the synthesis of a vast array of pharmaceuticals and biologically active molecules. Their prevalence in blockbuster drugs such as the taxane anticancer agents, cholesterol absorption inhibitors like ezetimibe, and various antiviral and antibiotic compounds underscores their critical importance. The precise stereochemical arrangement of the β-amino acid backbone is often paramount to biological activity, making the development of robust and efficient asymmetric syntheses a central theme in modern organic chemistry.

This guide provides a comparative analysis of four principal strategies for accessing these valuable chiral synthons: the Asymmetric Mannich Reaction, Rhodium-Catalyzed Asymmetric Hydrogenation, Enzymatic Kinetic Resolution, and Chiral Auxiliary-Mediated Synthesis. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and limitations to empower researchers in selecting the optimal route for their specific synthetic challenges.

I. The Asymmetric Mannich Reaction: A Direct Path to Chiral β-Amino Esters

The Mannich reaction, a cornerstone of C-C bond formation, has been elegantly adapted for the asymmetric synthesis of β-amino esters.[1][2] This approach involves the reaction of an enolizable ester pronucleophile with a pre-formed or in situ-generated imine, catalyzed by a chiral entity. The power of this method lies in its directness and the potential for high atom economy.

Mechanistic Rationale and Causality of Component Selection

The enantioselectivity of the organocatalyzed Mannich reaction is governed by the ability of the catalyst to create a highly organized, chiral transition state. Bifunctional catalysts, such as those derived from cinchona alkaloids or chiral thioureas, are particularly effective.[3] These catalysts possess both a Brønsted acid moiety (e.g., the thiourea NH) to activate the imine electrophile and a Brønsted base (e.g., the tertiary amine) to deprotonate the ester pronucleophile, bringing the two reactants into close proximity within a chiral environment.[4][5] The choice of catalyst is therefore critical and is often tailored to the specific substrates. For instance, thiourea-based catalysts are particularly adept at activating N-Boc protected imines through hydrogen bonding.[3]

The solvent choice also plays a crucial role. Non-polar, aprotic solvents like toluene or dichloromethane are often preferred as they minimize competing hydrogen bonding with the catalyst and reactants, thereby maximizing the organizational effect of the catalyst.

Diagram 1: Generalized Mechanism of an Organocatalyzed Asymmetric Mannich Reaction

Mannich_Mechanism cluster_catalyst Bifunctional Catalyst cluster_reactants Reactants catalyst Chiral Catalyst (e.g., Thiourea) imine Imine (Electrophile) catalyst->imine Activates ester Ester Enolate (Nucleophile) catalyst->ester Generates product Enantiopure β-Amino Ester imine->product Reacts with ester->product

A simplified depiction of the key interactions in an organocatalyzed Mannich reaction.

Experimental Protocol: Organocatalyzed Asymmetric Mannich Reaction

The following protocol is a representative example for the synthesis of a chiral β-amino ester using a bifunctional thiourea catalyst.[3]

Materials:

  • β-Keto ester (1.0 equiv)

  • N-Boc-aldimine (1.2 equiv)

  • Chiral thiourea catalyst (e.g., (R,R)-cyclohexyldiamine derivative) (10 mol%)

  • Toluene, anhydrous

  • 4 Å Molecular sieves

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral thiourea catalyst and 4 Å molecular sieves.

  • Add anhydrous toluene and stir the suspension at room temperature for 30 minutes.

  • Add the β-keto ester to the suspension and cool the mixture to 0 °C.

  • Add the N-Boc-aldimine and stir the reaction mixture at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantiopure β-amino ester.

  • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

II. Rhodium-Catalyzed Asymmetric Hydrogenation: A Powerful Reduction Strategy

Asymmetric hydrogenation of prochiral β-enamino esters stands as one of the most efficient and industrially relevant methods for producing enantiopure β-amino esters.[6][7] This approach offers high turnover numbers and typically excellent enantioselectivities. The success of this method hinges on the rational design of chiral phosphine ligands that coordinate to the rhodium center.

Mechanistic Rationale and the Critical Role of the Chiral Ligand

The mechanism of Rh-catalyzed asymmetric hydrogenation of enamines is a subject of detailed study.[1][4] It is generally accepted that the reaction proceeds through the formation of a catalyst-substrate complex, followed by oxidative addition of dihydrogen, migratory insertion, and reductive elimination to afford the hydrogenated product and regenerate the catalyst. The chiral ligand, typically a bidentate phosphine, creates a chiral pocket around the rhodium center. The stereochemical outcome is determined by the less sterically hindered pathway for the substrate to coordinate to the metal and for the subsequent hydride transfer.

The choice of ligand is paramount. Ligands with restricted conformational flexibility, such as those with a binaphthyl backbone (e.g., BINAP) or ferrocene-based structures (e.g., Josiphos), often impart high levels of enantioselectivity.[6] The electronic properties of the ligand also influence the catalytic activity. Electron-rich phosphines can enhance the rate of oxidative addition of H₂. The solvent can also play a role, with less coordinating solvents often being preferred to allow for facile substrate binding.

Diagram 2: Catalytic Cycle of Rh-Catalyzed Asymmetric Hydrogenation

Hydrogenation_Cycle catalyst [Rh(L*)]+ substrate_complex Substrate Complex catalyst->substrate_complex + Substrate h2_adduct H₂ Oxidative Addition substrate_complex->h2_adduct + H₂ hydride_complex Hydride Insertion h2_adduct->hydride_complex Migratory Insertion product_complex Product Complex hydride_complex->product_complex Reductive Elimination product_complex->catalyst - Product product Enantiopure β-Amino Ester product_complex->product substrate β-Enamino Ester h2 H₂

A representation of the key steps in the Rh-catalyzed asymmetric hydrogenation of a β-enamino ester.

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation

This protocol provides a general procedure for the asymmetric hydrogenation of a β-enamino ester using a Rh-Josiphos catalyst system.[6]

Materials:

  • β-Enamino ester (1.0 equiv)

  • [Rh(COD)₂]BF₄ (1 mol%)

  • Chiral diphosphine ligand (e.g., a Josiphos-type ligand) (1.1 mol%)

  • Methanol, degassed

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, charge a pressure-rated reaction vessel with [Rh(COD)₂]BF₄ and the chiral ligand.

  • Add degassed methanol and stir the solution at room temperature for 30 minutes to allow for catalyst pre-formation.

  • Add a solution of the β-enamino ester in degassed methanol to the catalyst solution.

  • Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.

  • Purge the vessel with hydrogen gas (3-4 cycles).

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 10 bar) and stir the reaction mixture at the desired temperature (e.g., 25 °C).

  • Monitor the reaction progress by analyzing aliquots via GC or HPLC.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization.

  • Determine the enantiomeric excess by chiral GC or HPLC.

III. Enzymatic Kinetic Resolution: A Biocatalytic Approach to Enantiopurity

Enzymatic kinetic resolution offers a highly selective and environmentally benign route to enantiopure β-amino esters.[8] This method relies on the ability of certain enzymes, most commonly lipases, to selectively catalyze the hydrolysis or acylation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[9]

Mechanistic Rationale and Optimization of Reaction Conditions

Lipases, such as Candida antarctica lipase B (CALB), are serine hydrolases that can exhibit remarkable enantioselectivity.[9] In the case of a racemic β-amino ester, the enzyme's chiral active site preferentially binds one enantiomer, facilitating its hydrolysis to the corresponding β-amino acid. The other enantiomer of the ester remains largely unreacted. The key to a successful kinetic resolution is a high enantiomeric ratio (E-value), which is a measure of the relative rate of reaction of the two enantiomers. An E-value greater than 100 is generally considered excellent for preparative purposes.

The choice of enzyme is critical and often requires screening of several commercially available lipases. Reaction conditions such as solvent, temperature, and pH can significantly impact both the reaction rate and the enantioselectivity.[9] Organic solvents are often used to solubilize the substrates and can influence the enzyme's conformation and thus its selectivity. Temperature can affect the reaction rate, but excessively high temperatures can lead to enzyme denaturation. For hydrolytic resolutions, precise control of the water content is crucial.

Diagram 3: Workflow for Enzymatic Kinetic Resolution

Enzymatic_Resolution racemate Racemic β-Amino Ester (R/S) enzyme Lipase (e.g., CALB) racemate->enzyme Selective Hydrolysis separation Separation (e.g., Extraction) enzyme->separation s_ester (S)-β-Amino Ester (Enantiopure) separation->s_ester Unreacted r_acid (R)-β-Amino Acid separation->r_acid Product

A schematic representation of the separation of enantiomers via enzymatic kinetic resolution.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

The following is a general protocol for the kinetic resolution of a racemic β-amino ester using an immobilized lipase.[10]

Materials:

  • Racemic β-amino ester (1.0 equiv)

  • Immobilized lipase (e.g., Novozym 435)

  • Organic solvent (e.g., tert-butyl methyl ether)

  • Phosphate buffer (pH 7.0)

Procedure:

  • To a round-bottom flask, add the racemic β-amino ester and the organic solvent.

  • Add the immobilized lipase and the phosphate buffer.

  • Stir the suspension at a controlled temperature (e.g., 40 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining ester and the formed acid.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separate the unreacted ester from the amino acid product. This can typically be achieved by an acid-base extraction.

  • Isolate the enantiopurified β-amino ester from the organic phase.

  • Isolate the enantiopure β-amino acid from the aqueous phase after neutralization.

IV. Chiral Auxiliary-Mediated Synthesis: A Diastereoselective Strategy

The use of chiral auxiliaries is a classical and highly reliable strategy for asymmetric synthesis.[8] This approach involves covalently attaching a chiral molecule (the auxiliary) to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved to yield the enantiopure product.

Mechanistic Rationale and Comparison of Common Auxiliaries

For the synthesis of β-amino esters, chiral auxiliaries such as Evans oxazolidinones and pseudoephedrine are widely employed.[11][12] In the case of an Evans auxiliary, the N-acylated oxazolidinone can be deprotonated to form a chiral enolate.[13] The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, forcing an incoming electrophile (in the context of a Mannich-type reaction, an imine) to approach from the less hindered face. This results in a high degree of diastereoselectivity.

Pseudoephedrine, a readily available and inexpensive chiral amino alcohol, functions in a similar manner.[12] The chiral amide derived from pseudoephedrine forms a chelated enolate upon deprotonation, which directs the approach of an electrophile. One of the key advantages of the pseudoephedrine auxiliary is the often crystalline nature of the diastereomeric products, which can allow for easy purification by recrystallization. The choice between these auxiliaries can depend on the specific substrate, desired diastereomer, and the conditions for auxiliary cleavage. Evans auxiliaries are often cleaved under mildly basic conditions (e.g., LiOH/H₂O₂), while pseudoephedrine amides can be hydrolyzed under acidic or basic conditions.

Diagram 4: Diastereoselective Enolate Alkylation using an Evans Auxiliary

Evans_Auxiliary start N-Acyl Evans Auxiliary enolate Chiral Enolate (Shielded Face) start->enolate Base product Diastereomerically Enriched Adduct enolate->product electrophile Electrophile (e.g., Imine) cleavage Auxiliary Cleavage product->cleavage final_product Enantiopure β-Amino Ester cleavage->final_product

Illustrating the principle of stereocontrol using a chiral auxiliary.

Experimental Protocol: Evans Auxiliary-Mediated Synthesis

This protocol describes a typical procedure for the diastereoselective synthesis of a β-amino ester using an Evans oxazolidinone auxiliary.[13]

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other Evans auxiliary)

  • n-Butyllithium

  • Anhydrous THF

  • Acetyl chloride (or other acylating agent)

  • Di-n-butylboron triflate

  • Triethylamine

  • Imine

  • Lithium hydroxide

  • Hydrogen peroxide

Procedure:

  • Acylation of the Auxiliary:

    • Dissolve the Evans auxiliary in anhydrous THF under an inert atmosphere and cool to -78 °C.

    • Add n-butyllithium dropwise and stir for 15 minutes.

    • Add acetyl chloride and stir for 30 minutes. Allow the reaction to warm to 0 °C before quenching with saturated aqueous NH₄Cl.

    • Extract with ethyl acetate, dry the organic layer, and purify by column chromatography to obtain the N-acyl oxazolidinone.

  • Diastereoselective Mannich Reaction:

    • Dissolve the N-acyl oxazolidinone in anhydrous CH₂Cl₂ under an inert atmosphere and cool to 0 °C.

    • Add di-n-butylboron triflate followed by triethylamine.

    • Cool the mixture to -78 °C and add the imine.

    • Stir at -78 °C for 30 minutes, then warm to 0 °C and stir for 1 hour.

    • Quench the reaction with a pH 7 phosphate buffer.

    • Extract with CH₂Cl₂, dry the organic layer, and purify by column chromatography to isolate the diastereomerically enriched adduct.

  • Auxiliary Cleavage:

    • Dissolve the adduct in a mixture of THF and water.

    • Cool to 0 °C and add an aqueous solution of hydrogen peroxide followed by an aqueous solution of lithium hydroxide.

    • Stir vigorously at 0 °C for 1 hour.

    • Quench the excess peroxide with an aqueous solution of Na₂SO₃.

    • Separate the chiral auxiliary by extraction.

    • Isolate and purify the β-amino acid, which can then be esterified to the desired β-amino ester.

V. Comparative Analysis and Performance Benchmarking

The choice of synthetic route to an enantiopure β-amino ester is a multifactorial decision that depends on the specific target molecule, available resources, and desired scale of the synthesis. The following table provides a comparative summary of the four benchmarked methods.

Method Typical Yield Typical ee/de Substrate Scope Advantages Limitations
Asymmetric Mannich Reaction Good to Excellent80-99% eeBroad for aldehydes and some ketonesAtom economical, direct, catalyticCatalyst development can be required, substrate dependent
Asymmetric Hydrogenation Excellent90-99% eeBroad for β-enamino estersHigh turnover numbers, excellent enantioselectivity, scalableRequires specialized equipment (hydrogenator), catalyst cost
Enzymatic Kinetic Resolution Max. 50% (for ester)>95% eeBroad for various estersMild conditions, high selectivity, environmentally friendlyTheoretical maximum yield of 50%, requires separation of enantiomers
Chiral Auxiliary Good to Excellent>95% deBroad, well-establishedReliable, high diastereoselectivity, predictable stereochemistryStoichiometric use of auxiliary, additional protection/deprotection steps

Conclusion: A Strategic Approach to Synthesis

As we have seen, there is no single "best" method for the synthesis of all enantiopure β-amino esters. Each of the benchmarked routes offers a unique set of advantages and disadvantages. The Asymmetric Mannich reaction provides a direct and elegant catalytic approach. Asymmetric Hydrogenation is a powerhouse for large-scale synthesis with exceptional enantiocontrol. Enzymatic Resolution offers a green and highly selective, albeit lower-yielding, alternative. Finally, Chiral Auxiliary-mediated synthesis remains a robust and predictable method, particularly for complex targets.

A thoughtful consideration of the factors outlined in this guide will enable the synthetic chemist to make an informed decision and select the most strategic and efficient route to these invaluable chiral building blocks, thereby accelerating the pace of discovery in medicinal chemistry and beyond.

References

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  • Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher. [Link]

  • Singh, P., & Kumar, V. (2019). Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega, 4(1), 2139-2146. [Link]

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  • Goodman, C. G., Do, D. T., & Johnson, J. S. (2013). Asymmetric synthesis of anti-β-amino-α-hydroxy esters via dynamic kinetic resolution of β-amino-α-keto esters. Organic letters, 15(10), 2446–2449. [Link]

  • Song, J., Wang, Y., & Deng, L. (2005). Asymmetric Mannich reactions of beta-keto esters with acyl imines catalyzed by cinchona alkaloids. Journal of the American Chemical Society, 127(32), 11256–11257. [Link]

  • Ting, A., & Schaus, S. E. (2009). Organocatalytic highly enantio- and diastereoselective Mannich reaction of beta-ketoesters with N-Boc-aldimines. The Journal of organic chemistry, 74(15), 5369–5381. [Link]

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  • Goodman, C. G., Do, D. T., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic letters, 15(10), 2446–2449. [Link]

  • Palomo, C., Oiarbide, M., & García, J. M. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 69(7), 2588-2590. [Link]

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  • Myers, A. G., Yang, B. H., & Chen, H. (1997). Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

  • Substrate scope for the enzymatic resolution of N-benzylated-β 3 -amino esters. (2018). ResearchGate. [Link]

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Sources

LC-MS analysis for confirmation of (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate purity

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Confirmation of (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate Purity: A Comparative Analysis Centered on LC-MS

Introduction: The Imperative of Enantiomeric Purity in Modern Pharmaceuticals

In pharmaceutical development, the stereochemistry of a drug is not a trivial detail; it is a critical quality attribute that profoundly influences therapeutic efficacy and patient safety.[1][2] Chiral molecules, which are non-superimposable mirror images of each other known as enantiomers, can exhibit dramatically different pharmacological, toxicological, and pharmacokinetic properties within the chiral environment of the human body.[3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established a clear preference for the development of single-enantiomer drugs over racemic mixtures.[4]

This compound is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its enantiomeric purity is paramount, as the presence of its unwanted mirror image, the (R)-enantiomer, would constitute an impurity that could introduce unintended biological effects or reduce the overall efficacy of the final drug product. This guide provides an in-depth, experience-driven comparison of analytical methods for confirming the chiral purity of this compound, with a primary focus on the capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS).

The Analytical Cornerstone: Liquid Chromatography-Mass Spectrometry (LC-MS)

While several techniques can be employed for chiral analysis, LC-MS has emerged as a particularly powerful and definitive method.[4] The strength of this technique lies in the coupling of two highly selective technologies: the exceptional resolving power of High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) and the unequivocal identification power of Mass Spectrometry (MS).

  • The "Why" of Chiral HPLC: The separation of enantiomers is achieved by exploiting their differential interactions with a CSP.[4] These specialized columns create a chiral environment where one enantiomer forms a more stable, transient diastereomeric complex than the other, causing it to be retained longer on the column and thus elute at a different time. For a molecule like this compound, which contains an aromatic ring and polar functional groups, polysaccharide-based CSPs are often an excellent starting point due to their broad applicability and proven success in resolving such structures.

  • The "Why" of Mass Spectrometry Detection: Conventional HPLC systems use a UV detector. While effective, UV detection is non-specific; any compound that absorbs light at the selected wavelength will produce a signal. Mass Spectrometry, however, measures the mass-to-charge ratio (m/z) of the ions. This provides two critical advantages:

    • Unambiguous Confirmation: It confirms that the peak eluting from the column has the correct molecular weight for the target compound (213.66 g/mol for the free base).[5] This virtually eliminates the risk of misidentifying a co-eluting impurity.

    • Enhanced Sensitivity and Selectivity: By using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), the mass spectrometer can be instructed to detect only the specific m/z of the target analyte. This filters out background noise and interferences, leading to significantly lower limits of detection (LOD) and quantification (LOQ) compared to UV detection.[4][6]

Experimental Protocol: LC-MS Analysis of this compound

This protocol is designed as a self-validating system, incorporating system suitability tests to ensure the reliability of the results, in alignment with ICH Q2(R2) principles.[2][7]

Objective

To develop and validate a sensitive and selective LC-MS method for the quantification of the (R)-enantiomer impurity in a sample of this compound.

Materials and Instrumentation
  • Analyte: this compound and its (R)-enantiomer reference standard.

  • Solvents: HPLC-grade or LC-MS grade Methanol, Acetonitrile, Water.

  • Additives: Formic acid (or other suitable modifier compatible with MS).

  • Instrumentation: An HPLC or UHPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Step-by-Step Methodology
  • Standard and Sample Preparation:

    • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the (S)-enantiomer and the (R)-enantiomer standards in methanol to create individual stock solutions.

    • System Suitability Solution: Prepare a solution containing both the (S)-enantiomer (e.g., 100 µg/mL) and the (R)-enantiomer at the desired specification limit (e.g., 0.1%, which would be 0.1 µg/mL). This solution is critical for verifying that the system can adequately separate and detect the impurity.

    • Test Sample Solution: Prepare the sample of this compound to be tested at a concentration of approximately 100 µg/mL in methanol.

  • Chromatographic Conditions (Starting Point):

    • Rationale: These conditions are selected to provide a good starting point for method development. A polysaccharide-based column is chosen for its versatility with aromatic compounds. The polar organic mobile phase is often effective for this class of CSP and is compatible with ESI-MS.

    • Column: Chiralpak® IG (or equivalent amylose-based CSP), 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase: Acetonitrile:Methanol (50:50 v/v) with 0.1% Formic Acid.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Rationale: The amino group on the molecule is readily protonated, making positive ion ESI the logical choice for sensitive detection. SIM mode is used to selectively monitor the protonated molecular ion.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Selected Ion Monitoring (SIM).

    • Monitored Ion (m/z): 214.1 [M+H]⁺ (corresponding to C10H12ClNO2 + H⁺).

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 300°C.

  • System Suitability Testing (SST):

    • Rationale: Before analyzing any test samples, the system suitability solution must be injected to prove the method is performing correctly. This is a core tenet of a trustworthy protocol.[2]

    • Inject the SST solution (typically 5-6 replicate injections).

    • Acceptance Criteria:

      • Resolution (Rs): The resolution between the (S)- and (R)-enantiomer peaks must be ≥ 1.7.

      • Precision (%RSD): The relative standard deviation for the peak area of the (R)-enantiomer from replicate injections should be ≤ 10% at the specification limit.[2]

      • Tailing Factor (Tf): Should be ≤ 2.0 for both peaks.

Data Analysis

The percentage of the unwanted (R)-enantiomer is calculated based on the peak areas from the chromatogram of the test sample using the following formula:

% (R)-enantiomer = [Area(R) / (Area(S) + Area(R))] * 100

This calculation provides a direct measure of the enantiomeric purity of the sample.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the LC-MS analysis from sample preparation to final purity confirmation.

LCMS_Workflow cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: Instrumental Analysis cluster_Data Phase 3: Data & Verification cluster_Result Phase 4: Final Result Prep Sample & Standard Preparation SST_Prep System Suitability Solution Prep Data_Acq Test Sample Data Acquisition Prep->Data_Acq SST_Check System Suitability Verification (Rs > 1.7) SST_Prep->SST_Check LC Chiral LC Separation (CSP Column) MS MS Detection (ESI+, SIM Mode m/z 214.1) LC->MS SST_Check->LC SST_Check->Data_Acq Integration Peak Integration & Area Calculation Data_Acq->Integration Purity_Calc Purity Confirmation & Reporting Integration->Purity_Calc

Caption: Workflow for LC-MS confirmation of enantiomeric purity.

Comparison with Alternative Analytical Techniques

While LC-MS offers definitive confirmation, it is essential to compare its performance with other established methods for chiral analysis to understand the full analytical landscape.[3]

ParameterLC-MSChiral HPLC-UVSupercritical Fluid Chromatography (SFC)-UV
Specificity Very High (Mass Confirmation)Moderate (Relies on Rt)Moderate (Relies on Rt)
Sensitivity (LOQ) Very Low (ng/mL to pg/mL)[6]Low (µg/mL to ng/mL)Low to Moderate
Analysis Time 5 - 20 minutes10 - 30 minutes2 - 10 minutes
Solvent Consumption ModerateHighLow ("Green" Technique)
Confirmation Power Definitive (Provides MW)Inferential (Based on Rt)Inferential (Based on Rt)
Method Development More Complex (MS tuning)Less ComplexModerate Complexity
Analysis of Alternatives
  • Chiral HPLC-UV: This is the workhorse method for many quality control labs due to its robustness and the wide availability of instrumentation.[1] However, its primary drawback is the potential for co-eluting impurities to interfere with the quantification of the minor enantiomer, as it lacks the specificity of MS detection. It is an excellent choice for routine analysis once the impurity profile is well-characterized but is less powerful for investigational work.

  • Supercritical Fluid Chromatography (SFC): SFC often provides faster separations and uses significantly less organic solvent than HPLC, making it a "greener" alternative.[3] It uses supercritical CO₂ as the primary mobile phase. For some compounds, SFC can provide better resolution than HPLC. However, like HPLC-UV, it lacks the inherent confirmatory power of mass spectrometry.

The choice of method often depends on the stage of drug development. For initial characterization and in-depth impurity profiling, the specificity and sensitivity of LC-MS are unparalleled. For routine, validated QC release testing, the simplicity of HPLC-UV may be sufficient.

Method_Selection start Start: Chiral Purity Analysis for this compound q1 Is Unambiguous Peak Identity Confirmation Required? start->q1 q2 Is Highest Sensitivity (Trace Level <0.05%) Required? q1->q2 No res_lcms Select LC-MS q1->res_lcms Yes q3 Is Speed / Green Chemistry a Primary Driver? q2->q3 No q2->res_lcms Yes res_hplc Select HPLC-UV q3->res_hplc No res_sfc Consider SFC-UV q3->res_sfc Yes

Caption: Decision tree for selecting a suitable chiral analysis method.

Conclusion

For the definitive confirmation of the enantiomeric purity of this compound, LC-MS stands out as the superior analytical technique. Its combination of high-resolution chromatographic separation with specific and sensitive mass spectrometric detection provides a level of confidence that is unmatched by alternative methods like HPLC-UV or SFC. The ability to unequivocally confirm the identity of the target enantiomers and any potential impurities makes it an indispensable tool for drug development professionals who must adhere to the stringent purity requirements of global regulatory agencies.[8][9] By following a robust, self-validating protocol, researchers can ensure the quality and stereochemical integrity of this critical pharmaceutical intermediate.

References

A Comparative Guide to Enzymatic and Chemical Resolution of Amino Esters for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical purity of drug candidates and their intermediates is not merely a matter of academic interest but a critical determinant of therapeutic efficacy and safety. Chiral amino acids and their ester derivatives are fundamental building blocks in the synthesis of a vast array of active pharmaceutical ingredients (APIs). Consequently, the efficient and scalable resolution of racemic amino esters into their constituent enantiomers is a cornerstone of modern medicinal chemistry and process development.

This guide provides an in-depth, objective comparison of the two primary methodologies for achieving this separation: enzymatic kinetic resolution and classical chemical resolution. We will delve into the fundamental principles, practical execution, and industrial applicability of each approach, supported by experimental data and field-proven insights to empower researchers, scientists, and drug development professionals in making informed decisions for their chiral separation challenges.

The Central Challenge: Chirality in Drug Design

Many biological targets, such as enzymes and receptors, are inherently chiral. This means they interact differently with the two enantiomers of a chiral drug molecule. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, have a different pharmacological profile, or even be toxic. Therefore, the ability to selectively produce a single enantiomer is paramount. Resolution of a racemate, a 50:50 mixture of both enantiomers, is a common strategy to access these enantiopure compounds.

Pillar 1: Enzymatic Kinetic Resolution - The "Green" Scalpel

Enzymatic kinetic resolution leverages the exquisite stereoselectivity of enzymes, most commonly lipases and proteases, to differentiate between the two enantiomers of a racemic substrate. In the context of amino esters, this typically involves the enantioselective hydrolysis of the ester functionality. The enzyme selectively catalyzes the hydrolysis of one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.

The elegance of this method lies in its precision and mild operating conditions. Enzymes function in aqueous or biphasic systems, often at or near room temperature and neutral pH, which minimizes the risk of side reactions and degradation of sensitive functional groups.[1][2][3] This aligns perfectly with the principles of green chemistry, reducing the reliance on harsh reagents and organic solvents.[1][3][4][5]

Mechanism of Lipase-Catalyzed Hydrolysis

Lipases, such as the widely used Candida antarctica Lipase B (CALB), possess a chiral active site that preferentially binds one enantiomer of the amino ester. This preferential binding leads to a significantly faster rate of hydrolysis for the "matched" enantiomer. The result is a kinetic resolution where, ideally at 50% conversion, one obtains the hydrolyzed amino acid of one configuration and the unreacted amino ester of the opposite configuration, both in high enantiomeric excess (ee).

Enzymatic_Resolution racemate Racemic Amino Ester (R/S) enzyme Lipase (e.g., CALB) racemate->enzyme Introduction transition_state Enzyme-Substrate Complex (S-Enantiomer) enzyme->transition_state Selective Binding (Faster) unreacted R-Amino Ester enzyme->unreacted No Reaction (Slower) product S-Amino Acid transition_state->product Hydrolysis

Caption: Workflow of lipase-catalyzed kinetic resolution of a racemic amino ester.

Pillar 2: Classical Chemical Resolution - The Tried-and-True Workhorse

Classical chemical resolution, a technique dating back to Pasteur, relies on the formation of diastereomeric salts. A racemic amino ester, which is basic, is reacted with an enantiomerically pure chiral acid (the resolving agent), such as tartaric acid or its derivatives.[6] This acid-base reaction produces a mixture of two diastereomeric salts.

Diastereomers, unlike enantiomers, have different physical properties, including solubility. This difference allows for their separation by fractional crystallization.[7] By carefully selecting the solvent and controlling the crystallization conditions, one diastereomeric salt will preferentially crystallize from the solution, while the other remains dissolved. After separation, the desired enantiomer of the amino ester is recovered by treating the isolated diastereomeric salt with a base to neutralize the resolving agent.

The Art of Diastereomeric Salt Crystallization

The success of chemical resolution hinges on the ability to effectively crystallize one diastereomer from the mixture. This is often a multi-parameter optimization problem involving the choice of resolving agent, solvent system, temperature profile, and concentration.[8][9][10] While often perceived as more of an "art" than a science, a systematic approach to screening these variables can lead to a robust and scalable process.

Chemical_Resolution racemate Racemic Amino Ester (R/S) diastereomers Mixture of Diastereomeric Salts (R-Ester, L-Acid) & (S-Ester, L-Acid) racemate->diastereomers resolving_agent Chiral Acid (e.g., L-Tartaric Acid) resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization solid Less Soluble Diastereomer (e.g., S-Ester, L-Acid) crystallization->solid Solid Phase liquid More Soluble Diastereomer (in mother liquor) crystallization->liquid Liquid Phase base_treatment_solid Base Treatment solid->base_treatment_solid base_treatment_liquid Base Treatment liquid->base_treatment_liquid product1 S-Amino Ester base_treatment_solid->product1 product2 R-Amino Ester base_treatment_liquid->product2

Caption: Workflow of classical chemical resolution via diastereomeric salt formation.

Head-to-Head Comparison: A Case Study of Racemic Methyl Phenylglycinate

To provide a tangible comparison, let's examine the resolution of racemic methyl phenylglycinate, a common building block in organic synthesis.

ParameterEnzymatic Resolution (Lipase-Catalyzed Hydrolysis)Chemical Resolution (Diastereomeric Salt Formation)
Catalyst/Reagent Immobilized Candida antarctica Lipase B (Novozym 435)[11][12]L-(+)-Tartaric Acid[6]
Typical Solvent Biphasic system (e.g., buffer/organic solvent) or ionic liquids[11][12]Alcohols (e.g., Methanol, Ethanol) or other polar solvents
Temperature Mild (e.g., 25-40°C)[12]Variable, often involves cooling to induce crystallization
Enantioselectivity (ee) Typically very high for one enantiomer (>95%)[11]Can be high, but highly dependent on crystallization efficiency
Yield (Theoretical Max.) 50% for each enantiomer (in kinetic resolution)50% for each enantiomer (can be improved with racemization)
Key Advantages High selectivity, mild conditions, environmentally friendly, reusable catalyst (if immobilized).[1][2]Broad applicability, well-established, potentially lower cost of resolving agent.
Key Challenges Substrate scope can be limited, enzyme cost and stability.Optimization of crystallization can be time-consuming, potential for solid solutions, often requires multiple recrystallizations.[8][10]
Scalability Generally good, amenable to continuous processes.[13]Well-established at industrial scale, but can be complex.[14][15][16][17][18]

Experimental Protocols: A Practical Guide

Enzymatic Resolution of (±)-Methyl Phenylglycinate

This protocol is a representative procedure based on literature for the kinetic resolution of racemic methyl phenylglycinate using an immobilized lipase.[11][12]

Materials:

  • (±)-Methyl Phenylglycinate

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Methyl tert-butyl ether (MTBE)

  • Sodium bicarbonate (saturated aqueous solution)

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask, add (±)-methyl phenylglycinate (e.g., 1.65 g, 10 mmol) and phosphate buffer (50 mL).

  • Add MTBE (50 mL) to create a biphasic system.

  • Add immobilized Candida antarctica Lipase B (e.g., 165 mg, 10% w/w).

  • Stir the mixture vigorously at 30°C and monitor the reaction progress by chiral HPLC.

  • Once ~50% conversion is reached, filter to recover the immobilized enzyme (which can be washed and reused).

  • Separate the aqueous and organic layers.

  • Work-up of the Organic Layer (Unreacted Ester):

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched methyl phenylglycinate.

  • Work-up of the Aqueous Layer (Hydrolyzed Acid):

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl.

    • Extract the resulting phenylglycine with ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched phenylglycine.

Chemical Resolution of (±)-Methyl Phenylglycinate

This protocol outlines a general procedure for the diastereomeric salt resolution of a racemic amino ester using L-tartaric acid.[6][7]

Materials:

  • (±)-Methyl Phenylglycinate

  • L-(+)-Tartaric Acid

  • Methanol

  • Diethyl ether

  • Sodium hydroxide (2 M)

  • Dichloromethane

Procedure:

  • Dissolve (±)-methyl phenylglycinate (e.g., 3.30 g, 20 mmol) in warm methanol (e.g., 20 mL).

  • In a separate flask, dissolve L-(+)-tartaric acid (e.g., 1.50 g, 10 mmol, 0.5 equivalents) in warm methanol (e.g., 15 mL).

  • Slowly add the tartaric acid solution to the amino ester solution with stirring.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) overnight to facilitate crystallization.

  • Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration and wash with a small amount of cold methanol, followed by diethyl ether.

  • The mother liquor contains the more soluble diastereomeric salt.

  • Liberation of the Free Amino Ester:

    • Suspend the collected crystals in a mixture of 2 M sodium hydroxide and dichloromethane.

    • Stir until the solid dissolves completely.

    • Separate the organic layer, and extract the aqueous layer with additional dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched methyl phenylglycinate.

    • The enantiomeric purity can be improved by recrystallization of the diastereomeric salt before the liberation step.

Conclusion: Selecting the Optimal Path Forward

The choice between enzymatic and chemical resolution is not a one-size-fits-all decision. It is a strategic choice that depends on a multitude of factors including the specific substrate, the desired scale of production, cost considerations, and the overarching sustainability goals of the project.

Enzymatic resolution shines in its elegance, offering high selectivity under mild, environmentally benign conditions. For many pharmaceutical intermediates, it represents the pinnacle of green chemistry in practice. The primary hurdles are often the initial investment in enzyme screening and process development, and the substrate scope limitations of commercially available enzymes.

Chemical resolution , on the other hand, is a robust and broadly applicable technique that has been a workhorse of the chemical industry for over a century. Its success is often a testament to meticulous process optimization. While it may lack the "green" credentials of enzymatic methods, its reliability and the often lower cost of resolving agents make it a compelling option, particularly for large-scale manufacturing.

For the modern drug development professional, a thorough evaluation of both methodologies is not just recommended; it is essential for developing a chiral synthesis that is not only scientifically sound but also economically viable and environmentally responsible.

References

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  • Challenges of scaling up chemical processes (based on real life experiences). Source,
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  • Scientific Strategy for Optical Resolution by Salt Crystallization: New Methodologies for Controlling Crystal Shape, Crystallization, and Chirality of Diastereomeric Salt. ResearchGate, [Link]

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  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online, [Link]

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  • Resolution of racemic amino acids.
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  • Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids. PMC, [Link]

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  • Improving lipase-catalyzed enantioselective ammonolysis of phenylglycine methyl ester in organic solvent by in situ racemization. PubMed, [Link]

  • [Lipase-catalyzed enantioselective ammonolysis of racemic phenylglycine methyl ester in organic solvent]. PubMed, [Link]

  • Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. ResearchGate, [Link]

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  • The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central, [Link]

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS , [Link]

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  • Lipase B from Candida antarctica Immobilized on a Silica-Lignin Matrix as a Stable and Reusable Biocatalytic System. MDPI, [Link]

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  • Processes to separate enantiomers.. SciSpace, [Link]

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A Comparative Guide to the In Vitro Activity of (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vitro activity of (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate derivatives and their structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships (SAR), comparative potencies at GABA receptors, and the experimental methodologies crucial for their evaluation.

Introduction: The Significance of β-Aryl-β-amino Acids

This compound and its derivatives belong to the class of β-aryl-β-amino acids, a scaffold of significant interest in medicinal chemistry. These compounds are structural analogs of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS).[1] The strategic placement of a phenyl ring on the β-carbon enhances lipophilicity, facilitating passage across the blood-brain barrier, a critical attribute for CNS-acting therapeutics.[2]

The prototypical drug in this class is baclofen, chemically known as (RS)-4-amino-3-(4-chlorophenyl)butanoic acid. Baclofen is a selective agonist for the GABA-B receptor and is clinically used as a muscle relaxant.[3][4] The methyl ester derivatives, such as this compound, are often synthesized as prodrugs to improve bioavailability, with the expectation that they are hydrolyzed to the active carboxylic acid in vivo. This guide will focus on the in vitro activity of these compounds, primarily their interaction with GABA receptors.

Comparative In Vitro Activity at GABA-B Receptors

The primary molecular target for this class of compounds is the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and sustained inhibitory neurotransmission.[5] The activity of these derivatives is typically assessed through radioligand binding assays and functional assays measuring downstream signaling or ion channel activity.

Structure-Activity Relationship (SAR) Insights

Key structural features influencing GABA-B receptor affinity and potency include:

  • Stereochemistry at the β-carbon: The (R)-enantiomer of baclofen is significantly more potent than the (S)-enantiomer, indicating a strict stereochemical requirement at the chiral center for optimal receptor interaction.[6] It is therefore anticipated that the (S)-enantiomer of methyl 3-amino-3-(4-chlorophenyl)propanoate would exhibit lower affinity for the GABA-B receptor compared to its (R)-counterpart.

  • Substitution on the Phenyl Ring: The presence and position of substituents on the phenyl ring are critical. A chloro-substituent at the para-position, as seen in baclofen and the title compound, is generally favorable for activity. Other substitutions can modulate potency and selectivity.

  • The Amino and Carboxyl Groups: Both the amino and carboxyl groups are essential for interaction with the GABA-B receptor, mimicking the endogenous ligand GABA.[3] Esterification of the carboxyl group, as in the methyl propanoate derivatives, is expected to reduce direct binding affinity to the receptor in vitro. The in vivo activity would then depend on the rate of hydrolysis to the free acid.

Comparative Binding Affinities of Baclofen Analogs

The following table summarizes the in vitro binding affinities of baclofen and some of its key analogs for the GABA-B receptor. This data serves as a valuable benchmark for predicting the activity of the corresponding methyl ester derivatives.

CompoundStructureGABA-B Receptor Affinity (IC50, µM)Reference
(R,S)-Baclofen4-amino-3-(4-chlorophenyl)butanoic acid2.5 (EC50)[7]
(R)-(-)-Baclofen(R)-4-amino-3-(4-chlorophenyl)butanoic acid0.14[8]
(S)-(+)-Baclofen(S)-4-amino-3-(4-chlorophenyl)butanoic acid>100[8]
R-(-)-β-phenyl-GABA(R)-4-amino-3-phenylbutanoic acid25 (EC50)[7]

Note: The in vitro activity of the methyl ester derivatives is expected to be lower than their corresponding carboxylic acids in direct binding assays.

Experimental Methodologies for In Vitro Evaluation

The in vitro characterization of this compound derivatives relies on a combination of binding and functional assays.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor. For GABA-B receptors, [³H]-GABA or more selective radiolabeled antagonists are commonly used.

Workflow for a Competitive Radioligand Binding Assay:

G_1 prep Prepare rat brain membrane homogenates incubate Incubate membranes with a fixed concentration of radioligand (e.g., [³H]-GABA) and varying concentrations of the test compound prep->incubate separate Separate bound from free radioligand by rapid filtration incubate->separate quantify Quantify radioactivity of the filter-bound complex using liquid scintillation counting separate->quantify analyze Analyze data to determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) quantify->analyze ki Calculate the Ki (inhibitory constant) from the IC50 value analyze->ki

Caption: General workflow for a competitive radioligand binding assay.

Detailed Protocol for [³H]-GABA Binding to GABA-B Receptors:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Wash the pellet by resuspension in fresh buffer and repeat the centrifugation. The final pellet, containing the membrane fraction, is resuspended in the assay buffer.

  • Assay: In a final volume of 1 ml, incubate 100-200 µg of membrane protein with 10 nM [³H]-GABA in the presence and absence of varying concentrations of the test compound.

  • Incubation: Incubate for 20 minutes at 4°C.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B). Wash the filters three times with 4 ml of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine non-specific binding in the presence of a high concentration of unlabeled GABA (e.g., 100 µM). Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Electrophysiological Assays

Electrophysiology provides a functional measure of a compound's activity on ion channels and receptors. For GABA-B receptor agonists, their ability to activate G-protein-coupled inwardly rectifying potassium (GIRK) channels or inhibit voltage-gated calcium channels can be measured using patch-clamp techniques in cultured neurons or brain slices.

Workflow for Whole-Cell Patch-Clamp Electrophysiology:

G_2 prep Prepare cultured neurons or acute brain slices patch Establish a whole-cell patch-clamp recording from a target neuron prep->patch apply Apply GABA or a known GABA-B agonist to elicit a baseline current patch->apply test Apply the test compound at various concentrations apply->test measure Measure changes in membrane current or potential test->measure analyze Analyze the dose-dependent effects to determine EC50 and efficacy measure->analyze

Caption: General workflow for a whole-cell patch-clamp experiment.

Detailed Protocol for Measuring GABA-B Receptor-Mediated Currents:

  • Cell Preparation: Use primary cultured hippocampal neurons or acute slices from the rat hippocampus.

  • Recording: Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier. The internal solution in the patch pipette should contain GTP to allow for G-protein coupling.

  • Drug Application: Apply drugs via a perfusion system. First, apply a known GABA-B agonist like baclofen to establish a control response.

  • Data Acquisition: Record the current elicited by the agonist. After a washout period, apply the test compound at increasing concentrations.

  • Analysis: Measure the peak amplitude of the outward potassium current or the inhibition of the inward calcium current. Plot the normalized response against the logarithm of the drug concentration to determine the EC50 and maximal efficacy relative to the control agonist.

Structure-Activity Relationship Diagram

The following diagram illustrates the key structural features of the 3-amino-3-(4-chlorophenyl)propanoate scaffold and their influence on GABA-B receptor activity, based on knowledge from related analogs.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators. In the fast-paced world of drug discovery and chemical synthesis, our focus is often on the target molecule. However, true scientific excellence extends beyond the synthesis to encompass the entire lifecycle of a chemical, including its safe and responsible disposal. This guide provides a comprehensive, technically-grounded protocol for the proper disposal of (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate. Our goal is to empower you with the knowledge to manage this chemical waste safely, ensuring the protection of yourself, your colleagues, and the environment, thereby building a culture of safety and trust in our laboratories.

This compound is a chlorinated organic compound. This classification is the single most critical factor determining its disposal pathway. Improper disposal, such as drain or standard trash disposal, is prohibited and can lead to regulatory violations and environmental harm.[1][2] This guide will walk you through the necessary precautions, step-by-step procedures, and emergency responses.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling any chemical waste, a thorough understanding of its hazards is paramount. The Globally Harmonized System (GHS) classification for this compound and its hydrochloride salt indicates it is an irritant.[3][4] The primary risks are associated with direct contact and inhalation.

GHS Hazard Statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

This hazard profile dictates the mandatory use of appropriate Personal Protective Equipment (PPE) at all times during handling and disposal.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-rated safety gogglesProtects against splashes and aerosols, preventing serious eye irritation.[5]
Hand Protection Nitrile glovesProvides a chemical-resistant barrier to prevent skin contact and irritation.[6] Gloves must be inspected before use.[7]
Body Protection Standard laboratory coatProtects skin and personal clothing from contamination.[6]
Respiratory Use in a fume hoodHandling should occur in a well-ventilated area, preferably a certified chemical fume hood, to minimize the risk of inhaling vapors or aerosols.[6]

Part 2: The Core Principle: Segregation of Halogenated Waste

This compound is a halogenated organic compound due to the presence of chlorine. This is not merely a classification; it is a directive for disposal.

Why Segregation is Non-Negotiable: Halogenated organic waste must be collected in a dedicated waste stream, separate from non-halogenated organic waste.[5][6] There are two primary reasons for this strict segregation:

  • Recycling Interference: Non-halogenated solvent waste is often purified and recycled through fractional distillation. Halogenated compounds can contaminate this process, rendering large batches of solvent un-recyclable.

  • Incineration Byproducts: The standard disposal method for organic waste is high-temperature incineration. When chlorinated compounds are burned, they produce corrosive and toxic hydrogen chloride (HCl) gas.[8] Halogenated waste must be sent to a specialized incinerator equipped with "scrubbers" that neutralize these acidic gases before they are released into the atmosphere.[7][8]

Therefore, under no circumstances should this compound or materials contaminated with it be disposed of down the drain or in the regular trash.[6][7]

Part 3: Step-by-Step Disposal Protocol

This protocol ensures compliance and safety from the moment the chemical is deemed waste until its final collection.

Step 1: Prepare the Waste Container

  • Select a Compatible Container: Use a clean, dry container made of a material chemically compatible with the waste. Borosilicate glass or high-density polyethylene (HDPE) bottles are preferred.[1][9] The container must have a secure, leak-proof screw cap.[10]

  • Proper Labeling: Before adding any waste, affix a "Hazardous Waste" label. Clearly write:

    • "Halogenated Organic Waste"

    • List all components by full chemical name: "this compound"

    • Include the approximate percentage or volume of each component.[10]

    • Indicate the relevant GHS pictograms (e.g., exclamation mark for irritant).

Step 2: Transfer the Waste

  • Work in a Fume Hood: Perform all waste transfers inside a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[6]

  • Careful Transfer: Pour the waste carefully into the labeled container, using a funnel to prevent spills.

  • Do Not Overfill: Leave at least 10% of the container volume as headspace (about one inch) to allow for vapor expansion.[10]

Step 3: Storage and Accumulation

  • Securely Cap: Keep the waste container tightly closed at all times, except when adding waste.[9][11] This prevents the release of vapors into the laboratory.

  • Designated Storage: Store the container in a designated and clearly marked "Satellite Accumulation Area" (SAA), which must be at or near the point of generation.[9][10]

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.

  • Segregate Incompatibles: Ensure the halogenated waste is stored separately from incompatible materials, such as acids and bases.[1][10]

Step 4: Arrange for Final Disposal

  • Contact EH&S: Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year, as long as accumulation limits are not exceeded), contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.[9][11]

  • Do Not Transport: Laboratory personnel should never transport hazardous waste across the facility; this must be done by trained EH&S staff.[11]

Part 4: Managing Contaminated Materials and Empty Containers

Contaminated Solids: Any solid materials that come into contact with this compound (e.g., gloves, weigh paper, paper towels, spill absorbents) are also considered hazardous waste.[11]

  • Collect these materials in a separate, clearly labeled, sealed plastic bag or a designated solid hazardous waste container.

  • The label should read "Solid Halogenated Organic Waste" and list the chemical contaminant.

  • Dispose of this container through EH&S.

Empty Containers: An "empty" container that held this chemical is not truly empty and must be decontaminated before disposal.

  • Triple Rinse Procedure:

    • Rinse the container three times with a suitable solvent (e.g., acetone, ethanol) that can dissolve the residue.[11]

    • Crucially, collect all rinsate as "Halogenated Organic Waste." Do not pour the rinsate down the drain.[11]

    • After the third rinse, allow the container to air dry completely in a fume hood.

  • Final Disposal: Once triple-rinsed and dry, completely deface or remove the original chemical label.[11] The container can now be disposed of in the regular trash or recycled, according to your institution's policies.

Part 5: Disposal Workflow and Emergency Procedures

The following diagram illustrates the complete, compliant workflow for disposing of this compound.

G cluster_prep Preparation Phase cluster_handling Handling & Accumulation cluster_disposal Final Disposal cluster_ancillary Ancillary Waste A Identify Waste This compound B Select Compatible Container A->B C Label as 'Halogenated Organic Waste' B->C D Transfer Waste in Fume Hood C->D E Store in Satellite Accumulation Area (SAA) D->E F Keep Container Capped & Secure E->F G Container Full or Time Limit Reached F->G H Contact EH&S for Pickup G->H I EH&S Transports for Incineration H->I J Contaminated Solids (Gloves, Absorbents) J->H K Empty Containers (Triple-Rinse) L Collect Rinsate as Halogenated Waste K->L L->D

Caption: Disposal workflow for this compound.

Emergency Response Plan

SituationImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[7]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Small Spill Alert others in the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material using non-sparking tools and place it in a sealed container for disposal as halogenated waste.[7]

By adhering to these procedures, you contribute to a robust safety culture and ensure that our scientific advancements do not come at the cost of environmental integrity.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, EHRS.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.

  • Hazardous Waste and Disposal Considerations. American Chemical Society.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride. PubChem, National Institutes of Health.

  • Chemical Safety Data Sheet MSDS / SDS - (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol. ChemicalBook.

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.

  • Process for Disposal of Chlorinated Organic Residues. AIChE Journal.

  • methyl (R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride. Sigma-Aldrich.

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A Senior Application Scientist's Guide to Handling (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate. As a substituted phenylpropanoate ester containing a halogen, this compound requires specific handling procedures to mitigate risks. This guide moves beyond a simple checklist, explaining the rationale behind each recommendation to foster a deep understanding of laboratory safety and build a self-validating system of safe practices.

Core Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound and its common hydrochloride salt are classified with specific risks that directly inform our choice of personal protective equipment and handling procedures. The primary hazards are irritation to the skin, eyes, and respiratory system.[1][2]

Table 1: GHS Hazard Classification Summary | Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | | Skin Irritation |


| Warning | H315: Causes skin irritation[1][2] |
| Eye Irritation |

| Warning | H319: Causes serious eye irritation[1][2] |
| Respiratory Irritation |

| Warning | H335: May cause respiratory irritation[1][2] |

The causality is clear: direct contact with the compound can lead to inflammation and discomfort. Our primary goal is to establish effective barriers to prevent the chemical from reaching sensitive tissues.

The Three Pillars of Protection: A Comprehensive PPE Protocol

A multi-layered approach to PPE is essential. The following protocol is designed to provide robust protection during all phases of handling, from weighing and preparation to reaction monitoring and cleanup.

Eye and Face Protection: The First Line of Defense

Rationale: The H319 classification ("Causes serious eye irritation") necessitates stringent eye protection.[1] Accidental splashes of solutions or contact with airborne powder can cause significant and painful damage.

  • Minimum Requirement: ANSI Z87.1-rated or EN 166-compliant safety glasses with side shields. These are suitable for handling very small quantities in a controlled setting.

  • Best Practice: Chemical splash goggles are the preferred standard. They form a seal around the eyes, offering superior protection from splashes, mists, and dust.

  • High-Risk Operations: When handling larger volumes (>100 mL) or when there is a significant risk of splashing, a full-face shield should be worn over chemical splash goggles.[3] This provides an additional layer of protection for the entire face.

Skin Protection: An Impermeable Barrier

Rationale: To prevent the skin irritation indicated by the H315 classification, direct contact must be avoided.[1]

  • Hand Protection: Nitrile gloves are the standard for incidental contact.[4] Always inspect gloves for tears or punctures before use. The "double-gloving" technique (wearing two pairs of gloves) is recommended for extended operations or when handling concentrated solutions. Proper glove removal is critical to prevent contaminating your hands.

  • Body Protection: A clean, fully-buttoned laboratory coat is mandatory to protect skin and personal clothing.[4] For tasks with a higher splash potential, consider a chemically resistant apron worn over the lab coat.

  • Footwear: Sturdy, closed-toe shoes are required at all times in the laboratory to protect from spills.[4]

Respiratory Protection: Controlling the Air You Breathe

Rationale: The H335 classification ("May cause respiratory irritation") means that inhaling dust or aerosols from this compound must be prevented.[1]

  • Primary Control (Mandatory): All handling of this compound, especially weighing of the solid and preparation of solutions, must be performed inside a certified chemical fume hood.[4] This engineering control is the most effective way to capture airborne contaminants at the source.

  • Secondary Control (Situational): If engineering controls are not available or fail, or during a large spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates would be required.[5] However, respirator use requires a formal respiratory protection program, including training and fit-testing. For routine lab work, reliance on a fume hood is the standard.

Step-by-Step Operational Plan: From Set-Up to Clean-Up

This section provides a procedural workflow for a common laboratory task: preparing a stock solution. Following these steps methodically creates a self-validating system of safety.

PPE Donning and Doffing Sequence

The order in which PPE is put on and removed is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Safety Goggles/ Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Face Shield/ Safety Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Wash Wash Hands Thoroughly Doff3->Wash

Caption: PPE Donning and Doffing Workflow.

Chemical Handling Workflow

This workflow ensures safety at every stage of the process.

Handling_Workflow Prep 1. Preparation - Verify fume hood is on - Gather all materials - Don appropriate PPE Weigh 2. Weighing - Perform inside fume hood - Use anti-static weigh boat - Handle gently to avoid dust Prep->Weigh Dissolve 3. Dissolution - Add solvent to solid slowly - Keep container covered - Ensure proper labeling Weigh->Dissolve Cleanup 4. Decontamination - Wipe down balance and surfaces - Use appropriate solvent Dissolve->Cleanup Waste 5. Waste Disposal - Segregate all waste - Place in labeled containers Cleanup->Waste Final 6. Final Steps - Doff PPE correctly - Wash hands Waste->Final

Caption: Standard Workflow for Chemical Handling.

Emergency Preparedness: Disposal and Spill Management

Proper planning for unexpected events and waste disposal is a non-negotiable part of laboratory safety.

Waste Disposal: A Critical Responsibility

As a chlorinated organic compound, this compound must not be disposed of down the drain.[4] It requires special handling as halogenated waste.

  • Segregation is Key: Always keep halogenated and non-halogenated organic waste streams separate.[6][7] Mixing them significantly increases disposal costs and complexity.

  • Solid Waste: Unused chemical and grossly contaminated items (e.g., weigh boats, spill pads) should be placed in a clearly labeled, sealed container marked "Halogenated Solid Waste."[8]

  • Liquid Waste: Solutions containing the compound should be collected in a dedicated, sealed, and secondarily contained "Halogenated Liquid Waste" container.[4][9]

  • Consumables: Lightly contaminated items like used gloves and wipes should be double-bagged and placed in the solid hazardous waste stream.

Waste_Disposal cluster_waste Waste Segregation Start Waste Generated Solid Solid Chemical or Contaminated Spill Media Start->Solid Liquid Liquid Solution Start->Liquid PPE Used Gloves, Wipes Start->PPE Container_Solid Container: 'Halogenated Solid Waste' Solid->Container_Solid Container_Liquid Container: 'Halogenated Liquid Waste' Liquid->Container_Liquid Container_PPE Double-Bagged for Solid Hazardous Waste PPE->Container_PPE

Caption: Halogenated Waste Disposal Decision Tree.

Spill Response Protocol

Immediate and correct action during a spill can prevent a minor incident from becoming a major one.

Table 2: Spill Response Actions

Spill Size Location Immediate Action
Minor Spill (<1 g or <20 mL) Inside a fume hood 1. Alert nearby personnel. 2. Wearing full PPE, contain the spill with an inert absorbent (e.g., vermiculite, sand).[5] 3. Gently sweep the material into a designated waste container.[10] 4. Decontaminate the area with a suitable solvent and wipe clean. 5. Dispose of all cleanup materials as halogenated hazardous waste.[10]
Minor Spill (<1 g or <20 mL) Outside a fume hood 1. Alert personnel and restrict access to the area. 2. If powder, cover with absorbent to prevent it from becoming airborne. 3. Follow steps for a minor spill in a hood, considering the need for respiratory protection if ventilation is poor.

| Major Spill (>1 g or >20 mL) | Any location | 1. EVACUATE the immediate area.[11][12] 2. Alert your supervisor and call your institution's emergency response line. 3. If safe to do so, close the door to the lab to contain vapors. 4. Do not attempt to clean it up yourself. Wait for the trained emergency response team.[13] |

Personal Exposure and First Aid
  • Skin Contact: Immediately remove any contaminated clothing.[10][14] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[5][6]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[5][15] If they are not breathing, give artificial respiration. Seek medical attention.

By integrating these detailed PPE, handling, and emergency protocols into your daily laboratory operations, you can effectively manage the risks associated with this compound and ensure a safe research environment.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • Halogenated Solvents in Laboratories. Temple University Campus Operations.
  • SAFETY DATA SHEET - N-(4-CHLOROPHENYL)-MALEIMIDE. Sigma-Aldrich.
  • Hazardous Waste Segregation. Bucknell University.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • Organic Solvents. Cornell University Environmental Health and Safety.
  • (S)-3-AMINO-3-(4-CHLORO-PHENYL)-PROPIONIC ACID METHYL ESTER Safety Data Sheet. ChemicalBook.
  • methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride. PubChem, National Institutes of Health.
  • SAFETY DATA SHEET - 4-Methylpiperazin-1-amine. Thermo Fisher Scientific.
  • Methyl 3-phenylpropanoate Safety Data Sheet. SynQuest Laboratories, Inc.
  • SAFETY DATA SHEET - Ethyl 3-Phenylpropionate. TCI Chemicals.
  • Chemical Spill Procedures. Princeton University Environmental Health and Safety.
  • methyl (R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride. Sigma-Aldrich.
  • Emergency Chemical Spill Response. ChemCERT.
  • (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol. Sigma-Aldrich.
  • Chemical Spill Procedures. University of Toronto Environmental Health & Safety.
  • Ethyl 3-phenylpropanoate Safety Data Sheet. ECHEMI.
  • What to do in a chemical emergency. GOV.UK.
  • Chemical Spill Response Procedure. University of Manitoba.
  • Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+%. Cole-Parmer.
  • Chemical Safety Data Sheet MSDS / SDS - (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol. ChemicalBook.

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